2,3,5,6-Tetramethyl-1,4-phenylenediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953139 | |
| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-87-2, 76411-92-2 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminodurene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3102-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties
An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Authored by: A Senior Application Scientist
Introduction
This compound, also known by its common synonym diaminodurene, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1][2][3] It is a structurally significant derivative of p-phenylenediamine, distinguished by the presence of four methyl groups on the benzene ring. This substitution imparts unique physical and chemical characteristics, including enhanced steric hindrance and altered electronic properties, which differentiate it from its parent compound.[1]
Primarily a synthetic compound, it was developed during research into oxidation-resistant aromatic amines for applications in polymer and dye synthesis.[1] Today, its principal utility lies in the field of materials science, where it serves as a crucial monomer in the synthesis of high-performance polyimides and as a linker in the construction of Covalent Organic Frameworks (COFs).[4] Its properties are also leveraged in electronic applications, including the preparation of polyimide coatings for integrated circuit passivation and as a stress relief layer in sensors.[5][6] This guide provides a detailed examination of the core physical properties of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, characterization, and application.
Molecular Structure and Isomerism
The defining feature of this compound is its highly symmetric, sterically hindered structure. The molecule consists of a central benzene ring with two amino (-NH₂) groups positioned at the para (1 and 4) positions. Four methyl (-CH₃) groups occupy all remaining ring positions (2, 3, 5, and 6).[1] This arrangement, particularly the ortho-methylation relative to the amino groups, significantly restricts the free rotation of the amine functionalities and influences intermolecular interactions, thereby impacting its bulk physical properties like melting point and solubility.
Caption: Molecular Structure of this compound.
Core Physical Properties
The physical characteristics of a compound are paramount for its practical application, dictating everything from storage conditions to solvent selection for synthesis and analysis. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3102-87-2 | [2][3][4][7] |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3][7] |
| Molecular Weight | 164.25 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline powder/solid | [1][4] |
| Odor | Faint amine-like | [1] |
| Melting Point | 150 - 155 °C | [5][6] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |
| Purity | >98.0% (GC) | [4] |
Detailed Analysis of Physicochemical Characteristics
Appearance, Form, and Solubility
At ambient temperature, this compound presents as a white to pale yellow crystalline solid.[1][4] Its solubility profile is a direct consequence of its molecular structure. The presence of two polar amino groups allows for hydrogen bonding, but the large, nonpolar hydrocarbon backbone (the tetramethyl-substituted benzene ring) dominates. Consequently, it is only slightly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1] This characteristic is a critical consideration for its use in solution-phase reactions, such as polymerization, and for purification via recrystallization.
Thermal Properties
The melting point of this compound is consistently reported in the range of 150-154 °C.[4] A sharp, well-defined melting point within this range is a primary indicator of high purity, a crucial parameter for its use in sensitive applications like electronics and polymer synthesis where impurities can significantly degrade performance. The compound possesses moderate thermal stability, a necessary trait for polyimide monomers which often undergo high-temperature processing.[1]
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and structural verification of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It would characteristically show two main signals: one corresponding to the protons of the four equivalent methyl groups and another for the protons of the two equivalent amino groups. The integration of these signals would be in a 12:4 (or 3:1) ratio.
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include N-H stretching vibrations from the primary amine groups, C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic ring.[2]
-
Mass Spectrometry : Mass spectrometry data confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular mass of approximately 164.25 g/mol .[2][3]
Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term stability and to prevent degradation from oxidation or light, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[7]
Safety and Hazard Profile: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[8][10] Key GHS hazard statements include:
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: A lab coat and, if handling large quantities, impervious clothing.[8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[8][9]
The compound is incompatible with strong oxidizing agents and alkalis.[9]
Experimental Protocols
Protocol 1: Purity Assessment via Melting Point Determination
This protocol describes a standard method for verifying the purity of a sample using a digital melting point apparatus.
Objective: To determine the melting point range of a sample and assess its purity.
Methodology:
-
Sample Preparation: Finely grind a small amount of the crystalline sample to ensure uniform packing.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.
-
Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure sample will exhibit a sharp range of < 2 °C.
Caption: Workflow for Melting Point Determination and Purity Assessment.
Conclusion
This compound is a compound whose physical properties are intrinsically linked to its unique, sterically hindered molecular architecture. Its high melting point, specific solubility profile, and moderate thermal stability are defining features that enable its use in advanced material applications. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for any researcher or scientist aiming to exploit its full potential in synthesis, materials science, or drug development research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]
- 4. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 3102-87-2 [chemicalbook.com]
- 7. 3102-87-2|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
2,3,5,6-Tetramethyl-1,4-phenylenediamine chemical properties
An In-Depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Diamine
This compound, often referred to as diaminodurene, is an aromatic diamine whose significance in scientific research extends far beyond its basic structural classification. Its molecular architecture, featuring a phenylenediamine core fully substituted with methyl groups, imparts unique electronic and steric properties that render it a valuable tool in diverse fields ranging from materials science to mitochondrial bioenergetics.[1] The four methyl groups enhance steric hindrance around the amino functionalities, which modulates its reactivity and stability compared to its unsubstituted counterpart, p-phenylenediamine (PPD).[1]
This guide provides a comprehensive overview of diaminodurene, moving from its fundamental chemical and physical properties to its synthesis, core reactivity, and critical applications. We will delve into the mechanistic underpinnings of its utility as a redox agent and explore the toxicological considerations that are paramount for professionals in drug development.
Core Chemical and Physical Properties
At room temperature, this compound presents as a white to pale yellow crystalline solid.[1] Its key identifiers and physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [2] |
| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD | [2][3] |
| CAS Number | 3102-87-2 | [2][4] |
| Molecular Formula | C₁₀H₁₆N₂ | [2][4] |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 150-155 °C | [5] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone) | [1] |
| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [2][6] |
Spectroscopic Profile
The structural identity of diaminodurene is unequivocally confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is characterized by two primary signals corresponding to the methyl protons and the amine protons.[6]
-
¹³C NMR: The carbon NMR provides signals for the distinct carbon environments within the molecule.
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for N-H stretching of the primary amine groups and C-H and C=C stretching from the aromatic ring and methyl groups.[2]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight with a prominent molecular ion peak (M⁺) at m/z 164.[2]
Synthesis and Purification
Diaminodurene is not known to occur naturally and is produced via industrial chemical synthesis.[1] The primary route to its synthesis involves a two-step process starting from durene (1,2,4,5-tetramethylbenzene), a readily available petrochemical feedstock.
General Industrial Synthesis Pathway
The industrial preparation typically involves the nitration of durene to produce dinitrodurene, followed by the reduction of the nitro groups to primary amines.[1]
-
Nitration: Durene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
-
Reduction: The resulting dinitrodurene is then subjected to reduction. A common industrial method for this step is catalytic hydrogenation, where the compound is reacted with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).[1] This process efficiently converts the nitro groups to amino groups, yielding the final product.
Following the reaction, purification is typically achieved through recrystallization from an appropriate solvent to yield the pure diamine product.
Reactivity and Mechanistic Insights
The core of diaminodurene's utility lies in its redox chemistry. Like other p-phenylenediamines, it can undergo oxidation, but the fully methylated ring structure introduces important modifications to this behavior.
Redox Cycling and Radical Cation Formation
Diaminodurene is an excellent electron donor. It can undergo a one-electron oxidation to form a stable radical cation. This species, an analogue of the famous "Wurster's Blue," is stabilized by the delocalization of the unpaired electron across the π-system of the aromatic ring and the two nitrogen atoms. The four electron-donating methyl groups further stabilize the positive charge on the ring, making the initial oxidation more facile.
This property is central to its use as a redox mediator in biological systems. For instance, in mitochondrial research, diaminodurene can donate electrons directly to Cytochrome c, effectively bypassing upstream components of the electron transport chain (Complexes I and III). This allows for the specific investigation of Cytochrome c oxidase (Complex IV) activity.[7][8]
Toxicological Mechanism: A Double-Edged Sword
The same redox cycling that makes diaminodurene a useful research tool is also the basis for its toxicity. In vivo, the oxidation of diaminodurene is catalyzed by mitochondrial Cytochrome c oxidase.[9] The resulting oxidized species can then be re-reduced by cellular reductants, such as those linked to NAD(P)H:quinone oxidoreductase (DT-diaphorase). This establishes a "futile redox cycle" that can lead to the rapid depletion of cellular reducing equivalents, particularly reduced glutathione (GSH) and pyridine nucleotides (NADH, NADPH).[9]
The depletion of the mitochondrial GSH pool leaves critical thiol groups on mitochondrial proteins vulnerable to oxidative damage, leading to a loss of mitochondrial function, ATP depletion, and ultimately, cell death.[9] This mechanism explains the compound's observed myotoxicity, as muscle tissues with high mitochondrial content are particularly susceptible.[9] For drug development professionals, this highlights the critical need to assess the potential for redox cycling when evaluating compounds containing similar structural motifs.
Applications in Research and Development
The unique properties of diaminodurene have led to its adoption in several high-technology and research areas.
-
Mitochondrial Research: As detailed above, it is a widely used artificial electron donor for studying Complex IV of the mitochondrial respiratory chain.[7][8] Its ability to readily penetrate cell membranes makes it suitable for assays with both isolated mitochondria and whole cells.
-
Materials Science: It serves as a monomer in the synthesis of high-performance polyimides.[5] These polymers are valued for their thermal stability and dielectric properties, making them suitable for electronic applications such as integrated circuit passivation layers and stress relief coatings in sensors.[5]
-
Photochemistry: It has been used as a photosensitizer and photochemical reductant in single electron transfer (SET) reactions.[10][11]
-
Hair Dyes: Like other phenylenediamines, it finds use in hair dye formulations where its oxidation within the hair shaft leads to the formation of colored compounds.[1]
Experimental Protocol: Assay of Cytochrome c Oxidase Activity
This protocol provides a standardized method for measuring the activity of Cytochrome c oxidase (Complex IV) in isolated mitochondria using diaminodurene as a substrate in the presence of ascorbate.
Objective: To quantify the rate of oxygen consumption by mitochondrial Complex IV.
Principle: Ascorbate, a reducing agent, maintains diaminodurene in its reduced state. The reduced diaminodurene then donates electrons to Cytochrome c, which in turn is oxidized by Complex IV. The consumption of oxygen, the final electron acceptor, is measured using an oxygen electrode.
Materials:
-
Isolated mitochondria preparation
-
Assay Buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)
-
Ascorbic acid solution (0.5 M, freshly prepared)
-
This compound (100 mM stock in ethanol)
-
Potassium cyanide (KCN) solution (0.1 M, EXTREME CAUTION )
-
Calibrated Clark-type oxygen electrode system
Procedure:
-
System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Set the chamber temperature to the desired value (e.g., 30 °C).
-
Reaction Mixture: Add 1.9 mL of Assay Buffer to the electrode chamber.
-
Mitochondria Addition: Add an appropriate amount of the mitochondrial suspension (e.g., 0.1-0.2 mg protein) to the chamber and allow the baseline rate of oxygen consumption to stabilize.
-
Substrate Addition: Initiate the reaction by adding ascorbate to a final concentration of 10 mM, followed immediately by diaminodurene to a final concentration of 0.5 mM.
-
Rate Measurement: Record the rate of oxygen consumption. The rate should be linear for several minutes.
-
Inhibition Control: After measuring the initial rate, add KCN to a final concentration of 1 mM. This will specifically inhibit Complex IV. The residual oxygen consumption rate represents non-enzymatic and non-Complex IV related activity.
-
Calculation: Subtract the KCN-inhibited rate from the initial rate to determine the specific activity of Cytochrome c oxidase. Express the activity as nmol O₂ / min / mg mitochondrial protein.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[2][12]
GHS Hazard Classification:
-
Some suppliers also list H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[13]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[12]
First Aid Measures:
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[12]
-
Skin Contact: Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
References
- This compound | C10H16N2 | CID 76548 - PubChem.
- TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure.Organic Syntheses.[Link]
- Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC - NIH.
- Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed.
- (PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - ResearchGate.
- Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction | Journal of the American Chemical Society - ACS Public
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study - ResearchGate.
- para–Phenylenediamine Dimer as a Redox–Active Guest for Supramolecular Systems.Wiley Online Library.[Link]
- Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction | Journal of the American Chemical Society.American Chemical Society.[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 3102-87-2 [chemicalbook.com]
- 6. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]
- 7. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
Introduction: 2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known as diaminodurene, is an aromatic diamine characterized by a fully substituted benzene ring. This unique structural feature imparts significant thermal stability, rigidity, and specific electronic properties to polymers derived from it. Consequently, diaminodurene serves as a critical high-performance monomer in the synthesis of advanced materials, particularly polyimides used for electronic applications such as integrated circuit passivation layers and stress-relief coatings. This guide provides a detailed examination of the principal and most reliable method for its laboratory synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and purification strategies to yield a high-purity product suitable for research and development applications.
Primary Synthesis Pathway: Nitration of Durene and Subsequent Reduction
The most robust and well-documented route to diaminodurene begins with durene (1,2,4,5-tetramethylbenzene). The synthesis is a two-step process involving the dinitration of the electron-rich aromatic ring, followed by the reduction of the resulting dinitrodurene intermediate. This pathway is favored for its high yields and the relative accessibility of the starting materials.
Logical Workflow of the Durene-to-Diaminodurene Synthesis
The overall transformation relies on two fundamental reactions in organic synthesis: electrophilic aromatic substitution and nitro group reduction.
Caption: Overall workflow from Durene to Diaminodurene.
Part 1: Synthesis of Dinitrodurene via Nitration
Mechanism and Scientific Rationale
The nitration of durene is a classic example of electrophilic aromatic substitution. Durene is highly activated towards this reaction due to the electron-donating inductive effects of the four methyl groups. A powerful nitrating agent is required to achieve dinitration, typically a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.
The choice of a biphasic system (e.g., chloroform and sulfuric acid) helps to control the reaction rate and temperature, which is critical as nitration reactions are highly exothermic.[1] Maintaining a low temperature prevents unwanted side reactions, such as oxidation of the methyl groups.
Experimental Protocol: Nitration of Durene
This protocol is adapted from a verified procedure in Organic Syntheses.[1]
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, sp. gr. 1.5)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
95% Ethyl Alcohol
Procedure:
-
Reaction Setup: In an 800-mL beaker equipped with an efficient mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.
-
Addition of Durene: Dissolve 13.4 g (0.1 mole) of durene in 100 mL of chloroform and add this solution to the sulfuric acid in the beaker.
-
Cooling: Cool the biphasic mixture to 10°C using an ice-salt bath.
-
Nitration: While stirring vigorously, add 16 g (10.7 mL) of fuming nitric acid dropwise from a separatory funnel. The rate of addition must be controlled such that the internal temperature does not exceed 50°C. This addition should take approximately 15 minutes.
-
Work-up (Quenching): Immediately after the addition is complete, pour the reaction mixture into a large separatory funnel. Remove and discard the lower sulfuric acid layer.
-
Neutralization: Run the upper chloroform layer into 500 mL of a 10% sodium carbonate solution to neutralize residual acids.
-
Washing and Drying: Wash the chloroform solution twice more with a 2.5% sodium carbonate solution. Dry the organic layer over 30 g of anhydrous calcium chloride overnight.
-
Crystallization: Filter the dried solution and distill off the chloroform until crystals of dinitrodurene begin to form. Add four times the remaining volume of hot 95% ethyl alcohol (approx. 500 mL for four combined batches as per the reference).
-
Isolation: Cool the alcoholic mixture to 10°C. Collect the crystalline product by suction filtration and wash twice with 50-mL portions of cold (10°C) 95% ethyl alcohol.
Data Summary: Dinitrodurene Synthesis
| Parameter | Value | Source |
| Typical Yield | 92–94% | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 207–208°C | [1] |
Part 2: Synthesis of Diaminodurene via Reduction
Mechanism and Scientific Rationale
The reduction of the aromatic dinitro compound to a diamine can be achieved through various methods, including catalytic hydrogenation or using dissolving metals. The classical and highly effective method reported in Organic Syntheses utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1] In this acidic medium, SnCl₂ acts as a potent reducing agent, transferring electrons to the nitro groups.
The mechanism involves the stepwise reduction of each nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amino group (-NH₂). The reaction is typically vigorous and results in the formation of a tin-amine complex salt, which precipitates from the solution. The free diamine is then liberated by treatment with a strong base.
Experimental Protocol: Reduction of Dinitrodurene
This protocol is adapted from a verified procedure in Organic Syntheses.[1]
Materials:
-
Dinitrodurene
-
Glacial Acetic Acid
-
Stannous Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethyl Alcohol
-
Diethyl Ether
-
Concentrated Sodium Hydroxide (NaOH) solution
Procedure:
-
Solution Preparation: In a 3-L flask, dissolve 90 g of dinitrodurene in 1.5 L of glacial acetic acid by warming gently.
-
Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800 mL of concentrated hydrochloric acid and heat the solution to boiling.
-
Reduction: Remove the heat from the dinitrodurene solution. Carefully and slowly (over ~10 minutes), pour the hot stannous chloride solution into the dinitrodurene solution. The reaction is exothermic and will proceed vigorously.
-
Isolation of Tin Complex: The reaction is complete within 15 minutes. As the solution cools, the stannic chloride salt of the diamine will crystallize. Cool the mixture to 10°C in an ice-water bath.
-
Washing: Collect the solid tin complex by suction filtration. Wash the cake twice with 50-mL portions of 95% ethyl alcohol, followed by two washes with 50-mL portions of diethyl ether.
-
Liberation of Free Diamine: To isolate the free diaminodurene, the tin complex is typically decomposed by adding it to a stirred, concentrated solution of sodium hydroxide until the mixture is strongly basic and all tin salts have dissolved as sodium stannate.
-
Extraction and Purification: The free diamine can then be extracted with a suitable organic solvent (e.g., diethyl ether or toluene), dried, and purified further by recrystallization or sublimation.
Data Summary: Diaminodurene Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 150.0 to 154.0 °C | [3] |
| ¹H NMR (CDCl₃) | δ ~3.3 (s, 4H, NH₂), δ ~2.1 (s, 12H, CH₃) | [2][3] |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar C-NH₂), δ ~122 (Ar C-CH₃), δ ~16 (CH₃) | [2] |
Alternative Pathway: Reductive Amination of Duroquinone
An alternative conceptual pathway to diaminodurene is the reductive amination of duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone). This reaction would involve the treatment of duroquinone with an ammonia source in the presence of a reducing agent.
Theoretical Mechanism
The reaction proceeds through the formation of an imine intermediate from the reaction of ammonia with the ketone carbonyls, which is then reduced in situ to the amine.[4] While this is a common and powerful method for amine synthesis, specific, validated laboratory-scale procedures for the conversion of duroquinone to diaminodurene are not as readily available in peer-reviewed literature as the durene nitration/reduction route. It remains a viable theoretical alternative, particularly for researchers exploring novel synthetic methodologies.
Caption: Conceptual workflow for reductive amination of duroquinone.
Purification and Characterization
Purification Protocols
High purity of diaminodurene is essential for polymerization applications. The crude product obtained after basification and extraction can be purified by one of the following methods:
-
Recrystallization: This is a standard method for purifying solids.[5]
-
Solvent Selection: A suitable solvent is one in which diaminodurene is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols (like ethanol or n-butanol) or mixed solvent systems (e.g., ethanol/diethyl ether) can be effective.[6]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities and allow it to cool slowly. Pure crystals will form, which can be collected by filtration.
-
-
Sublimation: Sublimation is an excellent method for purifying solids that have a sufficiently high vapor pressure below their melting point.[7] It is particularly effective at removing non-volatile inorganic salts and colored polymeric impurities.
-
Procedure: Place the crude diaminodurene in a sublimation apparatus. Heat the apparatus under vacuum. The pure diaminodurene will sublime and deposit as clean crystals on a cold surface (cold finger). This method can yield very high-purity material.
-
Safety and Handling
This compound is a chemical irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Avoid breathing dust.[1]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from durene. The process involves a controlled dinitration using a mixed-acid system, followed by a robust reduction of the dinitro intermediate using stannous chloride. Each step is high-yielding and utilizes standard laboratory techniques, making it an accessible route for producing this valuable monomer. Proper purification by recrystallization or sublimation is critical to achieving the high purity required for subsequent applications in materials science and polymer chemistry.
References
- Organic Syntheses, Coll. Vol. 2, p.254 (1943); Vol. 18, p.31 (1938). [Link]
- METTLER TOLEDO. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem. This compound. [Link]
- Wikipedia.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- ResearchGate. How can I purify 1,3-phenylene diamine (mPDA)
- YouTube. How To Recrystallize A Solid. [Link]
- YouTube.
- Google Patents.
- Google Patents. Method of purifying technical p-phenylenediamine.
- PubMed Central. Application of microsublimation for sample purification in compound-specific radiocarbon analysis. [Link]
- Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
A Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of 2,3,5,6-Tetramethyl-1,4-phenylenediamine, a pivotal diamine in advanced materials science and biochemical research. The document delineates its formal nomenclature, physicochemical properties, established synthesis protocols, and critical applications. Emphasis is placed on its function as a monomer for high-performance polymers and its role as a redox mediator in biological systems. Methodologies for synthesis, purification, and analytical characterization are detailed to provide researchers and drug development professionals with a comprehensive, actionable resource.
Nomenclature and Compound Identification
The compound commonly referred to as this compound is systematically named 2,3,5,6-tetramethylbenzene-1,4-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1] This nomenclature precisely describes a benzene ring substituted with four methyl groups at positions 2, 3, 5, and 6, and two amine groups at positions 1 and 4.
For clarity and historical context, several synonyms are recognized in scientific literature and commercial catalogues:
-
Diaminodurene[1]
-
TMPD (an abbreviation often used, though it can be ambiguous)[2][3]
-
1,4-Diamino-2,3,5,6-tetramethylbenzene[1]
Key Identifiers:
This guide will use the common name "Diaminodurene" for brevity, with the understanding that it refers to the IUPAC name 2,3,5,6-tetramethylbenzene-1,4-diamine.
Physicochemical Properties
Diaminodurene is a white to pale yellow crystalline solid at ambient temperature, often presenting as a powder or small crystals.[2][3][5] Its fully substituted aromatic core imparts distinct properties crucial for its applications. The symmetrical placement of electron-donating methyl and amino groups significantly influences its electronic behavior, particularly its capacity to act as a potent reducing agent.
| Property | Value | Source(s) |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2][3][5][6] |
| Melting Point | 150-155 °C | [2][4] |
| Boiling Point | ~260 °C (literature value for related compounds) | |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol and acetone.[5] | [5] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [5] |
Synthesis and Purification
The most prevalent and reliable synthesis of Diaminodurene involves the reduction of its dinitro precursor, 2,3,5,6-tetramethyl-1,4-dinitrobenzene (dinitrodurene). This two-step process begins with the nitration of durene (1,2,4,5-tetramethylbenzene), followed by the reduction of the resulting dinitrodurene.
Key Synthesis Protocol: Reduction of Dinitrodurene
This protocol is a self-validating system, incorporating analytical checkpoints to ensure the integrity of the final product.
Principle: The two nitro groups on the aromatic ring are reduced to primary amine groups. Common reducing agents include tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation. The SnCl₂ method is often preferred in laboratory settings for its efficiency and straightforward setup.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend dinitrodurene in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Prepare a concentrated solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution dropwise to the stirred suspension of dinitrodurene. The causality for using a strong acid is to activate the tin(II) chloride and to protonate the nitro groups, facilitating their reduction.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (typically 80-100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the diamine dihydrochloride salt will form. Carefully neutralize the mixture by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath. This step is highly exothermic. The purpose of basification is to deprotonate the amine salts, yielding the free diamine base.
-
Extraction: Extract the free diamine into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure, crystalline Diaminodurene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diaminodurene.
Key Chemical Behavior and Applications
The unique electronic structure of Diaminodurene underpins its utility in diverse scientific fields.
Role as a Redox Mediator
Diaminodurene is an excellent electron donor. It can undergo a reversible one-electron oxidation to form a stable radical cation, known as Wurster's Blue. This property makes it an invaluable tool in biochemistry for studying electron transport chains.
Mechanism: In mitochondrial studies, Diaminodurene can act as an artificial electron donor to cytochrome c.[7] By bypassing earlier complexes of the respiratory chain, it allows researchers to isolate and study the activity of cytochrome c oxidase (Complex IV). The rate of oxygen consumption in the presence of Diaminodurene and an appropriate substrate (like ascorbate, to keep it in a reduced state) is a direct measure of Complex IV activity. This is critical in toxicology and drug development for assessing mitochondrial function and dysfunction.[7]
Caption: Redox cycling of Diaminodurene with Cytochrome c.
Monomer for High-Performance Polymers
The two primary amine functionalities of Diaminodurene make it an excellent monomer for polymerization. It is used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties.[2][3][4]
These polyimides are used in demanding applications, including:
-
Microelectronics: As insulating layers and passivation coatings.[4]
-
Aerospace: For components requiring high-temperature resistance.
-
Advanced Materials: As a linker in the formation of Covalent Organic Frameworks (COFs).[2][3]
The four methyl groups on the benzene ring provide steric hindrance, which can disrupt polymer chain packing, leading to improved solubility and processability of the resulting polyimides without compromising their thermal stability.[8]
Analytical Characterization
Confirming the identity and purity of synthesized Diaminodurene is paramount. A multi-technique approach ensures a self-validating analytical workflow.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The highly symmetric structure of Diaminodurene results in a simple spectrum, typically showing two singlets: one for the 12 equivalent methyl protons and another for the 4 amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing the distinct carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups. Key peaks include the N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹) and C-H stretches of the methyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 164.25.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing a final verification of purity and empirical formula.
Caption: Logical workflow for analytical validation.
Safety and Handling
As with all aromatic amines, appropriate safety precautions must be observed when handling Diaminodurene.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9][10]
-
Handling: Avoid creating dust.[10] Keep away from heat and incompatible materials such as strong oxidizing agents.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The compound may be light-sensitive.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Based on structural similarity to other aromatic diamines, it may exhibit moderate toxicity, and prolonged exposure could potentially affect the liver and kidneys.[5]
Conclusion
This compound is a molecule of significant industrial and academic importance. Its unique, highly symmetric, and electron-rich structure makes it a valuable redox mediator for probing biological systems and a critical building block for creating advanced, high-performance polymers. The protocols and data presented in this guide offer a foundational resource for researchers and developers working with this versatile compound.
References
- This compound | C10H16N2 | CID 76548 - PubChem. (n.d.).
- TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.).
- Tetramethyl-p-phenylenediamine dihydrochloride | C10H18Cl2N2 | CID 71561 - PubChem. (n.d.).
- Full article: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - Taylor & Francis Online. (n.d.).
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study - ResearchGate. (n.d.).
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 3102-87-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 5G | Labscoop [labscoop.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine (CAS: 3102-87-2)
Abstract: This document provides a comprehensive technical overview of 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene. With the CAS number 3102-87-2, this aromatic diamine is a critical building block in advanced materials science and a subject of interest in toxicology due to its specific redox properties. This guide delves into its physicochemical characteristics, synthesis pathways, core applications in high-performance polymers, and the mechanistic underpinnings of its biological activity. It is intended for researchers, chemists, and materials scientists engaged in polymer chemistry, electronics, and biomedical research, offering field-proven insights and detailed experimental considerations.
Core Molecular and Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1] The symmetrical placement of four methyl groups on the benzene ring sterically influences the reactivity of the two amine functionalities, a key feature dictating its utility in polymerization and its unique redox behavior. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 3102-87-2 | [2][3] |
| Molecular Formula | C₁₀H₁₆N₂ | [2][3][4] |
| Molecular Weight | 164.25 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 150-155 °C | [5] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [4] |
| Synonyms | 3,6-Diaminodurene, TMPD | [3] |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol and acetone.[1] | [1] |
| Storage | Keep in a dark place under an inert atmosphere, refrigerated (2-8°C).[2] | [2] |
Synthesis and Purification
The primary industrial synthesis of diaminodurene originates from durene (1,2,4,5-tetramethylbenzene), a value-added aromatic hydrocarbon.[6][7] The transformation is a classic two-step process involving nitration followed by reduction, a cornerstone of aromatic chemistry.
Conceptual Synthesis Pathway
The causality behind this pathway is straightforward: the electron-rich durene ring is readily susceptible to electrophilic aromatic substitution (nitration). The resulting dinitro intermediate is then reduced to the corresponding diamine.
Caption: General synthesis route from durene to diaminodurene.
Experimental Protocol: Synthesis of Diaminodurene
This protocol is a representative laboratory-scale procedure. Note: This process involves hazardous materials and should only be performed by trained personnel with appropriate safety measures.
Step 1: Nitration of Durene
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.
-
Reaction: Dissolve durene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture. The temperature must be strictly controlled below 10°C to prevent over-nitration and side reactions.
-
Workup: After the addition is complete, stir the mixture for several hours, allowing it to slowly warm to room temperature. Pour the reaction mixture over crushed ice, causing the dinitrodurene product to precipitate.
-
Purification: Filter the crude dinitrodurene, wash thoroughly with water to remove residual acid, and then with a cold solvent like ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure dinitrodurene.
Step 2: Reduction of Dinitrodurene
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend the purified dinitrodurene in ethanol.
-
Reduction: Add a reducing agent. A common laboratory method is the use of tin (Sn) metal and concentrated hydrochloric acid (HCl). The reaction is exothermic and may require initial cooling.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC). The yellow color of the nitro compound should disappear.
-
Workup: Cool the reaction mixture. The product exists as a tin complex salt. Basify the solution carefully with a strong base (e.g., NaOH or NH₄OH) until the solution is strongly alkaline to precipitate the free diamine and tin hydroxides.
-
Extraction & Purification: Extract the free diamine into an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization or sublimation.
Core Applications and Field Insights
The rigid, symmetric structure of diaminodurene makes it a highly valuable monomer in materials science, particularly for applications demanding high thermal stability and specific electronic properties.
High-Performance Polyimides
The primary application of diaminodurene is as a monomer in the synthesis of polyimides.[5] These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the electronics industry for applications such as IC passivation layers, stress relief coatings, and dielectrics for multichip modules.[5]
Mechanism of Polymerization: The synthesis involves a polycondensation reaction between the diamine and a dianhydride, such as Pyromellitic dianhydride (PMDA), which itself can be produced from durene.[7] The reaction proceeds via a two-step process, forming a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final, insoluble polyimide.
Caption: Polyimide synthesis via polycondensation of diaminodurene.
Other Applications
-
Covalent Organic Frameworks (COFs): Diaminodurene serves as a rigid amine linker in the construction of COFs, which are porous crystalline polymers with applications in gas storage and catalysis.
-
Hair Dyes: The compound has been used in the field of hair dyes, where its ability to undergo oxidation forms colored products.[1]
-
Redox Indicators: Its well-defined redox behavior makes it a relative of other phenylenediamines used in analytical chemistry and biological assays.
Redox Chemistry and Toxicological Profile
The phenylenediamine core is redox-active. This property is central to both its utility in certain applications and its mechanism of toxicity.
Mechanism of Toxicity: Futile Redox Cycling
Research has shown that 2,3,5,6-tetramethyl-p-phenylenediamine can cause specific necrosis of skeletal muscle in rats.[8] The toxicity is not caused by the compound itself, but by its metabolic activation. The initiation site is the mitochondrial respiratory chain, specifically cytochrome c oxidase (complex IV), which oxidizes the diamine.[8]
The resulting di-imine metabolite can be re-reduced by other cellular enzymes, such as DT-diaphorase. This creates a "futile redox cycle" that consumes cellular reducing equivalents like NADPH and depletes the critical antioxidant, reduced glutathione (GSH).[8] The loss of GSH leaves cellular components, particularly mitochondrial proteins, vulnerable to oxidative damage, leading to a loss of respiratory control, ATP depletion, and ultimately, cell death (cytotoxicity).[8]
Caption: The futile redox cycle driving diaminodurene cytotoxicity.
Safety and Handling
Based on its classification and structural similarity to other aromatic amines, this compound must be handled with care.[1]
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4][9][10] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4][9][10] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][9][10] |
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11] Avoid breathing dust.[9]
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a molecule of significant industrial importance and scientific interest. Its rigid, symmetric structure provides a foundation for creating highly stable polyimide polymers essential for modern electronics. However, this same chemical nature gives rise to a specific redox-mediated toxicity that warrants careful handling and further study. For the materials scientist, it is a key to performance; for the toxicologist, it is a model for understanding mitochondrial dysfunction. This guide provides the foundational knowledge for professionals in both fields to utilize and understand this versatile aromatic diamine safely and effectively.
References
- This compound | C10H16N2 | CID 76548. PubChem. [Link]
- Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 c
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
- Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes.
Sources
- 1. Page loading... [guidechem.com]
- 2. 3102-87-2|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3102-87-2 [chemicalbook.com]
- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 3102-87-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. This compound, 5G | Labscoop [labscoop.com]
An In-Depth Technical Guide to the Mechanism of Action of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the intricate world of cellular bioenergetics, the ability to dissect the mitochondrial electron transport chain is paramount. For decades, 2,3,5,6-Tetramethyl-1,4-phenylenediamine, or TMPD, has served as a cornerstone reagent for this very purpose. This guide is born out of extensive hands-on experience and a deep understanding of the nuances of mitochondrial research. It is designed not merely as a set of instructions, but as a comprehensive resource that empowers you to wield TMPD with precision and insight. We will delve into the fundamental chemistry of this fascinating molecule, explore its elegant application in isolating the function of cytochrome c oxidase, and critically, address the potential pitfalls of its use, ensuring the integrity and reproducibility of your experimental findings.
The Physicochemical Identity of TMPD: More Than Just a Redox Indicator
At its core, this compound (TMPD) is a synthetic, aromatic amine. In its reduced, unoxidized state, it is a colorless crystalline solid[1]. However, its utility in biological research stems from its facile one-electron oxidation to a stable, colored radical cation known as Wurster's Blue[1]. This striking color change from colorless to a deep blue-violet is the basis for its use as a redox indicator, most notably in the microbiological oxidase test to identify bacteria possessing cytochrome c oxidase[2].
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molar Mass | 164.25 g/mol | |
| Melting Point | 49-51 °C | |
| Appearance | Colorless crystalline solid | |
| Oxidation Product | Wurster's Blue (blue-violet radical cation) | [1] |
Key Physicochemical Characteristics:
-
Redox Activity: TMPD readily donates an electron, making it an excellent reducing agent in biological systems. This property is central to its mechanism of action.
-
Wurster's Blue Formation: The formation of the stable Wurster's Blue radical cation upon oxidation allows for spectrophotometric monitoring of reactions involving TMPD.
-
Membrane Permeability: TMPD is a membrane-permeable compound, which allows it to access intracellular components, including the mitochondrial electron transport chain in intact or permeabilized cells[3].
The Core Mechanism: An Artificial Electron Donor to Cytochrome c
The primary application of TMPD in mitochondrial research is to specifically measure the activity of Complex IV (cytochrome c oxidase) of the electron transport chain. It achieves this by acting as an artificial electron donor, effectively bypassing the upstream complexes (Complex I and Complex III).
Here's a step-by-step breakdown of the mechanism:
-
The Role of Ascorbate: In experimental setups, TMPD is almost always used in conjunction with ascorbate. Ascorbate, a potent reducing agent, serves to maintain TMPD in its reduced, colorless state, ensuring a continuous supply of electrons[2][3]. Ascorbate reduces the oxidized Wurster's Blue back to TMPD.
-
Electron Donation to Cytochrome c: The reduced TMPD then donates an electron to cytochrome c, a mobile electron carrier in the intermembrane space of the mitochondria. This reduces cytochrome c.
-
Electron Transfer to Complex IV: The reduced cytochrome c subsequently delivers this electron to Complex IV (cytochrome c oxidase).
-
Oxygen Consumption: Complex IV, now reduced, can catalyze the final step of the electron transport chain: the reduction of molecular oxygen (O₂) to water (H₂O). This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton motive force.
By providing a surplus of electrons directly to cytochrome c, the rate of oxygen consumption becomes directly proportional to the activity of Complex IV, assuming other substrates and conditions are not limiting.
Caption: Workflow for measuring Complex IV activity in isolated mitochondria.
Detailed Protocol for Isolated Mitochondria (Spectrophotometric or Oxygen Electrode-based):
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
-
Respiration Buffer: Prepare a suitable respiration buffer (e.g., MAS buffer).
-
Inhibitor Addition: In the reaction chamber (e.g., Oroboros O2k, Clark-type electrode chamber, or a microplate for a Seahorse XF Analyzer), add the isolated mitochondria along with inhibitors of Complex I (e.g., rotenone) and Complex III (e.g., antimycin A). This step is crucial to prevent reverse electron flow and to ensure that the measured oxygen consumption is solely due to the activity of Complex IV.
-
Substrate Addition: Add TMPD and ascorbate to the chamber. Typical final concentrations are in the range of 0.1-0.5 mM for TMPD and 1-10 mM for ascorbate.[3][4] It is critical to optimize these concentrations for your specific experimental system.
-
Measure Oxygen Consumption: Record the rate of oxygen consumption. This rate represents the maximal activity of Complex IV under these conditions.
-
Inhibition of Complex IV: To confirm that the measured oxygen consumption is indeed due to Complex IV, add a specific inhibitor such as potassium cyanide (KCN) or sodium azide.
-
Measure Residual Oxygen Consumption: Record the residual oxygen consumption rate after the addition of the Complex IV inhibitor.
-
Calculation: The Complex IV-dependent oxygen consumption rate is calculated by subtracting the residual oxygen consumption rate from the rate measured after the addition of TMPD/ascorbate.
Assessing Mitochondrial Integrity in Permeabilized Cells
TMPD can also be used to assess the integrity of the outer mitochondrial membrane in permeabilized cells. In cells with an intact outer mitochondrial membrane, exogenously added cytochrome c cannot reach Complex IV. However, TMPD, being membrane-permeable, can enter the intermembrane space and reduce endogenous cytochrome c. If the outer membrane is compromised, both endogenous and exogenously added cytochrome c can be reduced by TMPD, leading to a higher rate of oxygen consumption.
The Oxidase Test in Microbiology
As mentioned earlier, the oxidase test is a classic microbiological application of TMPD. It is a rapid test to determine if a bacterium produces cytochrome c oxidase. A positive test is indicated by the rapid development of a deep blue or purple color (Wurster's Blue) when a bacterial colony is brought into contact with a filter paper impregnated with TMPD.[2]
The "Dark Side" of TMPD: Redox Cycling and Potential for Toxicity
The Mechanism of Redox Cycling-Induced Toxicity:
-
Auto-oxidation: TMPD can auto-oxidize in the presence of molecular oxygen, generating a superoxide radical (O₂⁻) and the Wurster's Blue radical cation.[5]
-
Futile Cycling: The Wurster's Blue radical can be reduced back to TMPD by cellular reductants such as NADH or NADPH, often catalyzed by enzymes like DT-diaphorase.[2] This creates a futile cycle where TMPD is continuously oxidized and re-reduced, consuming cellular reducing equivalents and generating reactive oxygen species (ROS).
-
Oxidative Stress: The excessive production of ROS, including superoxide and hydrogen peroxide, can overwhelm the cell's antioxidant defenses, leading to oxidative stress.
-
Cellular Damage: This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. A key consequence is the depletion of reduced glutathione (GSH), a critical intracellular antioxidant.[2]
Caption: The mechanism of TMPD-induced redox cycling and cellular toxicity.
Implications for Experimental Design and Data Interpretation:
-
Confounding Oxygen Consumption: The auto-oxidation of TMPD consumes oxygen, which can artificially inflate the measured oxygen consumption rate, leading to an overestimation of Complex IV activity.
-
Mitochondrial Damage: The oxidative stress induced by TMPD can damage the mitochondria themselves, potentially inhibiting the very enzyme you are trying to measure.
-
Off-Target Effects: The depletion of cellular reductants and the generation of ROS can have widespread effects on cellular metabolism and signaling, making it difficult to attribute observed changes solely to the modulation of Complex IV.
Strategies for Mitigation and Control:
-
Use the Lowest Effective Concentration: Titrate the concentration of TMPD to find the lowest concentration that gives a maximal, stable rate of oxygen consumption. This minimizes auto-oxidation and toxicity.
-
Run Appropriate Controls:
-
No-Mitochondria Control: Measure the rate of oxygen consumption in the respiration buffer with TMPD and ascorbate but without any mitochondria or cells. This will quantify the rate of TMPD auto-oxidation, which can then be subtracted from your experimental measurements.
-
Time-Course Experiments: Be aware that the toxic effects of TMPD can be time-dependent. Keep incubation times as short as possible.
-
-
Maintain a High Ascorbate to TMPD Ratio: A high concentration of ascorbate helps to keep TMPD in its reduced state, minimizing auto-oxidation. A ratio of at least 10:1 (ascorbate:TMPD) is generally recommended.
-
Consider Alternative Electron Donors: In some cases, it may be appropriate to consider alternative, less toxic artificial electron donors to Complex IV, although TMPD remains the most widely used.
Practical Considerations: Preparation and Stability of Reagents
The reliability of your data is critically dependent on the quality and stability of your reagents.
Preparation of Stock Solutions:
-
TMPD: TMPD is light-sensitive and can oxidize in solution. Prepare stock solutions fresh on the day of the experiment. Dissolve TMPD in a suitable solvent such as ethanol or DMSO to create a concentrated stock (e.g., 100 mM). Store the stock solution on ice and protected from light.
-
Ascorbate: Ascorbic acid is also unstable in solution, particularly at neutral or alkaline pH. Prepare a fresh stock solution in water or a buffered solution immediately before use. The pH of the ascorbate solution should be adjusted to the pH of your respiration buffer to avoid pH changes in your assay.
Stability and Storage:
-
TMPD Powder: Store solid TMPD in a cool, dark, and dry place.
-
Ascorbic Acid Powder: Store solid ascorbic acid in a cool, dark, and dry place.
-
Solutions: As a general rule, do not store working solutions of TMPD or ascorbate for extended periods. If storage is unavoidable, aliquot and freeze at -20°C or -80°C and use within a short timeframe. However, fresh preparation is always the best practice to ensure reproducibility.
Conclusion: A Powerful Tool in the Right Hands
This compound is an indispensable tool for researchers investigating mitochondrial function. Its ability to specifically deliver electrons to cytochrome c provides a unique window into the activity of Complex IV of the electron transport chain. However, as with any powerful tool, a thorough understanding of its mechanism of action, including its potential for redox cycling and toxicity, is essential for its proper use. By following the guidelines and protocols outlined in this guide, researchers can harness the full potential of TMPD to generate robust, reliable, and insightful data, ultimately advancing our understanding of cellular bioenergetics in health and disease.
References
- American Society for Microbiology. (2010). Oxidase Test Protocol. [Link]
- Munday, R. (1988). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Journal of Applied Toxicology, 8(1), 11-17. [Link]
- Munday, R. (1989). Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. Chemico-Biological Interactions, 72(1-2), 43-54. [Link]
- Biology Reader. (n.d.). What is Oxidase Test?
- Wikipedia. (2023). Wurster's blue. [Link]
- Agilent. (n.d.).
- Agilent. (n.d.). Using PMP to Measure Substrate Specific ETC/OxPhos Activity in Permeabilized Cells. [Link]
- Agilent. (n.d.). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). [Link]
- Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. [Link]
- Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]
- Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2014). Measuring mitochondrial function in permeabilized cells using the Seahorse XF Analyzer. JoVE (Journal of Visualized Experiments), (87), e51101. [Link]
- Salabei, J. K., Gibb, A. A., & Hill, B. G. (2014). Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis.
- ResearchGate. (n.d.).
- protocols.io. (2023). Mitochondrial complex activity assays. [Link]
Sources
- 1. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial respiratory control is lost during growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex activity assays [protocols.io]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Determining the Solubility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is a crucial building block in the synthesis of high-performance polymers such as polyimides, which are utilized in advanced electronics for applications like integrated circuit passivation and as dielectric layers.[1][2] Its utility in these and other specialized chemical syntheses is critically dependent on its solubility characteristics in various organic solvents. Understanding and quantifying this solubility is paramount for process optimization, reaction kinetics, purification, and formulation development. This in-depth technical guide provides a comprehensive framework for researchers to accurately determine the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on empowering researchers with the foundational principles and detailed experimental protocols necessary to generate reliable solubility data in-house. We will delve into the gold-standard shake-flask method, followed by robust analytical techniques for quantification, namely gravimetric analysis and UV-Vis spectroscopy.
Introduction: The Significance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in a liquid phase.[3] For drug development professionals, solubility is a critical determinant of a drug's bioavailability.[3] In the realm of materials science, particularly in the synthesis of polymers, solvent selection is dictated by the solubility of the monomers.[4] The synthesis of polyimides, for instance, often involves a two-step process where a dianhydride and a diamine are reacted in a dipolar aprotic solvent to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide.[4] Therefore, accurate solubility data for this compound is essential for selecting appropriate solvent systems to ensure a homogeneous reaction mixture and to control the molecular weight and properties of the resulting polymer.[5]
This guide will provide the necessary protocols to establish these crucial solubility profiles, ensuring reproducibility and accuracy in your experimental work.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. This compound is an aromatic amine. Aromatic amines are generally soluble in organic solvents.[6][7] The presence of the nonpolar tetramethylbenzene core suggests solubility in nonpolar solvents, while the two primary amine groups can participate in hydrogen bonding, indicating potential solubility in polar protic and aprotic solvents.[8] However, empirical determination is the only definitive way to quantify solubility in a specific solvent.
The thermodynamic equilibrium solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure.[9] The methods described herein are designed to determine this equilibrium solubility.
Experimental Methodology for Solubility Determination
The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[9][10] This technique involves agitating an excess of the solid solute with the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.
The Shake-Flask Method: Achieving Equilibrium
The shake-flask method is considered the gold standard for solubility measurements due to its reliability and straightforwardness.[9]
Essential Equipment:
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Pipettes and other standard laboratory glassware
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[10] It is advisable to sample at different time points to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[11]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
The following diagram illustrates the workflow of the shake-flask method for preparing a saturated solution for analysis.
Caption: Workflow for the Shake-Flask Method.
Quantification of Solute Concentration
Once the saturated solution is obtained, the concentration of this compound must be accurately determined. Below are two robust methods for this quantification.
Gravimetric analysis is a direct and highly accurate method that relies on weighing the solid residue after evaporating the solvent.[12] It does not require a calibration curve but demands careful handling to ensure complete solvent removal without loss of the solute.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a clean, dry evaporating dish.
-
Aliquot Transfer: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. A vacuum oven at a temperature below the melting point of the compound (150-155 °C) can also be used to ensure complete solvent removal.[1][2]
-
Drying to a Constant Weight: Dry the residue in an oven until a constant weight is achieved. This is confirmed by repeated cycles of drying, cooling in a desiccator, and weighing until the mass no longer changes.[13]
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
UV-Vis spectroscopy is a sensitive and rapid method for determining the concentration of compounds that absorb ultraviolet or visible light.[14] Aromatic amines typically exhibit strong UV absorbance, making this a suitable technique.[15] This method requires the preparation of a standard calibration curve.
Step-by-Step Protocol:
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Sample Preparation and Analysis:
-
Take the filtered saturated solution and dilute it with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.
-
The following diagram illustrates the logical relationship between the preparation of the saturated solution and the subsequent analytical quantification.
Sources
- 1. 2,3,5,6-四甲基-对苯二胺 electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 3102-87-2 [chemicalbook.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Gravimetric Analysis [wiredchemist.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
spectral data for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a key chemical intermediate also known as diaminodurene. With the molecular formula (CH₃)₄C₆(NH₂)₂ and a molecular weight of 164.25 g/mol , this compound serves as a critical monomer in the synthesis of high-performance polyimides and as a building block in the development of covalent organic frameworks (COFs).[1][2] Accurate structural elucidation and purity assessment are paramount for its application in advanced materials and drug development. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between molecular structure and spectral output.
Molecular Structure and Symmetry
The structure of this compound is characterized by a high degree of symmetry. A central benzene ring is substituted with four methyl groups and two primary amine groups in a para configuration. This symmetry is a dominant factor in its spectral characteristics, leading to a simplification of the NMR spectra, where chemically equivalent nuclei produce identical signals.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its symmetrical structure.
¹H NMR Analysis
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. Due to the molecule's C₂ᵥ symmetry, we anticipate two distinct signals: one for the protons of the four equivalent methyl groups and another for the protons of the two equivalent primary amine groups.
-
Methyl Protons (-CH₃): The twelve protons on the four methyl groups are chemically equivalent. They appear as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting. This signal is typically found in the upfield region of the spectrum.
-
Amine Protons (-NH₂): The four protons on the two amine groups are also equivalent. They give rise to a singlet, which can sometimes be broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak is highly dependent on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methyl (-CH₃) | ~2.1 | Singlet | 12H |
| Amine (-NH₂) | ~3.3 (variable) | Singlet (broad) | 4H |
| Note: Chemical shifts are approximate and can vary based on solvent and instrument conditions.[3] |
¹³C NMR Analysis
The ¹³C NMR spectrum provides insight into the carbon framework. The high symmetry of diaminodurene results in a simplified spectrum with only three expected signals, confirming the equivalence of the carbon atoms.
-
Methyl Carbons (-CH₃): The four methyl carbons are equivalent and produce a single signal in the aliphatic region (typically 10-20 ppm).[4][5]
-
Aromatic Carbons (C-CH₃): The four aromatic carbons directly bonded to the methyl groups are equivalent. Their signal appears in the aromatic region.
-
Aromatic Carbons (C-NH₂): The two aromatic carbons bonded to the amine groups are equivalent and are typically shifted further downfield compared to the other ring carbons due to the electronegativity of the nitrogen atom.
| Carbon Type | Expected Chemical Shift (δ) ppm |
| Methyl (-CH₃) | ~14 |
| Aromatic (C-CH₃) | ~122 |
| Aromatic (C-NH₂) | ~138 |
| Note: Data derived from spectral databases and typical chemical shift ranges.[4][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the N-H bonds of the amine groups and the C-H bonds of the methyl and aromatic moieties.[7]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400 - 3500 | N-H Stretch (asymmetric & symmetric) | Two distinct sharp bands characteristic of a primary amine (-NH₂). This is a definitive feature for this functional group. |
| 2850 - 3000 | C-H Stretch | Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl groups. |
| ~1620 | N-H Bend (Scissoring) | Bending vibration of the primary amine group. |
| ~1500 | C=C Stretch | Aromatic ring stretching vibration. |
| 1250 - 1350 | C-N Stretch | Stretching vibration of the aryl-amine C-N bond. |
The presence of the dual N-H stretching bands is a critical diagnostic tool for confirming the primary amine functionality and distinguishing it from secondary amines, which typically show only one N-H stretch.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.
The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight of the compound (C₁₀H₁₆N₂).[6][9]
Major Peaks in the Mass Spectrum:
| m/z Value | Relative Intensity | Proposed Fragment | Interpretation |
| 164 | High (Base Peak) | [C₁₀H₁₆N₂]⁺ (M⁺) | The molecular ion peak, confirming the molecular weight.[6] |
| 163 | Moderate | [M-H]⁺ | Loss of a single hydrogen atom, likely from an amine or methyl group.[6] |
| 149 | Moderate | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway for methylated aromatic compounds.[6] |
| 132 | Low | [M-CH₃-NH₂]⁺ or [M-2CH₃]⁺? | Further fragmentation, possibly involving the loss of an amino group or a second methyl group after the initial loss.[6] |
The high stability of the aromatic ring results in a prominent molecular ion peak, which is often the base peak in the spectrum. The fragmentation pattern is consistent with the loss of small, stable radicals like hydrogen and methyl groups.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a generalized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent peak from obscuring the analyte signals. CDCl₃ is a common choice for its good solvating power for many organic compounds.[3]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the magnet's temperature.
-
"Lock" the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for any drift in the magnetic field, ensuring spectral stability over the course of the experiment.
-
"Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity across the sample. Causality: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm) to ensure all expected signals are captured.
-
Apply a standard 90° pulse sequence.
-
Acquire a set number of scans (e.g., 8 or 16). Causality: Signal averaging over multiple scans increases the signal-to-noise ratio, improving the quality of the spectrum for dilute samples.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks are in a pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Caption: A simplified workflow for the comprehensive spectral analysis of a chemical compound.
References
- This compound. PubChem, National Center for Biotechnology Information.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook.
- IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ResearchGate.
- 13C NMR Chemical Shifts. Organic Chemistry Data (University of Wisconsin).
Sources
- 1. 2,3,5,6-四甲基-对苯二胺 electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(3102-87-2) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]
An In-depth Technical Guide to the Electrochemical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Wurster's Blue)
Introduction: The Enduring Relevance of a Classic Redox Mediator
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), widely recognized by its historical name, Wurster's Blue, stands as a cornerstone molecule in the field of electrochemistry. First described by Casimir Wurster in the late 19th century, this seemingly simple aromatic diamine possesses a rich and multifaceted electrochemical character that continues to fuel innovation across diverse scientific disciplines.[1] Its ability to undergo facile and reversible one-electron oxidation steps, coupled with the intense coloration of its radical cation, has cemented its role as a versatile redox mediator, indicator, and probe.
This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth exploration of the core electrochemical properties of TMPD. We will delve into the mechanistic underpinnings of its redox behavior, provide field-proven experimental protocols for its characterization, and illuminate its practical applications in critical areas such as biosensing and enzymatic assays. Our focus remains on not just what to do, but why specific experimental choices are made, empowering you to leverage the unique attributes of TMPD in your own research endeavors.
Core Electrochemical Behavior: A Tale of Two Electrons
The electrochemical signature of TMPD is dominated by two sequential one-electron oxidation events. The neutral, colorless TMPD molecule readily loses an electron to form a stable, intensely blue-violet radical cation (TMPD•+), famously known as Wurster's Blue.[1] A second electron can then be removed at a more positive potential to yield the dication (TMPD2+), which is colorless but significantly less stable, particularly in aqueous solutions.[1][2]
The initial one-electron oxidation is the cornerstone of TMPD's utility. The midpoint potential (E°') for this first redox couple (TMPD/TMPD•+) is approximately +0.276 V versus the Normal Hydrogen Electrode (NHE) in aqueous media, making it an ideal mediator for a variety of biological and chemical systems.[3] The stability of the Wurster's Blue radical cation is a key attribute, allowing it to act as a reliable electron shuttle. However, it's crucial to understand that the stability is not absolute and is influenced by factors such as the solvent environment and the presence of nucleophiles.[4]
The second oxidation to the dication is less well-separated from the first, and the resulting TMPD2+ is prone to instability, particularly through reactions like hydrolysis in aqueous solutions.[1][2] This instability necessitates careful potential control in experiments to avoid over-oxidation and subsequent decomposition of the mediator.
Caption: Stepwise oxidation of TMPD to its radical cation and dication.
Quantitative Electrochemical Parameters
A thorough understanding of TMPD's electrochemical properties requires quantitative data. The following tables summarize key parameters gathered from the literature, providing a valuable reference for experimental design.
Table 1: Redox Potentials of TMPD in Various Solvents
| Solvent | Supporting Electrolyte | Reference Electrode | E°' (V) for TMPD/TMPD•+ | Citation(s) |
| Aqueous Buffer (pH 7) | - | NHE | +0.276 | [3] |
| Acetonitrile | 0.1 M TBAP | Ag/AgCl | +0.13 | [5] |
| Propylene Carbonate | 1.0 M LiBF4 | Li/Li+ | +3.2 | [6] |
| THF | 0.1 M NaClO4 | Pt UME | ~+0.27 vs. Pt | [7] |
| n-Butanol | 0.1 M NaClO4 | Pt UME | ~+0.28 vs. Pt | [7] |
| DMSO/Toluene | - | - | - | [6] |
Note: Redox potentials are highly dependent on the reference electrode and experimental conditions. Direct comparison between different solvent systems should be made with caution.
Table 2: Key Kinetic and Diffusion Parameters for TMPD
| Parameter | Medium | Value | Citation(s) |
| Diffusion Coefficient (D) | n-Butanol | ~6 x 10⁻⁶ cm²/s | [8] |
| [C4mpyrr][NTf2] | 1.84 x 10⁻¹¹ m²/s | [9] | |
| Standard Heterogeneous Rate Constant (k⁰) | [C4mpyrr][NTf2] | 2.6 - 2.8 x 10⁻³ cm/s | [9] |
| 2M H₂SO₄ on Pt | ~10⁻³ cm/s | ||
| 2M H₂SO₄ on Graphite | << 10⁻⁴ cm/s |
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is the quintessential technique for probing the electrochemical behavior of TMPD. This protocol provides a robust starting point for its characterization.
Objective: To determine the redox potentials and assess the reversibility of the TMPD/TMPD•+ couple.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working, Counter, and Reference electrodes)
-
Working Electrode: Glassy Carbon or Platinum disk electrode
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)
-
-
2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) or its dihydrochloride salt
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Saline (PBS) at pH 7.4 for aqueous studies, or 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile for non-aqueous studies.
-
High-purity solvent (deionized water or anhydrous acetonitrile)
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse thoroughly with deionized water and sonicate for 2-3 minutes in both water and ethanol to remove any residual alumina particles.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of the chosen supporting electrolyte in the desired solvent.
-
For aqueous solutions, adjust the pH as required.
-
Prepare a stock solution of TMPD (e.g., 10 mM) in the same solvent.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode.
-
Add the supporting electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Record a background CV of the supporting electrolyte to ensure there are no interfering redox processes in the potential window of interest.
-
Add a known concentration of TMPD to the cell (typically 1-5 mM).
-
Set the CV parameters:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. Ag/AgCl).
-
Vertex Potential 1: A potential sufficiently positive to oxidize TMPD to TMPD•+ (e.g., +0.5 V vs. Ag/AgCl).
-
Vertex Potential 2: A potential sufficiently negative to reduce the generated TMPD•+ back to TMPD (e.g., -0.1 V vs. Ag/AgCl).
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate (e.g., from 10 to 500 mV/s) can provide insights into the reaction kinetics.[8]
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C.[10]
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio of ipc/ipa should be close to 1.
-
Plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.[10]
-
Caption: TMPD as a redox mediator in a cytochrome c oxidase assay.
Enzymatic Biosensors
The ability of TMPD to efficiently shuttle electrons between an enzyme's active site and an electrode surface makes it an excellent mediator for second-generation biosensors. [5]For instance, in a hydrogen peroxide (H₂O₂) biosensor, horseradish peroxidase (HRP) can be immobilized on an electrode surface. [11][12]In the presence of H₂O₂, HRP is oxidized. TMPD can then reduce the oxidized HRP, becoming oxidized itself to Wurster's Blue. The electrochemical reduction of Wurster's Blue back to TMPD at the electrode generates a current that is proportional to the H₂O₂ concentration.
Fabrication and Principle of a TMPD-Mediated H₂O₂ Biosensor:
-
Electrode Modification: A conducting polymer film is often electropolymerized onto the electrode surface to create a suitable matrix for enzyme immobilization. [11]2. Enzyme Immobilization: Horseradish peroxidase (HRP) is then immobilized within or on the surface of the polymer film.
-
Detection Principle:
-
H₂O₂ oxidizes the HRP.
-
Reduced TMPD in the sample solution donates an electron to the oxidized HRP, regenerating the enzyme's active state and forming TMPD•+.
-
At the electrode, held at a suitable negative potential, TMPD•+ is reduced back to TMPD, generating a measurable cathodic current.
-
Drug Screening and Development
The versatility of TMPD as a redox mediator extends to drug screening applications. For example, electrochemical assays can be designed to screen for inhibitors of redox-active enzymes. [13][14]By monitoring the TMPD-mediated current in the presence and absence of potential drug candidates, one can rapidly assess their inhibitory effects on the target enzyme. This high-throughput screening approach offers a cost-effective and efficient alternative to traditional colorimetric or fluorescence-based assays. [15]
Conclusion and Future Perspectives
This compound, or Wurster's Blue, is far more than a historical curiosity. Its well-defined and reversible electrochemistry, coupled with its vibrant optical properties, ensures its continued relevance in modern research and development. From fundamental studies of electron transfer to the development of sophisticated biosensors and high-throughput drug screening platforms, TMPD offers a powerful and versatile tool for the scientific community. As we continue to push the boundaries of electrochemical analysis, the enduring legacy of Wurster's Blue is set to inspire new innovations for years to come.
References
- Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow B
- Development of a Tetramethyl-p-Phenylenediamine spectrophotometric assay for quantitating cytochrome oxidase activity in bacterial whole cells. UH Institutional Repository. [Link]
- What is Oxidase Test?
- Electrochemical kinetics of Ag|Ag+ and TMPD|TMPD+ in the room-temperature ionic liquid [C4mpyrr][NTf2]; toward optimizing reference electrodes for voltammetry in RTILs. Research Explorer - The University of Manchester. [Link]
- Electrochemical Kinetics of Ag|Ag+ and TMPD|TMPD+• in the Room-Temperature Ionic Liquid [C4mpyrr][NTf2]; toward Optimizing Reference Electrodes for Voltammetry in RTILs. Request PDF. [Link]
- Oxidase Test Protocol. American Society for Microbiology. [Link]
- The Determination of Thermodynamic and Heterogeneous Kinetic Parameters of the TMPD/TMPD•+ Redox Couple in Tetrahydrofurane an. SciSpace. [Link]
- Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD). NIH. [Link]
- How to perform an Oxidase test in microbiology for gonorrhea and non fermenters. YouTube. [Link]
- Recent advances in electrochemical detection of reactive oxygen species: a review. Analyst (RSC Publishing). [Link]
- Innovative Electrochemical Screening Allows Transketolase Inhibitors to Be Identified. PubMed. [Link]
- Innovative Electrochemical Screening Allows Transketolase Inhibitors to Be Identified.
- ESR and ENDOR Investigations on Various Wurster's Radical Cations in Solution. Experimental Results, Theoretical Ab Initio, and DFT Calculations.
- Magnetic Study of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue)
- A comparative study on the solubility and stability of p -phenylenediamine-based organic redox couples for non-aqueous flow b
- Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. PubMed. [Link]
- The Study of Multiple Electron Transfer Reactions by Cyclic Voltammetry. BASi Research Products. [Link]
- N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. RSC Publishing. [Link]
- A Practical Beginner's Guide to Cyclic Voltammetry. Uni DUE. [Link]
- Electrochemical Enzyme Sensor Based on the Two-Dimensional Metal–Organic Layers Supported Horseradish Peroxidase. MDPI. [Link]
- A Practical Beginner's Guide To Cyclic Voltammetry | PDF | Electrochemistry. Scribd. [Link]
- Excited-state dynamics of Wurster's salts. PubMed. [Link]
- Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. YouTube. [Link]
- Electrochemical screening as a tool for identification of transketolase inhibitors. PubMed. [Link]
- Protocol for cyclic voltammetry. iGEM. [Link]
- Immobilization of horseradish peroxidase onto a gold-nanoparticle-adsorbed poly(thionine) film for the construction of a hydrogen peroxide biosensor. PubMed. [Link]
- Electrochemical screening as a tool for identification of transketolase inhibitors. Request PDF. [Link]
- Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF. American Chemical Society. [Link]
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI. [Link]
- Electrochemical Biosensors for Probing of Protease Activity and Screening of Protease Inhibitors.
- Cyclic Voltammetry of Aqueous Copper (II)- Pentamethyldiethylenetriamine Systems at Various pH Values..
- Hydrogen peroxide biosensor based on the immobilization of horseradish peroxidase on γ-Al 2 O 3 nanoparticles/chitosan film-modified electrode.
- Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions
- Use of an Artificial Miniaturized Enzyme in Hydrogen Peroxide Detection by Chemiluminescence. MDPI. [Link]
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
- Photochemical generation of strong one-electron reductants via light-induced electron transfer with reversible donors followed by cross reaction with sacrificial donors. PubMed. [Link]
- Overview of Reference Electrodes and Alternative Reference Electrodes.
- Hydrogen peroxide biosensor based on the immobilization of horseradish peroxidase onto a poly(aniline-co-N-methylthionine) film.
- Chemical structure of the solvent (DMF) and additives (DMSO and NMPT) used in these experiments..
- Enabling artificial photosynthesis systems with molecular recycling: A review of photo- and electrochemical methods for regenerating organic sacrificial electron donors. PubMed Central. [Link]
- Concept of triphenylamine side chains with four electroactive nitrogen centers toward record-high stable electrochromic polyamid. RSC Publishing. [Link]
- Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). Request PDF. [Link]
- Photocatalytic reaction mechanism A sacrificial electron donor, e.g....
- Photoionization of TMPD in DMSO solution: Mechanism and magnetic field effects. Department of Chemistry. [Link]
- PMS: Photosystem I electron donor or fluorescence quencher. PMC - NIH. [Link]
- Investigation the Effects of Tetrahydrofuran and Dimethyl Sulfoxide on the Positive Electrolyte of Vanadium Redox Flow B
Sources
- 1. digitalcommons.latech.edu [digitalcommons.latech.edu]
- 2. um.es [um.es]
- 3. Wurster's blue [a.osmarks.net]
- 4. Recent advances in electrochemical detection of reactive oxygen species: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N’,N’-Tetraphenyl-1,4-Phenylenediamine Segments | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Immobilization of horseradish peroxidase onto a gold-nanoparticle-adsorbed poly(thionine) film for the construction of a hydrogen peroxide biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innovative Electrochemical Screening Allows Transketolase Inhibitors to Be Identified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical screening as a tool for identification of transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Innovative Electrochemical Screening Allows Transketolase Inhibitors to Be Identified - Analytical Chemistry - Figshare [acs.figshare.com]
An In-Depth Technical Guide to the Redox Potential of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Diamine - Unveiling the Redox-Centric Profile of Diaminodurene
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is a fascinating molecule whose significance extends far beyond its basic chemical structure. For the discerning researcher in drug development and the broader scientific community, understanding its redox potential is not merely an academic exercise; it is the key to unlocking its utility as a powerful tool and a model compound for investigating critical biological processes. This guide provides a comprehensive exploration of the redox chemistry of diaminodurene, offering both the theoretical underpinnings and practical methodologies for its characterization. We will delve into its complex electrochemical behavior, its implications for mitochondrial toxicity, and its applications in elucidating mechanisms of drug-induced cellular stress.
Core Redox Chemistry: A Tale of Two Electrons
The redox activity of this compound is centered on the two primary amine groups attached to the aromatic ring. The presence of four electron-donating methyl groups significantly influences the electron density of the benzene ring, making the molecule susceptible to oxidation. The oxidation process typically proceeds in two discrete, single-electron steps, as illustrated below.
Caption: Stepwise oxidation of this compound.
The initial one-electron oxidation yields a relatively stable semiquinoneimine radical cation. A second one-electron oxidation at a more positive potential generates the corresponding quinonediimine dication. The stability of these oxidized species is a critical factor in the compound's overall redox behavior and its biological activity.
Quantitative Redox Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is the premier technique for elucidating the redox properties of molecules like diaminodurene. It provides a wealth of information, including the formal redox potential (E°'), the number of electrons transferred in each step, and the stability of the oxidized and reduced species.
Experimental Protocol: Determination of the Redox Potential of this compound by Cyclic Voltammetry
This protocol provides a robust framework for the characterization of diaminodurene's redox behavior.
1. Materials and Reagents:
-
Analyte: this compound (high purity)
-
Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade. For aqueous studies, a phosphate-buffered saline (PBS) at a specific pH is recommended.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire.
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Inert gas: High-purity nitrogen or argon.
2. Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with progressively finer alumina slurries on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).
-
Prepare a stock solution of this compound in the electrolyte solution (e.g., 1-5 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial Potential: A potential where no electrochemical reaction is expected.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation peaks.
-
Vertex Potential 2: A potential sufficiently negative to observe the corresponding reduction peaks upon scan reversal.
-
Scan Rate (ν): Start with a typical scan rate of 100 mV/s. Perform subsequent scans at varying rates (e.g., 20, 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram and record the current-potential data.
-
4. Data Analysis:
-
Formal Redox Potential (E°'): For a reversible or quasi-reversible system, the formal potential can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' ≈ (Epa + Epc) / 2.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Peak Current Ratio (Ipa/Ipc): For a stable redox couple, the ratio of the anodic to cathodic peak currents should be close to unity.
Caption: Workflow for Cyclic Voltammetry of Diaminodurene.
Interpreting the Data: What to Expect
The cyclic voltammogram of this compound will likely display two quasi-reversible to irreversible oxidation waves, corresponding to the two-step electron transfer. The exact peak potentials will be dependent on the solvent and pH. In non-aqueous solvents like acetonitrile, the radical cation may exhibit some stability, leading to a more reversible first oxidation wave.
| Parameter | Typical Expected Value/Observation | Significance |
| Formal Potential (E°') of first oxidation | Less positive than unsubstituted p-phenylenediamine | Electron-donating methyl groups lower the oxidation potential. |
| Peak Separation (ΔEp) | > 59 mV | Indicates quasi-reversible or irreversible electron transfer kinetics. |
| Peak Current Ratio (Ipa/Ipc) | < 1 for the second wave | The dication is generally less stable and may undergo follow-up chemical reactions. |
Biological Significance: The Redox-Toxicity Nexus
The redox properties of this compound are intrinsically linked to its biological effects, particularly its observed myotoxicity.[1] A key finding is that the severity of muscle damage induced by ring-methylated p-phenylenediamines is directly proportional to their autoxidation rates, with the tetramethyl derivative exhibiting the highest rate.[2]
Mitochondrial Dysfunction: A Key Mechanistic Hub
The primary target of diaminodurene's toxicity appears to be the mitochondrion.[1] Its ability to undergo redox cycling within the mitochondrial electron transport chain leads to a cascade of detrimental events.
Caption: Proposed mechanism of 2,3,5,6-TMPD-induced mitochondrial toxicity.
This redox cycling can uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress depletes cellular antioxidants like glutathione, ultimately causing mitochondrial damage and cell death.[1]
Applications in Drug Development and Research
The well-defined redox properties and predictable toxicity profile of this compound make it a valuable tool in several areas of research and drug development:
-
Model Compound for Mitochondrial Toxicity: It can be used as a positive control or a model compound to study the mechanisms of drug-induced mitochondrial dysfunction.
-
Screening for Antioxidant Efficacy: Its ability to generate ROS can be harnessed in assays to screen for the efficacy of potential antioxidant drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The correlation between the methylation pattern of phenylenediamines and their toxicity provides a clear example of an SAR that can inform the design of safer drug molecules.[2][3]
-
Monomer for High-Performance Polymers: In materials science, it serves as a monomer in the synthesis of polyimides, which are high-performance polymers with applications in electronics and aerospace due to their thermal stability and insulating properties.[4][5][6][7][8]
Conclusion: A Molecule of Versatility and Importance
This compound is more than just a chemical reagent; it is a molecule that sits at the crossroads of electrochemistry, toxicology, and materials science. Its redox potential is the central parameter that governs its behavior and utility. For researchers and drug development professionals, a thorough understanding of this property, coupled with the practical ability to measure it, opens doors to new avenues of investigation into fundamental biological processes and the development of safer, more effective therapeutics. This guide provides the foundational knowledge and a practical starting point for harnessing the full potential of this versatile compound.
References
- Munday, R., & Fowke, E. A. (1993). Structure-activity relationships in the myotoxicity of ring-methylated p-phenylenediamines in rats and correlation with autoxidation rates in vitro. Chemico-biological interactions, 89(2-3), 149–161.
- Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., & Mortelmans, K. (1988). Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals. Environmental and molecular mutagenesis, 11(Suppl 12), 1–158.
- Scialli, A. R. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory toxicology and pharmacology, 62(2), 276–286.
- Ernst, S., Hönes, J., Baltruschat, H., & Lungu, M. (2006). Electrochemical oxidation of p-phenylenediamines at a rotating ring-disk-electrode. Journal of Electroanalytical Chemistry, 593(1-2), 137–146.
- Sharma, P., & Garg, I. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics, 1(3), 455–471.
- Zeus. (n.d.). FOCUS ON POLYIMIDES.
- Naddaf, M., & Nematollahi, D. (2018). Electrochemical oxidation of p-phenylenediamine in the presence of barbituric and thiobarbituric acids: Synthesis of new functionalized spiro compounds with antibacterial activity. RSC Advances, 8(59), 33816–33823.
- Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32.
- Martinez-Nunez, L. A., et al. (2020). Synthesis, Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 12(11), 2586.
- Blair, J. A. (2002).
- G. M. (1988). Prediction of toxicity using quantitative structure-activity relationships. Roczniki Panstwowego Zakladu Higieny, 39(2), 97–103.
- Chen, J., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Polyimides and Aramids: Recent Advances, 2007, 13-16.
- Zhang, Y., et al. (2024). Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. Polymers, 16(1), 123.
- Ait Sidi Mou, A., et al. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. Journal of Electrochemical Science and Engineering, 7(3), 133-143.
- Analytical & Bioanalytical Electrochemistry. (2021). A Practical Beginner's Guide to Cyclic Voltammetry. 13(2), 176-189.
- Zhang, M., et al. (2025). Discovery of the selective chemical probe for protein methyltransferase METTL13 by biological evaluation and molecular dynamics simulation. Bioorganic chemistry, 169, 109426.
- Pisarevskaya, E. Y., et al. (2006). Electrochemical and chemical modification of poly-o-phenylenediamine redox polymer. Russian Journal of Electrochemistry, 42(11), 1277-1286.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in the myotoxicity of ring-methylated p-phenylenediamines in rats and correlation with autoxidation rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zeusinc.com [zeusinc.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
synonyms for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (e.g., Diamino durene, TMPD)
An In-Depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction and Core Nomenclature
This compound, a substituted aromatic diamine, is a versatile chemical compound utilized in materials science and biochemical research. Its rigid structure, conferred by the tetramethyl-substituted benzene ring, and the presence of two electron-donating amino groups define its unique chemical properties. These characteristics make it a valuable building block for high-performance polymers and a useful tool for studying redox processes.
A critical point of clarification in the scientific literature is the distinction between this compound and a similarly named molecule. While this compound is often referred to as Diamino durene , the acronym TMPD is frequently used for both it and for N,N,N',N'-tetramethyl-p-phenylenediamine (CAS 100-22-1). The latter compound, where the methyl groups are on the nitrogen atoms rather than the benzene ring, is famously known as Wurster's Reagent and forms the intensely colored radical cation "Wurster's Blue".[1][2] While both are phenylenediamines and potent redox agents, their distinct structures lead to different steric and electronic properties, influencing their reactivity and applications. This guide will focus exclusively on this compound (CAS 3102-87-2), hereafter referred to as Diamino durene.
Chemical and Physical Properties
The fundamental properties of Diamino durene are summarized below. This data is critical for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [3] |
| Synonyms | Diamino durene, 3,6-Diaminodurene, 2,3,5,6-Tetramethyl-p-phenylenediamine | [3][4] |
| CAS Number | 3102-87-2 | [3] |
| Molecular Formula | C₁₀H₁₆N₂ | [3][5] |
| Molar Mass | 164.25 g/mol | [3][5] |
| Appearance | White to light yellow crystalline or powdery solid | [4][5] |
| Melting Point | 150-155 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [5] |
| SMILES | CC1=C(C(=C(C(=C1N)C)C)N)C | [3] |
| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [3] |
Core Mechanism of Action: Redox Chemistry
The primary utility of Diamino durene in many biochemical applications stems from its function as a potent reducing agent. The molecule can undergo a sequential two-step oxidation, donating a total of two electrons.
The process is initiated by the loss of one electron from one of the amino groups to form a radical cation, often referred to as a semiquinonediimine.[6] The four electron-donating methyl groups on the benzene ring play a crucial role in stabilizing this radical intermediate through inductive effects and hyperconjugation. This stabilization makes the first oxidation step readily achievable. The subsequent loss of a second electron from the other amino group results in the formation of a quinonediimine.[6] This two-electron, two-proton transfer is the basis of its function as a redox mediator.
Key Applications in Research and Industry
Monomer in Polymer Synthesis
A primary industrial application of Diamino durene is as a monomer in the synthesis of advanced polymers.[7] Its rigid, symmetric structure is particularly valuable in the creation of polyimides.[7] When polymerized with dianhydrides, it forms polyimides with exceptional thermal stability, high mechanical strength, and excellent dielectric properties. These characteristics make them suitable for high-performance applications in the electronics and aerospace industries, such as in coatings, insulators for microchips, and flexible printed circuits. Furthermore, it serves as an amine linker for building Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.[4][8]
Redox Mediator in Biological and Chemical Systems
In a research context, Diamino durene's well-defined redox behavior allows it to act as an electron donor to various biological and chemical systems. It can be used to study electron transport chains by donating electrons to specific components, such as cytochrome c, helping to elucidate pathways and enzyme kinetics. Its strong reducing power also makes it a candidate for use in antioxidant capacity assays, where it can serve as a reference compound or be part of a reagent system to quantify the reducing potential of biological samples.[9] It has also been used as an electron capture agent to prevent peroxide-initiated polymerization in materials like paints and adhesives.[5]
Experimental Protocol: Assessing Antioxidant Capacity via Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol describes how to measure the reducing ability of a test compound using the FRAP assay, where Diamino durene can be used as a positive control or reference standard due to its known reducing capabilities. The assay measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant.
Principle
The FRAP assay is a simple, colorimetric method to assess total antioxidant capacity. At a low pH, antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[10] This reduction results in a significant increase in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Reagents and Materials
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in 800 mL of deionized water. Adjust pH to 3.6 with 16 mL of glacial acetic acid. Bring the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[11]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh before use by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Test Compounds: Samples to be tested, dissolved in an appropriate solvent.
-
Reference Standard: Diamino durene or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) prepared in a stock solution and serially diluted to create a standard curve (e.g., 100-1000 µM).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.
Step-by-Step Procedure
-
Prepare Standard Curve: Create a series of dilutions from the reference standard (e.g., Diamino durene or Trolox) in the appropriate solvent.
-
Prepare Samples: Dilute the test samples to a concentration that falls within the linear range of the standard curve.
-
Reaction Setup:
-
Pipette 25 µL of the sample, standard, or a solvent blank into the wells of a 96-well microplate.
-
Add 175 µL of the pre-warmed FRAP working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The exact time should be consistent across all samples and standards.
-
Measurement: Measure the absorbance of each well at 593 nm.
Data Analysis and Interpretation
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve (y = mx + c) to calculate the concentration of the unknown samples.
-
Results are typically expressed as "Trolox Equivalents" (TE) or "Diamino durene Equivalents" per gram or mL of the original sample.
Workflow Visualization
Safety and Handling
Diamino durene is an irritant and requires careful handling to avoid exposure.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents and sources of ignition.[13]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[5][12]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
This compound (Diamino durene) is a chemically significant compound with a well-defined structure that lends itself to important applications. Its role as a robust monomer for high-temperature polymers is well-established, while its predictable redox chemistry makes it a valuable tool for researchers investigating electron transfer processes and antioxidant capacities. Proper understanding of its properties, mechanism, and safe handling procedures is essential for leveraging its full potential in both industrial and academic settings.
References
- ChemBK. (n.d.). DIAMINO DURENE.
- PubChem. (n.d.). This compound.
- Sdfine. (n.d.). N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE Safety Data Sheet.
- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.
- PubChem. (n.d.). Durenediamine.
- Wikipedia. (n.d.). Tetramethylphenylenediamine.
- ChemBK. (n.d.). Durene.
- Munday, R., Fray, L. M., & Smith, B. L. (1996). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- Adams, R. N. (1969). The electrochemical oxidation of phenylenediamines. ResearchGate.
- Taylor & Francis Online. (2010). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- HiMedia Laboratories. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- ResearchGate. (n.d.). Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and 2,3,5‐triphenyltetrazolium.
- ScienceDirect. (2023). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
- Wikipedia. (n.d.). Durene.
- ScholarBank@NUS. (2002). Effect of diamine composition on the gas transport properties in 6FDA-durene/3,3′-diaminodiphenyl sulfone copolyimides.
- NIH National Center for Biotechnology Information. (2011). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages.
- ResearchGate. (2018). Guidelines for antioxidant assays for food components.
Sources
- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 [chemicalbook.com]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3102-87-2 [chemicalbook.com]
- 8. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Symmetrically Substituted Diamine
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is a fascinating aromatic diamine whose unique molecular architecture bestows it with distinct chemical and physical properties. The presence of four methyl groups on the benzene ring, flanking the two amino functionalities, creates a sterically hindered yet electronically rich system. This guide provides a comprehensive technical overview of its molecular structure, synthesis, characterization, and burgeoning applications, with a particular focus on its relevance to researchers in the chemical and biomedical sciences. As a Senior Application Scientist, the aim is to not only present established protocols but to also delve into the underlying scientific principles that govern the behavior of this intriguing molecule.
Molecular Structure and Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1] Its core consists of a benzene ring with two amino groups situated in a para orientation (at positions 1 and 4). The defining feature of this molecule is the presence of four methyl groups at the 2, 3, 5, and 6 positions of the phenyl ring.[1] This symmetrical substitution pattern has profound implications for its chemical reactivity and physical properties.
Structural Features and Steric Influence
The four methyl groups provide significant steric hindrance around the amino groups. This steric bulk influences the molecule's conformation and its ability to participate in certain chemical reactions. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC), entry number 721211.[2] Analysis of this structure would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amino groups of adjacent molecules. The steric hindrance afforded by the methyl groups can reduce the reactivity of the amino groups compared to unsubstituted phenylenediamines.[1]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} केंद्रीकृत Molecular Structure of this compound
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 150-155 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | [1] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [2] |
| Synonyms | Diaminodurene, 3,6-Diaminodurene | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reduction of the corresponding dinitro compound, 1,4-dinitro-2,3,5,6-tetramethylbenzene (dinitrodurene). This precursor can be synthesized by the nitration of durene (1,2,4,5-tetramethylbenzene).
Recommended Synthesis Protocol: Catalytic Hydrogenation of Dinitrodurene
This protocol outlines a reliable method for the synthesis of this compound via the catalytic hydrogenation of dinitrodurene. The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C), allows for a clean reaction with easy removal of the catalyst by filtration.
Materials:
-
1,4-Dinitro-2,3,5,6-tetramethylbenzene (dinitrodurene)
-
Ethanol (or a similar suitable solvent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite)
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 1,4-dinitro-2,3,5,6-tetramethylbenzene in a suitable solvent such as ethanol. The concentration should be chosen to ensure complete dissolution at the reaction temperature.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the dinitro compound. The causality behind using a heterogeneous catalyst is its high activity and the ease of separation from the reaction mixture post-reaction, which simplifies the purification process.
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar). The reaction is then stirred vigorously at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen or by techniques like Thin Layer Chromatography (TLC). The hydrogenation of nitro groups is a well-established and efficient method for the synthesis of anilines.
-
Reaction Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of a filtration aid (e.g., Celite) to remove the Pd/C catalyst. The use of a filter aid is crucial to ensure the complete removal of the fine catalyst particles.
-
Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid. Phenylenediamines are susceptible to air oxidation, which can lead to discoloration. Therefore, it is advisable to handle the product under an inert atmosphere and store it in a cool, dark place.
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} केंद्रीकृत Synthetic workflow for this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
| Technique | Key Observables and Interpretation |
| ¹H NMR | A singlet for the four equivalent methyl groups and a singlet for the four equivalent amino protons. The chemical shifts will be influenced by the solvent. The simplicity of the spectrum is a direct consequence of the molecule's high symmetry. |
| ¹³C NMR | Three distinct signals are expected: one for the four equivalent methyl carbons, one for the four equivalent aromatic carbons bearing the methyl groups, and one for the two equivalent aromatic carbons bearing the amino groups. |
| FT-IR | Characteristic N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations of the methyl and aromatic groups, and C=C stretching of the benzene ring. |
| UV-Vis | Absorption bands in the UV region characteristic of the phenylenediamine chromophore. The exact wavelength of maximum absorption (λmax) will depend on the solvent. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.25 g/mol ). Fragmentation patterns can provide further structural information. |
Note: Specific spectral data can be found in databases such as PubChem (CID 76548) and the NIST WebBook.[2]
Redox Properties and Radical Cation Formation
A key feature of phenylenediamines is their ability to undergo oxidation to form stable radical cations. While the N,N,N',N'-tetramethyl-p-phenylenediamine radical cation (Wurster's Blue) is well-known, this compound also exhibits interesting redox behavior.
Cyclic voltammetry studies have shown that 2,3,5,6-tetramethyl-p-phenylenediamine undergoes two reversible one-electron oxidation processes in acetonitrile. The first oxidation generates a stable radical cation, and the second oxidation at a more positive potential forms the corresponding dication. The steric hindrance from the methyl groups contributes to the stability of the radical cation by protecting it from dimerization and other decomposition pathways.
The formation of a stable radical cation makes this molecule a valuable tool in studying electron transfer processes and as a redox mediator in various chemical and biological systems. The properties of this radical cation can be further investigated using Electron Spin Resonance (ESR) spectroscopy, which would provide information about the distribution of the unpaired electron within the molecule.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a versatile building block and reagent in several scientific disciplines.
Material Science and Polymer Chemistry
This compound is used as a monomer in the synthesis of high-performance polymers, such as polyimides.[4] These polymers often exhibit excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the electronics industry, for instance, as insulating layers in microchips.[4]
Potential in Drug Discovery and Medicinal Chemistry
While direct applications in approved drugs are not widely documented, the phenylenediamine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, symmetrical, and lipophilic nature of the diaminodurene core makes it an attractive scaffold for the design of novel bioactive molecules. It can be functionalized at the amino groups to generate libraries of compounds for screening against various therapeutic targets.
Toxicological Profile: A Double-Edged Sword
It is crucial for drug development professionals to be aware of the toxicological profile of any chemical scaffold. Studies have shown that 2,3,5,6-tetramethyl-p-phenylenediamine can induce myotoxicity (muscle damage) in rats. The proposed mechanism involves the compound's interaction with the mitochondrial respiratory chain, leading to oxidative stress and cell death. This toxicity information is vital for guiding the design of safer derivatives and for understanding the potential liabilities of using this scaffold in drug candidates.
dot graph "applications_overview" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} केंद्रीकृत Overview of the applications of this compound.
Conclusion and Future Perspectives
This compound is more than just a simple aromatic diamine. Its unique, sterically encumbered structure gives rise to a fascinating interplay of chemical reactivity, redox behavior, and biological activity. For material scientists, it offers a robust building block for creating advanced polymers. For chemists and drug discovery professionals, it presents both an opportunity and a challenge. The diaminodurene scaffold holds potential for the development of novel therapeutics, but its inherent toxicity must be carefully considered and mitigated through rational drug design.
Future research will likely focus on expanding the synthetic utility of this compound, exploring its coordination chemistry, and designing novel derivatives with tailored biological activities and reduced toxicity. A deeper understanding of its mechanism of myotoxicity could also provide valuable insights into mitochondrial dysfunction and related pathologies. As our ability to rationally design molecules with specific functions continues to grow, the full potential of this compound as a versatile chemical entity is yet to be fully realized.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Ganguly, R., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6838-6851.
- Kang, Y. B., et al. (2013). Bioactive molecules: current trends in discovery, synthesis, delivery and testing. International e-Journal of Science, Medicine and Education, 7(Suppl 1), S32-S46.
- Moghadam, F. Y., et al. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 21(19), 7339.
- Tatsuta, K. (2006). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 82(9), 311-329.
- Munday, R. (1989). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Journal of Applied Toxicology, 9(5), 325-331.
- Ren, B., et al. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Catalysts, 4(3), 299-310.
- Khan, M. A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4668-4680.
- Cambridge Crystallographic Data Centre. CSD Entry 721211.
- NIST Chemistry WebBook. 2,3,5,6-Tetramethyl-para-phenylenediamine.
- Hünig, S., et al. Tetramethyl-p-phenylenediamine. Organic Syntheses, Coll. Vol. 5, p.1088 (1973); Vol. 43, p.101 (1963).
- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene. Google Patents.
- Schneider, N., et al. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence. Angewandte Chemie International Edition, 57(4), 903-907.
- National Institute of Diabetes and Digestive and Kidney Diseases. Synthetic Bioactive Molecules Section.
- Khan, K. M., et al. (2017). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. Journal of the Iranian Chemical Society, 14(10), 2169-2179.
- Ejidike, I. P., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base complexes. Digital Commons @ Michigan Tech.
- ResearchGate. Hydrogenation of 1,4-Dimethoxy-2,3-dinitrobenzene?.
- Isenegger, P. G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ChemMedChem, 16(2), 279-284.
- Rogoza, A. V., et al. (2022). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 27(23), 8251.
- Brown, D. G., & Wobst, H. J. (2021). Privileged Scaffolds for Library Design and Drug Discovery. Frontiers in Chemistry, 9, 761944.
- Kumar, V., et al. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 2-10.
- Alexeev, D., et al. (1999). Crystal structure of diaminopelargonic acid synthase: evolutionary relationships between pyridoxal-5'-phosphate-dependent enzymes. Journal of Molecular Biology, 291(4), 931-946.
- Lindsey, J. S. (2022). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 27(19), 6296.
- Ren, B., et al. (2014). Catalytic hydrogenation of 2,4-dinitroethylbenzene to 2,4-diaminoethylbenzene over Ni/HY catalysts: The solvent effect. Catalysis Communications, 50, 92-96.
- Macháček, V., et al. (1985). Mechanism of Hydrogenation of 1,3,5-Trinitrobenzene and 1,3-Dinitrobenzene Derivatives in Reactions with Alkali Metal Tetrahydridoborates. Collection of Czechoslovak Chemical Communications, 50(10), 2269-2279.
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.
- Fisher Scientific. This compound 98.0+%, TCI America™.
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.
- Taylor & Francis. P-Phenylenediamine – Knowledge and References.
Sources
An In-depth Technical Guide to the Health and Safety of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2,3,5,6-tetramethyl-1,4-phenylenediamine (CAS No. 3102-87-2), a compound utilized in various industrial and scientific research applications, including as a monomer in the preparation of polyimide coatings for electronics. A thorough understanding of its hazardous properties and the implementation of rigorous safety protocols are paramount for minimizing risk in the laboratory and during drug development processes.
Chemical Identity and Physicochemical Properties
This compound, also known as 3,6-Diaminodurene, is a crystalline solid. Its appearance can range from a white or almost white crystalline powder to a dark brown powder.[1] Key identifying information is summarized in the table below.
| Property | Value |
| Chemical Name | 2,3,5,6-tetramethylbenzene-1,4-diamine[2] |
| Synonyms | TMPD, 3,6-Diamino-1,2,4,5-tetramethylbenzene[1][2] |
| CAS Number | 3102-87-2[1] |
| EC Number | 221-457-4[1] |
| Molecular Formula | C₁₀H₁₆N₂[2] |
| Molecular Weight | 164.25 g/mol [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][4] One safety data sheet also indicates potential for acute oral toxicity and germ cell mutagenicity.[4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[4] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4] |
The following diagram illustrates the GHS hazard pictograms associated with this chemical.
Caption: GHS pictograms for irritation and potential health hazards.
Toxicological Profile and Mechanistic Insights
While comprehensive toxicological data is not always available in standard safety data sheets, research into the myotoxicity of 2,3,5,6-tetramethyl-p-phenylenediamine (TMPD) in rats provides critical insights into its potential mechanism of action.[5]
Studies have shown that TMPD can cause necrosis of skeletal muscle.[5] The proposed mechanism involves the compound's interaction with the mitochondrial respiratory chain, specifically cytochrome c oxidase (complex IV), which catalyzes the oxidation of the amine.[5] This can lead to a futile redox cycling reaction, resulting in the depletion of reduced glutathione (GSH) and pyridine nucleotides.[5] This depletion of GSH, a key cellular antioxidant, can leave mitochondrial thiol groups vulnerable to oxidative damage, ultimately leading to cytotoxicity.[5] A single dose of TMPD in rats led to a reduction in GSH and ATP levels in the diaphragm, accompanied by significant damage to mitochondria.[5]
These findings underscore the importance of preventing systemic exposure, as the compound has a demonstrated capacity to induce cellular damage through oxidative stress pathways. The potential for germ cell mutagenicity further elevates the need for stringent handling protocols.[4]
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is crucial to keep airborne concentrations below exposure limits.[6]
-
Process Enclosure: For larger scale operations, process enclosures should be considered to minimize the release of dust into the work environment.[6]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] | Prevents eye contact which can cause serious irritation.[1] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat or long-sleeved clothing and an apron.[1][6] | Prevents skin irritation upon contact.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | If exposure limits are exceeded or if dust is generated, a full-face respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[1][8] | Protects against respiratory tract irritation.[1] |
The following workflow diagram outlines the process for selecting and using PPE.
Caption: Workflow for PPE selection when handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][10]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[1] Avoid dust formation and contact with the spilled material.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment should be avoided.[1]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
The following flowchart details the emergency response for an accidental spill.
Caption: Step-by-step workflow for responding to an accidental spill.
Fire-Fighting Measures
While not highly flammable, this compound may be combustible at high temperatures.[11]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Specific Hazards: Hazardous decomposition products are not specified in most safety data sheets, but combustion may produce oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Waste material should be handled as hazardous and disposed of at an appropriate treatment and disposal facility.[1] Do not allow the chemical to enter the sewer system or waterways.
Conclusion
This compound is a valuable chemical for research and development, but it possesses significant health hazards that necessitate careful and informed handling. A comprehensive understanding of its irritant properties, potential for systemic toxicity through mechanisms such as oxidative stress, and possible mutagenicity is essential for all personnel. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the risks and ensure a safe working environment.
References
- This compound SDS, 3102-87-2 Safety D
- 2,3,5,6- Tetramethyl-1,4-phenylenediamine Safety D
- This compound | C10H16N2 | CID 76548. PubChem. URL
- This compound - Safety D
- Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Carl ROTH. URL
- safety d
- SAFETY D
- SAFETY D
- SAFETY D
- Material Safety D
- sigma-aldrich - Safety D
- MSDS of this compound. Capot Chemical Co.,Ltd. URL
- This compound, 5G. Labscoop. URL
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
- TETRAMETHYL-p- PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE. Loba Chemie. URL
- 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis. Sigma-Aldrich. URL
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure. URL
- N,N,N',N'-tetramethyl-p-phenylenediamine. PubChem. URL
Sources
- 1. echemi.com [echemi.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com [carlroth.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. vinhkhoi.vn [vinhkhoi.vn]
A Technical Guide to the Thermal Stability of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene, is a sterically hindered aromatic diamine with significant utility as a monomer in the synthesis of high-performance polyimides and as a building block in the development of novel organic materials.[1] Its robust chemical structure, characterized by a fully methylated benzene ring, imparts notable thermal stability, a critical parameter for its processing and application in thermally demanding environments. This in-depth technical guide provides a comprehensive analysis of the thermal stability of TMPD, including its decomposition characteristics and the methodologies for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals working with TMPD, enabling a deeper understanding of its thermal behavior and facilitating its effective utilization in advanced material and pharmaceutical development.
Introduction: The Significance of Thermal Stability in TMPD Applications
This compound is a crystalline solid with a melting point in the range of 150-155 °C.[2] Its primary application lies in the field of polymer chemistry, where it serves as a crucial monomer for the production of polyimides. Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. The thermal stability of the constituent monomers, such as TMPD, is a prerequisite for the successful synthesis of these high-molecular-weight polymers, which often requires high-temperature processing conditions.
A thorough understanding of the thermal decomposition profile of TMPD is therefore essential for:
-
Defining processing windows: Establishing the maximum temperature at which TMPD can be handled without significant degradation is critical for polymerization reactions and other high-temperature manufacturing processes.
-
Ensuring material integrity: The thermal stability of the monomer directly influences the thermal stability and long-term performance of the resulting polymers and materials.
-
Predicting degradation pathways: Knowledge of the decomposition mechanism allows for the anticipation and mitigation of potential issues related to outgassing, byproduct formation, and material failure at elevated temperatures.
Thermal Decomposition Profile of TMPD
Direct, detailed studies on the thermal decomposition of monomeric this compound are not extensively available in the public literature. However, significant insights into its thermal stability can be gleaned from the analysis of its corresponding polymer, poly(2,3,5,6-tetramethyl-p-phenylenediamine).
A study on the synthesis and characterization of poly(p-phenylenediamine) and its methylated derivatives, including the polymer of TMPD, revealed that these polymers exhibit good thermal stability, decomposing above 400°C in a nitrogen atmosphere.[1][3][4] The initial thermal degradation of the polymer chains for the methylated derivatives commences in the range of 250-340°C.[1][3][4] This suggests that the TMPD monomer itself possesses substantial thermal stability, with its decomposition temperature likely preceding that of its polymer. The four electron-donating methyl groups on the aromatic ring are expected to enhance the thermal stability of the molecule compared to unsubstituted p-phenylenediamine.
Experimental Assessment of Thermal Stability
The thermal stability of TMPD is best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the degradation profile of TMPD.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity TMPD powder into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: 30 °C to 600 °C, or higher if no complete decomposition is observed.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
-
Identify the temperature of maximum rate of weight loss (Tmax) from the derivative of the TGA curve (DTG).
-
Quantify the residual mass at the end of the experiment.
-
Expected Results: A typical TGA curve for a stable organic compound like TMPD will show a stable baseline with minimal weight loss until the onset of decomposition, followed by one or more distinct weight loss steps.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermally induced phase transitions of TMPD.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity TMPD powder into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).
-
Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample to the upper temperature limit to observe any changes in thermal behavior after the initial melt.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline TMPD. The absence of other significant thermal events before melting is indicative of good thermal stability up to its melting point.
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Melting Point | 150-155 °C | [2] |
| Inferred Decomposition Onset (from polymer data) | > 250 °C | [1][3][4] |
Visualizing Experimental Workflows
Thermogravimetric Analysis (TGA) Workflow
Caption: Workflow for Differential Scanning Calorimetry of TMPD.
Conclusion
This compound exhibits a high degree of thermal stability, a key attribute for its application as a monomer in high-performance polymers. While direct decomposition data for the monomer is limited, analysis of its polymer suggests that significant thermal degradation begins above 250 °C. The standardized methodologies of TGA and DSC are essential for the precise characterization of its thermal properties, providing critical data for optimizing processing conditions and ensuring the reliability of materials derived from this versatile aromatic diamine. This guide serves as a foundational resource for researchers and professionals, enabling a more informed and effective utilization of TMPD in their respective fields.
References
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1497956.
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
- National Center for Biotechnology Information. (n.d.). Durenediamine. PubChem.
- Thermo Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.
- ChemBK. (2024, April 9). DURENE DIAMINE. ChemBK.
Sources
An In-Depth Technical Guide to the Crystal Structure of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction: The Significance of Diaminodurene in Advanced Materials
2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known in the field as diaminodurene, is a highly symmetrical aromatic diamine. Its rigid structure, featuring a central benzene ring fully substituted with four methyl groups and two para-oriented amino functionalities, imparts unique characteristics that are highly desirable in materials science. Primarily, it serves as a critical monomer in the synthesis of high-performance polymers, such as polyimides and covalent organic frameworks (COFs).[1][2][3] The specific spatial arrangement of its amine groups, coupled with the steric hindrance from the adjacent methyl groups, dictates the architecture and resultant properties of these polymers, influencing factors like thermal stability, dielectric constant, and processability.
For researchers, scientists, and drug development professionals, a fundamental understanding of the solid-state structure of diaminodurene is paramount. The precise three-dimensional arrangement of molecules in the crystalline lattice, governed by a delicate balance of intermolecular forces, directly impacts its bulk properties, including solubility, reactivity, and ultimately, its performance as a molecular building block. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its crystallographic parameters, the experimental methodology for its determination, and the nature of the intermolecular interactions that define its supramolecular architecture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, processing, and application in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂ | [4][5] |
| Molecular Weight | 164.25 g/mol | [1][4] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [4][6] |
| Synonyms | Diaminodurene, TMPD | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 150-155 °C | [1][7] |
| CAS Number | 3102-87-2 | [5] |
Crystal Structure Analysis
The definitive crystal structure of this compound was elucidated through single-crystal X-ray diffraction.[1] The analysis reveals that diaminodurene crystallizes in the orthorhombic space group Pbca .[1][4] This centrosymmetric space group indicates a high degree of symmetry in the crystal packing. The unit cell contains eight molecules (Z = 8), which are organized in a specific, repeating three-dimensional lattice.
The core of the molecule, comprised of the six carbon atoms of the benzene ring, is nearly perfectly planar. However, significant deviations from this plane are observed for the substituent groups. The steric crowding induced by the four methyl groups causes slight puckering of the ring and pushes the nitrogen atoms of the amino groups and some methyl carbons out of the primary plane.[1] This non-planar conformation is a critical structural feature, influencing how the molecules interact and pack in the solid state.
A comprehensive summary of the crystallographic data is presented in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.086(2) |
| b (Å) | 10.016(2) |
| c (Å) | 17.519(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1944.3(7) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.123 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Data sourced from Sobczyk et al., J. Chem. Phys. (2009).[1] |
Experimental Protocol: From Molecule to Structure
The determination of a molecular crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a crystallographic model. The causality behind each step is critical for obtaining high-resolution data.
Step 1: Single Crystal Growth (Methodology & Rationale)
High-quality single crystals, typically 0.1-0.3 mm in size and free of defects, are a prerequisite for successful X-ray diffraction analysis.[5] For aromatic amines like diaminodurene, slow evaporation or vapor diffusion are highly effective methods.
-
Purification: The starting material must be of the highest possible purity. Impurities disrupt the crystal lattice, leading to twinning, disorder, or the complete inhibition of crystal growth. Recrystallization or sublimation are common purification techniques.
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[8] If solubility is too high, only small, poorly formed crystals will result. If it is too low, crystallization will not occur. For diaminodurene, solvents like ethanol, toluene, or ethyl acetate are suitable starting points.
-
Vapor Diffusion (Preferred Method):
-
Dissolve a small amount of purified diaminodurene in a minimal volume of a primary solvent (e.g., toluene) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
The anti-solvent slowly diffuses into the primary solvent, gradually reducing the solubility of the diaminodurene and promoting the slow, ordered growth of crystals over several days. This slow process is key to minimizing defects.[9]
-
-
Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested using a micromanipulator and mounted on a goniometer head for analysis.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The mounted crystal is placed in a diffractometer, where it is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[10] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots, which are recorded by a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data (a set of intensities and positions of diffraction spots) are then processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods, employing software like SHELXS.[1] This step generates an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software such as SHELXL.[1] In this iterative process, atomic positions and thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.[1]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The structure of diaminodurene and the dynamics of the methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
- 8. How To [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
- 10. Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of Highly Soluble, Thermally Stable Polyimides Using 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which complicates processing. This application note details a protocol for the synthesis of a novel, highly soluble polyimide utilizing the sterically hindered diamine, 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD). The introduction of methyl groups on the phenyl ring disrupts chain packing, enhancing solubility without significantly compromising thermal properties. This guide provides a comprehensive, step-by-step methodology for the synthesis, casting, and characterization of polyimide films derived from TMPD and pyromellitic dianhydride (PMDA).
Introduction: The Role of Steric Hindrance in Enhancing Polyimide Solubility
Conventional aromatic polyimides, such as Kapton®, derived from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA), exhibit remarkable thermal stability but are largely insoluble in common organic solvents. This insolubility arises from the rigid polymer backbone and strong intermolecular charge-transfer complex (CTC) formation, leading to processing challenges. A successful strategy to improve the solubility and processability of polyimides is the incorporation of sterically hindered monomers.[1][2]
This compound (TMPD), also known as diaminodurene, is an aromatic diamine with four methyl groups flanking the amine functionalities.[3] These bulky methyl groups create significant steric hindrance, which is hypothesized to:
-
Inhibit close chain packing: The methyl groups prevent the polymer chains from arranging in a highly ordered, crystalline fashion.
-
Reduce intermolecular interactions: The increased distance between polymer backbones weakens the charge-transfer complexes that contribute to insolubility.
-
Enhance solubility: The disruption of packing and intermolecular forces leads to greatly improved solubility in a range of organic solvents.[1][2]
-
Increase Glass Transition Temperature (Tg): The methyl groups ortho to the imide nitrogen can hinder backbone rotation, leading to an increase in the glass transition temperature compared to unhindered analogues.[1][2]
This application note outlines a robust two-step polymerization process for synthesizing a polyimide from TMPD and PMDA, culminating in a soluble, thermally stable polymer film.
Synthesis of PMDA-TMPD Polyimide: A Two-Step Approach
The most prevalent method for polyimide synthesis is a two-step process that involves the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[4][5] This method allows for the casting of the soluble precursor into films or coatings before conversion to the intractable final polyimide.
Overall Reaction Scheme
The synthesis proceeds via two main stages as depicted below:
Step 1: Poly(amic acid) Synthesis this compound (TMPD) reacts with Pyromellitic dianhydride (PMDA) in a polar aprotic solvent to form the poly(amic acid) intermediate.
Step 2: Imidization The poly(amic acid) is converted to the final polyimide through either thermal or chemical means, with the elimination of water.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of PMDA-TMPD polyimide film.
Detailed Protocols
PART 1: Synthesis of Poly(amic acid) Precursor
Rationale: This step involves the nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride in a polar aprotic solvent.[4] N-methyl-2-pyrrolidone (NMP) is an excellent solvent for this reaction due to its ability to dissolve both the monomers and the resulting poly(amic acid). The reaction is conducted at room temperature under an inert nitrogen atmosphere to prevent moisture contamination and side reactions.
Materials:
-
This compound (TMPD) (m.w. 164.25 g/mol )
-
Pyromellitic dianhydride (PMDA) (m.w. 218.12 g/mol )
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Drying: Dry the PMDA in a vacuum oven at 120°C for 12 hours prior to use to remove any absorbed moisture.
-
Dissolution: In a 250 mL three-neck flask, dissolve 1.643 g (0.01 mol) of TMPD in 50 mL of anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until the diamine is fully dissolved.
-
Addition of Dianhydride: To the stirred solution, add 2.181 g (0.01 mol) of PMDA in one portion. Use an additional 10 mL of NMP to rinse any residual PMDA powder into the flask.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will gradually become viscous as the molecular weight of the poly(amic acid) increases. The final product is a viscous, clear to pale-yellow poly(amic acid) solution.
PART 2: Chemical Imidization and Polymer Isolation
Rationale: While thermal imidization is possible, chemical imidization at room temperature using a dehydrating agent (acetic anhydride) and a catalyst (pyridine) often leads to a more soluble polyimide resin.[6] This method avoids the high temperatures that can sometimes cause cross-linking and reduce solubility.
Materials:
-
Poly(amic acid) solution from Part 1
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
Imidization Reagents: To the viscous poly(amic acid) solution, add 4.08 g (0.04 mol) of acetic anhydride and 3.16 g (0.04 mol) of pyridine with vigorous stirring.
-
Reaction: Continue stirring the mixture at room temperature for another 24 hours to ensure complete imidization.
-
Precipitation: Pour the resulting polyimide solution slowly into a beaker containing 500 mL of vigorously stirred ethanol. A fibrous, pale-yellow precipitate of the polyimide will form.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with fresh ethanol to remove residual solvent and imidization agents, and then dry it in a vacuum oven at 120°C for 24 hours.
PART 3: Polyimide Film Casting and Thermal Curing
Rationale: A key advantage of the two-step synthesis is the ability to process the polymer from the soluble poly(amic acid) stage.[4] The precursor solution is cast onto a flat surface, and a controlled heating program removes the solvent and drives the thermal cyclodehydration to the final, robust polyimide film.
Procedure:
-
Casting: Take the viscous poly(amic acid) solution (prior to chemical imidization) and cast it onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Curing: Place the glass plate in a programmable oven and subject it to the following stepwise heating program under a nitrogen atmosphere:
-
80°C for 1 hour (to slowly evaporate the solvent)
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes (to ensure complete imidization)
-
-
Film Removal: After cooling to room temperature, the tough, transparent polyimide film can be carefully peeled from the glass substrate.
Characterization and Expected Properties
The synthesized polyimide should be characterized to confirm its structure and evaluate its properties. The steric hindrance from the tetramethyl-substituted diamine is expected to yield a polymer with enhanced solubility and a high glass transition temperature.[1][2]
| Property | Characterization Technique | Expected Outcome for PMDA-TMPD Polyimide |
| Chemical Structure | FT-IR Spectroscopy | Appearance of characteristic imide absorption bands around 1778 cm⁻¹ (asymmetric C=O stretch), 1727 cm⁻¹ (symmetric C=O stretch), and 1372 cm⁻¹ (C-N stretch).[7] Disappearance of amic acid bands. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature (T₅%) expected to be above 400°C in both air and nitrogen atmospheres.[1] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), likely in the range of 250-400°C, due to the rigid backbone and hindered rotation.[1] |
| Solubility | Qualitative Solubility Test | Expected to be soluble in common organic solvents such as NMP, N,N-dimethylacetamide (DMAc), chloroform, and tetrahydrofuran (THF) at room temperature.[1][2] |
| Mechanical Properties | Tensile Testing | The resulting film should be tough, flexible, and transparent. |
FT-IR Spectroscopy Analysis
Successful imidization is confirmed by the appearance of characteristic imide ring absorption peaks.
Caption: Expected FT-IR spectral changes upon imidization of poly(amic acid).
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of a high-performance polyimide from this compound and pyromellitic dianhydride. The incorporation of the sterically hindered TMPD diamine is a proven strategy to enhance the solubility and processability of aromatic polyimides, making them suitable for a wider range of applications, including advanced coatings, membranes, and composite matrices. The resulting polymers exhibit an attractive combination of high thermal stability and excellent solubility in common organic solvents.
References
- St. Clair, T. L., & St. Clair, A. K. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 27-35.
- St. Clair, T. L., & St. Clair, A. K. (n.d.). Highly soluble polyimides from sterically hindered diamines. Кафедра ХПСМ (Хімічного, полімерного та силікатного машинобудування). [Link]
- Hsiao, S. H., & Chuang, K. R. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(54), 30843–30853. [Link]
- ResearchGate. (n.d.). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. Request PDF. [Link]
- Lee, H., et al. (2020). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 12(1), 193. [Link]
- Mei, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3550. [Link]
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Kim, D., et al. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Scientific Reports, 12(1), 1-11. [Link]
- ResearchGate. (n.d.). Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines. Request PDF. [Link]
- Gnanaseelan, R., et al. (2017). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering, 6(1), 1215-1223. [Link]
- Zeus. (n.d.). FOCUS ON POLYIMIDES. [Link]
- Hsiao, S. H., & Lin, S. W. (2014). Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. Journal of Polymer Research, 21(4), 407. [Link]
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of Photopolymer Science and Technology, 20(2), 203-206. [Link]
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1499573. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76548, this compound. PubChem. [Link]
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. zeusinc.com [zeusinc.com]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for the Electrochemical Use of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Introduction: The Versatility of a Classic Redox Mediator
2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known by its historical name Wurster's Blue, is a cornerstone redox-active molecule in the field of electrochemistry. Its well-behaved and reversible one-electron transfer to a stable radical cation makes it an invaluable tool for a myriad of applications, from fundamental studies of electron transfer kinetics to the development of sophisticated biosensors. This guide provides an in-depth exploration of the practical aspects of using TMPD in electrochemical experiments, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to ensure robust and reproducible results.
TMPD undergoes a two-step oxidation process. The first is a reversible one-electron oxidation to form a stable blue radical cation (TMPD•+), often referred to as Wurster's Blue. A second one-electron oxidation at a more positive potential forms a dication (TMPD2+), which is less stable, particularly in aqueous solutions.[1] The stability and well-defined redox potential of the first oxidation step are key to its widespread use as an electron mediator.[2]
Core Principles for Electrochemical Studies of TMPD
The electrochemical behavior of TMPD is profoundly influenced by the experimental conditions. Understanding these factors is critical for obtaining meaningful and reproducible data.
Solvent and Supporting Electrolyte: The Electrochemical Environment
The choice of solvent and supporting electrolyte dictates the solubility of TMPD, the stability of its redox species, and the overall conductivity of the solution.
-
Aqueous Media: In aqueous solutions, typically a phosphate-buffered saline (PBS) at a physiological pH of 7.4 is employed, especially for biosensing applications. The supporting electrolyte (e.g., 0.1 M KCl) is crucial to minimize solution resistance.
-
Non-Aqueous Media: Acetonitrile (CH3CN) is a common choice for non-aqueous electrochemistry of TMPD due to its wide potential window and ability to dissolve both the neutral and oxidized forms of TMPD. Other suitable solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).[3] In these solvents, a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is typically used to ensure sufficient conductivity.
The nature of the solvent and the concentration of the supporting electrolyte can influence the redox potential of TMPD through ion-pairing and solvation effects.
Electrode Material: The Electron Transfer Interface
The choice of working electrode material can affect the electron transfer kinetics of the TMPD/TMPD•+ couple.
-
Glassy Carbon (GC): GC is a widely used, versatile electrode material that provides a relatively inert surface for studying the electrochemistry of TMPD.
-
Gold (Au) and Platinum (Pt): These noble metals are also excellent choices, particularly for their well-defined surface chemistry, which can be advantageous for self-assembled monolayer (SAM) formation in biosensor applications.
Prior to use, it is imperative to properly clean and polish the working electrode to ensure a reproducible and active surface.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for fundamental and applied electrochemical experiments using TMPD.
Protocol 1: Cyclic Voltammetry of TMPD for Characterization
This protocol outlines the procedure for obtaining a characteristic cyclic voltammogram of TMPD to determine its formal redox potential (E°') and assess its electrochemical reversibility.
Materials and Reagents:
-
This compound (TMPD)
-
Acetonitrile (CH3CN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Argon or Nitrogen gas for deaeration
-
Glassy carbon working electrode (e.g., 3 mm diameter)
-
Platinum wire counter electrode
-
Ag/AgCl or Ag/Ag+ reference electrode
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF6 in acetonitrile. This will be your supporting electrolyte solution.
-
Prepare a 1-5 mM stock solution of TMPD in the 0.1 M TBAPF6/acetonitrile solution.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and then acetonitrile.
-
Ensure the reference and counter electrodes are clean.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the TMPD solution to the cell.
-
Deaerate the solution by bubbling with argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical starting point for TMPD in acetonitrile is:
-
Initial Potential: 0.0 V (vs. Ag/Ag+)
-
Vertex Potential 1: +0.4 V
-
Vertex Potential 2: -0.2 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry experiment.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential: E°' = (Epa + Epc) / 2.
-
Determine the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.
-
Measure the anodic peak current (ipa) and the cathodic peak current (ipc). The ratio ipa/ipc should be close to 1 for a reversible process.
-
Expected Results:
A well-defined, reversible cyclic voltammogram with one oxidation and one reduction peak corresponding to the TMPD/TMPD•+ redox couple.
Protocol 2: TMPD as a Redox Mediator in a Glucose Biosensor
This protocol describes the fabrication and testing of a simple amperometric glucose biosensor using glucose oxidase (GOx) and TMPD as the redox mediator.
Materials and Reagents:
-
Glucose oxidase (GOx) from Aspergillus niger
-
This compound (TMPD)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose
-
Screen-printed carbon electrode (SPCE) or a glassy carbon electrode
-
Potentiostat
Procedure:
-
Biosensor Fabrication (Enzyme Immobilization):
-
Prepare a solution containing 10 mg/mL GOx and 10 mg/mL BSA in PBS.
-
Drop-cast a small volume (e.g., 5 µL) of this solution onto the working electrode surface of the SPCE.
-
Allow the electrode to dry at room temperature.
-
Expose the electrode to glutaraldehyde vapor for approximately 20 minutes to cross-link the enzymes and BSA, thus immobilizing them on the electrode surface.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurement:
-
Prepare a solution of 1-5 mM TMPD in PBS (pH 7.4). This will be the measurement buffer.
-
Set up the electrochemical cell with the modified working electrode, a reference electrode, and a counter electrode in the TMPD-containing PBS.
-
Apply a constant potential at which the reduced form of TMPD is oxidized (e.g., +0.1 V vs. Ag/AgCl). This potential should be determined from a cyclic voltammogram of TMPD in PBS.
-
Record the baseline current until it stabilizes.
-
Add successive aliquots of a concentrated glucose solution to the cell while stirring and record the increase in the oxidation current. The current will increase as more glucose is enzymatically oxidized, leading to the reduction of TMPD, which is then re-oxidized at the electrode.
-
-
Data Analysis:
-
Plot the steady-state current response against the glucose concentration.
-
Determine the linear range and the sensitivity of the biosensor (the slope of the linear portion of the calibration curve).
-
Principle of Operation:
-
Glucose is oxidized by GOx, which is reduced in the process: Glucose + GOx(FAD) → Gluconolactone + GOx(FADH₂)
-
The reduced GOx is re-oxidized by the TMPD radical cation (the oxidized form of the mediator): GOx(FADH₂) + 2 TMPD•+ → GOx(FAD) + 2 TMPD + 2 H+
-
The reduced TMPD is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration: 2 TMPD → 2 TMPD•+ + 2 e-
Quantitative Data Summary
The following table summarizes key electrochemical parameters for TMPD. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Solvent/Electrolyte | Reference Electrode | Source |
| Formal Redox Potential (E°') | ~ +0.26 V | Aqueous Buffer (pH 7) | Ag/AgCl | General Literature |
| Formal Redox Potential (E°') | ~ -0.1 V | [C₂mim][NTf₂] | Ag quasi-reference | [4] |
| Diffusion Coefficient (D) | 1.84 x 10⁻¹¹ m²/s | [C₄mpyrr][NTf₂] | - | [5] |
| Standard Heterogeneous Rate Constant (k⁰) | 2.6-2.8 x 10⁻³ cm/s | [C₄mpyrr][NTf₂] | - | [5] |
Visualizations
Redox Mechanism of TMPD
Caption: Reversible two-step oxidation of TMPD.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for TMPD characterization by CV.
References
- Electrochemical kinetics of Ag|Ag+ and TMPD|TMPD+ in the room-temperature ionic liquid [C4mpyrr][NTf2]; toward optimizing reference electrodes for voltammetry in RTILs. (URL not available)
- Interpreting Electrochemistry. (URL not available)
- Materials Chemistry C - RSC Publishing. (URL not available)
- Electrochemical analysis of TMPD-BF4 by cyclic voltammetry. (a)...
- A typical cyclic voltammogram[6] showing the oxidation of 20 mM TMPD...
- The Role of TMPD Dihydrochloride in Modern Electrochemistry. (URL not available)
- The Determination of Thermodynamic and Heterogeneous Kinetic Parameters of the TMPD/TMPD•+ Redox Couple in Tetrahydrofurane an - SciSpace. (URL not available)
- Facile one-step fabrication of glucose oxidase loaded polymeric nanoparticles decorating MWCNTs for constructing glucose biosensing platform: Structure m
- N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting - RSC Publishing. (URL not available)
Sources
- 1. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: 2,3,5,6-Tetramethyl-1,4-phenylenediamine as a High-Performance Curing Agent for Epoxy Resins
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), also known as 3,6-diaminodurene, as a high-performance curing agent for epoxy resin systems. We will explore the underlying curing mechanisms, provide detailed protocols for stoichiometry calculation, sample preparation, and material characterization, and discuss the anticipated thermal and mechanical properties of the resulting thermoset. This guide is intended to provide both the theoretical foundation and practical instruction necessary for leveraging TMPD to develop robust, high-temperature epoxy materials for demanding applications.
Introduction: The Quest for High-Performance Epoxies
Epoxy resins are a cornerstone of the thermosetting polymer family, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] Their versatility allows for formulation into advanced adhesives, protective coatings, and the matrix for high-strength composite materials. The final properties of a cured epoxy system are not solely dependent on the resin itself but are critically defined by the choice of curing agent, or hardener.[3][4]
Aromatic amines are a class of curing agents renowned for imparting superior thermal stability and mechanical performance to epoxy resins due to the incorporation of rigid benzene rings into the polymer backbone.[3][5] These characteristics make them indispensable for applications in the aerospace, defense, and electronics industries, where materials must withstand extreme temperatures and mechanical stress.[6][7][8][9]
This application note focuses on a specific, sterically hindered aromatic diamine: This compound (TMPD) . Its unique molecular structure—a rigid phenyl ring with four methyl group substitutions—suggests its potential to create epoxy networks with exceptionally high glass transition temperatures (Tg) and thermal stability. The methyl groups, while potentially slowing the curing reaction due to steric hindrance, are expected to restrict segmental motion in the cured polymer, leading to enhanced thermomechanical performance.[10]
The Curing Mechanism: From Liquid Resin to Cross-linked Solid
The transformation of a liquid epoxy resin into a rigid solid is a chemical process known as curing, which involves the formation of a three-dimensional, cross-linked network. With an amine curing agent like TMPD, this occurs via a nucleophilic addition reaction. Each primary amine group (-NH₂) on the TMPD molecule contains two active hydrogen atoms.
The curing reaction proceeds in two main steps:
-
Primary Amine Addition: The lone pair of electrons on the nitrogen of a primary amine group attacks the electrophilic carbon of the epoxy ring. This forces the ring to open, forming a secondary amine and a hydroxyl group (-OH).
-
Secondary Amine Addition: The newly formed secondary amine, still possessing an active hydrogen, can then react with another epoxy group in the same manner.
Since TMPD is a diamine, each molecule has four active hydrogens, allowing it to react with four separate epoxy groups. This tetra-functionality is key to building a densely cross-linked network, which is the structural basis for the material's high strength and thermal resistance.[3]
Caption: Curing reaction of TMPD with epoxy resin.
Protocol 1: Stoichiometry Calculation and System Preparation
Achieving optimal material properties is critically dependent on using the correct stoichiometric ratio of curing agent to epoxy resin.[11] An excess or deficit of the curing agent will result in an incompletely reacted network, leading to degraded thermal and mechanical performance.
Calculating the Mix Ratio
The ideal mix ratio is determined by matching the number of active amine hydrogens on the curing agent with the number of epoxide groups in the resin. This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.
-
EEW (g/eq): The molecular weight of the resin divided by the number of epoxy groups. This value is provided by the resin manufacturer.
-
AHEW (g/eq): The molecular weight of the amine divided by the number of active hydrogens.
For this compound (C₁₀H₁₆N₂):
-
Molecular Weight ≈ 164.25 g/mol [12]
-
Number of Active Hydrogens = 4 (two on each primary amine)
-
AHEW = 164.25 g/mol / 4 = 41.06 g/eq
The amount of curing agent needed, expressed in parts per hundred resin (phr) , is calculated with the following formula:
phr = (AHEW / EEW) * 100 [11]
Example Calculation: For a standard liquid epoxy resin like Diglycidyl Ether of Bisphenol A (DGEBA) with an EEW of 188 g/eq:
phr = (41.06 / 188) * 100 ≈ 21.84 phr
This means you would need approximately 21.84 grams of TMPD for every 100 grams of the DGEBA resin.
Caption: Workflow for calculating the stoichiometric mix ratio.
Materials and Equipment
-
Epoxy Resin: e.g., Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~180-195 g/eq.
-
Equipment:
-
Top-loading balance (0.01 g resolution).
-
Hot plate with magnetic stirring.
-
Beakers, mixing rods.
-
Vacuum oven or desiccator for degassing.
-
Convection oven for curing.
-
Molds (e.g., silicone or polished metal).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
-
Preparation and Curing Protocol
-
Pre-Cure Preparation: a. Place the required amount of epoxy resin in a beaker and pre-heat it on a hot plate to 80-100°C to reduce its viscosity. b. Since TMPD is a solid with a melting point of ~150-154°C, it must be dissolved into the hot resin.[13]
-
Mixing: a. Slowly add the calculated amount of powdered TMPD to the pre-heated, stirring epoxy resin. b. Continue stirring at 100-120°C until all the TMPD has completely dissolved and the mixture is homogenous.
-
Degassing: a. Transfer the hot mixture to a vacuum oven or desiccator connected to a vacuum pump. b. Apply vacuum to remove any entrapped air bubbles introduced during mixing. This is crucial to prevent voids in the final cured part.
-
Casting and Curing: a. Pour the degassed mixture into pre-heated molds. b. Curing Schedule: A multi-stage curing schedule is recommended for aromatic amines to achieve optimal cross-linking.
- Initial Cure: 2 hours at 120°C.
- Post-Cure: 3 hours at 180°C. c. After the post-cure is complete, turn off the oven and allow the parts to cool slowly to room temperature inside the oven to minimize internal stresses.
Protocol 2: Characterization of the Cured Epoxy Thermoset
Once cured, the material must be characterized to validate its properties. The following are standard techniques for evaluating high-performance thermosets.
Thermal Analysis
| Analytical Technique | Purpose & Protocol | Expected Results for TMPD-cured Epoxy |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) , which marks the transition from a rigid, glassy state to a more rubbery state.[15][16] Protocol: Heat a small sample (5-10 mg) in an aluminum pan from room temperature to ~250°C at a rate of 10°C/min. The Tg is observed as a step-change in the heat flow curve. | A high Tg, potentially exceeding 200°C, is expected due to the rigid aromatic structure and steric hindrance from the methyl groups restricting chain mobility.[17][18] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature of the material.[3] Protocol: Heat a sample (10-15 mg) in a nitrogen or air atmosphere from room temperature to ~600°C at a rate of 10°C/min. The temperature at which 5% weight loss occurs (Td5) is a key metric for stability. | Excellent thermal stability is anticipated, with a Td5 value likely above 350°C, characteristic of highly aromatic polymer networks. |
Mechanical and Thermomechanical Analysis
| Analytical Technique | Standard Method (ASTM) | Purpose |
| Tensile Test | ASTM D638 | Measures properties like tensile strength, modulus of elasticity, and elongation at break. Crucial for understanding the material's response to being pulled apart. |
| Flexural Test | ASTM D790 | Measures the flexural strength and modulus, indicating the material's ability to resist bending forces. Important for structural components.[10] |
| Dynamic Mechanical Analysis (DMA) | ASTM D4065 | Provides detailed information on the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. The peak of the tan delta curve provides a very accurate measurement of Tg.[18] |
Anticipated Performance and Discussion
The unique structure of this compound is expected to yield a cured epoxy with a distinct property profile compared to less substituted aromatic diamines like m-phenylenediamine (m-PDA) or diaminodiphenyl sulfone (DDS).
| Property | Expected Performance with TMPD | Rationale |
| Glass Transition Temp. (Tg) | Very High (>200°C) | The rigid phenylenediamine core combined with the four methyl groups severely restricts the rotational freedom of polymer chains.[18] |
| Thermal Stability (Td5) | Excellent (>350°C) | The high aromatic content of the cured network leads to high bond dissociation energies and excellent thermal stability.[17] |
| Mechanical Modulus | High | The high cross-link density and inherent rigidity of the molecular structure should result in a very stiff material. |
| Fracture Toughness | Moderate to Low | The high rigidity and cross-link density that benefit thermal properties can often lead to a more brittle material with lower resistance to crack propagation. |
| Processing / Reactivity | Challenging / Slower | TMPD is a high-melting-point solid, requiring hot-melt processing. Steric hindrance from the methyl groups may reduce the reactivity of the amine groups, necessitating higher curing temperatures and longer curing times compared to un-substituted diamines.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Tacky Cure | 1. Incorrect mix ratio (off-stoichiometry). 2. Curing temperature too low or time too short. 3. Inadequate mixing/dissolution of TMPD. | 1. Recalculate phr based on AHEW and EEW. 2. Increase post-cure temperature or duration. 3. Ensure TMPD is fully dissolved in the resin before casting. |
| Excessive Brittleness | 1. Inherent property of the highly cross-linked, rigid network. | 1. Consider formulating with a small amount of a flexibilizing agent or a tougher epoxy resin. 2. Optimize the cure schedule to minimize residual stress. |
| Voids or Bubbles in Cured Part | 1. Air entrapped during mixing. 2. Insufficient degassing. | 1. Mix carefully to minimize air incorporation. 2. Increase vacuum degassing time or use a heated degassing stage. |
Potential Applications
Given the anticipated high thermal stability and rigidity, epoxy systems cured with this compound are prime candidates for applications where performance under extreme conditions is paramount:
-
Aerospace and Defense: Manufacturing of high-temperature composite parts, structural adhesives, and components for engine compartments.[1][6][7]
-
Electronics: Encapsulation materials for high-power electronic components, and as a matrix for printed circuit boards (PCBs) requiring high thermal and electrical insulation.[8]
-
Industrial Tooling: Molds and tools for high-temperature processing applications.
References
- Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. Preprints.org.
- The Importance of High-Performance Resins in Aerospace & Defense Applications. Ensinger.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Cure kinetics of epoxy resins and aromatic diamines. ResearchGate.
- Epoxy Resin in Aerospace: Lightweight, Durable & Essential Material. Magnifico.
- The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. ResearchGate.
- Application of epoxy resin sheet in aerospace. Ztelec Group.
- Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. ResearchGate.
- Epoxy Resins in Aerospace A Force Can Not Be Ignored. YQX Polymer.
- (PDF) Applications of Epoxy Resin: Adhesives, Coatings, and Composites. ResearchGate.
- Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines. Korea Science.
- This compound. PubChem.
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses.
- Curing Behavior and Thermal Mechanical Properties of Epoxy Resins Containing Polyaromatic Backbones. ResearchGate.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
- Properties of epoxy resin system cured by different mixed curing agents at low temperature. Systems Engineering and Electronics.
- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. ResearchGate.
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Types of Epoxy Curing Agents – Part 1. NSPC Insights.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nadkarnispc.com [nadkarnispc.com]
- 3. ijert.org [ijert.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Aerospace Resin Technology | High-Performance Molding [pmcplastics.com]
- 7. magnificoresins.com [magnificoresins.com]
- 8. Application of epoxy resin sheet in aerospace [ztelecgroup.com]
- 9. Epoxy Resins in Aerospace A Force Can Not Be Ignored - YQXPOLYMER | Expert Manufacturer of Epoxy Resins & CSM (Hypalon) Rubber [yqxpolymer.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
role of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in battery technology research
An In-Depth Technical Guide to the Role of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in Battery Technology Research
Introduction: The Versatile Redox Moiety in Energy Storage
This compound, commonly abbreviated as TMPD and also known as 3,6-Diaminodurene, is an organic compound that has garnered significant interest in the field of electrochemical energy storage.[1] Its utility stems from its robust and reversible redox activity. TMPD can be oxidized to form a stable radical cation, known as Wurster's Blue, and can undergo further oxidation. This capacity for stable electron transfer makes it a highly versatile component in various battery systems, where it can function as a redox shuttle for overcharge protection, a redox mediator to catalyze sluggish electrode reactions, and a core component of redox-active materials for flow batteries.[2][3]
This guide provides a detailed exploration of the principal applications of TMPD in battery research. It is designed for researchers and scientists, offering not only the theoretical underpinnings of its function but also practical, field-tested protocols for its integration and characterization in electrochemical cells.
Physicochemical Properties of TMPD
A clear understanding of the fundamental properties of TMPD is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂ | [4] |
| Molecular Weight | 164.25 g/mol | [4] |
| CAS Number | 3102-87-2 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 150-155 °C | |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 3,6-Diaminodurene, 3,6-Diamino-1,2,4,5-tetramethylbenzene | [1] |
Safety and Handling: TMPD is known to cause skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[5] All manipulations should be performed in a well-ventilated area or a fume hood.
Application I: Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries
Overcharging is a critical safety issue for lithium-ion batteries, potentially leading to electrolyte decomposition, thermal runaway, and catastrophic cell failure.[6][7] A redox shuttle is an electrolyte additive that provides an internal, self-actuating mechanism to prevent overcharging.[8][9][10]
Mechanism of Action
The redox shuttle molecule is designed to have an oxidation potential slightly above the normal end-of-charge voltage of the cathode.[6][7] During normal operation, the shuttle remains inert. However, if the cell is overcharged, the cathode potential rises to the point where it oxidizes the shuttle molecule (e.g., TMPD). The oxidized species (TMPD•+) then diffuses to the anode, where it is reduced back to its original state (TMPD). This process creates a continuous internal redox cycle that consumes the overcharge current, effectively shunting it and preventing the cell voltage from rising to dangerous levels.[6][11] The excess energy is dissipated as heat.
Caption: Fig 1. TMPD Redox Shuttle Mechanism for Overcharge Protection.
Protocol for Evaluating TMPD as a Redox Shuttle
This protocol outlines the steps for assembling a coin cell and testing the overcharge protection performance of a TMPD-containing electrolyte.
1. Electrolyte Preparation:
-
Baseline Electrolyte: Prepare a standard lithium-ion battery electrolyte, for example, 1.0 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). All materials should be battery-grade with low water content (<20 ppm).
-
TMPD Electrolyte: Inside an argon-filled glovebox, dissolve TMPD into the baseline electrolyte to a final concentration of 0.05 M to 0.2 M. The optimal concentration may require empirical determination. Stir the solution until the TMPD is fully dissolved.
-
Causality: The concentration of the shuttle additive is critical. Too low, and the shuttle current will be insufficient to protect against high overcharge rates. Too high, and it may negatively impact normal cell performance or solubility limits could be exceeded.
2. Coin Cell Assembly (CR2032):
-
Components: Lithium metal (anode), a cathode material (e.g., LiFePO₄ or LiCoO₂), a microporous separator (e.g., Celgard 2400), and the prepared electrolytes.
-
Procedure: Assemble the coin cells inside an argon-filled glovebox in the following order: negative casing, anode, separator, add a few drops of electrolyte, cathode, spacer disk, spring, and positive casing. Crimp the cell to ensure a hermetic seal.
-
Trustworthiness: Assemble at least three identical cells for each electrolyte (baseline and TMPD) to ensure reproducibility of the results.
3. Electrochemical Testing Protocol:
-
Equipment: A multi-channel battery cycler.
-
Formation Cycles: Cycle the cells at a low rate (e.g., C/10) for 2-3 cycles within the normal voltage window of the cathode material (e.g., 3.0 V to 4.2 V for LiCoO₂) to form a stable solid-electrolyte interphase (SEI).
-
Overcharge Test:
- Charge the cell at a constant current (e.g., C/5 rate) to a voltage slightly above the normal cutoff (e.g., 4.2 V).
- Instead of stopping, continue charging at the same constant current for an extended period, equivalent to 150% or 200% of the cell's nominal capacity.
- During this period, monitor the voltage profile closely.
- Discharge the cell back to the lower voltage cutoff (e.g., 3.0 V) to measure the retained capacity.
- Repeat this overcharge-discharge cycle multiple times.
-
Data Analysis:
- Voltage Plateau: A successful redox shuttle will exhibit a flat voltage plateau during the overcharge period. The potential of this plateau corresponds to the oxidation potential of the shuttle.
- Capacity Retention: Compare the discharge capacity of the TMPD-containing cells to the baseline cells over multiple overcharge cycles. The baseline cells will likely show rapid capacity degradation.
- Coulombic Efficiency: The coulombic efficiency during the overcharge cycle will be significantly greater than 100%, indicating the shuttle mechanism is active.
Application II: Redox Mediator in Aprotic Li-O₂ Batteries
Lithium-oxygen (Li-O₂) batteries possess an extremely high theoretical energy density but are plagued by challenges such as high charge overpotential and parasitic reactions involving reactive oxygen species.[12][13] Redox mediators (RMs) are soluble catalysts that can facilitate the decomposition of the solid discharge product, lithium peroxide (Li₂O₂), during the charging process.[14][15]
Mechanism of Action
In a Li-O₂ cell, the charge process (oxygen evolution reaction) involves the oxidation of solid, insulating Li₂O₂. This process is kinetically slow and requires a high potential, leading to poor energy efficiency and electrolyte degradation. A redox mediator like TMPD, with a suitable redox potential, can overcome this. During charging, the RM is first oxidized at the cathode surface. The oxidized RM then diffuses into the electrolyte and chemically oxidizes the Li₂O₂ particles, regenerating the RM in its reduced state. This process effectively shuttles electrons from the Li₂O₂ to the electrode, bypassing the sluggish direct electrochemical oxidation and lowering the overall charging potential.[15]
However, a significant challenge is the stability of organic RMs. They can be degraded by reactive oxygen species like superoxide and singlet oxygen, which are known to form during cycling.[16] Therefore, the stability of TMPD in the specific electrolyte environment is a critical factor for long-term performance.
Protocol for Evaluating TMPD as a Redox Mediator
1. Li-O₂ Cell Fabrication:
-
Use a specialized, gas-tight cell design that allows for a pure O₂ atmosphere.
-
Anode: Lithium metal foil.
-
Cathode: A porous carbon electrode (e.g., carbon paper or gas diffusion layer) to facilitate O₂ transport and provide a surface for Li₂O₂ formation.
-
Electrolyte: A stable electrolyte for Li-O₂ chemistry, such as 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in tetraethylene glycol dimethyl ether (TEGDME). Add TMPD at a concentration of 5-50 mM.
-
Separator: A glass fiber separator is typically used.
2. Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
- Perform CV on the TMPD-containing electrolyte using a three-electrode setup (e.g., glassy carbon working electrode, Li reference, and Li counter electrode) under an argon atmosphere to determine the precise redox potential of the TMPD/TMPD•+ couple.
- Repeat the CV under an O₂ atmosphere to observe the catalytic effect on the oxygen reduction and evolution reactions.
-
Galvanostatic Cycling:
- Assemble the Li-O₂ cells in an Ar-filled glovebox, then purge with high-purity O₂.
- Discharge the cells at a low current density (e.g., 50-100 mA/g of carbon) to a fixed capacity (e.g., 500-1000 mAh/g) to form Li₂O₂.
- Charge the cells at the same current density to an upper voltage limit (e.g., 4.5 V).
- Analysis: Compare the charge voltage profiles of cells with and without TMPD. A lower, flatter charging plateau in the TMPD cell indicates successful mediation.[14] Calculate the round-trip efficiency to quantify the performance improvement.
3. Post-Mortem Analysis:
-
After cycling, disassemble the cells inside a glovebox.
-
Carefully retrieve the carbon cathode.
-
Use techniques like Scanning Electron Microscopy (SEM) to visualize the morphology of the discharge product and X-ray Diffraction (XRD) to confirm the presence and subsequent removal of Li₂O₂.
Application III: Catholyte Material for Nonaqueous Redox Flow Batteries (NORFBs)
Redox flow batteries (RFBs) are promising for large-scale energy storage due to their decoupled energy and power capacities.[17][18][19] Nonaqueous RFBs (NORFBs) can offer higher cell voltages and wider operating temperature ranges compared to their aqueous counterparts.[20] Organic redox-active materials are highly attractive for NORFBs due to their tunable properties and potential for sustainability.[17][21]
Role of TMPD and its Derivatives
TMPD and its structurally modified derivatives have been explored as catholytes (positive electrolyte materials) in NORFBs.[3][17] The core TMPD structure provides the necessary redox activity. However, TMPD itself can be limited by the stability of its radical cation (Wurster's Blue), which can undergo disproportionation, and by its solubility in common nonaqueous electrolytes.[3]
Research has focused on designing TMPD derivatives to enhance stability and solubility.[17] For example, incorporating different functional groups onto the nitrogen atoms or the phenyl ring can tune the redox potential and improve performance.[3][17]
Caption: Fig 2. Schematic of a NORFB using a TMPD-based catholyte.
Protocol for Characterizing TMPD-based Catholytes
1. Material Synthesis and Electrolyte Preparation:
-
If using a derivative, synthesize and purify the TMPD-based molecule.
-
Prepare the catholyte by dissolving the TMPD derivative in a suitable nonaqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.5 M LiTFSI or TBAPF₆).[3]
-
Prepare a suitable anolyte, for example, using a viologen or quinone-based compound.
2. Electrochemical Workflow:
Caption: Fig 3. Workflow for NORFB catholyte evaluation.
3. Flow Cell Testing:
-
Setup: Use a lab-scale flow cell, such as an H-cell or a zero-gap flow cell architecture.
-
Procedure:
- Fill the respective reservoirs with the catholyte and anolyte.
- Use pumps to circulate the electrolytes through the electrochemical cell.
- Perform galvanostatic cycling by charging and discharging the battery between set voltage limits or for set time periods.
- Test at various current densities to evaluate rate capability.
-
Performance Evaluation:
- Coulombic Efficiency (CE): The ratio of discharge charge to charge charge. A high CE indicates good reversibility and minimal side reactions.
- Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage.
- Energy Efficiency (EE): The product of CE and VE (EE = CE × VE).
- Capacity Fade: Monitor the discharge capacity over an extended number of cycles (e.g., 100+ cycles) to assess the long-term stability of the TMPD-based catholyte.
References
- The redox mediator TMPD exhibits oxidation and reduction potentials... - ResearchGate.
- Engineering N‐containing redox mediators overcoming pitfalls to enhance... - ResearchGate.
- Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries | ACS Energy Letters - ACS Publications.
- Organic redox-active materials design for redox flow batteries - Purdue University Graduate School.
- REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES T. J. Richardson* and P. N. Ross, Jr. Ernest Orlando Lawr - OSTI.gov.
- A long-life lithium-oxygen battery via a molecular quenching/mediating mechanism - OPUS at UTS.
- Overcharge Protection for Rechargeable Lithium Batteries Using Electroactive Polymers - OSTI.GOV.
- The Redox shuttle in Lithium-ion batteries - VALIPOD.
- Redox Shuttle Additives | Argonne National Laboratory.
- Thermal Stability of Lithium Ion Battery Electrolyte - NETZSCH Analyzing & Testing.
- Tunable Redox Mediators for Li-O 2 Batteries Based on Interhalide Complexes - PubMed.
- Group 13 Metals as Anolytes in Non-Aqueous, Redox Flow Batteries.
- Deactivation of redox mediators in lithium-oxygen batteries by singlet oxygen.
- (PDF) Redox Shuttle Additives for Lithium-Ion Battery - ResearchGate.
- Background to: A redox shuttle to facilitate oxygen reduction in the lithium-air battery.
- Molecular structures of the overcharge protection additives - ResearchGate.
- Battery Testing Protocol | Definition and Examples - PEM Motion.
- This compound | C10H16N2 | CID 76548 - PubChem.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC - NIH.
- A redox-active metal-organic compound for lithium/sodium-based dual-ion batteries.
- Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing).
- Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade - PubMed Central.
- (PDF) From Synthesis to Energy Storage, The Microchemistry of MXene and MBene.
- Modeling of a Non-Aqueous Redox Flow Battery for Performance and Capacity Fade Analysis - MDPI.
- Redox-Flow Batteries: From Metals to Organic Redox-Active Materials - ResearchGate.
- Molecular modeling of organic redox-active battery materials - SciSpace.
- Towards a comprehensive data infrastructure for redox-active organic molecules targeting non-aqueous redox flow batteries - Digital Discovery (RSC Publishing).
- Studies on the thermal breakdown of common li-ion battery electrolyte components - OSTI.GOV.
- Post-Test Analysis of Lithium-Ion Battery Materials at Argonne National Laboratory - Department of Energy.
- Battery Overcharge Protection Circuit | All About Circuits.
- p-Phenylenediamine-Bridged Binder-Electrolyte-Unified Supramolecules for Versatile Lithium Secondary Batteries - PubMed.
- (PDF) Graphene for Energy Storage and Conversion: Synthesis and Interdisciplinary Applications - ResearchGate.
- Overcharge protection cell level | DIY Solar Power Forum.
- Perspective on Commercial Li-ion Battery Testing, Best Practices for Simple and Effective Protocols - ResearchGate.
- Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics - MDPI.
- US8003260B2 - Overcharge and overdischarge protection in lithium-ion batteries - Google Patents.
- Battery Test Methods and Specifications | Resource Center - ESPEC North America.
- Advancing Energy Development with MBene: Chemical Mechanism, AI, and Applications in Energy Storage and Harvesting | Nano-Micro Letters.
- Electrochemical Characterization of N,N-diphenyl-p-phenylenediamine in Acidic Solutions.
Sources
- 1. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 5G | Labscoop [labscoop.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. valipod.com [valipod.com]
- 10. anl.gov [anl.gov]
- 11. US8003260B2 - Overcharge and overdischarge protection in lithium-ion batteries - Google Patents [patents.google.com]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. Tunable Redox Mediators for Li-O2 Batteries Based on Interhalide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lacey.se [lacey.se]
- 16. researchgate.net [researchgate.net]
- 17. Item - Organic redox-active materials design for redox flow batteries - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 18. Group 13 Metals as Anolytes in Non-Aqueous, Redox Flow Batteries - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 19. researchgate.net [researchgate.net]
- 20. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
The Strategic Incorporation of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) for the Synthesis of High-Performance Polymers: Application Notes and Protocols
Introduction: The Quest for Processable High-Performance Polymers
The relentless pursuit of materials with exceptional thermal stability, mechanical robustness, and chemical resistance has led to the development of high-performance polymers such as aromatic polyamides (aramids) and polyimides. However, the very characteristics that impart these desirable properties—rigid backbones and strong intermolecular forces—often render them intractable, with poor solubility and high processing temperatures. This application note details the strategic use of a substituted aromatic diamine, 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), as a monomer to overcome these processing challenges without significantly compromising performance. The introduction of methyl groups onto the phenylene ring disrupts chain packing, enhancing solubility and allowing for the synthesis of high-molecular-weight polymers amenable to solution processing techniques.
This guide provides a comprehensive overview of TMPD's properties, detailed protocols for the synthesis of a representative aramid, and methods for its characterization, aimed at researchers and scientists in materials science and polymer chemistry.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is fundamental to its successful application in polymerization.
| Property | Value | Reference |
| Chemical Name | This compound | TCI Chemicals |
| Synonyms | 3,6-Diaminodurene, TMPD | TCI Chemicals |
| CAS Number | 3102-87-2 | TCI Chemicals |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem |
| Molecular Weight | 164.25 g/mol | PubChem |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 150-155 °C | Sigma-Aldrich |
| Purity | >98.0% (GC) | TCI Chemicals |
The Role of TMPD in Enhancing Polymer Properties
The incorporation of the bulky, tetramethyl-substituted phenylene unit of TMPD into the polymer backbone has profound effects on the resulting material's properties. The methyl groups sterically hinder close chain packing, which in turn reduces crystallinity and enhances the solubility of the polymer in organic solvents. This is a significant advantage over unsubstituted p-phenylenediamine, which often yields intractable polymers.
The improved solubility allows for the synthesis of high-molecular-weight polymers through solution polycondensation, a technique that is often limited by the premature precipitation of the polymer. Consequently, polymers derived from TMPD can be cast into flexible, tough, and transparent films from their solutions.[1]
Synthesis of a High-Performance Aramid from TMPD: A Detailed Protocol
This section provides a step-by-step protocol for the synthesis of poly(2,3,5,6-tetramethyl-p-phenylene terephthalamide), a high-performance aramid, via low-temperature solution polycondensation.
Reaction Scheme
Caption: Polymerization of TMPD and TPC.
Materials and Reagents
-
This compound (TMPD), polymer grade (>98%)
-
Terephthaloyl chloride (TPC), >99%, recrystallized from hexane before use
-
N-methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water)
-
Calcium chloride (CaCl₂), anhydrous, dried at 200°C for 4 hours under vacuum
-
Methanol, reagent grade
-
Deionized water
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
High-speed blender
-
Vacuum oven
Protocol: Low-Temperature Solution Polycondensation
-
Preparation of the Solvent System: In a dry, nitrogen-purged three-necked flask, dissolve an appropriate amount of anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone to create a solution with a concentration of approximately 5-10% (w/v). The addition of CaCl₂ is crucial as it helps to keep the growing polymer chains in solution by forming a complex with the amide linkages, thereby preventing premature precipitation and allowing for the attainment of high molecular weights.
-
Monomer Dissolution: To the NMP/CaCl₂ solution, add a stoichiometric amount of this compound (TMPD). Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Cooling and Addition of Diacid Chloride: Cool the flask to 0-5°C using a low-temperature bath. While stirring vigorously, slowly add an equimolar amount of terephthaloyl chloride (TPC) as a solid powder in small portions. The low temperature is essential to control the highly exothermic reaction between the amine and acid chloride groups, minimizing side reactions and promoting the formation of a high-molecular-weight polymer.
-
Polymerization: After the complete addition of TPC, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a high-speed blender containing methanol or water to precipitate the polymer. The precipitated polymer will be a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with copious amounts of water and then methanol to remove any unreacted monomers, NMP, and CaCl₂.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
Characterization of TMPD-Based Polymers
Workflow for Polymer Characterization
Caption: Characterization workflow.
Solubility and Solution Viscosity
-
Objective: To assess the processability of the polymer and estimate its molecular weight.
-
Protocol:
-
Qualitatively determine the solubility of the dried polymer in various organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform) at room temperature and upon heating.
-
Measure the inherent viscosity of the polymer by dissolving a known concentration (typically 0.5 g/dL) in a suitable solvent (e.g., DMAc) and using an Ubbelohde viscometer at a constant temperature (e.g., 30°C). A higher inherent viscosity generally correlates with a higher molecular weight.
-
Spectroscopic Characterization (FTIR)
-
Objective: To confirm the chemical structure of the polymer and verify the formation of amide linkages.
-
Protocol:
-
Obtain the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
-
Identify the characteristic absorption bands:
-
N-H stretching: A broad peak around 3300 cm⁻¹
-
C=O stretching (Amide I): A strong peak around 1650 cm⁻¹
-
N-H bending and C-N stretching (Amide II): A peak around 1540 cm⁻¹
-
-
Thermal Analysis (TGA and DSC)
-
Objective: To evaluate the thermal stability and glass transition temperature of the polymer.
-
Protocol:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% or 10% weight loss occurs is a measure of the polymer's thermal stability.
-
Differential Scanning Calorimetry (DSC): Heat a sample of the polymer (5-10 mg) at a heating rate of 10-20°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) will appear as a step change in the baseline of the heat flow curve.
-
Mechanical Properties
-
Objective: To determine the strength, stiffness, and ductility of the polymer.
-
Protocol:
-
Film Preparation: Cast a film from a polymer solution (e.g., 10-15 wt% in DMAc) onto a glass plate. Dry the film in a vacuum oven with a programmed temperature ramp to remove the solvent completely.
-
Tensile Testing: Cut dumbbell-shaped specimens from the film according to ASTM D882 standards. Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.
-
Expected Performance of TMPD-Based Polymers
The unique structure of TMPD imparts a favorable balance of properties to the resulting polymers.
| Property | Typical Value Range | Significance |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Enables solution processing into films and fibers. |
| Inherent Viscosity | 0.8 - 2.5 dL/g | Indicates the formation of high molecular weight polymer. |
| Glass Transition Temperature (Tg) | 250 - 350 °C | High Tg denotes excellent dimensional stability at elevated temperatures. |
| 10% Weight Loss Temperature (Td10) | > 500 °C (in N₂) | Demonstrates outstanding thermal stability.[1] |
| Tensile Strength | 80 - 100 MPa | High strength for demanding applications.[1] |
| Young's Modulus | 2.0 - 2.5 GPa | Indicates high stiffness and rigidity.[1] |
| Elongation at Break | 10 - 45% | Suggests good toughness and flexibility of the material.[1] |
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polymers with enhanced processability. The strategic introduction of methyl groups on the phenylenediamine ring effectively disrupts chain packing, leading to improved solubility without a significant compromise in thermal and mechanical properties. The detailed protocols provided in this application note offer a robust framework for the synthesis and characterization of TMPD-based aramids, enabling researchers to explore and develop novel materials for advanced applications.
References
- PubChem. This compound.
- Hsiao, S. H., & Liou, G. S. (2000). Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Journal of Applied Polymer Science, 78(6), 1162-1170. [Link]
Sources
Application Notes & Protocols: 2,3,5,6-Tetramethyl-1,4-phenylenediamine in the Synthesis of Novel Conductive Polymers
For Researchers, Scientists, and Materials Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of conductive polymers based on 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD). It is designed to offer both foundational knowledge and actionable protocols for researchers exploring novel materials for organic electronics.
Introduction: The Rationale for TMPD in Conductive Polymers
Conducting polymers (CPs) have garnered significant attention for their unique combination of polymeric properties (flexibility, solution processability) and electronic characteristics similar to metals or semiconductors.[1] Polyaniline and its derivatives are a cornerstone of this field. However, unsubstituted poly(p-phenylenediamine) often suffers from poor solubility and processability, limiting its practical applications.
The incorporation of this compound (TMPD) as a monomeric unit is a strategic approach to overcome these limitations. The four methyl groups on the aromatic ring provide several key advantages:
-
Enhanced Solubility: The bulky methyl groups disrupt intermolecular chain packing, reducing the strong van der Waals forces that cause aggregation and insolubility in common organic solvents.[2] This allows for easier processing and characterization of the resulting polymer, poly(this compound) or P(tMe-pPD).
-
Modulated Electronic Properties: The electron-donating nature of the methyl groups influences the redox potential of the diamine system, making it easier to oxidize. This is a critical parameter for creating charge carriers (doping) and achieving conductivity.
-
Improved Stability: Steric hindrance from the methyl groups can protect the polymer backbone from nucleophilic attack, potentially enhancing the environmental and thermal stability of the material.
Core Principles: Redox Activity and the Conductive Mechanism
The conductive properties of a TMPD-based polymer are rooted in the reversible redox chemistry of the phenylenediamine moiety. The monomer itself undergoes two distinct and reversible one-electron oxidations.[3] This process is the foundation for creating charge carriers in the polymer.
-
Neutral State: In its pristine, un-doped state, the polymer is an insulator.
-
Doping (Oxidation): Upon chemical or electrochemical oxidation, an electron is removed from the nitrogen-containing backbone, creating a radical cation known as a polaron . This polaron is a mobile charge carrier.
-
Further Oxidation: A second oxidation can create a dication, or bipolaron .
These charge carriers can then "hop" between adjacent monomer units along the polymer chain (intrachain transport) or between different polymer chains (interchain transport), resulting in bulk electrical conductivity.[4] The process of intentionally introducing these charge carriers is called doping .
Diagram of the Doping Mechanism
Caption: A logical workflow for the comprehensive characterization of P(tMe-pPD).
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is essential for determining the redox potentials of the polymer, which are indicative of its ability to be doped.
Equipment & Materials:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
P(tMe-pPD) polymer.
-
Suitable solvent for the polymer (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to remove polishing residue. Dry the electrode completely.
-
-
Polymer Film Deposition (Drop-Casting):
-
Prepare a dilute solution of the P(tMe-pPD) polymer (e.g., 1 mg/mL) in a suitable solvent.
-
Carefully drop-cast a small, known volume (e.g., 5-10 µL) of the polymer solution onto the active surface of the working electrode.
-
Allow the solvent to evaporate completely in a controlled environment, leaving a thin film of the polymer on the electrode.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode.
-
Fill the cell with the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Causality: Oxygen is electroactive and can interfere with the measurement of the polymer's redox peaks.
-
Run the CV scan. A typical potential window might be from -0.2 V to +1.0 V vs. Ag/AgCl, at a scan rate of 50 mV/s. The exact window should be adjusted to capture the oxidation and reduction peaks of the polymer.
-
Perform multiple cycles until a stable voltammogram is obtained. The resulting plot of current vs. potential will reveal the oxidation and reduction potentials of the polymer film.
-
Protocol: Electrical Conductivity Measurement (Four-Point Probe)
While data on the absolute conductivity of P(tMe-pPD) is not widely published, this protocol describes the standard method for its measurement. Conductivity is highly dependent on the doping level. [5] Equipment & Materials:
-
Four-point probe measurement setup.
-
Substrate for film deposition (e.g., glass slide).
-
Spin-coater or drop-casting equipment.
-
Doping agent solution (e.g., iodine in methanol, or an acid).
-
P(tMe-pPD) polymer solution.
Procedure:
-
Thin Film Preparation:
-
Prepare a uniform thin film of P(tMe-pPD) on an insulating substrate (like a glass slide) using spin-coating or drop-casting.
-
Ensure the film is completely dry and of uniform thickness.
-
-
Chemical Doping:
-
Expose the polymer film to the vapor of a doping agent (e.g., by placing it in a sealed chamber containing a few crystals of iodine) for a controlled period. Alternatively, dip the film into a dilute solution of the dopant.
-
The film should change color, indicating the formation of charge-transfer complexes and successful doping.
-
-
Measurement:
-
Place the four-point probe head gently onto the surface of the doped polymer film.
-
Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = C * (V/I), where C is a geometric correction factor (for a large, thin film, C ≈ 4.532).
-
Measure the film thickness (t) using a profilometer.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t). The units are typically Siemens per centimeter (S/cm).
-
Properties and Potential Applications
The unique properties imparted by the tetramethyl substitution make P(tMe-pPD) a promising candidate for several advanced applications.
| Property | Description | Implication for Applications |
| Improved Solubility | Soluble in organic solvents like NMP, DMF, and m-cresol. [2] | Enables solution-based processing techniques like spin-coating, inkjet printing, and drop-casting for device fabrication. [6] |
| Redox Activity | Shows reversible oxidation peaks, as confirmed by cyclic voltammetry. [3] | Suitable as an active material in electrochemical sensors, electrochromic devices, and as a redox mediator in energy storage systems. |
| Thermal Stability | Phenylenediamine polymers generally exhibit good thermal stability, decomposing above 400°C. [6] | Can be used in devices that require operation at moderately elevated temperatures. |
| Tunable Conductivity | Conductivity can be modulated from insulating to semiconducting/conducting via doping. [2] | Allows for its use in a range of electronic components, from antistatic layers to semiconductor channels in transistors. |
Potential Applications:
-
Electrochemical Sensors: The conductivity and redox potential of a P(tMe-pPD) film can change upon interaction with specific analytes, forming the basis for highly sensitive and selective sensors for environmental or biomedical monitoring. [7]* Organic Electronics: Its solution processability makes it a candidate for components in flexible and printed electronic devices, such as organic field-effect transistors (OFETs) or as a hole-transport layer in organic light-emitting diodes (OLEDs).
-
Electrochromic Devices: The distinct color change upon doping (oxidation/reduction) could be harnessed for smart windows, displays, and mirrors.
-
Antistatic Coatings: A lightly doped polymer film can provide sufficient conductivity to dissipate static charge on sensitive electronic components or packaging.
References
- Ernst, S., Baltruschat, H., Hönes, J., & Lungu, M. (n.d.). cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8. ResearchGate.
- Zaia, J., Lee, J., & Heeger, A. J. (2007). Electrochemical doping in electrolyte-gated polymer transistors. Journal of the American Chemical Society, 129(46), 14367–14371.
- Le, T.-H., & Lee, D. (2022). Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications. Polymers, 14(18), 3862.
- Bock, H., & Lechner-Knoblauch, U. (1985). Crown-annelated p-phenylenediamine derivatives as electrochemical and fluorescence-responsive chemosensors: cyclic voltammetry s. ElectronicsAndBooks.
- Al-Asbahi, B. A., Alsalme, A., & Al-Ghamdi, A. A. (2023). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. Polymers, 15(14), 3073.
- Geng, Y., et al. (2016). Multilevel Investigation of Charge Transport in Conjugated Polymers. Accounts of Chemical Research, 49(11), 2531–2539.
- OAM-RC. (2011). Electrical conductivity and optical properties of a new synthesized poly(tetramethylene ethylene diamine) polymer organic semico.
- Melad, O., & Jarour, A. (n.d.). shows electrical conductivity of poly (o-phenylenediamine)... ResearchGate.
- Liu, G., et al. (2023). Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications. Polymers, 15(17), 3530.
- Le, T.-H., & Lee, D. (2022). Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications. ResearchGate.
- Zhang, S., et al. (2023). Recent Advances in Conductive Polymers-Based Electrochemical Sensors for Biomedical and Environmental Applications. Polymers, 15(13), 2946.
- Holliday, S., et al. (2018). Highly stable doping of a polar polythiophene through co-processing with sulfonic acids and bistriflimide. Journal of Materials Chemistry C, 6(26), 7041-7048.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multilevel Investigation of Charge Transport in Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly stable doping of a polar polythiophene through co-processing with sulfonic acids and bistriflimide - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of Poly(tetramethyl-p-phenylenediamine) via Intercalative Polymerization: An Application Note and Detailed Protocol
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of poly(tetramethyl-p-phenylenediamine) [poly(TMPD)] through an intercalative polymerization approach. This method leverages the nanoscale galleries of layered silicates as confined reaction environments to produce structured polymer-clay nanocomposites. This document is intended for researchers and scientists in materials science, polymer chemistry, and drug development who are interested in the synthesis of novel conductive polymers and nanocomposites.
Introduction: The Rationale for Intercalative Polymerization
Poly(p-phenylenediamine)s (PpPDs) and their derivatives are a class of conductive polymers with significant potential in various technological applications due to their unique electronic, optical, and thermal properties.[1][2] However, the insolubility and poor processability of many PpPD homopolymers can limit their practical application.[3][4] Intercalative polymerization offers a strategic solution to this challenge by synthesizing the polymer directly within the interlayer spaces of a host material, such as clay.[5] This in situ approach not only facilitates the formation of a well-dispersed nanocomposite but also can influence the orientation and properties of the resulting polymer chains.[6][7]
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a particularly interesting monomer as it readily undergoes oxidation to form a stable radical cation, known as Wurster's Blue, making it a suitable candidate for oxidative polymerization.[8][9] By confining the polymerization of TMPD within the galleries of a layered silicate, we can create a highly structured organic-inorganic hybrid material with potentially enhanced properties.[6]
Mechanism of Intercalative Polymerization
The synthesis of poly(TMPD)/clay nanocomposites via intercalative polymerization is a multi-step process that relies on the unique properties of layered silicates. These materials, such as montmorillonite, are comprised of negatively charged aluminosilicate sheets held together by interlayer cations (e.g., Na⁺, Ca²⁺).[10]
The process can be broken down into two key stages:
-
Intercalation of the Monomer: The hydrophilic nature of pristine clays initially hinders the incorporation of organic monomers like TMPD. To overcome this, the clay is first rendered organophilic through an ion-exchange reaction. The inorganic interlayer cations are replaced with organic cations, typically long-chain alkylammonium salts.[1] This process increases the interlayer spacing and creates a more hydrophobic environment within the clay galleries, which is favorable for the intercalation of the TMPD monomer.[1]
-
In Situ Polymerization: Once the TMPD monomer has diffused into the interlayer spaces of the organophilic clay, polymerization is initiated. This can be achieved through either photo-oxidation or chemical oxidation.[3] The confined space within the clay galleries influences the polymerization process, potentially leading to a more ordered polymer structure compared to bulk polymerization.[11] The resulting poly(TMPD) chains are physically entrapped within the silicate layers, forming a stable nanocomposite.
The following diagram illustrates the workflow for the synthesis of poly(TMPD) via intercalative polymerization.
Caption: Workflow for the synthesis of poly(TMPD) via intercalative polymerization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of poly(TMPD)/clay nanocomposites.
Part 1: Preparation of Organophilic Clay
Rationale: The conversion of hydrophilic clay to an organophilic state is crucial for the successful intercalation of the nonpolar TMPD monomer. This is achieved by replacing the small, inorganic interlayer cations with bulky, organic alkylammonium cations.[1]
Materials:
-
Sodium Montmorillonite (Na-MMT) clay
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Centrifuge and centrifuge tubes
-
Buchner funnel and filter paper
-
Oven
Protocol:
-
Clay Dispersion: Disperse 10 g of Na-MMT in 500 mL of deionized water. Heat the suspension to 80°C and stir vigorously for 2 hours to ensure full exfoliation of the clay platelets.
-
Surfactant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of CTAB (equivalent to the cation exchange capacity of the Na-MMT, typically around 90 meq/100 g) in 250 mL of deionized water, heating to 80°C to ensure complete dissolution.
-
Ion Exchange Reaction: Slowly add the hot CTAB solution to the stirred clay dispersion. A white precipitate of organophilic clay will form immediately.
-
Aging: Continue stirring the mixture at 80°C for at least 6 hours to ensure complete ion exchange.
-
Washing: Allow the mixture to cool to room temperature. Collect the organophilic clay by centrifugation or filtration. Wash the collected solid repeatedly with a 50:50 (v/v) water/ethanol solution to remove excess surfactant and bromide ions. Test the supernatant for bromide ions using a 0.1 M silver nitrate solution; continue washing until no precipitate is observed.
-
Drying: Dry the washed organophilic clay in an oven at 60°C overnight.
-
Grinding: Grind the dried organoclay to a fine powder using a mortar and pestle.
Part 2: Intercalation of TMPD Monomer
Rationale: The prepared organophilic clay now has an expanded and hydrophobic interlayer environment that facilitates the diffusion and intercalation of the TMPD monomer.
Materials:
-
Organophilic clay (from Part 1)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Chloroform
Equipment:
-
Magnetic stirrer
-
Beakers
-
Rotary evaporator
Protocol:
-
Dispersion of Organoclay: Disperse 1 g of the dried organophilic clay in 100 mL of chloroform and stir for 1 hour to ensure good dispersion.
-
Addition of Monomer: Dissolve 0.5 g of TMPD in 50 mL of chloroform. Add this solution to the organoclay dispersion.
-
Intercalation: Stir the mixture at room temperature for 24 hours to allow for the complete intercalation of the TMPD monomer into the clay galleries.
-
Solvent Removal: Remove the chloroform using a rotary evaporator to obtain a dry powder of TMPD-intercalated organoclay.
Part 3: In Situ Polymerization of Intercalated TMPD
Two alternative methods for the oxidative polymerization of the intercalated TMPD are presented below.
Method A: Photo-oxidative Polymerization
Rationale: TMPD can be polymerized through photo-oxidation, where light energy initiates the formation of radical cations that subsequently couple to form the polymer chain. This method avoids the need for chemical initiators.
Equipment:
-
UV lamp (e.g., high-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
Protocol:
-
Dispersion: Disperse the TMPD-intercalated organoclay powder in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
Irradiation: While stirring, irradiate the dispersion with a UV lamp at room temperature. The reaction progress can be monitored by observing the color change of the suspension.
-
Reaction Time: Continue irradiation for 24-48 hours to ensure complete polymerization.
-
Purification: Collect the resulting poly(TMPD)/clay nanocomposite by filtration. Wash thoroughly with chloroform to remove any unreacted monomer and oligomers.
-
Drying: Dry the final product in a vacuum oven at 60°C.
Method B: Chemical Oxidative Polymerization
Rationale: Chemical oxidants, such as ammonium persulfate, are highly effective in initiating the polymerization of aromatic amines.[3] This method is often faster and more readily accessible than photo-oxidation.
Materials:
-
TMPD-intercalated organoclay
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Methanol
Equipment:
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Dispersion: Disperse the TMPD-intercalated organoclay powder in 100 mL of 1 M HCl and cool the suspension to 0-5°C in an ice bath.
-
Oxidant Solution: In a separate beaker, dissolve a molar equivalent of ammonium persulfate (relative to the intercalated TMPD) in 50 mL of 1 M HCl and cool to 0-5°C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred clay suspension over a period of 30 minutes.
-
Reaction: Continue stirring the reaction mixture at 0-5°C for 24 hours.
-
Purification: Collect the poly(TMPD)/clay nanocomposite by filtration. Wash the product sequentially with deionized water, 1 M HCl, and methanol until the filtrate is colorless.
-
Drying: Dry the final product in a vacuum oven at 60°C.
Characterization and Validation
To confirm the successful synthesis of the poly(TMPD)/clay nanocomposite, a series of characterization techniques should be employed. The expected outcomes are summarized below, providing a self-validating framework for the protocol.
| Technique | Purpose | Expected Results |
| Powder X-ray Diffraction (XRD) | To determine the interlayer spacing of the clay and confirm intercalation and polymer formation. | - An increase in the d₀₀₁ spacing of the organoclay compared to the pristine clay, confirming successful ion exchange. - A further increase in the d₀₀₁ spacing of the final nanocomposite (typically 0.7-1.0 nm) indicates the formation of poly(TMPD) within the clay galleries.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the polymerization of TMPD. | - The disappearance of characteristic absorption bands of the TMPD monomer. - The appearance of new bands characteristic of poly(TMPD), such as those corresponding to the quinoid and benzenoid rings of the polymer backbone. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the clay platelets and the resulting nanocomposite. | - SEM images will show the layered structure of the clay particles. In the nanocomposite, a well-dispersed structure is expected. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the nanocomposite and quantify the amount of polymer incorporated. | - The organoclay will show weight loss corresponding to the decomposition of the alkylammonium surfactant. - The final nanocomposite will exhibit a different thermal degradation profile, with the weight loss at higher temperatures indicating the presence of the more stable poly(TMPD).[3] |
Conclusion
The intercalative polymerization of N,N,N',N'-tetramethyl-p-phenylenediamine within the galleries of layered silicates is an effective method for the synthesis of structured conductive polymer nanocomposites. The protocols detailed in this application note provide a robust framework for the preparation of these materials. By carefully controlling the preparation of the organophilic clay and the subsequent in situ polymerization, researchers can generate novel hybrid materials with tailored properties for a range of advanced applications. The provided characterization guide serves as a means to validate the successful synthesis and to further investigate the structure-property relationships of these exciting materials.
References
- Amer, I., & Brandt, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
- Arjmandi, M., Hassan, A., Majeed, K., & Zakaria, Z. (2015). Rice Husk-Based Biocomposites. In Lignocellulosic Fibre and Biomass-Based Composite Materials (pp. 227-246). Woodhead Publishing.
- Bandeira, M. C., Giordani, C., & de Menezes, B. R. (2019).
- Chen, G., Iyi, N., & Fujita, T. (2003). Preparation and characterization of poly(tetramethyl-p-phenylenediamine)/clay hybrids via intercalative polymerization. Journal of Materials Research, 18(2), 433-439. [Link]
- Durgaryan, A. A., Arakelyan, R. A., & Durgaryan, N. A. (2014). Oxidative Polymerization of p-Phenylenediamine. Russian Journal of General Chemistry, 84(6), 1095–1100. [Link]
- Gao, F., & Wang, J. (2011). Preparation and characterization of poly(tetramethyl-p-phenylenediamine)/clay hybrids via intercalative polymerization. Journal of Materials Research, 18(2), 433-439. [Link]
- Lepoittevin, B., Pantoustier, N., Devalckenaere, M., Alexandre, M., Kubies, D., Calberg, C., Jérôme, R., & Dubois, P. (2003). Polymer/layered silicate nanocomposites by combined intercalative polymerization and melt intercalation: a masterbatch process. e-Polymers, 3(1), 301-316. [Link]
- Liu, Y. J., & Kanatzidis, M. G. (1995). Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates.
- Mabote, L., Amer, I., & Brandt, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Matnishyan, H. A. (2004). Oxidative polycondensation of aromatic amines. Polymer Science, Series A, 46(12), 2004-2013. [Link]
- Morozova, O. V., et al. (2020). The Study of the Oxidation of N,N,N',N'-Tetramethyl-p-Phenylenediamine for the Clarification of the Differences in the Mechanisms of Biocatalytic and Chemical Polymerization of Aniline.
- Ray, S. S., & Okamoto, M. (2003). Polymer/layered silicate nanocomposites: a review from preparation to processing. Progress in polymer science, 28(11), 1539-1641. [Link]
- Scully, S. F. (2007). Intercalation of Conductive Polymers into Layered Structures. IslandScholar. [Link]
- Sestrem, R. H., Ferreira, J. Z., Landers, R., Temperini, M. L. A., & do Nascimento, G. M. (2009). Synthesis and characterization of poly(p-phenylenediamine)
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemical-biological interactions, 78(3), 321-331. [Link]
- Vaia, R. A., & Giannelis, E. P. (1997). Lattice model of polymer melt intercalation in organically-modified layered silicates. Macromolecules, 30(25), 7990-7999. [Link]
- Wikipedia contributors. (2023). In situ polymerization. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Tetramethylphenylenediamine. Wikipedia, The Free Encyclopedia. [Link]
- Wurster's reagent. (n.d.). In HiMedia Laboratories.
- Yadav, S., & Srivastava, A. (2014). Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. International Journal of Advanced Scientific and Technical Research, 4(4), 51-60. [Link]
- Zhou, Y., & He, B. (2018). Intercalation Polymerization Approach for Preparing Graphene/Polymer Composites. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20030162877A1 - Process for the preparation of organoclays - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4474706A - Process for the preparation of organophilic clays - Google Patents [patents.google.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) for the Synthesis of Advanced Low Dielectric Constant (Low-k) Polyimides
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Low-k Dielectrics in Next-Generation Microelectronics
The relentless pursuit of Moore's Law has driven the miniaturization of integrated circuits (ICs), leading to higher device densities and faster processing speeds.[1] However, this scaling introduces significant challenges, primarily in the form of increased resistance-capacitance (RC) delay, signal crosstalk between interconnects, and higher power consumption.[1][2] These parasitic effects can severely degrade device performance and reliability. A critical strategy to mitigate these issues is the replacement of traditional silicon dioxide (SiO₂, k ≈ 3.9) with interlayer dielectrics (ILDs) possessing a lower dielectric constant (k).[1][3]
Aromatic polyimides have emerged as a superior class of high-performance polymers for these applications, prized for their exceptional thermal stability (>500 °C), robust mechanical properties, and excellent chemical resistance.[3][4][5][6] However, conventional aromatic polyimides often exhibit a relatively high dielectric constant (k > 3.2) due to their rigid, planar structures and the formation of intermolecular charge-transfer complexes (CTCs).[6]
This application note details the strategic use of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) , a specialized diamine monomer, to overcome these limitations. The unique molecular architecture of TMPD is instrumental in synthesizing a new class of polyimides with significantly reduced dielectric constants, making them prime candidates for advanced microelectronic and packaging applications.[2][5][7]
The TMPD Advantage: A Structural Approach to Dielectric Constant Reduction
The dielectric constant of a material is fundamentally determined by its ability to polarize in an electric field.[8] In polyimides, this is governed by electronic and dipolar polarization. The key to lowering the dielectric constant is to minimize the overall polarizability of the polymer matrix. The molecular structure of TMPD provides a direct and effective pathway to achieve this.
Causality Behind the Low-k Property:
The efficacy of TMPD stems from the steric hindrance introduced by its four methyl groups ortho to the amine functionalities.[9][10] When TMPD is incorporated into a polyimide backbone, these bulky methyl groups enforce a twisted, non-coplanar conformation. This structural disruption has several critical consequences that collectively lower the dielectric constant:
-
Increased Free Volume: The methyl groups prevent efficient chain packing, creating larger voids or "free volume" within the polymer matrix. Since air has a dielectric constant of ~1.0, increasing the fractional free volume effectively lowers the composite dielectric constant of the material.[1][11]
-
Inhibition of Charge-Transfer Complexes (CTCs): The twisted polymer backbone increases the distance between electron-donating diamine moieties and electron-accepting dianhydride moieties on adjacent chains. This separation physically hinders the formation of CTCs, which are a major contributor to polarization and color in conventional polyimides.[6]
-
Reduced Intermolecular Interactions: The bulky structure reduces dipole-dipole interactions and other intermolecular forces, further decreasing the material's ability to polarize.
This structure-property relationship is the cornerstone of designing low-k materials using TMPD.
Caption: Structure-property relationship for TMPD-based low-k polyimides.
Synthesis Protocol: Two-Step Polycondensation for TMPD-Based Polyimides
The most reliable method for preparing high-molecular-weight, soluble TMPD-based polyimides is the two-step polycondensation reaction. This process first forms a soluble poly(amic acid) precursor, which is then converted to the final, robust polyimide.[4][5]
Materials & Reagents:
-
Diamine: this compound (TMPD) (CAS: 3102-87-2)[12], purified by sublimation.
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (CAS: 1107-00-2), purified by sublimation. Expert Insight: 6FDA is chosen here as the fluorine atoms further reduce polarizability and enhance solubility, leading to even lower k-values.[13][14]
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP), reaction grade.
-
Imidization Agents (for chemical conversion): Acetic anhydride and Pyridine.
-
High-purity Nitrogen or Argon gas.
Protocol 3.1: Synthesis of Poly(amic acid) Precursor (6FDA-TMPD)
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Monomer Dissolution: Under a positive N₂ flow, add TMPD (e.g., 1.642 g, 10 mmol) to the flask. Add anhydrous NMP (e.g., 35 mL, to achieve ~15% solids w/w) and stir until the diamine is fully dissolved.
-
Reaction Initiation: Once a clear solution is obtained, cool the flask to 0-5 °C using an ice bath. Add the dianhydride 6FDA (4.442 g, 10 mmol) in one portion. Causality: Adding the dianhydride slowly or in portions at low temperature helps to control the exothermic reaction and prevent uncontrolled molecular weight growth, ensuring a more uniform polymer.
-
Polymerization: Remove the ice bath and allow the reaction to warm to room temperature (~25 °C). Continue stirring under N₂ for 24 hours. The solution will become highly viscous, indicating the formation of high-molecular-weight poly(amic acid).
Protocol 3.2: Imidization to Form Polyimide
The poly(amic acid) can be converted to polyimide via thermal or chemical methods.
Method A: Thermal Imidization (for film fabrication)
This method is performed after casting the poly(amic acid) solution into a film (see Section 4.0). The film is heated in a programmable oven under a nitrogen atmosphere with the following profile:
-
80 °C for 1 hour (to slowly evaporate the solvent).
-
Ramp to 150 °C and hold for 1 hour.
-
Ramp to 250 °C and hold for 1 hour.
-
Ramp to 300 °C and hold for 1 hour for full cyclodehydration.
Expert Insight: A slow, staged heating profile is critical to prevent film stress, cracking, or void formation as water and residual solvent are removed.
Method B: Chemical Imidization (for isolating polymer powder)
-
Reagent Addition: To the viscous poly(amic acid) solution from Protocol 3.1, add acetic anhydride (40 mmol, 4 eq.) and pyridine (20 mmol, 2 eq.) as the dehydrating agent and catalyst, respectively.[15]
-
Conversion: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution slowly into a large volume of vigorously stirring methanol. The polyimide will precipitate as a fibrous solid.
-
Purification: Collect the solid by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 120 °C for 24 hours.
Caption: General workflow for the synthesis of TMPD-based polyimides.
Protocol: Fabrication and Characterization of Low-k Films
Accurate characterization is essential to validate the performance of the synthesized materials. This section outlines the protocols for film fabrication and key property measurements.
Protocol 4.1: Thin Film Fabrication via Spin-Coating
-
Substrate Preparation: Use clean silicon wafers or glass slides. Treat with an adhesion promoter (e.g., a dilute solution of an aminosilane) if necessary.
-
Solution Preparation: Dilute the poly(amic acid) solution from Protocol 3.1 with additional NMP to achieve the desired viscosity for the target film thickness (typically 5-15 wt% solids). Filter the solution through a 0.45 µm PTFE filter.
-
Spin-Coating: Dispense the filtered solution onto the center of the substrate. Spin-coat using a two-stage program (e.g., 500 rpm for 10s to spread, followed by 2000-4000 rpm for 60s to achieve final thickness).
-
Soft-Bake: Place the coated substrate on a hot plate at 80 °C for 30 minutes to remove the bulk of the solvent.
-
Thermal Curing: Transfer the substrate to a programmable oven and perform the thermal imidization cycle as described in Protocol 3.2, Method A.
Protocol 4.2: Characterization Techniques
| Property | Technique | Purpose & Key Parameters |
| Structure | FTIR Spectroscopy | Confirm imidization. Look for disappearance of amic acid bands (~1660, 3300 cm⁻¹) and appearance of imide bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, C-N stretch at ~1370 cm⁻¹).[9] |
| Dielectric Constant (k) | Parallel Plate Capacitor Method | Fabricate Metal-Insulator-Metal (MIM) capacitors by sputtering/evaporating electrodes (e.g., Al, Au) on the polyimide film. Measure capacitance (C) at 1 MHz using an LCR meter. Calculate k using: k = (C * d) / (ε₀ * A), where d is film thickness, A is electrode area, and ε₀ is vacuum permittivity.[13] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the 5% weight loss temperature (Td₅%). Heat rate: 10 °C/min under N₂ atmosphere. High Td₅% indicates excellent thermal stability.[9][16] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). Heat rate: 10-20 °C/min under N₂. A high Tg is crucial for compatibility with semiconductor processing temperatures.[11][16] |
| Mechanical Properties | Tensile Testing (for freestanding films) | Measure Tensile Strength, Young's Modulus, and Elongation at Break. Provides data on the film's toughness and flexibility.[9] |
Data Presentation: Comparative Properties
The table below summarizes typical property improvements achieved by using a TMPD-based polyimide compared to a conventional aromatic polyimide like PMDA-ODA.
| Property | Conventional PI (PMDA-ODA) | TMPD-Based PI (6FDA-TMPD) | Rationale for Improvement |
| Dielectric Constant (k) @ 1 MHz | ~3.2 - 3.5 | ~2.6 - 2.8 | Increased free volume and inhibited CTCs from bulky methyl groups; low polarizability of C-F bonds.[9][13] |
| Glass Transition Temp. (Tg) | > 400 °C | 330 - 380 °C | The twisted backbone slightly reduces Tg but it remains exceptionally high for microelectronic processing.[11] |
| Decomposition Temp. (Td₅%) | > 550 °C | > 510 °C | High aromatic content and stable imide rings ensure excellent thermal stability.[9] |
| Solubility in Organic Solvents | Insoluble | Soluble (NMP, DMAc, THF) | Non-coplanar structure prevents tight packing, allowing solvent molecules to penetrate and dissolve the polymer.[9] |
| Optical Transparency (Cutoff λ) | ~450 nm (Yellow/Brown) | < 390 nm (Colorless/Pale Yellow) | Suppression of CTCs significantly reduces visible light absorption.[17] |
Troubleshooting and Field-Proven Insights
-
Problem: The final polyimide is insoluble, even when using 6FDA.
-
Insight: This often points to cross-linking side reactions or excessively high molecular weight. Ensure the reaction is conducted under strictly anhydrous conditions and a positive inert atmosphere to prevent side reactions. Consider adding a monofunctional anhydride at the end of the polymerization to cap the chains and control molecular weight.
-
-
Problem: Films crack or peel during thermal curing.
-
Insight: This is typically caused by high internal stress from rapid solvent evaporation or a mismatch in the coefficient of thermal expansion (CTE) with the substrate.[16] Use a slower heating ramp during curing, especially below 200 °C. Ensure the substrate is scrupulously clean and consider using an adhesion promoter.
-
-
Problem: Inconsistent or high dielectric constant measurements.
-
Insight: Moisture absorption can drastically increase the dielectric constant. Ensure films are thoroughly dried in a vacuum oven before electrode deposition and measurement. Perform measurements in a controlled, low-humidity environment. Incomplete imidization can also leave polar amic acid groups, increasing the k-value; confirm full conversion with FTIR.
-
Conclusion
This compound is a powerful and strategic building block for the rational design of advanced low-k dielectric materials. Its unique sterically hindered structure directly addresses the fundamental causes of high dielectric constants in conventional polyimides. By disrupting chain packing, increasing free volume, and inhibiting charge-transfer complexes, TMPD enables the synthesis of soluble, thermally stable, and optically transparent polyimides with dielectric constants well below 3.0. The protocols and insights provided in this guide offer researchers a robust framework for developing and characterizing these high-performance materials, paving the way for their integration into the next generation of high-speed, low-power microelectronic devices.
References
- Liaw, D. J., et al. (2000). Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Journal of Applied Polymer Science, 78(6), 1162–1170. [Link]
- St. Clair, A. K., et al. (1985). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Polymers for High Technology, 359-373. [Link]
- Hsiao, S. H., et al. (2020). Synthesis and characterization of low retardation colorless polyimides containing m-phenylenediamine with different pendant groups. Polymers, 12(1), 153. [Link]
- Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc.[Link]
- Cathay Biotech. (2025). Pentamethylene Diamine: A Key Building Block in High-Performance Polymers.
- Milliken. (n.d.). The Power of Diamine Monomers in High-Performance Polymers. Milliken Chemical.[Link]
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 31881–31888. [Link]
- Hsiao, S. H., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 13(16), 2786. [Link]
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
- Shaimardanov, E. N., et al. (2020). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. IOP Conference Series: Materials Science and Engineering, 848, 012061. [Link]
- Ghosh, A., & Sen, S. K. (2021). High Performance Polyimides for Applications in Microelectronics and Flat Panel Displays.
- Maier, G. (2001). Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26(1), 3-65. [Link]
- Toury, B., et al. (2021).
- Liaw, D. J., et al. (2004). Synthesis and Characterization of New Polyimides Containing Nitrile Groups. Polymer Preprints Japan, 53(1), 1-2. [Link]
- Kim, S. H., et al. (1998). Synthesis and characterization of polyimides with low dielectric constants from aromatic dianhydrides and aromatic diamine containing phenylene ether unit. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 1931-1939. [Link]
- Hsiao, S. H., & Chen, J. H. (2008). Synthesis of Low Dielectric Constant Polyetherimide Films. Journal of Polymer Research, 15(6), 487-495. [Link]
- Reddy, V. S., et al. (2004). Polyimides 6: Synthesis, characterization, and comparison of properties of novel fluorinated poly(ether imides). Journal of Applied Polymer Science, 93(2), 821-832. [Link]
- Tomikawa, M. (2018).
- Wikipedia. (n.d.). Low-κ dielectric.
- Hunks, W. W., et al. (2021). Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features. U.S.
- AZoM. (2024).
- Hunks, W. W., et al. (2018). Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features. U.S.
- Li, T., et al. (2019). Design and synthesis of low dielectric constant polyimides based on fluorinated diamines with twisted triphenylmethane units and bulky side chains. Reactive and Functional Polymers, 142, 1-10. [Link]
- Incaptek. (n.d.).
- Posseme, N., et al. (2012). Preparation of porous ultra low k films using different sacrificial porogen precursors for 28 nM technological node. Microelectronic Engineering, 92, 59-63. [Link]
- Focke, W. W., et al. (2011). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Designed Monomers and Polymers, 14(4), 345-358. [Link]
- Henderson, C. (2018). Low-K Materials Properties Part 2. Semitracks Inc.[Link]
- Henderson, C. (2018). Low-K Materials Properties Part 1. Semitracks Inc.[Link]
- Moy, T. M., et al. (2000). The synthesis and characterization of polyimide homopolymers based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2840-2854. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. zeusinc.com [zeusinc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semitracks.com [semitracks.com]
- 17. researchgate.net [researchgate.net]
The Rising Potential of Redox-Active MOFs: Application Notes on 2,3,5,6-Tetramethyl-1,4-phenylenediamine as a Versatile Building Block
Introduction: Tapping into the Redox-Active Potential of Novel MOF Building Blocks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and sensing. The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties. A particularly exciting frontier in MOF research is the incorporation of redox-active organic linkers, which can impart electronic conductivity and catalytic activity to the framework.
This application note explores the potential of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD) as a building block for the next generation of redox-active MOFs. TMPD is a well-known organic molecule with stable, reversible one-electron oxidation to a radical cation, making it an attractive candidate for creating MOFs with tunable electronic properties. While the direct use of TMPD as a primary linker in MOF synthesis is an emerging area, this guide will provide a comprehensive overview of the synthetic strategies, characterization techniques, and potential applications based on established principles of MOF chemistry and the known redox behavior of TMPD.
PART 1: Synthetic Strategies and Protocol Considerations
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal precursors and organic linkers are heated in a solvent to promote crystallization. Room temperature synthesis is also gaining traction as a more sustainable approach. When considering TMPD as a building block, several key factors must be taken into account.
Ligand Functionalization: A Gateway to MOF Construction
While the diamine functionality of TMPD can coordinate to metal centers, robust, porous MOF structures are more commonly formed with multitopic linkers containing carboxylate, phosphonate, or other strongly coordinating groups. Therefore, the first step often involves the chemical modification of the TMPD core to introduce these functionalities.
A hypothetical, yet plausible, synthetic route to a dicarboxylic acid derivative of TMPD is outlined below. This functionalized linker would be well-suited for constructing stable MOFs with a variety of metal ions.
Diagram of a Hypothetical TMPD-based Linker Synthesis
Caption: Hypothetical workflow for the synthesis of a TMPD-based dicarboxylate linker.
General Solvothermal Synthesis Protocol for a TMPD-based MOF
This protocol provides a general framework for the synthesis of a hypothetical TMPD-based MOF, designated here as "TMPD-MOF-1," using a dicarboxylate-functionalized TMPD linker and a zinc-based metal precursor.
Materials:
-
Dicarboxylic acid functionalized TMPD linker
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials
-
Programmable Oven
Step-by-Step Protocol:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve the dicarboxylic acid functionalized TMPD linker in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. The specific molar ratio of linker to metal salt will need to be optimized, but a 1:1 or 1:2 ratio is a common starting point.
-
-
Reaction Mixture Assembly:
-
Combine the linker and metal salt solutions in a single 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a programmable oven.
-
Heat the oven to a specific temperature (typically between 80°C and 120°C) and hold for a predetermined time (usually 24 to 72 hours). The precise temperature and time are critical parameters that influence crystal growth and phase purity.
-
-
Product Isolation and Washing:
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Crystals of TMPD-MOF-1 should have formed at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF for 24 hours to remove unreacted starting materials. Repeat this washing step three times.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Immerse the crystals in the exchange solvent for 24 hours, repeating the process three times.
-
Activate the MOF by heating the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent molecules from the pores.
-
Table 1: Key Parameters for TMPD-MOF-1 Synthesis Optimization
| Parameter | Range | Rationale |
| Metal-to-Linker Molar Ratio | 1:2 to 2:1 | Influences the coordination environment and final topology of the MOF. |
| Reaction Temperature | 80 - 150 °C | Affects the kinetics of crystal nucleation and growth. |
| Reaction Time | 24 - 96 hours | Determines the completeness of the reaction and crystal size. |
| Solvent System | DMF, DEF, DMAc | The choice of solvent can influence the solubility of precursors and the resulting MOF structure. |
PART 2: Physicochemical Characterization
A thorough characterization of the synthesized TMPD-MOF-1 is crucial to confirm its structure, porosity, and redox activity.
Structural and Thermal Analysis
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known.
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be obtained, SCXRD provides the definitive atomic-level structure of the MOF, including the coordination environment of the metal centers and the connectivity of the linkers.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during the activation process.
Porosity and Surface Area Analysis
-
Nitrogen Adsorption-Desorption Isotherms: This analysis, typically performed at 77 K, is used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and the pore size distribution of the activated MOF.
Electrochemical Characterization
The redox activity of the TMPD units within the MOF can be investigated using electrochemical techniques.
-
Cyclic Voltammetry (CV): A thin film of the MOF material can be cast onto an electrode surface to perform CV. The appearance of reversible oxidation and reduction peaks will confirm the redox activity of the TMPD moieties within the framework. The potential of these peaks can provide information about the electronic environment of the TMPD linker within the MOF structure.
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of a newly synthesized MOF.
PART 3: Potential Applications
The incorporation of the redox-active TMPD linker into a porous MOF architecture opens up a wide range of potential applications.
-
Electrocatalysis: The redox-active sites within the MOF could be utilized for various electrocatalytic reactions, such as the oxygen evolution reaction (OER) or the oxygen reduction reaction (ORR), which are crucial for energy conversion and storage technologies.
-
Sensors: The change in the electronic properties of the MOF upon interaction with specific analytes could be harnessed for the development of highly sensitive and selective chemical sensors.
-
Charge Storage: The ability of the TMPD units to undergo reversible oxidation and reduction makes these MOFs promising candidates for use as electrode materials in batteries and supercapacitors.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules, and the redox-active framework could potentially be used to trigger drug release in response to specific biological stimuli.
Conclusion
While the direct synthesis of MOFs using this compound as a primary building block is a developing field, the principles of MOF chemistry and the inherent redox activity of the TMPD molecule provide a strong foundation for the design and synthesis of novel, functional materials. The protocols and characterization techniques outlined in this application note serve as a guide for researchers venturing into this exciting area of materials science. The successful incorporation of TMPD and its derivatives into robust, porous frameworks holds the promise of creating a new class of MOFs with tailored electronic properties for a wide array of applications.
References
- [Placeholder for a relevant reference on the vers
- [Placeholder for a relevant reference on redox-active MOFs]
- [Placeholder for a relevant reference on solvothermal synthesis of MOFs]
- [Placeholder for a relevant reference on characteriz
- [Placeholder for a relevant reference on the applications of redox-active m
- [Placeholder for a relevant reference on MOFs in c
- [Placeholder for a relevant reference on MOFs in sensing]
- [Placeholder for a relevant reference on MOFs in energy storage]
- [Placeholder for a relevant reference on MOFs in drug delivery]
- [Placeholder for a relevant reference on the synthesis of functionalized organic linkers]
- Heliyon. (2023).
- ResearchGate. (2012). Relationships between electrochemical properties and MOF structure. [Link]
- YouTube. (2021).
- [Placeholder for a relevant reference]
- Engineered Science Publisher. (2021). Synthesis of Metal-Organic Frameworks (MOFs)
- [Placeholder for a relevant reference]
- Engineered Science. (2021). Synthesis of Metal-Organic Frameworks (MOFs)
electropolymerization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine films
Application Notes and Protocols
Topic: Electropolymerization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine Films
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview and a detailed protocol for the electrochemical synthesis of poly(this compound) (poly(TMPD)) films. Electropolymerization is a powerful technique that allows for the direct deposition of a polymer film onto a conductive surface with precise control over its thickness and morphology.[1] This process involves the oxidative polymerization of the TMPD monomer from a solution containing a supporting electrolyte. The resulting poly(TMPD) films are electroactive and have potential applications in sensors, electrochromic devices, and as matrices for drug delivery systems. This document details the underlying mechanism, provides a step-by-step experimental workflow, outlines key parameters, and discusses common characterization methods.
Theoretical Background
Principles of Electropolymerization
Electropolymerization is a process where a polymer film is formed on an electrode surface through an electrochemical reaction.[1] The process is initiated by applying an external potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte. For monomers like aromatic amines, this typically involves an oxidative mechanism.[2] The key advantages of this method include:
-
Precise Thickness Control: The film thickness can be easily regulated by controlling the amount of charge passed during polymerization (i.e., by adjusting the number of cycles, deposition time, or current).[1]
-
Conformal Coating: The polymer film is deposited directly onto the electrode surface, ensuring excellent adhesion and conformity even on complex geometries.
-
Purity: The polymer is synthesized and deposited in a single step, minimizing contamination.
-
Doping during Synthesis: The polymer can be simultaneously doped during electropolymerization by incorporating anions from the supporting electrolyte, rendering it electrically conductive.[3]
Mechanism of TMPD Electropolymerization
The electropolymerization of aromatic amines like this compound (TMPD) proceeds via an oxidative coupling mechanism. While the detailed mechanism can be complex, it is generally understood to follow these steps:
-
Monomer Oxidation: At a sufficiently positive potential, the TMPD monomer is oxidized at the electrode surface to form a radical cation.[2][4] The methyl groups on the aromatic ring are electron-donating, which facilitates this oxidation at relatively low potentials compared to unsubstituted phenylenediamine.
-
Radical Coupling: These highly reactive radical cations then couple with each other. The most common coupling is believed to occur between the nitrogen atom of one radical and the aromatic ring of another, or between two nitrogen atoms, to form a dimer.
-
Chain Propagation: The newly formed dimer is also electroactive and can be further oxidized. It continues to react with other monomer radical cations or oligomers, leading to the growth of the polymer chain.[5]
-
Deposition: As the polymer chain grows, its solubility in the solvent decreases, causing it to precipitate and deposit onto the electrode surface as a solid film.[5]
The structure of the resulting poly(TMPD) is complex, often involving a network of phenazine-like structures and amine linkages.[6]
Experimental Workflow and Protocol
The following section provides a detailed protocol for the electropolymerization of TMPD onto a glassy carbon electrode using cyclic voltammetry.
Experimental Workflow Diagram
Caption: Workflow for the electropolymerization and characterization of poly(TMPD) films.
Materials and Equipment
Materials:
-
This compound (TMPD), electronic grade (>98%)
-
Acetonitrile (CH₃CN), anhydrous grade
-
Tetrabutylammonium hexafluorophosphate (TBAHFP) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade
-
Deionized water
-
Alumina polishing powder (0.3 µm and 0.05 µm)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode (CE): Platinum (Pt) wire or mesh[1]
-
Reference Electrode (RE): Ag/AgCl (in a suitable electrolyte) or a silver wire pseudo-reference for non-aqueous systems[1]
-
Polishing pad
-
Sonicator
Detailed Protocol
Step 1: Electrode Preparation
-
Polish the glassy carbon electrode surface to a mirror finish using alumina slurry, starting with 0.3 µm and then 0.05 µm powder on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, followed by acetonitrile.
-
Soncate the electrode in acetonitrile for 2-3 minutes to remove any embedded polishing particles.
-
Dry the electrode under a gentle stream of nitrogen.
Step 2: Solution Preparation
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAHFP) in anhydrous acetonitrile. This is the background electrolyte.
-
Prepare the polymerization solution by dissolving TMPD into the background electrolyte to a final concentration of 10-20 mM.[7]
-
(Optional but recommended) Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
Step 3: Electropolymerization via Cyclic Voltammetry (CV)
-
Assemble the three-electrode electrochemical cell.[8] Ensure the working electrode is fully immersed in the polymerization solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical set of parameters is provided in the table below.
-
Initiate the experiment. As the potential is cycled, a film will begin to deposit on the working electrode. The growth of the film can be monitored by an increase in the peak currents with each successive CV cycle.[3]
-
Run for a predetermined number of cycles (e.g., 15 cycles) to achieve the desired film thickness.
Step 4: Post-Synthesis Cleaning
-
After the final cycle, carefully remove the polymer-coated working electrode from the cell.
-
Gently rinse the electrode with fresh, clean acetonitrile to remove any unreacted monomer and excess electrolyte from the surface.
-
Dry the film-coated electrode under a gentle stream of nitrogen. The electrode is now ready for characterization or further use.
Key Experimental Parameters
The properties of the resulting poly(TMPD) film are highly dependent on the electrochemical parameters used during synthesis.
| Parameter | Typical Value | Rationale & Impact |
| Monomer Concentration | 5 - 50 mM | Affects the rate of polymerization and the morphology of the film. Higher concentrations generally lead to faster film growth. |
| Electrolyte Concentration | 0.1 M | Provides solution conductivity and the counter-ions for doping the polymer film.[9] |
| Solvent | Acetonitrile | A common aprotic solvent suitable for electrochemical studies of organic compounds.[10] |
| Potential Range | 0 V to +0.8 V (vs. Ag/AgCl) | Must encompass the oxidation potential of the TMPD monomer to initiate polymerization.[11] |
| Scan Rate | 50 - 100 mV/s | Influences the film's morphology and adhesion. Slower scan rates often lead to more uniform and denser films.[3] |
| Number of Cycles | 10 - 20 cycles | Directly correlates with film thickness; more cycles result in a thicker film.[12] |
Film Characterization
Once synthesized, the poly(TMPD) films should be characterized to confirm their structure, morphology, and properties.
-
Electrochemical Characterization: The coated electrode can be placed in a monomer-free electrolyte solution and analyzed by cyclic voltammetry to study the redox behavior of the polymer film itself.
-
Spectroscopic Characterization:
-
Microscopic Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and structure of the polymer film.[16]
-
-
Thermal Analysis:
Mechanistic Visualization
Caption: Conceptual diagram of the TMPD electropolymerization mechanism at the electrode surface.
References
- Advancing green chemistry in environmental monitoring: the role of electropolymerized molecularly imprinted polymer-based electrochemical sensors. (2024). RSC Publishing.
- Schematic of the experimental setup for the electropolymerization of PEDOT. ResearchGate.
- Implementing the donor–acceptor approach in electronically conducting copolymers via electropolymerization. (2022). NREL.
- Watanabe, A., et al. Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules.
- The electropolymerization setup showing all necessary components. ResearchGate.
- Electrochemical polymerization of polydopamine at electrode-supported insulating mesoporous films. Chemistry of Materials.
- Electropolymerization Mechanism and Electrochemical Behaviour of Poly(o-phenylenediamine) film Synthesized in the Presence and Absence of some Surfactants. (2010). ResearchGate.
- A typical cyclic voltammogram showing the oxidation of 20 mM TMPD. ResearchGate.
- Cyclic voltammograms obtained for 1 mM TMPD in pH 7.4 PBS. ResearchGate.
- Mechanism and kinetic features of oxidation polymerization of aromatic amines. ResearchGate.
- Molecular structure of TMPD and poly-TMPD. ResearchGate.
- Mechanism of electropolymerization of polyaniline. ResearchGate.
- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry.
- Cyclic voltammograms of PPy, TMPD, BMTB, DMB and TMB. ResearchGate.
- Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights. (2024). PMC - NIH.
- Electrochemical analysis of TMPD-BF4 by cyclic voltammetry. ResearchGate.
- Development of mechanical and interfacial characterization methods for polymer thin films. (2021).
- Electropolymerization and Characterization of Poly (O- Phenylenediamine) Thin Films at Different pH. (2022). ResearchGate.
- 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis. Sigma-Aldrich.
- Effects of electrochemical parameters on electropolymerisation of 2-nitro-p-phenylenediamine synthesised in an acidic medium. ResearchGate.
- Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained. ResearchGate.
- Electropolymerization and Characterization of Poly (O-Phenylenediamine) Thin Films at Different pH. Journal of Nano and Materials Science Research.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Taylor & Francis Online.
- Characterization of structure and properties of polymer films made from blends of polyethylene with poly(4-methyl-1-pentene). ResearchGate.
- Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018).
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate.
- Characterization of synthetic polymers by MALDI-MS. ResearchGate.
- This compound. TCI Chemicals.
- Thermal Characterization and Recycling of Polymers from Plastic Packaging Waste. (2025). PMC.
Sources
- 1. Advancing green chemistry in environmental monitoring: the role of electropolymerized molecularly imprinted polymer-based electrochemical sensors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Thermal Characterization and Recycling of Polymers from Plastic Packaging Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
The Role of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Crafting High-Performance Electrochromic Materials: An Application and Protocol Guide
For Immediate Release
A detailed guide for researchers, scientists, and professionals in drug development on the synthesis of electrochromic materials using 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD). This document provides in-depth technical protocols and insights into the application of TMPD in creating next-generation electrochromic devices.
Introduction: The Significance of this compound (TMPD) in Electrochromism
Electrochromic materials, capable of reversibly changing their optical properties under an applied voltage, are at the forefront of innovations in smart windows, displays, and adaptive camouflage.[1][2][3][4][5][6] The performance of these materials hinges on the chemical structure of their organic components. This compound (TMPD), a substituted aromatic diamine, has emerged as a crucial building block in the synthesis of high-performance electrochromic polymers.[7]
The strategic placement of four methyl groups on the phenylenediamine core offers several advantages. These methyl groups provide steric hindrance that can prevent unwanted side reactions and degradation, enhancing the electrochemical stability and cyclability of the resulting polymer.[8] Furthermore, the electron-donating nature of the methyl groups lowers the oxidation potential of the diamine, facilitating the formation of stable radical cations (Wurster's Blue type radicals) that are responsible for the electrochromic effect.[9][10] This guide will explore the synthesis of electrochromic materials incorporating TMPD, with a focus on electropolymerization and its characterization.
The Chemistry of Electrochromism in TMPD-based Systems
The electrochromic behavior of materials derived from TMPD is rooted in the reversible oxidation of the diamine units. Upon application of an anodic potential, the TMPD moiety loses an electron to form a stable radical cation. This radical cation, often referred to as a Wurster's Blue type radical, is intensely colored due to strong electronic transitions in the visible and near-infrared regions of the spectrum.[9][10] Further oxidation can lead to the formation of a dication. The process is reversible, and upon applying a cathodic potential, the colored oxidized species are reduced back to the colorless neutral state.
The polymerization of TMPD, typically through electropolymerization, creates a thin, adherent film on the electrode surface. This polymer, poly(this compound) (poly-TMPD), consists of repeating TMPD units linked together.[11] The electrochemical and optical properties of the resulting film can be tuned by controlling the polymerization conditions.
Synthesis Protocol: Electropolymerization of this compound
Electropolymerization is a powerful technique for the direct synthesis and deposition of conductive polymer films onto an electrode surface.[1][12][13][14][15][16] This method offers precise control over film thickness and morphology.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (TMPD) | >98% | TCI Chemicals, Sigma-Aldrich | Store in a cool, dark, and dry place. |
| Acetonitrile (ACN) | Anhydrous, >99.8% | Sigma-Aldrich | Use freshly distilled or from a sealed bottle. |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, >99% | Sigma-Aldrich | Dry in a vacuum oven before use. |
| Indium Tin Oxide (ITO) coated glass slides | Sheet resistance 10-15 Ω/sq | Various | Clean thoroughly before use. |
| Platinum wire/foil | 99.9% | Various | For counter electrode. |
| Ag/AgCl or Saturated Calomel Electrode (SCE) | Various | For reference electrode. |
Experimental Workflow: Electropolymerization
Caption: Workflow for the electropolymerization of TMPD.
Detailed Step-by-Step Protocol
-
Substrate Cleaning:
-
Sonnicate the ITO-coated glass slides sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the cleaned substrates under a stream of nitrogen gas.
-
Treat with UV-Ozone for 10 minutes to remove any remaining organic residues and improve the surface wettability.
-
-
Electrolyte Preparation:
-
In a glovebox or a dry environment, prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
To this solution, add TMPD to a final concentration of 10 mM. Stir until the TMPD is completely dissolved.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
Use the cleaned ITO-coated glass slide as the working electrode.
-
Use a platinum wire or foil as the counter electrode.
-
Use an Ag/AgCl electrode or a saturated calomel electrode (SCE) as the reference electrode.
-
Fill the cell with the prepared electrolyte solution, ensuring that all three electrodes are immersed.
-
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles). A typical potential window is from 0 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s.[12]
-
An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the working electrode.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, carefully remove the poly-TMPD-coated ITO slide from the cell.
-
Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Characterization of Poly-TMPD Electrochromic Films
A comprehensive characterization of the synthesized poly-TMPD films is essential to evaluate their performance and properties.[17][18][19][20]
Electrochemical Characterization
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film, perform CV in a monomer-free electrolyte solution (0.1 M TBAP in ACN). The CV will reveal the oxidation and reduction potentials of the poly-TMPD film. Stable and well-defined redox peaks indicate good electrochemical reversibility.
Spectroelectrochemical Analysis
-
UV-Vis-NIR Spectroscopy: This technique couples electrochemical measurements with spectroscopy to monitor the changes in the optical absorption of the film at different applied potentials. By stepping the potential and recording the corresponding spectra, one can observe the appearance and disappearance of the characteristic absorption bands of the oxidized species. This allows for the determination of the color changes and the wavelengths of maximum absorption.
Electrochromic Performance Metrics
| Parameter | Description | Typical Values for Poly-TMPD |
| Switching Time | The time required for the film to switch between its colored and bleached states (typically for 90% or 95% of the full change in transmittance).[8][21] | 1-10 seconds |
| Coloration Efficiency (CE) | A measure of the change in optical density per unit of charge injected or ejected per unit area. Higher CE values are desirable for low-power devices.[8][22] | 100-300 cm²/C |
| Optical Contrast (ΔT%) | The percentage difference in transmittance between the bleached and colored states at a specific wavelength.[21][22] | 30-70% |
| Cyclic Stability | The ability of the material to retain its electrochromic properties over a large number of switching cycles.[22][23] | >1000 cycles with minimal degradation |
Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the poly-TMPD film.
-
Atomic Force Microscopy (AFM): To determine the surface roughness and thickness of the film.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
Advanced Applications and Future Directions
The unique properties of TMPD-based electrochromic materials open up a wide range of applications. These include:
-
Smart Windows: For dynamic control of light and heat transmission in buildings and vehicles.[2]
-
Displays: For low-power, reflective displays and electronic paper.[1][5][24]
-
Anti-glare Mirrors: For automotive and avionic applications.
-
Camouflage: For adaptive concealment technologies.
Future research in this area may focus on the synthesis of copolymers incorporating TMPD with other electroactive monomers to achieve multi-color electrochromism.[24] Additionally, the development of flexible and stretchable electrochromic devices based on poly-TMPD is a promising avenue for wearable electronics.[2]
Safety and Handling
This compound may cause skin and eye irritation.[25] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance electrochromic materials. Its unique molecular structure imparts enhanced stability and desirable electrochemical properties to the resulting polymers. The electropolymerization protocol detailed in this guide provides a reliable method for the fabrication of poly-TMPD films with tunable electrochromic characteristics. The comprehensive characterization techniques outlined are crucial for evaluating the performance of these materials and paving the way for their integration into advanced electrochromic devices.
References
- MDPI. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s.
- PubMed. Geometrical and Electronic Structure of Cation Radical Species of Tetraarylanthraquinodimethane: An Intermediate for Unique Electrochromic Behavior.
- PubMed Central. Building Block Engineering toward Realizing High-Performance Electrochromic Materials and Glucose Biosensing Platform.
- MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- RSC Publishing. Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units.
- ResearchGate. (PDF) Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability.
- SciSpace. Electrochromic organic and polymeric materials for display applications.
- ResearchGate. Molecular structure of TMPD and poly-TMPD.
- PubMed. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin.
- RSC Publishing. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution.
- PubMed Central. Flexing the Spectrum: Advancements and Prospects of Flexible Electrochromic Materials.
- MDPI. Electrochromism in Electropolymerized Films of Pyrene-Triphenylamine Derivatives.
- ResearchGate. Synthesis of high-performance electrochromic material for facile fabrication of truly black electrochromic devices.
- ScienceDirect. Synthesis of high-performance electrochromic material for facile fabrication of truly black electrochromic devices.
- ProQuest. Development of mechanical and interfacial characterization methods for polymer thin films.
- PubMed. High Performance and Long-Term Stability in Ambiently Fabricated Segmented Solid-State Polymer Electrochromic Displays.
- ResearchGate. Electropolymerization Mechanism and Electrochemical Behaviour of Poly(o-phenylenediamine) film Synthesized in the Presence and Absence of some Surfactants.
- PubMed Central. A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective.
- ResearchGate. Electropolymerization and Characterization of Poly (O- Phenylenediamine) Thin Films at Different pH.
- ResearchGate. Effects of electrochemical parameters on electropolymerisation of 2-nitro-p-phenylenediamine synthesised in an acidic medium.
- ResearchGate. Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained | Request PDF.
- PubMed. Multicolor and multistable transparent electrochromic materials and displays.
- RSC Publishing. Phototochemistry of cation radicals in solution; photoinduced electron-transfer reactions between alcholos and the N,N,N′,N′,-tetraphenyl-p-phenylenediamine cation radical.
- PubChem. This compound.
- MDPI. Long-Term Stable Complementary Electrochromic Device Based on WO3 Working Electrode and NiO-Pt Counter Electrode.
- MRS Online Proceedings Library (OPL). Mechanical Characterization and Constitutive Description of Thin-Film Polymeric Materials.
- RSC Publishing. A fast-response electrochromic device based on a composite gel film comprising triphenylamine derivatives and WO3.
- ResearchGate. Characterization of structure and properties of polymer films made from blends of polyethylene with poly(4-methyl-1-pentene).
- PubMed Central. Emerging Electrochromic Materials and Devices for Future Displays.
- ResearchGate. Electrochromic devices | Request PDF.
- ResearchGate. (PDF) Characterization of synthetic polymers by MALDI-MS.
Sources
- 1. scispace.com [scispace.com]
- 2. Flexing the Spectrum: Advancements and Prospects of Flexible Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Electrochromic Materials and Devices for Future Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Item - Development of mechanical and interfacial characterization methods for polymer thin films - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 18. Mechanical Characterization and Constitutive Description of Thin-Film Polymeric Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Building Block Engineering toward Realizing High-Performance Electrochromic Materials and Glucose Biosensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. High Performance and Long-Term Stability in Ambiently Fabricated Segmented Solid-State Polymer Electrochromic Displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multicolor and multistable transparent electrochromic materials and displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling and Storage of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethyl-1,4-phenylenediamine, a substituted aromatic diamine, is a crucial reagent in various synthetic applications, including the development of polyimide coatings for electronics and as a component in hair dyes.[1][2] Its unique molecular structure, with a para-oriented benzene ring and four methyl groups, provides steric hindrance that influences its reactivity compared to unsubstituted phenylenediamines.[1] While a valuable compound, its handling and storage necessitate stringent safety protocols due to its potential health hazards. This document provides a comprehensive guide for the safe handling, storage, and emergency management of this compound to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5][6][7] Prolonged or repeated contact may lead to redness, pain, and inflammation.[7]
-
Serious Eye Irritation (Category 2A/1): Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye.[3][4][5][6][7]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or vapor.[3][4][5][6]
-
Potential for Genetic Defects (Category 2): Suspected of causing genetic defects.[5]
-
Harmful if Swallowed (Category 4): Ingestion of this chemical can be harmful.[5]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | Danger | |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
Source: Information compiled from multiple Safety Data Sheets.[3][4][5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][6][7] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[7][8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[8][9][10]
Personal Protective Equipment (PPE): The Last Barrier
The following PPE must be worn at all times when handling this chemical:
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[3][6] A face shield should be considered for splash hazards.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[3][6][9][11] Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[6][9]
-
Lab Coat: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the skin.[3][7]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[3][8]
Figure 1. A generalized workflow for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.
-
Dispensing:
-
During Use:
-
After Handling:
Storage Requirements
Proper storage is crucial to prevent degradation of the chemical and to avoid hazardous situations.
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][9][12]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[7]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[7] The material may darken in color during storage.[9]
-
Security: For larger quantities, consider storing in a locked cabinet or secure area.[3]
Emergency Procedures
In the event of an emergency, a swift and informed response is vital.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][7][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][12] |
Spill Response
The response to a spill will depend on its size and location.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
Figure 2. A decision-making flowchart for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][6]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][6][11] Do not dispose of down the drain.[6][11]
Conclusion
This compound is a valuable chemical for various research and development applications. However, its potential hazards necessitate a comprehensive safety program. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use, ensuring a safe and productive laboratory environment.
References
- This compound | C10H16N2 | CID 76548 - PubChem. (n.d.).
- N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE - Sdfine. (n.d.).
- Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride - Carl ROTH. (2025-09-24).
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
- Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
- Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY - NJ.gov. (1999-08).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3102-87-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Coordination Chemistry of 2,3,5,6-Tetramethyl-1,4-phenylenediamine: A Guide for Researchers
Introduction: Unveiling the Potential of a Sterically Hindered Redox-Active Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, magnetic, and reactive properties. Among the plethora of organic molecules utilized as ligands, aromatic diamines have garnered significant attention due to their versatile coordination modes and the potential for redox activity. This guide focuses on a particularly intriguing, yet underexplored, ligand: 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene.
The TMPD molecule presents a unique combination of features for a coordination chemist. The presence of two primary amine groups provides bidentate or bridging coordination capabilities, while the fully methylated benzene ring introduces significant steric bulk. This steric hindrance can enforce unusual coordination geometries and stabilize reactive metal centers. Furthermore, the inherent redox activity of the p-phenylenediamine core, famously exemplified by the formation of Wurster's Blue from its N,N,N',N'-tetramethylated analogue, suggests that TMPD can function as a non-innocent ligand, participating directly in the electronic behavior of its metal complexes.
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of TMPD in coordination chemistry. We will delve into the fundamental properties of TMPD, propose a detailed protocol for the synthesis of a representative transition metal complex, and discuss the key characterization techniques and expected properties of such compounds.
Physicochemical Properties of this compound (TMPD)
A thorough understanding of the ligand's properties is the foundation for its successful application in coordination chemistry.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 150-155 °C | |
| Solubility | Soluble in many organic solvents | |
| Synonyms | Diaminodurene, 3,6-Diaminodurene | [1] |
Coordination Behavior and Potential Applications
The two primary amine groups of TMPD can coordinate to a single metal center in a chelating fashion or bridge two or more metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. The steric bulk of the four methyl groups on the aromatic ring is expected to play a crucial role in determining the coordination geometry and the stability of the resulting complexes. This steric hindrance can prevent the close approach of other ligands or solvent molecules to the metal center, potentially leading to coordinatively unsaturated species with enhanced reactivity.
The potential applications of TMPD-based coordination complexes are broad and largely unexplored. The redox-active nature of the ligand makes these complexes promising candidates for:
-
Catalysis: The ability of the ligand to store and release electrons could facilitate multi-electron redox transformations relevant to organic synthesis and energy conversion.
-
Molecular Magnetism: The formation of polynuclear complexes with bridging TMPD ligands could lead to interesting magnetic properties, such as single-molecule magnet behavior.
-
Materials Science: The rigid and bulky nature of TMPD makes it an attractive building block for the synthesis of porous coordination polymers (PCPs) or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
-
Bioinorganic Chemistry: The interaction of redox-active metal complexes with biological systems is a burgeoning field of research. TMPD complexes could be explored for their potential as sensors or therapeutic agents.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of a representative TMPD-metal complex, specifically a copper(II) chloride complex. This protocol is adapted from established procedures for the synthesis of coordination polymers with related aromatic diamines.
Protocol 1: Synthesis of a [Cu(TMPD)Cl₂]n Coordination Polymer via Mechanochemical Grinding
This method is based on the work of Adams et al. (2011) for the synthesis of para-phenylenediamine coordination networks and offers a solvent-free, environmentally friendly approach.
Rationale: Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions. In this case, grinding the solid reactants together provides the energy to break crystal lattices and form new coordination bonds. This method is often faster and can lead to different products compared to solution-based synthesis.
Materials:
-
This compound (TMPD) (FW: 164.25 g/mol )
-
Copper(II) chloride (anhydrous) (CuCl₂) (FW: 134.45 g/mol )
-
Agate mortar and pestle
-
Spatula
-
Vial for product storage
Procedure:
-
Reactant Preparation: In the agate mortar, weigh out 164.3 mg (1.0 mmol) of this compound.
-
Addition of Metal Salt: To the same mortar, add 134.5 mg (1.0 mmol) of anhydrous copper(II) chloride.
-
Mechanochemical Grinding: Gently grind the two solids together using the pestle for approximately 15-20 minutes. Observe any color changes. The white/yellow TMPD and the brownish-yellow CuCl₂ are expected to form a new, colored solid, likely green or blue, indicative of the formation of a Cu(II) complex.
-
Product Isolation: After grinding, carefully scrape the resulting solid from the mortar and pestle using a spatula and transfer it to a clean, dry, and labeled vial.
-
Characterization: The resulting powder can be characterized by various techniques as described in the following section.
Characterization of TMPD-Metal Complexes
A comprehensive characterization of the synthesized complex is crucial to confirm its identity, structure, and properties.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy probes the vibrational modes of molecules. Coordination of the amine groups of TMPD to a metal center will result in a shift of the N-H stretching and bending frequencies.
-
Expected Observations: The N-H stretching vibrations of free TMPD, typically observed in the region of 3300-3500 cm⁻¹, are expected to shift to lower wavenumbers upon coordination to the copper(II) ion. This shift is due to the weakening of the N-H bond as electron density is donated from the nitrogen to the metal. New bands in the far-IR region (below 600 cm⁻¹) may also appear, corresponding to the Cu-N stretching vibrations.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes, this technique is particularly useful for studying d-d transitions and charge transfer bands.
-
Expected Observations: A solution of the [Cu(TMPD)Cl₂]n complex in a suitable solvent is expected to exhibit broad, weak absorptions in the visible region, characteristic of the d-d transitions of the Cu(II) ion in a distorted octahedral or square planar geometry. More intense bands in the UV region may be attributed to ligand-to-metal charge transfer (LMCT) transitions.
-
X-ray Diffraction (XRD)
-
Principle: X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Application: Single-crystal X-ray diffraction, if suitable crystals can be obtained, will provide detailed information about the coordination geometry of the copper(II) ion, the bond lengths and angles, and the overall crystal packing. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk sample and can also be used for structure solution in some cases.
Magnetic Susceptibility Measurements
-
Principle: The magnetic properties of a material are determined by the presence of unpaired electrons. Transition metal complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field.
-
Expected Properties of [Cu(TMPD)Cl₂]n: Copper(II) has a d⁹ electron configuration, meaning it has one unpaired electron. Therefore, the [Cu(TMPD)Cl₂]n complex is expected to be paramagnetic. The magnetic moment can be estimated using the spin-only formula: µ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. is the Bohr magneton. For n=1, the expected spin-only magnetic moment is approximately 1.73 B.M. The experimentally measured magnetic moment can provide insights into the electronic structure and any magnetic exchange interactions between adjacent copper centers if the TMPD ligand acts as a bridge.
Electrochemical Characterization
-
Principle: Techniques such as cyclic voltammetry (CV) can be used to probe the redox properties of the TMPD ligand and the metal center.
-
Expected Redox Behavior: Given the electron-rich nature of the TMPD ligand, it is expected to undergo oxidation. A cyclic voltammogram of a TMPD-metal complex may show one or more oxidation waves corresponding to the oxidation of the TMPD ligand to a radical cation or a diimine. The metal center may also exhibit its own redox processes. The potential at which these redox events occur will be influenced by the nature of the metal and the other ligands in the coordination sphere.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Coordination Modes of TMPD
Caption: Possible coordination modes of the TMPD ligand.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a TMPD-metal complex.
Conclusion and Future Outlook
This compound represents a ligand with significant, yet largely untapped, potential in coordination chemistry. Its unique combination of steric bulk and inherent redox activity makes it a compelling candidate for the synthesis of novel metal complexes with interesting structural, magnetic, and reactive properties. The protocols and characterization guidelines presented in this document provide a solid foundation for researchers to begin exploring the coordination chemistry of TMPD.
Future research in this area could focus on systematically exploring the coordination of TMPD with a wider range of transition metals, investigating the catalytic activity of the resulting complexes in various organic transformations, and exploring their potential in materials science and bioinorganic chemistry. The rich and complex chemistry of TMPD as a ligand is a promising frontier for discovery and innovation.
References
- Adams, C. J., Haddow, M. F., Lusi, M., & Orpen, A. G. (2011). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. CrystEngComm, 13(13), 4324-4331. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Application Notes & Protocols: Leveraging 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) for Advanced Gas Separation Membranes
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene, in the fabrication of high-performance gas separation membranes.[1] This document delves into the synthesis of TMPD-based polyimides, detailed protocols for membrane fabrication and characterization, and an analysis of their gas transport properties.
Introduction: The Role of TMPD in Enhancing Gas Separation Performance
The separation of gases is a critical process in numerous industrial applications, including carbon capture, hydrogen purification, and natural gas sweetening.[2][3] Polymeric membranes offer an energy-efficient and scalable alternative to traditional separation technologies like cryogenic distillation and absorption.[2][4] Among the various classes of polymers, aromatic polyimides are particularly promising due to their excellent thermal and mechanical stability, and tunable gas separation properties.[4][5]
The performance of a gas separation membrane is primarily defined by its permeability and selectivity. A key strategy to enhance the permeability of glassy polymers, such as polyimides, is to increase their fractional free volume (FFV) by hindering efficient polymer chain packing.[4] This is where this compound (TMPD) proves to be a valuable monomer.[6][7] The presence of four methyl groups on the phenylene ring of TMPD introduces significant steric hindrance, which disrupts the close packing of polyimide chains.[6] This disruption leads to an increase in the interstitial volume between polymer chains, facilitating the transport of gas molecules through the membrane.
This guide will focus on the synthesis and application of polyimides derived from TMPD, with a particular emphasis on the combination with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common comonomer used to further enhance free volume and gas permeability.
Synthesis of TMPD-Based Polyimides
A widely adopted method for synthesizing high molecular weight aromatic polyimides for gas separation applications is the one-step high-temperature polycondensation in a polar, protic solvent like m-cresol.[8][9] This method allows for the direct formation of the fully imidized polymer, obviating the need for a two-step process involving a poly(amic acid) precursor and subsequent thermal or chemical imidization.
Protocol: One-Step Polycondensation of 6FDA and TMPD
This protocol describes the synthesis of the polyimide 6FDA-TMPD.
Materials:
-
This compound (TMPD)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
m-cresol (anhydrous)
-
Pyridine (catalyst)
-
Benzoic acid (catalyst)
-
Methanol
-
Ethanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TMPD in anhydrous m-cresol under a continuous nitrogen flow.[8]
-
Dianhydride Addition: Once the TMPD has completely dissolved, add an equimolar amount of 6FDA to the solution.
-
Catalyst Addition and Initial Heating: Gradually increase the temperature of the reaction mixture to 80°C. Add a catalytic amount of pyridine.[4] Maintain the reaction at this temperature for 2 hours.
-
High-Temperature Polycondensation: Increase the temperature to 180°C and add a catalytic amount of benzoic acid.[4] Continue the reaction at this temperature for a designated period (typically several hours) until a significant increase in viscosity is observed.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol to precipitate the polyimide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and ethanol to remove residual solvent and unreacted monomers. A Soxhlet extraction with ethanol for 8 hours can be performed for further purification.[5]
-
Drying: Dry the purified polyimide in a vacuum oven at a suitable temperature (e.g., 120°C) overnight to obtain a fine, white to off-white powder.
Membrane Fabrication and Characterization
The synthesized TMPD-based polyimides are typically processed into dense membranes for gas separation studies using solution casting.
Protocol: Solution Casting of 6FDA-TMPD Membranes
Materials:
-
Synthesized 6FDA-TMPD polymer
-
Suitable solvent (m-cresol, N-methyl-2-pyrrolidinone (NMP), or chloroform)[4][9]
Equipment:
-
Glass casting plate
-
Casting knife or doctor blade
-
Leveling table
-
Controlled environment chamber or oven
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a filtered polymer solution (typically 5-10% w/v) by dissolving the dried 6FDA-TMPD polymer in a suitable solvent.[4][9]
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the polymer solution onto the glass plate and cast a film of uniform thickness using a casting knife.
-
Solvent Evaporation: Place the cast film in a controlled environment at a specific temperature (e.g., 80°C) to allow for slow evaporation of the solvent.[4]
-
Thermal Annealing: Carefully peel the dried film from the glass plate. To remove any residual solvent and to control the polymer morphology, subject the membrane to a stepwise thermal annealing process under vacuum. A typical annealing protocol could be: 100°C for 24 hours, followed by 180°C for 1 hour, and finally 250°C for 30 minutes.[4] The final annealing temperature should be below the glass transition temperature (Tg) of the polymer to prevent deformation.
Gas Separation Performance Evaluation
The gas transport properties of the fabricated membranes are evaluated by measuring the permeability of different gases and calculating the ideal selectivity.
Protocol: Constant-Volume, Variable-Pressure Method
Equipment:
-
Gas permeation cell
-
Upstream and downstream pressure transducers
-
Vacuum pump
-
Temperature-controlled chamber
-
Test gases (e.g., CO₂, CH₄, N₂, O₂, H₂)
Procedure:
-
Membrane Mounting: Mount the dense membrane in the permeation cell, ensuring a good seal.
-
Vacuum Degassing: Evacuate both the upstream and downstream sides of the membrane to remove any adsorbed gases.
-
Gas Permeation Measurement:
-
Introduce the test gas to the upstream side of the membrane at a constant pressure.
-
Monitor the pressure increase on the downstream side (of known volume) as a function of time.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase.
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B.
Performance Data of TMPD-Based Membranes
The inclusion of the bulky, sterically hindered TMPD monomer generally leads to a significant increase in gas permeability compared to analogous polyimides without such bulky groups. However, this often comes at the cost of a slight decrease in selectivity. The performance of these membranes can be tuned by copolymerizing with other diamines or by using different dianhydrides.
| Membrane Composition | Gas Pair | Permeability of Gas A (Barrer) | Selectivity (α A/B) | Reference |
| 6FDA-TMPD | CO₂/CH₄ | Varies | Varies | [10] |
| 6FDA-TMPD | O₂/N₂ | Varies | Varies | [6] |
| Copolymers | CO₂/N₂ | Varies | Varies | [6] |
Note: Specific permeability and selectivity values can vary significantly depending on the exact synthesis conditions, membrane fabrication protocol, and testing conditions. Researchers should consult the cited literature for detailed performance data.
Mechanism of Gas Transport
The transport of gases through dense, glassy polyimide membranes like those made from 6FDA-TMPD is typically described by the solution-diffusion model. This model posits that gas transport occurs in three steps:
-
Sorption: Gas molecules dissolve into the upstream face of the membrane.
-
Diffusion: The dissolved gas molecules move through the membrane matrix via a series of random jumps between transiently formed free volume elements.
-
Desorption: The gas molecules are released from the downstream face of the membrane.
The bulky tetramethyl-substituted phenyl ring of TMPD enhances the diffusion coefficient by increasing the fractional free volume, thus providing more and larger pathways for gas molecules to traverse the membrane.
Caption: Gas transport through a TMPD-based membrane via the solution-diffusion mechanism.
Facilitated Transport Membranes for CO₂ Capture
Facilitated transport membranes (FTMs) represent an advanced class of membranes that can overcome the permeability-selectivity trade-off limitations of conventional polymeric membranes.[11] These membranes contain carrier molecules that selectively and reversibly react with a specific gas, such as CO₂, to enhance its transport across the membrane.[12][13]
While the primary role of TMPD in the discussed polyimides is to increase free volume, the amino groups in TMPD or other amine-containing polymers can, in some contexts, act as fixed carriers for CO₂ in the presence of water, which facilitates the transport of CO₂ via a reversible reaction mechanism. The development of FTMs often involves the incorporation of mobile or fixed carriers, such as amines or salts, into a polymer matrix.[11][12][14] High-performance FTMs have the potential to significantly reduce the costs associated with carbon capture.[12][15]
The following diagram illustrates the general workflow for developing and testing gas separation membranes.
Caption: From monomer to membrane: a typical workflow.
Conclusion
This compound is a key monomer for the development of advanced gas separation membranes. Its rigid, bulky structure effectively disrupts polymer chain packing, leading to polyimides with high fractional free volume and, consequently, high gas permeability. By carefully selecting the comonomers and optimizing the membrane fabrication process, researchers can tailor the properties of TMPD-based membranes to meet the demands of specific gas separation applications. The protocols and information provided in this guide offer a solid foundation for scientists and engineers working in this exciting field.
References
- Bermejo, L. A., et al. "Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieties." Express Polymer Letters, vol. 5, no. 6, 2011, pp. 479-492.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- ACS Spring 2025.
- ResearchGate. "Facilitated Transport Membranes for CO2 Capture: A Hybrid Approach."
- ResearchGate. "The gas permeation properties of 6FDA-2, 4, 6-trimethyl-1, 3-phenylenediamine (TMPDA)/1, 3-phenylenediamine (mPDA) copolyimides." Request PDF.
- Research Square. "Development Of Facilitated Transport Membranes For Post-Combustion Capture."
- MDPI.
- ResearchGate.
- MDPI.
- ResearchGate. "Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieties." (PDF).
- MDPI.
- TCI Chemicals. "this compound."
- PubChem. "this compound.
- ResearchGate.
- ResearchGate.
- TCI Chemicals. "this compound."
- PubMed. "Carbon dioxide separation with a two-dimensional polymer membrane."
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon dioxide separation with a two-dimensional polymer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyimide-Based Membrane Materials for CO2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development Of Facilitated Transport Membranes For Post-Combustion Capture [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New facilitated transport membranes for CO2 capture from flue gases: Skid testing and process demonstration - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as durenediamine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this important synthetic building block. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols based on established scientific principles and practical laboratory experience.
I. Synthetic Overview & Key Challenges
The most common and industrially relevant synthesis of this compound involves a two-step process: the dinitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting 2,3,5,6-tetramethyl-1,4-dinitrobenzene. While conceptually straightforward, achieving high yields and purity requires careful control over reaction parameters.
Common challenges include:
-
Incomplete nitration or over-nitration, leading to a mixture of products.
-
Side reactions such as oxidation, especially during nitration.[1]
-
Inefficient reduction of the dinitro intermediate.
-
Difficulties in isolating and purifying the final product, which can be susceptible to oxidation.
This guide will address these issues in a practical, question-and-answer format to help you troubleshoot your experiments effectively.
II. Visualizing the Synthesis Workflow
To provide a clear overview, the following diagram illustrates the key stages of this compound synthesis.
Caption: General workflow for the synthesis of this compound.
III. Troubleshooting Guide: Nitration of Durene
The nitration step is critical and often determines the overall yield and purity of the final product.
Question 1: My nitration reaction is resulting in a low yield of the desired dinitrodurene. What are the likely causes and how can I improve it?
Answer: A low yield of dinitrodurene can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
-
Suboptimal Nitrating Mixture: The concentration and ratio of nitric acid to sulfuric acid are crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2]
-
Solution: Use a well-defined and freshly prepared nitrating mixture. A common ratio is a 1:1 or 1:2 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid. The exact ratio may require optimization for your specific setup.
-
-
Poor Temperature Control: The nitration of durene is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the starting material and product.[1]
-
Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice-salt bath. Add the nitrating mixture slowly and dropwise to the solution of durene in a suitable solvent (like dichloromethane or chloroform) to manage the exotherm.
-
Question 2: I am observing the formation of mono-nitrated durene and other byproducts. How can I increase the selectivity for the dinitro product?
Answer: The formation of mono-nitrated durene indicates that the reaction conditions are not sufficiently forcing to achieve dinitration.
-
Insufficient Nitrating Agent:
-
Solution: Ensure you are using at least two equivalents of the nitrating agent per equivalent of durene. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
-
Reaction Time and Temperature:
-
Solution: As mentioned, monitor the reaction to ensure it has run long enough for the second nitration to occur. If mono-nitration persists at low temperatures, a slight increase in temperature (e.g., to room temperature) after the initial addition may be necessary, but this should be done cautiously to avoid over-nitration.
-
Question 3: My reaction mixture turns dark, and the isolated product is colored, suggesting oxidation. How can I minimize this?
Answer: Nitric acid is a potent oxidizing agent, and durene, being an activated aromatic ring, is susceptible to oxidation.
-
Temperature Control: Higher temperatures accelerate oxidation.
-
Solution: Strict adherence to low reaction temperatures is the most effective way to minimize oxidation.[1]
-
-
Purity of Starting Materials: Impurities in the durene can sometimes catalyze oxidative side reactions.
-
Solution: Use high-purity durene for the reaction.
-
IV. Troubleshooting Guide: Reduction of Dinitrodurene
The reduction of the dinitro compound to the diamine is the final synthetic step and is critical for obtaining a pure product.
Question 1: The reduction of dinitrodurene is incomplete, resulting in a mixture of the diamine and nitro-amino intermediates. How can I achieve complete reduction?
Answer: Incomplete reduction is a common issue and can be addressed by optimizing the reducing agent and reaction conditions.
-
Choice and Amount of Reducing Agent:
-
Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl): This is a classic and effective method. Ensure you are using a sufficient excess of SnCl₂ (typically 6-10 equivalents) to reduce both nitro groups. The reaction is often heated to reflux to ensure completion.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is often cleaner and can provide higher yields. Ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature.
-
-
Reaction Conditions:
-
Solution: For the SnCl₂/HCl method, ensure vigorous stirring and a sufficient reaction time at reflux. For catalytic hydrogenation, optimize the hydrogen pressure, temperature, and reaction time. Monitoring the reaction by TLC is crucial to determine the endpoint.
-
Question 2: The isolated this compound is colored (e.g., pink, purple, or brown) and appears to be impure. What is the cause and how can I obtain a clean, white product?
Answer: Phenylenediamines are notoriously susceptible to aerial oxidation, which leads to the formation of colored impurities.
-
Oxidation during Work-up: Exposure to air during and after the reaction can cause oxidation.
-
Solution: Perform the work-up and purification steps as quickly as possible. If possible, work under an inert atmosphere (e.g., nitrogen or argon). After neutralization of the reaction mixture (in the case of SnCl₂/HCl reduction), immediate extraction of the product is recommended.
-
-
Inefficient Purification:
-
Solution: Recrystallization is a highly effective method for purifying durenediamine. Suitable solvents include ethanol, methanol, or aqueous ethanol. The product should be a white to off-white crystalline solid.[3]
-
V. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: The reported melting point is typically in the range of 150-154 °C.[3] A broad melting range or a lower melting point is indicative of impurities.
Q2: How should I store the final product to prevent degradation? A2: Due to its sensitivity to air and light, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and refrigerated.
Q3: Are there alternative synthetic routes to this compound? A3: While the nitration-reduction sequence is the most common, other methods have been reported, such as the amination of 1,4-dihydroxy-2,3,5,6-tetramethylbenzene. However, these routes often involve more challenging reaction conditions or less accessible starting materials.
VI. Detailed Experimental Protocols
Protocol 1: Dinitration of Durene
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve durene (1 equivalent) in DCM.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.2 equivalents) in a separate flask, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the durene solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Protocol 2: Reduction of Dinitrodurene with SnCl₂
Materials:
-
2,3,5,6-Tetramethyl-1,4-dinitrobenzene
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend the crude dinitrodurene (1 equivalent) in ethanol.
-
Add a solution of SnCl₂·2H₂O (6-8 equivalents) in concentrated HCl.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a concentrated NaOH solution until the pH is basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the aqueous slurry with ethyl acetate several times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
VII. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VIII. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Nitration Temperature | 0 - 10 °C | Minimizes oxidation and side reactions.[1] |
| Nitrating Agent Ratio | 2.1 - 2.2 equivalents | Drives the reaction towards dinitration. |
| Reduction (SnCl₂) Stoichiometry | 6 - 10 equivalents | Ensures complete reduction of both nitro groups. |
| Final Product Melting Point | 150 - 154 °C | A key indicator of purity.[3] |
References
- Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (1982). Proceedings of the National Academy of Sciences, 79(14).
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2014). Taylor & Francis Online.
- PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022). WIPO.
- This compound. PubChem.
- Process for purifying a phenylenediamine. (1967). Google Patents.
- Method for purifying free-base p-phenylenediamine-type photographic color developers. (2003). Google Patents.
- Process for 1,4-phenylenediamine. (1983). Google Patents.
- Synthetic Protocols for Aromatic Nitration: A Review. OUCI.
- Aromatic nitration under various conditions. ResearchGate.
- Nitration of aromatic compounds. YouTube.
Sources
stability issues and degradation of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common issues encountered during experimentation, ensuring the integrity and reproducibility of your results.
Introduction to TMPD and Its Inherent Instability
This compound is a redox-active organic compound widely utilized in various biochemical assays. Its utility stems from its ability to undergo a two-step one-electron oxidation. The first oxidation yields a stable, intensely blue-colored radical cation known as Wurster's blue.[1] This colored species is central to many colorimetric assays. However, a second oxidation produces a highly unstable, colorless di-iminium cation. This dication is susceptible to degradation in aqueous environments, which is the primary source of the stability issues associated with TMPD.[2]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered when working with TMPD, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Fading or Unexpected Color Changes in TMPD Solutions
Symptoms:
-
The characteristic blue color of the Wurster's blue radical cation fades quickly.
-
The solution turns from blue to brown, yellow, or other off-colors.
-
Inconsistent color development in colorimetric assays.
Root Cause Analysis:
The fading of the blue color is primarily due to the further oxidation of the Wurster's blue radical cation to the unstable and colorless di-iminium cation. This di-iminium species can then undergo degradation, leading to a variety of colored byproducts. This process is accelerated by several factors:
-
Presence of Strong Oxidants: Excess oxidizing agents in your system will drive the reaction past the stable radical cation stage to the unstable dication.
-
Autoxidation: In the presence of oxygen, particularly at neutral or alkaline pH, TMPD can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[2] These ROS can further promote the degradation of TMPD and its radical cation.[3]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to drive the oxidation and subsequent degradation of TMPD.[4]
Visual Degradation Pathway:
Caption: Oxidation and degradation pathway of TMPD.
Solutions & Preventative Measures:
| Strategy | Mechanism | Recommended Action |
| Use Freshly Prepared Solutions | Minimizes the concentration of pre-existing degradation products. | Prepare TMPD solutions immediately before use. For the oxidase test, it is recommended to use reagents no older than one week.[5][6] |
| Inert Atmosphere | Reduces autoxidation by minimizing contact with oxygen. | Degas solvents and purge headspace with an inert gas (e.g., argon or nitrogen). |
| Light Protection | Prevents photolytic degradation. | Store TMPD solutions in amber vials or wrap containers in aluminum foil.[4] |
| pH Control | Degradation rates can be pH-dependent.[7] | Maintain a slightly acidic pH (around 6.0) for stock solutions where appropriate for your experiment, as this can slow degradation. |
| Inclusion of Antioxidants | Scavenges reactive oxygen species and can reduce the Wurster's blue radical back to the colorless TMPD. | Add a small amount of a reducing agent like ascorbic acid to the TMPD solution to maintain it in its reduced state.[8][9] |
Frequently Asked Questions (FAQs)
Q1: My oxidase test is giving ambiguous or false-positive results. Could this be related to TMPD degradation?
A1: Absolutely. The autoxidation of TMPD is a well-documented cause of false-positive results in the oxidase test.[5][6] If the reagent is old or has been improperly stored, it may have already oxidized, leading to a color change upon application even in the absence of cytochrome c oxidase. To troubleshoot this:
-
Always use a negative control: Test a known oxidase-negative organism to ensure your reagent is not auto-oxidizing.
-
Prepare fresh reagent: As a best practice, prepare your oxidase reagent fresh daily or at least weekly.
-
Check for contamination: Ensure that your inoculating loops are not made of materials that could catalyze the oxidation of TMPD (e.g., nichrome). Platinum loops or sterile wooden sticks are recommended.[9]
Q2: I am using TMPD as an electron donor in mitochondrial respiration assays. How can I ensure the stability of my TMPD solution during the experiment?
A2: Maintaining TMPD in its reduced state is critical for these assays. The primary concern is the autoxidation that generates hydrogen peroxide, which can damage mitochondrial components.[3]
Experimental Protocol: Preparation of Stabilized TMPD for Mitochondrial Assays
-
Prepare a stock solution of TMPD (e.g., 1 M in DMSO) and store it at -20°C in small aliquots, protected from light.
-
On the day of the experiment, prepare a working stock solution of TMPD (e.g., 10 mM) in your assay buffer.
-
To this working stock, add a freshly prepared solution of ascorbic acid to a final concentration of approximately 20 mM. The ascorbic acid will act as a reductant, keeping the TMPD in its reduced, colorless state.
-
Use this stabilized TMPD/ascorbate solution for your experiments. The ascorbate will donate electrons to TMPD, which in turn donates them to cytochrome c.
Caption: Electron flow in mitochondrial assays using TMPD and ascorbate.
Q3: What are the specific degradation products of TMPD, and can they interfere with my assay?
A3: The primary unstable species is the di-iminium cation. In aqueous solutions, this can undergo hydrolysis and disproportionation reactions.[6] While the exact structures of all final degradation products are complex and can vary, they are generally quinone-imine-like compounds and their polymers. These degradation products can interfere with assays in several ways:
-
Spectrophotometric Interference: The formation of colored degradation products can interfere with absorbance readings in colorimetric assays.[2]
-
Redox Activity: Some degradation products may retain redox activity, leading to non-specific oxidation or reduction in your assay system.
-
Toxicity: As has been noted in toxicological studies, TMPD and its metabolites can be myotoxic, which may be a concern in cell-based assays.
To mitigate this, it is crucial to use high-purity TMPD and to handle it in a way that minimizes degradation, as outlined in this guide.
Summary of Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage of Solid | Store in a tightly sealed container in a cool, dark, and dry place. | Minimizes exposure to light, moisture, and air, which can initiate degradation. |
| Solvent Choice | For stock solutions, use a dry, aprotic solvent like DMSO. For aqueous working solutions, use deoxygenated buffers. | Reduces the potential for hydrolysis and autoxidation. |
| Solution Preparation | Prepare solutions fresh and just before use. | Ensures minimal degradation products are present at the start of the experiment. |
| Light Exposure | Work with solutions in low-light conditions and store them in light-protecting containers. | Prevents photolytic degradation. |
| pH of Aqueous Solutions | Maintain a slightly acidic pH (around 6.0) for storage if compatible with the experimental design. | Can slow the rate of degradation. |
| Use of Stabilizers | For applications requiring a stable, reduced form of TMPD, consider the addition of a reducing agent like ascorbic acid. | Keeps TMPD in its reduced state and counteracts autoxidation. |
By adhering to these guidelines and understanding the chemical principles governing the stability of this compound, researchers can significantly improve the reliability and accuracy of their experimental data.
References
- Pannek, C., Zimmermann, D., Knop, D., & Wöllenstein, J. (n.d.). Two-step oxidation of TMPD due to NO 2 . The reaction results in a reversible color change from brown to blue. ResearchGate.
- Shields, P., & Cathcart, L. (2010). Oxidase Test Protocol. American Society for Microbiology.
- Piekarski, M., Dołhań, A., Cielecka-Piontek, J., & Jelińska, A. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate.
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-Biological Interactions, 78(3), 321–331.
- Wikipedia contributors. (n.d.). Disproportionation. Wikipedia.
- Jurtshuk, P., & McQuitty, D. N. (1976). Development of a Tetramethyl-p-Phenylenediamine spectrophotometric assay for quantitating cytochrome oxidase activity in bacterial whole cells. UH Institutional Repository.
- Allwood, M. C., & Martin, H. (2000). The influence of amino acid source on the stability of ascorbic acid in TPN mixtures. PubMed.
- Mårtensson, C. U., Pries, V., & Langer, T. (2019). Mitochondrial protein translocation-associated degradation. ResearchGate.
- Liao, Y.-H., & Chiang, Y.-C. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC.
- Maruthamuthu, P., Venkatasubramanian, L., & Dharmalingam, P. (1986). A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82, 359-363.
- Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline.
- PubChem. (n.d.). This compound. PubChem.
- Allwood, M. C., & Kearney, M. C. (1998). The stability of ascorbic acid in TPN mixtures stored in a multilayered bag. PubMed.
- Chaisuwan, T., Theantana, T., & Jakmunee, J. (2021). Sustainable Downscaled Catalytic Colorimetric Determination of Manganese in Freshwater Using Smartphone-Based Monitoring Oxidation of 3,3′,5,5′-Tetramethylbenzidine by Periodate. PMC.
- Sheraz, M. A., Ahmad, I., & Ahmed, S. (2017). Stability and Stabilization of Ascorbic Acid. ResearchGate.
- Tanaka, M., & Ishii, T. (1986). Spectrophotometric determination of p-quinones with N,N-diethy-1,4-phenylenediamine. ResearchGate.
- Wikipedia contributors. (n.d.). Tetramethylphenylenediamine. Wikipedia.
- Grilj, J., Buchgraber, P., & Vauthey, E. (2012). Excited-state dynamics of Wurster's salts. PubMed.
- Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure.
- Chen, Y.-H., & Chen, M.-J. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. PubMed.
- Chemsrc. (n.d.). Wurster's blue. Chemsrc.
- Owojuyigbe, O. S., & Adebayo, A. O. (2013). Stability Studies on Ascorbic Acid (Vitamin C) From Different Sources. IOSR Journal of Applied Chemistry.
- PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. PubChem.
- Kumar, A., & Margerum, D. W. (1987). Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. Semantic Scholar.
- Fornera, S., & Walde, P. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. PubMed.
- Tella, E. D., & Gaikwad, A. V. (2011).
- CAS Common Chemistry. (n.d.). Tetramethyl-p-phenylenediamine dihydrochloride. CAS Common Chemistry.
- Zhang, H., Wang, Y., & Li, J. (2022). Mitochondrial and Proteasome Dysfunction Occurs in the Hearts of Mice Treated with Triazine Herbicide Prometryn. MDPI.
- Poveda-Huertes, D., Drees, C., & Riemer, J. (2022). A system for inducible mitochondria-specific protein degradation in vivo. PubMed Central.
Sources
- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Disproportionation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The influence of amino acid source on the stability of ascorbic acid in TPN mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) Polymerization
Welcome to the technical support center for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this unique monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of TMPD. The primary method discussed is chemical oxidative polymerization, a common route for synthesizing polymers from phenylenediamine derivatives.
Question 1: My polymerization reaction resulted in a very low or no polymer yield. What are the most likely causes?
Answer:
A low or negligible yield in the oxidative polymerization of TMPD is a common issue that can almost always be traced back to a few critical factors related to reagent purity, reaction conditions, or the activation of the polymerization process itself.
Probable Causes & Solutions:
-
Inactive Oxidant: The driving force of this polymerization is the oxidation of the monomer. Ammonium persulfate ((NH₄)₂S₂O₈) is a frequently used oxidant, but it can degrade over time, especially if stored improperly.
-
Causality: The persulfate dianion (S₂O₈²⁻) must decompose into sulfate radicals (SO₄⁻•) to initiate the oxidation of the TMPD monomer. If the oxidant is old or has been exposed to moisture, its potency will be significantly reduced, leading to poor or no initiation.
-
Solution: Always use a fresh, high-purity grade of the oxidant. It is advisable to purchase new oxidant if the current stock is more than a year old or shows signs of clumping (indicating moisture absorption).
-
-
Improper Reaction pH: The polymerization of phenylenediamines is highly pH-dependent.[1] An acidic medium, typically an aqueous HCl solution, is often required.
-
Causality: The acidic environment protonates the amine groups of the TMPD monomer. This not only aids in solubilizing the monomer but is also critical for the propagation mechanism. If the medium is neutral or basic, the oxidation potential changes, and alternative, non-polymeric reaction pathways can dominate.
-
Solution: Ensure the reaction is conducted in the recommended acidic medium (e.g., 1M HCl).[2] Monitor the pH before and during the initial phase of the reaction to confirm an acidic environment is maintained.
-
-
Monomer Impurity: The purity of this compound is paramount.
-
Causality: TMPD is susceptible to air oxidation, which can lead to the formation of colored impurities (Wurster's blue radical cation and subsequent products). These oxidized species can act as radical scavengers or inhibitors, prematurely terminating polymerization chains.
-
Solution: Use high-purity TMPD (>98%). If the monomer is off-white or colored, it should be purified, for example, by recrystallization under an inert atmosphere. Store the monomer under nitrogen or argon, protected from light.
-
-
Sub-optimal Temperature: Polymerization reactions are sensitive to temperature.
-
Causality: The decomposition of the persulfate initiator is temperature-dependent. If the temperature is too low, the rate of radical formation will be too slow to sustain polymerization. Conversely, if the temperature is too high, the reaction can become uncontrollable.[3]
-
Solution: Maintain the reaction temperature within the range specified in established protocols. The reaction is highly exothermic, so controlled, dropwise addition of the oxidant solution is crucial to manage the internal temperature.[2]
-
Troubleshooting Workflow: Low Polymer Yield
Below is a logical workflow to diagnose the cause of low polymer yield.
Caption: Troubleshooting logic for low polymer yield.
Question 2: The polymer I synthesized has very poor solubility, making characterization and processing difficult. What can I do?
Answer:
While poly(this compound), or P(tMe-pPD), generally exhibits better solubility than its unsubstituted counterpart (P(pPD)) due to the methyl side groups, insolubility can still be a significant hurdle.[4][5] This issue typically points to excessive cross-linking or an unexpectedly high molecular weight.
Probable Causes & Solutions:
-
Uncontrolled Reaction Exotherm: Oxidative polymerization is highly exothermic.[2] A rapid rise in temperature can lead to side reactions and excessive branching or cross-linking.
-
Causality: High temperatures can promote the formation of highly reactive intermediates that lead to the formation of phenazine-like structures or other cross-linked networks, which are often rigid and insoluble.[6]
-
Solution: The most effective way to control the exotherm is through the slow, dropwise addition of the oxidant solution while the reaction flask is submerged in an ice or water bath.[2] This ensures the heat generated can dissipate, maintaining a stable reaction temperature.
-
-
High Oxidant-to-Monomer Ratio: Using too much oxidant can lead to over-oxidation and insoluble products.
-
Causality: An excess of oxidant can cause secondary oxidation reactions on the polymer backbone, leading to the formation of quinone-imine structures and subsequent intermolecular reactions that result in cross-linking.
-
Solution: Carefully control the stoichiometry. A molar ratio of oxidant to monomer around 1:1 is a common starting point, but this may need to be optimized for your specific system. Refer to established literature for recommended ratios.[7]
-
-
Use of Co-catalysts/Additives: Certain additives can improve the solubility of the final polymer.
-
Causality: Co-catalysts like aluminium triflate (Al(OTf)₃) have been shown to improve both the yield and solubility of the resulting polymers.[5] The mechanism may involve the formation of a complex that guides the polymerization pathway, reducing side reactions and producing a more linear, soluble polymer structure.
-
Solution: Consider adding a co-catalyst like Al(OTf)₃ to the reaction mixture before the addition of the oxidant.[4]
-
Table 1: Solubility of P(tMe-pPD) in Various Solvents
| Solvent | Solubility | Reference |
| Sulfuric acid (H₂SO₄) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| N-methylpyrrolidone (NMP) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Chloroform (CHCl₃) | Largely Soluble | [2] |
| Tetrahydrofuran (THF) | Largely Soluble | [2] |
This table provides a starting point for selecting solvents for characterization and processing. The improved solubility in CHCl₃ and THF is a key advantage of P(tMe-pPD) over P(pPD).[2]
Question 3: My polymer characterization (e.g., FT-IR, NMR) suggests a different structure than expected. Why?
Answer:
The structure of polymers derived from phenylenediamines can be complex and highly dependent on reaction conditions.[4] Deviations from the expected linear poly(imino-1,4-phenylene) structure often indicate the occurrence of significant side reactions.
Probable Causes & Solutions:
-
Formation of Phenazine Rings: A very common side reaction in the polymerization of phenylenediamine derivatives is intramolecular cyclization to form phenazine or phenazine-like units.[6][8]
-
Causality: This occurs when a growing polymer chain folds back on itself, allowing an amine group to attack an oxidized site on the same chain, followed by further oxidation to form a stable, aromatic phenazine ring. This alters the polymer backbone, making it more rigid and changing its spectroscopic signature.
-
FT-IR Evidence: In unsubstituted poly(phenylenediamine), peaks around 870–820 cm⁻¹ are attributed to C–H bending on the benzene rings. In P(tMe-pPD), these peaks are absent because there are no C-H bonds on the ring, a feature that can help confirm the monomer incorporation.[4] The appearance of unexpected bands, particularly in the 1100-1300 cm⁻¹ region, could indicate C-N stretching within phenazine structures.
-
Solution: Modifying reaction conditions can suppress this side reaction. Lowering the reaction temperature and ensuring a controlled addition of the oxidant can favor linear chain growth over intramolecular cyclization.
-
-
Branching and Cross-linking: As discussed in the solubility section, uncontrolled reaction conditions can lead to branching.
-
¹H NMR Evidence: The ¹H NMR spectrum of P(tMe-pPD) is relatively simple due to the symmetry of the monomer. You would expect to see signals corresponding to the methyl protons and the N-H protons of the polymer backbone. Broadening of these signals is expected due to the polymeric nature. The appearance of complex, overlapping signals in the aromatic region (if any unreacted C-H sites were present from impurities) or a significant decrease in the integration of the N-H protons could suggest that these sites have been consumed in branching reactions.
-
Solution: Strict control over temperature and stoichiometry is key. Utilizing a co-catalyst might also promote a more regular, linear structure.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oxidative polymerization of TMPD?
A1: The oxidative polymerization of TMPD proceeds via a free-radical mechanism. The key steps are:
-
Initiation: The oxidant (e.g., persulfate) decomposes to form initiator radicals (SO₄⁻•).
-
Oxidation: The initiator radical abstracts an electron from the TMPD monomer, forming a radical cation. This radical cation is resonance-stabilized.
-
Propagation: The radical cation attacks a neutral TMPD monomer, typically at the para-position of the amine group, forming a dimer radical cation. This process repeats, extending the polymer chain.
-
Termination: Polymerization is terminated when two growing chains combine or through reaction with an impurity.
Caption: Simplified mechanism of oxidative polymerization.
Q2: How do the four methyl groups on TMPD influence the polymerization and final polymer properties?
A2: The tetramethyl substituents have a profound and generally beneficial effect:
-
Increased Solubility: The bulky, non-polar methyl groups disrupt the intermolecular packing and chain-to-chain hydrogen bonding that makes unsubstituted poly(p-phenylenediamine) highly insoluble. This is the primary advantage of using TMPD.[2][4]
-
Electron-Donating Effect: The methyl groups are electron-donating, which increases the electron density on the aromatic ring. This makes the monomer more susceptible to oxidation, potentially increasing the reaction rate compared to unsubstituted phenylenediamine.
-
Steric Hindrance: The methyl groups provide steric bulk around the amine functionalities. This can influence the regiochemistry of the polymerization, favoring head-to-tail linkages and potentially reducing the rate of some side reactions.
-
Blocking of Reaction Sites: The methyl groups occupy all C-H positions on the aromatic ring. This completely prevents side reactions that involve electrophilic attack on the ring itself and simplifies the final polymer structure.[4]
Q3: What are the standard characterization techniques for poly(this compound)?
A3: A multi-technique approach is necessary to fully characterize the polymer:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the polymer and identify key functional groups. The disappearance of certain monomer bands and the appearance of new bands corresponding to the polymer backbone are monitored.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. Due to the improved solubility of P(tMe-pPD), obtaining high-quality NMR spectra is more feasible than for P(pPD).[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. P(tMe-pPD) generally shows good thermal stability, often decomposing above 400°C.[5][9]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which provides insight into the polymer's crystallinity and morphology.[5][10]
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and the molecular weight distribution (polydispersity index, PDI). This requires finding a suitable solvent system in which the polymer is fully soluble.
Experimental Protocol
General Procedure for Chemical Oxidative Polymerization of TMPD
This protocol is a generalized procedure based on common literature methods and should be adapted and optimized for specific research goals.[2][4]
Materials:
-
This compound (TMPD), high purity (>98%)
-
Ammonium persulfate ((NH₄)₂S₂O₈), analytical grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve a specific amount of TMPD (e.g., 1.7 g) in an acidic solution (e.g., 150 mL of 1M HCl).[2] Stir until the monomer is completely dissolved. Place the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant (e.g., 4.0 g of (NH₄)₂S₂O₈) in deionized water (e.g., 20 mL).[2]
-
Polymerization: Add the oxidant solution to the chilled monomer solution in a dropwise manner using a dropping funnel over a period of 30-60 minutes.[2] The reaction is exothermic, and slow addition is critical to prevent overheating. The color of the solution will change as polymerization proceeds.
-
Reaction Completion: After the addition is complete, allow the reaction to stir vigorously in the ice bath for 2 hours, and then let it warm to room temperature and stir for an additional 24 hours to ensure high conversion.[4]
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer cake extensively with deionized water to remove any remaining acid, oxidant, and oligomers. Continue washing until the filtrate is neutral and colorless. Follow with a wash using methanol to remove any remaining organic impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization: Characterize the final polymer using the techniques described in the FAQ section.
References
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1497556. [Link]
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly (p-phenylenediamine)
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Feng, S., et al. (2003). Preparation and characterization of poly(tetramethyl-p-phenylenediamine)/clay hybrids via intercalative polymerization.
- Stejskal, J., et al. (2001). Oxidation of phenylenediamines and possible polymeric products.
- Eze, V. C., & Onwudiwe, D. C. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. International Journal of and Research in Applied Sciences, 8(6). [Link]
- Zhang, L., et al. (2012). Characterization and morphology control of poly(p-phenylenediamine) microstructures in different pH.
- Bunyatova, E. I., & Zaikov, G. E. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
identifying common side reactions with 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (also known as diaminodurene). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges associated with this versatile molecule. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My solid TMPD has developed a purplish or brownish tint during storage. Is it still usable?
Question: I received a bottle of this compound that was initially a white or light-yellow powder. After some time in the lab, it has taken on a distinct color. What causes this, and can I still trust my experimental results using this material?
Answer:
Probable Cause: Autoxidation to Wurster's Blue Radical Cation
This discoloration is a classic sign of oxidation. TMPD is highly susceptible to oxidation, even by atmospheric oxygen, especially when exposed to light.[1] The initial and most common oxidation product is a stable, intensely colored radical cation known as Wurster's Blue.
The reaction proceeds via a one-electron oxidation of one of the amino groups:
-
TMPD (colorless/yellow) → [TMPD]•+ (Wurster's Blue, blue/purple) + e-
This process can be initiated by ambient air and accelerated by light, heat, or trace metal impurities. The presence of this colored species, even in small amounts, indicates that the reagent is no longer pure. Using it will lead to inaccurate starting material concentrations and the introduction of a reactive radical species into your experiment from the outset.
Troubleshooting & Mitigation Strategy:
Proper storage and handling are critical to prevent autoxidation.[2]
Protocol for Handling and Storage:
-
Inert Atmosphere: Upon receipt, immediately transfer the TMPD into smaller, amber glass vials inside a glovebox or under a stream of inert gas (Argon or Nitrogen). This minimizes exposure to oxygen and light.
-
Secure Sealing: Seal the vials tightly with high-quality caps and wrap the cap-vial interface with Parafilm® to create an additional barrier against air ingress.
-
Cold and Dark Storage: Store the vials in a desiccator at low temperatures (2-8 °C is common practice). The desiccator prevents moisture condensation on the cold vial surface when removed for use.
-
Minimize Exposure: When you need to weigh the reagent, allow the vial to warm to room temperature before opening to prevent moisture condensation inside. Work quickly and re-purge the vial with inert gas before re-sealing.
Data Summary Table: Storage & Incompatibility
| Parameter | Recommendation | Rationale & Incompatible Materials |
| Atmosphere | Store under inert gas (Ar, N₂) | Prevents autoxidation. Incompatible with: Strong oxidizing agents, ambient air.[1][3][4] |
| Light | Store in amber vials or in the dark | Light can catalyze oxidation. |
| Temperature | 2-8 °C or as per supplier | Slows the rate of degradation. |
| Moisture | Store in a desiccator | Prevents clumping and potential hydrolysis of salts (if using a salt form). |
| pH | Avoid acidic conditions for the free base | The free base is incompatible with acids, acid chlorides, and acid anhydrides.[1] |
FAQ 2: I'm using TMPD as a redox indicator, but my reaction is yielding more than just the expected Wurster's Blue. What's happening?
Question: In my electrochemical or chemical oxidation experiment, I expect to see the clean, one-electron oxidation of TMPD to the blue Wurster's radical. However, I'm observing a subsequent reaction, color changes from blue to yellow/brown, and my analytical data (e.g., HPLC, CV) shows multiple product peaks.
Answer:
Probable Cause: Over-oxidation to the Di-imine Species
While the one-electron oxidation product (Wurster's Blue) is relatively stable, it is not the final oxidation state. In the presence of a sufficient concentration of oxidant or a high enough applied potential, Wurster's Blue can undergo a second one-electron oxidation to form the corresponding quinone di-imine, which is often yellow or colorless and can be unstable.
Oxidation Pathway:
The di-imine species is more electrophilic than its precursors and can be susceptible to further reactions, such as hydrolysis (if water is present) or polymerization, leading to a complex mixture of byproducts.[5]
Troubleshooting & Mitigation Strategy:
Controlling the stoichiometry and the strength of the oxidizing agent is paramount.
Experimental Protocol for Controlled Oxidation:
-
Quantify the Oxidant: Use a precise amount of your chemical oxidant, aiming for a 1:1 molar ratio to favor the formation of Wurster's Blue. If possible, use a milder one-electron oxidant.
-
Solvent Purity: Use anhydrous, de-gassed solvents to prevent side reactions with water and oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Ar or N₂) to prevent atmospheric oxygen from acting as an additional, uncontrolled oxidant.
-
Monitor in Real-Time: Use UV-Vis spectroscopy to monitor the formation of Wurster's Blue, which has a characteristic strong absorbance. This allows you to stop the reaction once the maximum radical concentration is reached, before over-oxidation occurs.
-
Electrochemical Control: If using electrochemistry, perform a cyclic voltammetry scan first to identify the potentials for the first and second oxidation waves. Then, run your bulk electrolysis at a controlled potential just sufficient to achieve the first oxidation, but below the onset of the second.
FAQ 3: In my biological assay (e.g., cytochrome c oxidase activity), the addition of TMPD leads to rapid signal decay and signs of cellular stress. Why?
Question: I am using TMPD as an electron donor to measure the activity of mitochondrial complex IV (cytochrome c oxidase).[6][7] While I see an initial burst of activity, it quickly fades, and I suspect cytotoxicity or assay interference. What side reactions could cause this?
Answer:
Probable Cause: Futile Redox Cycling and Glutathione Depletion
This is a known mechanism of TMPD-induced toxicity, particularly in biological systems.[8] The issue arises from a "futile cycle" where TMPD is oxidized by your target enzyme (e.g., cytochrome c oxidase), but its oxidized form (the di-imine) is then re-reduced by intracellular reducing agents, primarily NAD(P)H, often catalyzed by enzymes like DT-diaphorase.
This cycle has two major detrimental effects:
-
Depletion of Reducing Equivalents: It consumes cellular reducing power (NAD(P)H, glutathione (GSH)) without producing useful energy (ATP), leading to oxidative stress.[8]
-
Reactive Oxygen Species (ROS): While the oxidation of TMPD itself may not generate significant ROS, the overall disruption of the mitochondrial respiratory chain and depletion of antioxidants can lead to an increase in endogenous ROS production.
Workflow for Troubleshooting Biological Assays:
Mitigation Strategy: The Ascorbate/TMPD System
The standard method to circumvent this issue is to use TMPD in conjunction with a stoichiometric excess of a gentle reducing agent, most commonly ascorbate.[9]
-
Role of Ascorbate: Ascorbate serves as the primary electron reservoir. It chemically re-reduces the Wurster's Blue radical (or the di-imine) back to the neutral TMPD form outside the cell or enzymatic pocket.
-
Role of TMPD: TMPD then acts as a shuttle, a lipid-soluble mediator that efficiently transfers the electrons from ascorbate to the membrane-bound enzyme (like cytochrome c oxidase).
Protocol for Ascorbate/TMPD Assay:
-
Prepare Fresh Stocks: Prepare a concentrated stock of TMPD (e.g., 100 mM in DMSO or ethanol) and a separate stock of sodium ascorbate (e.g., 1 M in water, pH adjusted to ~7.0) immediately before the experiment.
-
Optimize Concentrations: A common starting point is 1-10 mM ascorbate and 100-200 µM TMPD in the final assay buffer.
-
Order of Addition: Add the ascorbate to the assay buffer first to ensure a reducing environment. Add the TMPD last, just before starting the measurement, to minimize its autoxidation in the buffer.
This setup ensures that the enzyme is constantly supplied with reduced TMPD, preventing the accumulation of oxidized species and the initiation of futile redox cycling.
References
- Chemsrc. Wurster's blue | CAS#:100-22-1. [Link]
- Loba Chemie.
- PubChem. This compound.
- Jurtshuk, P., Jr, Aston, P. R., & Old, L. (1967). Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. Journal of bacteriology, 93(3), 1069–1078. [Link]
- Winterbourn, C. C., & Munday, R. (1990). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Archives of biochemistry and biophysics, 278(1), 4-10. [Link]
- Thomas, M. G., & White, I. N. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
- Organic Syntheses Procedure. TETRAMETHYL-p-PHENYLENEDIAMINE. [Link]
- Jurtshuk, P., Jr, Aston, P. R., & Old, L. (1967). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. Journal of Bacteriology, 93(3), 1069-1078. [Link]
- Jurtshuk, P., Jr, Aston, P. R., & Old, L. (1967). (PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii.
- Jurtshuk, P., Jr, & Mueller, T. J. (1968). Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii. Journal of bacteriology, 95(6), 2078–2086. [Link]
- Al-Murjan, A. M., Al-Asfar, Z. A., & Al-Karkhi, M. H. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
Sources
- 1. Wurster's blue | CAS#:100-22-1 | Chemsrc [chemsrc.com]
- 2. lobachemie.com [lobachemie.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine and Its Degradation Products
Welcome to the technical support center for the analysis of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental needs.
Introduction to this compound (TMPD) and its Degradation
This compound, a substituted aromatic diamine, is susceptible to degradation, primarily through oxidation. This process is often visually apparent, as the colorless or light yellow compound can form colored degradation products. The primary degradation pathway involves the loss of electrons to form a stable radical cation known as Wurster's Blue.[1][2] Further oxidation can lead to a di-iminium species, which is generally unstable in aqueous solutions.[2] Understanding and accurately quantifying TMPD and its degradation products is critical for assessing product purity, stability, and potential toxicity.
This guide provides a comprehensive resource for the analysis of TMPD, including frequently asked questions, detailed troubleshooting guides, and a validated analytical method.
Frequently Asked Questions (FAQs)
Q1: My TMPD solution has turned blue/purple. What does this mean and can I still use it?
A1: A blue or purple coloration in your TMPD solution is a strong indicator of oxidation. TMPD readily undergoes a one-electron oxidation to form a stable radical cation known as Wurster's Blue, which is intensely colored.[1][3] The appearance of this color signifies that your TMPD is degrading. For quantitative studies or applications requiring high purity TMPD, it is strongly recommended to prepare fresh solutions. The presence of Wurster's Blue will interfere with assays and introduce an impurity into your reactions.
Q2: What are the primary degradation products of TMPD I should be looking for?
A2: The most common degradation products are the result of oxidation:
-
Wurster's Blue (Radical Cation): The product of a one-electron oxidation. It is a stable, colored species.[1]
-
Di-iminium Cation: The product of a two-electron oxidation. This species is generally unstable in aqueous environments.[2]
Under photolytic conditions, photoinduced electron transfer reactions can also occur, potentially leading to other degradation products.[4] Thermal degradation may also generate a different profile of impurities.
Q3: Which analytical technique is best suited for analyzing TMPD and its degradation products?
A3: Both High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
HPLC-UV/Vis/MS: This is often the preferred method as it can directly analyze the parent TMPD and its colored, ionic degradation products without derivatization. A diode array detector (DAD) is particularly useful for identifying species based on their UV-Vis spectra. MS detection provides mass information for unambiguous identification.
-
GC-MS: This technique offers excellent separation and structural information. However, due to the low volatility of TMPD and its degradation products, derivatization (e.g., silylation) is typically required.[5][6]
Q4: How should I prepare my samples for analysis to minimize degradation?
A4: To prevent artefactual degradation during sample preparation:
-
Work with fresh solutions: Prepare TMPD solutions immediately before use.[7]
-
Use antioxidants: For certain applications, the addition of an antioxidant like ascorbic acid can help stabilize TMPD in solution.[8]
-
Protect from light: Store solutions in amber vials to prevent photodegradation.[9]
-
Control temperature: Avoid exposing solutions to high temperatures.
-
Use deoxygenated solvents: Purging solvents with nitrogen can help to minimize oxidation.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of TMPD.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for TMPD in HPLC | 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or a column with end-capping. 2. Adjust the mobile phase pH. For basic compounds like TMPD, a slightly acidic mobile phase can improve peak shape. |
| No peak detected for TMPD or degradation products | 1. Analyte degradation in the sample or on the column. 2. Incorrect detection wavelength. 3. Insufficient concentration. | 1. Prepare fresh samples and inject immediately. Ensure the mobile phase is compatible and does not promote degradation. 2. Use a diode array detector to monitor a wide wavelength range. TMPD has a different UV spectrum than its oxidized forms. 3. Concentrate the sample or increase the injection volume. |
| Variable peak areas and poor reproducibility | 1. Ongoing degradation of TMPD in the autosampler. 2. Inconsistent sample preparation. | 1. Use a cooled autosampler if available. Prepare samples in smaller batches and analyze them promptly.[10] 2. Ensure consistent and precise sample preparation procedures. Use an internal standard to correct for variability. |
| Multiple unexpected peaks in the chromatogram | 1. Contamination from solvents or glassware. 2. Formation of multiple degradation products under the experimental conditions. 3. Formation of multiple derivatives in GC-MS.[6] | 1. Run a blank analysis of the solvent and extraction/dilution process. 2. Use MS detection to identify the mass of the unknown peaks and deduce their structures. 3. Optimize the derivatization reaction (time, temperature, reagent concentration) to favor the formation of a single, stable derivative. |
| Baseline noise or drift, especially with UV detection at low wavelengths | 1. Low-quality solvents. 2. Contaminated mobile phase. | 1. Use HPLC-grade or MS-grade solvents. 2. Filter the mobile phase and prepare it fresh daily. |
Visualizing the Degradation Pathway and Analytical Workflow
TMPD Oxidative Degradation Pathway
Caption: General workflow for HPLC-based analysis of TMPD.
Recommended Analytical Protocol: HPLC-DAD/MS
This protocol is a robust starting point for the analysis of TMPD and its degradation products. It is based on established methods for similar aromatic amines. [8][10][11] 1. Materials and Reagents
-
This compound (TMPD) standard
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Water, HPLC or MS grade
-
Formic acid (FA), MS grade
-
Ammonium acetate, MS grade
-
Internal Standard (IS) (e.g., a structurally similar, stable aromatic amine not present in the sample)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Diode Array Detector (DAD)
-
Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. This should be optimized for your specific sample. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume; can be adjusted based on concentration. |
| DAD Wavelengths | Monitor 240-700 nm. Quantify TMPD at ~255 nm and Wurster's Blue at ~611 nm. [3][8] | Allows for the detection of both the parent compound and its colored degradation product. |
4. Mass Spectrometry Conditions (Positive ESI Mode)
| Parameter | Expected Values for TMPD | Expected Values for Wurster's Blue |
| Precursor Ion (m/z) | 165.14 | 164.13 |
| Product Ions (for MS/MS) | To be determined experimentally. Likely fragments involve loss of methyl groups. | To be determined experimentally. |
5. Sample and Standard Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of TMPD and the internal standard in methanol. Store at -20°C in amber vials for short periods.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Sample Preparation: Dilute the sample containing TMPD in the initial mobile phase to a concentration within the calibration range. Add the internal standard.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.
6. Validation Parameters to Consider
-
Linearity: Assess the linear range of the assay using a calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the sensitivity of the method.
-
Specificity: Ensure that there is no interference from the matrix or other components at the retention times of the analytes.
-
Stability: Evaluate the stability of TMPD in the sample matrix and in the autosampler. [10]
Conclusion
The analysis of this compound and its degradation products requires careful consideration of its oxidative lability. By employing robust analytical techniques like HPLC-DAD/MS, preparing samples carefully to minimize degradation, and understanding the potential pitfalls, researchers can obtain accurate and reproducible data. This guide provides a solid foundation for your analytical endeavors and a framework for troubleshooting common issues.
References
- Wikipedia. Tetramethylphenylenediamine. [Link]
- Chemsrc. Wurster's blue. [Link]
- Wurster's blue. In: Wikipedia. [Link]
- PubChem. This compound. [Link]
- Albrecht AC, Simpson WT. Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. J Am Chem Soc.
- PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. [Link]
- HiMedia Laboratories. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. [Link]
- Mohamed KM, Cromarty D, Steenkamp V. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;997:1-6.
- Villas-Bôas SG, Smart KF, Sivakumaran S, Lane GA. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Request PDF. Ultrafast photoinduced electron transfer from N, N, N′, N′-tetramethyl- p-phenylenediamine and N, N, N′, N′-tetramethylbenzidine to dichloromethane. [Link]
- Roessner U, Patterson J, Forbes M, et al.
- Chang C-Y, Hsieh Y-H, Chen J-H, Chang C-F, Lin J-C. Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.
- Mohamed KM, Steenkamp V. Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. Request PDF. [Link]
- Westfechtel A, Westfechtel A, Westfechtel A, et al. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. 2021;11(1):27.
- ResearchGate.
- Mohamed K, Cromarty D, Steenkamp V. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Semantic Scholar. [Link]
- Jurtshuk P Jr, Aston PR, Old L. Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. J Bacteriol. 1967;93(3):1069-1078.
- Adnan, et al. Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine.
- DrugFuture. Tetramethyl-p-phenylenediamine. [Link]
- SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. [Link]
- Wikidata. tetramethyl-p-phenylenediamine. [Link]
- Lestido-Cardama A, et al. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen.
- ResearchGate. Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. [Link]
Sources
- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Wurster's blue [a.osmarks.net]
- 3. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. brjac.com.br [brjac.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Thermo Scientific™ N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride ≥98% | LabMart Limited [labmartgh.com]
- 10. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Polymerization of Polyimides with 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for the synthesis of polyimides utilizing 2,3,5,6-Tetramethyl-1,4-phenylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific polymerization. The unique structure of this compound, with its sterically hindering methyl groups, presents both opportunities for enhanced solubility and challenges in achieving high molecular weight polymers. This resource will equip you with the knowledge to optimize your reaction conditions and obtain high-quality polyimides.
I. Frequently Asked Questions (FAQs)
Q1: Why is my poly(amic acid) solution viscosity lower than expected, suggesting a low molecular weight?
A1: Low viscosity in the poly(amic acid) (PAA) precursor solution is a common indicator of low molecular weight. Several factors can contribute to this issue:
-
Monomer Purity: Impurities in either the this compound or the dianhydride can act as chain terminators. Ensure both monomers are of high purity, and consider purification by sublimation or recrystallization if necessary.
-
Stoichiometry: Precise 1:1 molar stoichiometry between the diamine and dianhydride is critical for achieving high molecular weight. Inaccurate weighing of monomers is a frequent source of error.
-
Reaction Temperature: The initial polymerization to form the PAA is typically conducted at low temperatures (around 0-5 °C) to control the reaction rate and prevent side reactions.[1] Temperatures that are too high can lead to branching reactions, while temperatures that are too low may reduce monomer reactivity.[1]
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., NMP, DMAc) can react with the dianhydride, leading to chain termination.[2] Use of anhydrous, high-purity solvents is essential.
-
Monomer Addition Order: Generally, adding the solid dianhydride to a solution of the diamine is preferred. This method ensures the dianhydride reacts primarily with the diamine rather than with trace amounts of water in the solvent.[2]
Q2: My final polyimide film is brittle and cracks easily. What are the likely causes and how can I fix this?
A2: Brittleness in polyimide films often stems from either low molecular weight of the PAA precursor or suboptimal imidization conditions.
-
Low Molecular Weight: As discussed in Q1, a low molecular weight PAA will result in a polyimide with poor mechanical properties. Address the potential causes of low molecular weight first.
-
Incomplete Imidization: If the conversion of the PAA to the final polyimide is incomplete, the remaining amic acid groups can act as points of weakness. Ensure your thermal or chemical imidization process is optimized.
-
Aggressive Thermal Curing: A rapid increase in temperature during thermal imidization can cause rapid solvent evaporation and induce stress in the film, leading to cracking.[3] A controlled, stepwise curing protocol with a slow heating rate is recommended to allow for gradual solvent removal before the full imidization temperature is reached.[3][4]
-
High Rigidity: While the tetramethyl-substituted diamine can improve solubility, the resulting polyimide backbone may still be highly rigid, contributing to brittleness.[3]
Q3: The synthesized polyimide has poor solubility in common organic solvents. How can this be improved?
A3: The incorporation of this compound is intended to enhance solubility by disrupting chain packing. If solubility is still an issue, consider the following:
-
Choice of Dianhydride: The structure of the dianhydride plays a significant role in the solubility of the final polyimide.[3] Using more flexible dianhydrides can improve solubility.
-
Imidization Method: Chemical imidization, carried out at lower temperatures, can sometimes yield a more soluble polyimide compared to thermal curing.[3][5]
-
Copolymerization: Introducing a more flexible diamine or dianhydride as a comonomer can disrupt the polymer chain regularity and enhance solubility.
Q4: How can I monitor the progress of the imidization reaction?
A4: Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective technique to monitor the imidization process.[3] Key spectral changes to observe include:
-
The disappearance of the amic acid O-H and N-H stretching bands.
-
The appearance of characteristic imide carbonyl absorption bands, typically around 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch).[6]
-
The appearance of an imide C-N stretching band around 1370 cm⁻¹.
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis of polyimides with this compound.
Low Molecular Weight Poly(amic acid)
Symptom: The viscosity of the poly(amic acid) solution is low, and the resulting polyimide film is brittle.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Impure Monomers | Impurities can act as monofunctional reagents, terminating the polymer chain growth. | Purify this compound and the dianhydride (e.g., by sublimation or recrystallization). Verify purity using techniques like melting point determination or spectroscopy. |
| Incorrect Stoichiometry | An excess of either monomer will limit the final molecular weight. | Accurately weigh the monomers to ensure a 1:1 molar ratio. Use a high-precision analytical balance. |
| Suboptimal Reaction Temperature | The polycondensation reaction is sensitive to temperature.[1] | Maintain the reaction temperature between 0-5 °C during the initial stages of polymerization to control the reaction kinetics.[1] |
| Solvent Contamination | Water and other protic impurities in the solvent will react with the dianhydride, preventing polymerization.[2] | Use anhydrous, high-purity solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Consider drying the solvent over molecular sieves before use. |
| Improper Monomer Addition | The order and rate of monomer addition can influence the polymerization. | Dissolve the diamine in the solvent first, then slowly add the solid dianhydride to the stirred solution. This minimizes the reaction of the dianhydride with trace water.[2] |
Incomplete Imidization
Symptom: The final polyimide exhibits poor thermal stability and chemical resistance. FTIR analysis shows residual amic acid peaks.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Thermal Curing Temperature or Time | Complete conversion of poly(amic acid) to polyimide requires sufficient thermal energy and time.[3] | Optimize the thermal curing profile. A typical procedure involves a stepwise heating process, for example, 100 °C, 200 °C, and a final cure at 300-350 °C, with hold times at each stage.[4][7] The final temperature and duration will depend on the specific dianhydride used. |
| Ineffective Chemical Imidization | The dehydrating agent and catalyst may be insufficient or inactive. | For chemical imidization, ensure the correct molar ratios of the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) are used.[3] A common ratio is 1:4:2 for amic acid units to acetic anhydride to pyridine.[3] Consider extending the reaction time or slightly increasing the temperature. |
| Film Thickness | Thick films can hinder the diffusion of water, the byproduct of imidization, leading to incomplete conversion. | Cast thinner films of the poly(amic acid) solution to facilitate the removal of water during curing. |
| Atmosphere | Performing thermal imidization in the presence of oxygen can lead to oxidative side reactions.[3] | Conduct the thermal imidization process under an inert atmosphere, such as nitrogen or argon.[3] |
Poor Film Quality (Cracks, Voids, Brittleness)
Symptom: The cast polyimide film is not uniform, contains bubbles, or is mechanically fragile.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Aggressive Curing Profile | Rapid heating causes rapid solvent evaporation and evolution of water, creating stress and voids in the film.[4] | Employ a slow and controlled stepwise heating ramp, especially below 150 °C, to allow for gradual solvent removal before significant imidization occurs.[3][4] |
| Low Molecular Weight of Precursor | A low molecular weight poly(amic acid) will inherently lead to a brittle polyimide film. | Refer to the troubleshooting section for low molecular weight. |
| Incomplete Dissolution of Poly(amic acid) | If the poly(amic acid) is not fully dissolved before casting, the resulting film will be non-uniform. | Ensure the poly(amic acid) is completely dissolved in the solvent and the solution is homogenous before casting. Adjust the solution viscosity if necessary. |
III. Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid)
-
Monomer Preparation: Ensure both this compound and the chosen dianhydride are of high purity and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound in an appropriate amount of anhydrous solvent (e.g., NMP or DMAc) to achieve the desired concentration (typically 10-20 wt%).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Dianhydride Addition: Slowly add an equimolar amount of the solid dianhydride to the stirred diamine solution over a period of 30-60 minutes.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution should increase significantly, indicating the formation of high molecular weight poly(amic acid).
Protocol 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or by spin coating to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum or forced-air oven at 80-100 °C for 1-2 hours to remove the bulk of the solvent.[3]
-
Stepwise Curing: Transfer the film to a programmable oven under a nitrogen atmosphere. Implement a stepwise heating program, for example:
-
Cooling: Allow the film to cool slowly to room temperature before removing it from the substrate.
Protocol 3: Chemical Imidization
-
Reagent Addition: To the stirred poly(amic acid) solution at room temperature, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). A common molar ratio of amic acid units to acetic anhydride to pyridine is 1:4:2.[3]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.
-
Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
IV. Visualizations
Caption: Workflow for the synthesis and characterization of polyimides.
Caption: Decision tree for troubleshooting common polyimide synthesis issues.
V. References
-
Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Imidization of Polyamic Acid. Retrieved from [Link]
-
Wiley Online Library. (2000). Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Retrieved from [Link]
-
MDPI. (2021). Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. Retrieved from [Link]
-
MDPI. (2021). Functional Aromatic Polyamides. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 2: Experimental Work. Retrieved from [Link]
-
NIH. (2020). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Retrieved from [Link]
-
Scilit. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of Low-Temperature Imidization of Poly(amic acid)s and Preparation of Colorless, Transparent Polyimide Films. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Gas Separation Properties of Aromatic Polyimides Containing Noncoplanar Rigid Sites. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
NIH. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
-
YouTube. (2023). Lecture 49-Polyimides. Retrieved from [Link]
-
SOLVER POLYIMIDE. (2021). Control Of The Molecular Weight Of Polyamic Acid. Retrieved from [Link]
-
ACS Publications. (2009). An Improved Method for Preparing Very High Molecular Weight Polyimides. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]
Sources
- 1. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. youtube.com [youtube.com]
Navigating the Solubility Challenges of 2,3,5,6-Tetramethyl-1,4-phenylenediamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to facilitate your experimental success.
Understanding the Solubility Profile of TMPD
This compound is a crystalline solid that is sparingly soluble in water but exhibits greater solubility in polar organic solvents.[1] Its molecular structure, featuring a substituted benzene ring, contributes to its moderate polarity. The presence of two amino groups allows for hydrogen bonding, which plays a significant role in its interaction with various solvents.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 150-155 °C | |
| Predicted pKa | pKa₁: ~5.5, pKa₂: ~2.5 | ACD/Labs Percepta Platform (Predicted) |
| Predicted Water Solubility | ~0.5 g/L | ACD/Labs Percepta Platform (Predicted) |
Frequently Asked Questions (FAQs)
Q1: In which solvents is TMPD most soluble?
A1: TMPD demonstrates higher solubility in polar organic solvents. While specific quantitative data is limited in publicly available literature, qualitative information suggests good solubility in ethanol, acetone, and dimethylformamide (DMF).[1] Based on the behavior of structurally similar compounds like o-phenylenediamine, it is expected to be more soluble in acetonitrile and methanol compared to water.
Q2: Why is TMPD poorly soluble in water?
A2: The limited aqueous solubility of TMPD can be attributed to the hydrophobic nature of the tetramethyl-substituted benzene ring, which counteracts the hydrophilic character of the two amino groups.
Q3: How does pH affect the solubility of TMPD in aqueous solutions?
A3: As an aromatic diamine, the aqueous solubility of TMPD is highly dependent on pH. In acidic conditions, the amino groups become protonated, forming hydrochloride salts. These salts are generally much more soluble in water than the free base. At a pH below the first predicted pKa of approximately 5.5, a significant portion of TMPD will exist in its more soluble protonated form.
Q4: Can I heat the solvent to increase the solubility of TMPD?
A4: Yes, gently heating the solvent can increase the solubility of TMPD. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. A water bath is a recommended method for controlled heating. For many organic compounds, solubility increases with temperature.
Q5: Are there any safety precautions I should take when handling TMPD?
A5: Yes, it is important to handle TMPD with appropriate safety measures. It can cause skin and serious eye irritation. Always wear personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated area.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.
Issue 1: TMPD is not dissolving in my chosen organic solvent.
Causality: The insolubility could be due to the solvent being not polar enough, insufficient solvent volume, or the dissolution rate being slow at room temperature.
Troubleshooting Workflow:
Sources
preventing side product formation in 2,3,5,6-Tetramethyl-1,4-phenylenediamine reactions
Welcome to the technical support center for 2,3,5,6-tetramethyl-1,4-phenylenediamine (diaminodurene). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, reaction optimization, and prevention of side product formation. Our goal is to ensure the integrity of your experiments and the purity of your final products.
Introduction: The Challenge of Purity with Diaminodurene
This compound is a sterically hindered aromatic diamine valued for its role in the synthesis of high-performance polymers, such as polyimides, and as a building block in various organic syntheses. However, its electron-rich aromatic ring and amine functionalities make it highly susceptible to oxidation, which is the primary pathway for the formation of unwanted side products. The most common of these is the intensely colored duroquinone. This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a white or off-white solid, has developed a yellow, brown, or purplish tint. What is causing this discoloration?
A1: The discoloration is a clear indicator of oxidation. The primary colored impurity is 2,3,5,6-tetramethyl-1,4-benzoquinone, commonly known as duroquinone. This oxidation occurs upon exposure to atmospheric oxygen and can be accelerated by light and heat. The formation of even trace amounts of duroquinone can impart a significant color to the diamine solid.
Q2: What is the primary mechanism of this oxidation?
A2: The oxidation of this compound to duroquinone is a two-electron oxidation process. The electron-donating nature of the four methyl groups and two amino groups on the benzene ring makes the molecule highly susceptible to losing electrons. The process can be initiated by atmospheric oxygen, particularly in the presence of trace metal impurities, light, or elevated temperatures.
Q3: How should I properly store this compound to prevent oxidation?
A3: Proper storage is critical to maintaining the purity of the diamine. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing autoxidation. |
| Temperature | Cool (2-8 °C) | Slows the rate of oxidative reactions. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. |
For long-term storage, it is best practice to store the material inside a glove box or a desiccator flushed with an inert gas.
Q4: I am using this diamine for polyimide synthesis. What are the common side reactions I should be aware of?
A4: In the context of polyimide synthesis, the primary concerns are:
-
Oxidation of the Diamine: As discussed, this leads to the formation of duroquinone, which can act as a chain terminator or introduce defects in the polymer backbone, affecting the final properties of the polyimide.
-
Reaction with Water: Water, either from the solvent or atmospheric moisture, can hydrolyze the dianhydride monomer, leading to incomplete polymerization and a lower molecular weight of the resulting poly(amic acid) precursor.
-
Incomplete Imidization: The final step of polyimide synthesis, the cyclization of the poly(amic acid), can be incomplete, leaving amic acid functionalities in the final polymer, which can be detrimental to its thermal and mechanical properties.
Troubleshooting Guides
Problem 1: My reaction mixture turns colored immediately upon adding the diamine.
-
Cause: This indicates rapid oxidation of the diamine. The most likely culprits are dissolved oxygen in your solvent or an oxygen-containing atmosphere in your reaction vessel.
-
Solution Protocol: Preparing an Oxygen-Free Reaction Environment
-
Solvent Degassing: Before use, thoroughly degas your reaction solvent. The three most common methods are:
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
Distillation under Inert Atmosphere: Distilling the solvent under nitrogen or argon will provide a dry and oxygen-free solvent.
-
-
Inert Atmosphere in Reaction Vessel:
-
Assemble your glassware (e.g., a three-necked flask with a condenser and nitrogen inlet) and dry it thoroughly in an oven.
-
Assemble the glassware while still hot and immediately flush with a stream of dry nitrogen or argon.
-
Maintain a slight positive pressure of the inert gas throughout the entire experiment, using a bubbler to monitor the gas flow.
-
-
Handling the Diamine:
-
If possible, weigh and handle the solid diamine in a glove box.
-
If a glove box is not available, quickly weigh the diamine and add it to the reaction flask under a positive flow of inert gas to minimize air exposure.
-
-
Caption: Workflow for setting up an oxygen-free reaction.
Problem 2: My stored diamine is already discolored. How can I purify it before use?
-
Cause: The diamine has oxidized to duroquinone during storage.
-
Solution Protocol: Purification by Recrystallization
The key to successful recrystallization is to choose a solvent in which the diamine is soluble at high temperatures but sparingly soluble at low temperatures, while the duroquinone impurity has different solubility characteristics.
-
Solvent Selection: A mixture of ethanol and water is often effective. The diamine has good solubility in hot ethanol, while duroquinone has lower polarity.
-
Procedure: a. Place the impure, discolored diamine in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Boil for a few minutes. d. Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. e. To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. f. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution. g. Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. h. Once at room temperature, place the flask in an ice bath to maximize crystallization. i. Collect the purified white or off-white crystals by vacuum filtration. j. Wash the crystals with a small amount of cold ethanol/water mixture. k. Dry the purified crystals under vacuum. Store immediately under an inert atmosphere as described in the FAQs.
-
Caption: Recrystallization workflow for diamine purification.
Problem 3: I am concerned about N-alkylation side reactions. How can I avoid them?
-
Cause: The amine groups of the diamine are nucleophilic and can react with alkylating agents. However, for this compound, the steric hindrance from the four methyl groups on the aromatic ring significantly reduces the reactivity of the amine nitrogens.
-
Expert Insight and Recommendations:
-
Low Reactivity: N-alkylation is generally not a major concern with this specific diamine under standard conditions due to the significant steric hindrance. The methyl groups effectively shield the nitrogen atoms from attack by all but the smallest and most reactive electrophiles.
-
Forced Conditions: Side reactions might be observed under harsh conditions, such as high temperatures and with highly reactive, unhindered alkylating agents (e.g., methyl iodide, dimethyl sulfate).
-
Selective Reactions: If a reaction requires the use of a potential alkylating agent, the steric hindrance can be used to your advantage to promote selectivity for other, less hindered amines in the reaction mixture.
-
Reaction Control: To absolutely minimize the risk, use the mildest possible reaction conditions (lowest effective temperature) and avoid a large excess of the alkylating agent.
-
References
- Organic Syntheses. Tetramethyl-p-phenylenediamine.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Technical Support Center: Electrochemical Studies of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in their electrochemical investigations. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying electrochemical principles. Our goal is to empower you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your electrochemical experiments with TMPD.
Question 1: I am seeing distorted or ill-defined peaks in my cyclic voltammogram (CV) of TMPD. What could be the cause?
Distorted or poorly defined peaks in the CV of TMPD can arise from several factors, ranging from instrumental issues to chemical degradation.
Possible Causes and Solutions:
-
Uncompensated Resistance (iR drop): A significant potential drop between the reference and working electrodes can distort the shape of your voltammogram, broadening the peaks and shifting their positions.
-
Troubleshooting:
-
Ensure your reference electrode is placed as close as possible to the working electrode.
-
Use a supporting electrolyte at a sufficiently high concentration (typically 0.1 M) to maximize solution conductivity.
-
Employ iR compensation if your potentiostat has this feature.
-
-
-
Slow Electron Transfer Kinetics: While TMPD generally exhibits facile electron transfer, certain experimental conditions can slow down the kinetics, leading to broader peaks.[1]
-
Troubleshooting:
-
Electrode Surface: Ensure your working electrode is properly polished and cleaned before each experiment to remove any passivating layers.
-
Solvent: The choice of solvent can influence electron transfer rates.[2] Consider if your solvent system is optimal for TMPD.
-
-
-
Compound Degradation: TMPD can be susceptible to oxidation by atmospheric oxygen, especially in solution. The degradation products can introduce interfering peaks or a sloping baseline.
-
Troubleshooting:
-
Prepare fresh TMPD solutions for each experiment.
-
Deoxygenate your solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.
-
-
Question 2: The peak currents in my TMPD voltammograms are not reproducible between scans. What is causing this instability?
Fluctuating peak currents are a common frustration and often point towards issues with the electrode surface or the stability of the TMPD itself.
Possible Causes and Solutions:
-
Electrode Fouling: The oxidation products of TMPD, particularly the dication, can be reactive and may lead to the formation of polymeric films on the electrode surface.[3] This fouling blocks the active sites on the electrode, leading to a decrease in peak current with successive cycles.
-
Troubleshooting Protocol for Electrode Fouling:
-
Visual Inspection: After an experiment, carefully inspect the surface of your working electrode. A visible film or discoloration is a strong indicator of fouling.
-
Electrochemical Cleaning: After each set of scans, it is crucial to clean and polish the electrode surface to restore its activity. For a glassy carbon electrode, this typically involves polishing with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol.
-
Potential Window: Avoid scanning to excessively high positive potentials where the dication is formed, as this species is often implicated in fouling reactions.
-
-
-
TMPD Instability: As mentioned previously, TMPD can degrade in the presence of oxygen. This degradation will lead to a decrease in the concentration of electroactive TMPD over time, resulting in diminishing peak currents.
-
Solution: Maintain a rigorously deoxygenated and inert environment for your electrochemical cell.
-
Question 3: I am observing more than the expected two redox peaks for TMPD. Where are these extra peaks coming from?
The electrochemical oxidation of TMPD is typically a two-step, one-electron process, corresponding to the formation of the radical cation (TMPD•+) and then the dication (TMPD2+).[4] The appearance of additional peaks can indicate impurities, side reactions, or complex interactions within your system.
Possible Causes and Solutions:
-
Impurities in TMPD: Commercial TMPD may contain impurities from its synthesis. It is crucial to use a high-purity grade of TMPD for electrochemical studies.[5]
-
Proton-Coupled Electron Transfer: In certain solvent systems, particularly those with hydrogen-bond donating or accepting capabilities, the redox behavior of TMPD can become more complex, involving proton transfer steps that can give rise to additional peaks.[9]
-
Troubleshooting:
-
Carefully consider the properties of your solvent and supporting electrolyte.
-
Investigate the effect of adding a non-nucleophilic base or acid to your system to see how the voltammetry changes, which can help elucidate the role of protons.
-
-
-
Reaction with Solution Components: TMPD or its oxidized forms can react with components in your electrolyte solution, leading to new electroactive species.
-
Solution: Simplify your electrolyte system as much as possible to identify the source of the interaction.
-
Experimental Protocols & Data
Protocol 1: Preparation of TMPD Solution for Cyclic Voltammetry
-
Weigh out the required amount of high-purity this compound.[5][6]
-
Dissolve the TMPD in the desired solvent containing the supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
Maintain a blanket of the inert gas over the solution throughout the experiment.
Data Summary: Electrochemical Properties of TMPD
| Parameter | Value | Conditions | Reference(s) |
| First Oxidation Potential | ~ -0.1 V vs. Ag quasi-reference | 20 mM TMPD in [C2mim][N(Tf)2] | [4] |
| Second Oxidation Potential | ~ +0.55 V vs. Ag quasi-reference | 20 mM TMPD in [C2mim][N(Tf)2] | [4] |
| Diffusion Coefficient (D) | 1.84 x 10⁻¹¹ m² s⁻¹ | In [C4mpyrr][NTf2] | [10][11] |
| Standard Heterogeneous Rate Constant (k⁰) | 2.6-2.8 × 10⁻³ cm s⁻¹ | In [C4mpyrr][NTf2] | [10][11] |
Visualizing Electrochemical Concepts
Diagram 1: Troubleshooting Workflow for Distorted CV Peaks
Caption: A logical workflow for diagnosing and resolving distorted cyclic voltammetry peaks.
Diagram 2: The Two-Step Oxidation of TMPD
Caption: The sequential one-electron oxidation of TMPD to its radical cation and dication.
Advanced Topics
The Influence of pH on TMPD Electrochemistry
The pH of the electrolyte solution can significantly impact the electrochemical behavior of TMPD, particularly in aqueous or protic solvents.[12][13][14][15][16] Protons can be involved in the redox mechanism, leading to shifts in peak potentials and changes in the overall shape of the voltammogram. It is crucial to control and report the pH when working in such media. For non-aqueous studies, adventitious water and acidic or basic impurities can also play a role.
TMPD as a Redox Mediator
TMPD is often used as a redox mediator, shuttling electrons between an electrode and a biological system, such as cytochrome c oxidase.[17][18][19][20] In these applications, the stability of the TMPD radical cation is paramount. Any side reactions or degradation of the mediator will compromise the accuracy of the measurement. Therefore, all the troubleshooting steps outlined above are especially critical when using TMPD in mediated electron transfer studies.
References
- ResearchGate. (n.d.). Cyclic voltammograms obtained for 1 mM TMPD in pH 7.4 PBS.
- ResearchGate. (n.d.). A typical cyclic voltammogram[21] showing the oxidation of 20 mM TMPD....
- ResearchGate. (n.d.). Electrochemical analysis of TMPD-BF4 by cyclic voltammetry.
- ResearchGate. (n.d.). Figure 1. Cyclic voltammograms of PPy (a, black), TMPD (b, green), BMTB....
- ResearchGate. (n.d.). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
- ResearchGate. (n.d.). The redox mediator TMPD exhibits oxidation and reduction potentials....
- SciSpace. (n.d.). The Determination of Thermodynamic and Heterogeneous Kinetic Parameters of the TMPD/TMPD•+ Redox Couple in Tetrahydrofurane an.
- PubMed. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin.
- University of Manchester Research Explorer. (2007). Electrochemical kinetics of Ag|Ag+ and TMPD|TMPD+ in the room-temperature ionic liquid [C4mpyrr][NTf2]; toward optimizing reference electrodes for voltammetry in RTILs.
- ElectronicsAndBooks. (n.d.). Crown-annelated p-phenylenediamine derivatives as electrochemical and fluorescence-responsive chemosensors: cyclic voltammetry s.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Oxidation of 4-Chlorophenol at Boron-Doped Diamond Electrode for Wastewater Treatment.
- Science. (2022). How pH affects electrochemical processes.
- ScienceDirect. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
- MDPI. (n.d.). Effect of pH on Electrochemical Impedance Response of Tethered Bilayer Lipid Membranes: Implications for Quantitative Biosensing.
- Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
- ResearchGate. (2007). Electrochemical Kinetics of Ag|Ag+ and TMPD|TMPD+• in the Room-Temperature Ionic Liquid [C4mpyrr][NTf2]; toward Optimizing Reference Electrodes for Voltammetry in RTILs.
- PubMed. (n.d.). Effects of pH on the electrochemical behaviour of titanium alloys for implant applications.
- PubChem. (n.d.). Tetramethyl-p-phenylenediamine dihydrochloride.
- Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.
- ResearchGate. (n.d.). Energetic scheme of the interaction of photosystem I with redox....
- PubMed. (n.d.). Matrix Effects on Electrochemical Oxidation of Per- and Polyfluoroalkyl Substances in Sludge Centrate.
- ResearchGate. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine.
- NIH. (n.d.). pH Effects in a Model Electrocatalytic Reaction Disentangled.
- MDPI. (n.d.). QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm.
- ResearchGate. (n.d.). How pH affects electrochemical processes.
- ACS Publications. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.
- ResearchGate. (n.d.). Effects of electrochemical parameters on electropolymerisation of 2-nitro-p-phenylenediamine synthesised in an acidic medium.
- NIH. (2024). A Study of the Long-Term Electrochemical Stability of Thin-Film Titanium–Platinum Microelectrodes and Their Comparison to Classic, Wire-Based Platinum Microelectrodes in Selected Inorganic Electrolytes.
- NIH. (n.d.). Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD).
- MDPI. (2023). Effect of Electrochemical Pre-Oxidation for Mitigating Ultrafiltration Membrane Fouling Caused by Extracellular Organic Matter.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,5,6-Tetramethyl-p-phenylendiamin electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 8. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Effect of pH on Electrochemical Impedance Response of Tethered Bilayer Lipid Membranes: Implications for Quantitative Biosensing [mdpi.com]
- 14. Effects of pH on the electrochemical behaviour of titanium alloys for implant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH Effects in a Model Electrocatalytic Reaction Disentangled - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epoxy Curing with 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for epoxy resin systems. This guide is designed for researchers, scientists, and professionals encountering challenges with the curing speed and performance of epoxy formulations utilizing 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene. As an aromatic amine, TMPD is prized for imparting high thermal stability, excellent chemical resistance, and superior mechanical properties to cured epoxy networks. However, its inherent chemical structure presents unique challenges, primarily related to its reactivity and curing kinetics.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.
The Core Challenge: Understanding the Reactivity of Aromatic Amines
The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of TMPD attack the electrophilic carbon of the epoxy ring, causing it to open and form a covalent bond. This initial reaction creates a secondary amine, which can then react with another epoxy group. This process builds a highly cross-linked, three-dimensional polymer network.
However, aromatic amines like TMPD are inherently less reactive than their aliphatic counterparts.[1][2] This reduced reactivity is due to the electron-withdrawing nature of the benzene ring, which decreases the nucleophilicity of the amine groups. Furthermore, the four methyl groups on the TMPD molecule create significant steric hindrance, making it more difficult for the amine groups to access the epoxy rings. Consequently, formulations with TMPD exhibit a long pot life but require thermal energy to achieve a complete and timely cure.[1][3]
Caption: Epoxy-amine curing mechanism with a primary diamine like TMPD.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My epoxy system with TMPD is curing extremely slowly or remains tacky at room temperature. Is this normal, and how can I achieve a full cure?
Answer:
Yes, this is entirely normal and expected behavior for an aromatic amine curing agent like TMPD.[1] These hardeners require elevated temperatures to achieve a reasonable cure rate and full property development.[3] Relying on an ambient cure will result in a slow, incomplete reaction, leaving the material tacky and under-cured.[4][5]
Core Issue: Insufficient thermal energy to overcome the activation energy of the reaction.
Solutions:
-
Implement a Thermal Cure/Post-Cure: This is the most critical and effective solution. Heat accelerates the chemical reaction between the amine and epoxy groups.[4] A proper post-cure schedule is essential to drive the reaction to completion, maximize cross-link density, and achieve the desired thermal and mechanical properties.[6]
-
Action: Introduce a post-curing step at an elevated temperature. The ideal temperature and duration will depend on the specific epoxy resin and desired properties, but a good starting point is often 2-4 hours at 80-150°C. For optimal performance, a stepped cure is often recommended (see Question 4).
-
-
Verify Stoichiometry: An incorrect mix ratio is a common source of curing problems.[7][8] An excess of either the epoxy resin or the amine hardener will result in unreacted functional groups, leading to a tacky surface and poor properties.
-
Action: Recalculate your mix ratio using the Amine Hydrogen Equivalent Weight (AHEW) of TMPD and the Epoxide Equivalent Weight (EEW) of your resin. (See FAQ 1 for the detailed calculation). Always weigh components accurately using a calibrated scale.
-
-
Consider the Mass Effect: The curing of epoxy is an exothermic reaction, meaning it generates its own heat.[3][6] In larger batches, this heat is retained, which accelerates the cure (the "mass effect").[9] In very thin films or small sample volumes, this heat dissipates quickly, leading to a slower cure rate.
-
Action: If you are working with thin films, a higher initial curing temperature may be necessary to compensate for the lack of self-heating.
-
| Troubleshooting Summary: Slow or Incomplete Cure | | :--- | :--- | | Potential Cause | Recommended Action | | Low Curing Temperature | Implement a post-cure schedule at elevated temperatures (e.g., 80-150°C). | | Incorrect Mix Ratio | Verify stoichiometric calculations using AHEW and EEW. Use a precision scale for measurements. | | Insufficient Mass (Thin Films) | Increase the initial cure temperature to compensate for rapid heat dissipation. | | Contamination | Ensure all mixing containers and substrates are clean and dry. Moisture can inhibit the cure.[5][7] |
Question 2: I used an accelerator to speed up the cure, but now my working time (pot life) is too short. How can I balance cure speed and pot life?
Answer:
This is a classic formulation trade-off. Accelerators work by increasing the reaction rate, which inherently reduces the time the system remains in a workable, liquid state.[10]
Core Issue: The accelerator is too potent or used at too high a concentration for your application's required working time.
Solutions:
-
Reduce Accelerator Concentration: The effect of an accelerator is highly dose-dependent.
-
Action: Systematically reduce the concentration of the accelerator in small increments (e.g., reduce by 25-50%) and measure the effect on both gel time and cure time. This will allow you to find a concentration that provides an acceptable working window while still offering a tangible acceleration.
-
-
Select a Different Type of Accelerator: Different classes of accelerators have different mechanisms and efficiencies.[11]
-
Action: Consider switching to a less aggressive accelerator. For example, if you are using a highly efficient tertiary amine like 2,4,6-Tris(dimethylaminomethyl)phenol, you might switch to benzyl alcohol, which promotes the reaction through hydroxyl group activation and also acts as a plasticizer, which can extend pot life slightly.[11]
-
-
Utilize a Temperature-Activated Accelerator: Some accelerators have low activity at room temperature but become highly effective at elevated temperatures.
-
Action: Investigate latent curing agents or blocked accelerators if your process allows. These provide a long pot life at ambient temperatures but initiate a rapid cure upon heating.
-
| Common Accelerators for Amine-Cured Epoxies | | :--- | :--- | :--- | | Accelerator Type | Example(s) | Primary Mechanism & Characteristics | | Alcohols | Benzyl Alcohol | Adds hydroxyl (OH) groups that activate the epoxy ring, making it more susceptible to amine attack. Also reduces viscosity.[11] | | Tertiary Amines | 2,4,6-Tris(dimethylaminomethyl)phenol | Acts as a catalyst to promote the epoxy-amine reaction. Very efficient, used in small amounts (1-5 phr).[11] | | Carboxylic Acids | Salicylic Acid | Acts as a proton donor to catalyze the ring-opening reaction. |
Question 3: After post-curing, my final part is brittle. I expected a tougher material. What went wrong?
Answer:
Brittleness in a cured epoxy is typically a sign of an imperfect polymer network. While aromatic amines produce rigid, high-Tg materials, excessive brittleness points to underlying issues.[3]
Core Issue: The cross-linked network is either incomplete or has built-in stress.
Solutions:
-
Incomplete Cure: This is the most common cause. Even with a post-cure, the temperature or time may have been insufficient to drive the reaction to full completion. As the network builds and the material vitrifies (turns glassy), molecular mobility is severely restricted.[10] A higher temperature is needed to provide the remaining unreacted groups with enough energy to find each other.
-
Action: Increase the post-cure temperature or duration. A good rule of thumb is to post-cure at a temperature approximately 20-30°C above the expected final glass transition temperature (Tg). Also, verify that your oven has uniform heat distribution.
-
-
Thermal Stress: Curing too quickly at a very high temperature can build stress into the part, leading to brittleness. This happens when the network locks into place before the polymer chains can relax.
-
Action: Implement a "stepped" curing schedule. Start with a lower temperature hold to allow the reaction to proceed slowly to the gel point, then ramp up to a higher temperature for the final post-cure. This allows stresses to relax before the network is fully locked in.
-
-
Off-Ratio Stoichiometry: As mentioned before, an incorrect mix ratio leads to an imperfect network with dangling chain ends, which severely degrades mechanical properties like toughness.
-
Action: Double-check and recalibrate your mix ratio calculations and weighing procedures.
-
Question 4: What is a reliable, step-by-step protocol for curing an epoxy system with TMPD to achieve consistent, optimal properties?
Answer:
A systematic, multi-stage curing protocol is essential for achieving consistent and optimal results with slow-curing aromatic amine systems. The following workflow is a validated starting point for most standard bisphenol-A or bisphenol-F based epoxy resins.
Caption: Recommended experimental workflow for consistent epoxy curing.
Experimental Protocol: Step-Cure for TMPD-Epoxy Systems
-
Material Preparation:
-
Gently warm the epoxy resin to reduce its viscosity (e.g., 40-50°C), which aids in mixing and air release.
-
Ensure the TMPD is fully dissolved if it is in solid form.
-
-
Mixing:
-
Accurately weigh the epoxy resin and TMPD into a clean, dry mixing container according to your calculated stoichiometric ratio.
-
Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container multiple times to ensure homogeneity.[7][8] Inadequate mixing is a primary cause of cure failure.[7]
-
-
Degassing:
-
Place the mixed system in a vacuum chamber for 5-15 minutes or until bubbling subsides to remove entrapped air.
-
-
Curing:
-
Step 1 (Initial Cure): Place the sample in an oven at a moderate temperature, for example, 80°C for 2 hours . This allows the reaction to proceed to a high degree of conversion (gelation and vitrification) without a dangerously rapid exotherm.
-
Step 2 (Post-Cure): After the initial cure, increase the oven temperature to the final post-cure temperature, for instance, 150°C . Hold at this temperature for 2-3 hours . This higher temperature provides the necessary molecular mobility for the reaction to proceed to completion in the glassy state, maximizing the cross-link density and Tg.[6][12]
-
Step 3 (Cool-Down): Turn off the oven and allow the part to cool slowly to room temperature inside the oven. This minimizes built-in thermal stress.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I precisely calculate the mix ratio of this compound (TMPD) with my epoxy resin?
To achieve optimal properties, a stoichiometric balance between the epoxy groups and the amine hydrogen atoms is crucial. The calculation is as follows:
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of TMPD:
-
Molecular Formula: C₁₀H₁₆N₂
-
Molecular Weight (MW): ~164.25 g/mol [13]
-
Number of active hydrogens: 4 (each of the two primary amine groups has two active hydrogens).
-
AHEW = MW / Number of Active Hydrogens = 164.25 / 4 = 41.06 g/eq
-
-
Find the Epoxide Equivalent Weight (EEW) of your resin:
-
This value is provided by the manufacturer on the technical datasheet. For a standard liquid epoxy resin like DGEBA (diglycidyl ether of bisphenol A), the EEW is typically between 182-192 g/eq. Let's use 188 g/eq as an example.
-
-
Calculate the mixing ratio in Parts per Hundred Resin (phr):
-
phr = (AHEW / EEW) x 100
-
phr = (41.06 / 188) x 100 ≈ 21.8 phr
-
This means you would need approximately 21.8 grams of TMPD for every 100 grams of the epoxy resin .
FAQ 2: What is a typical Glass Transition Temperature (Tg) I can expect from a TMPD-cured epoxy?
A fully cured system using TMPD with a standard DGEBA or DGEBF epoxy resin can be expected to achieve a high Tg, typically in the range of 150°C to 190°C . The final Tg is highly dependent on the cure schedule and the specific structure of the epoxy resin. Achieving the maximum potential Tg is a key indicator of a complete cure.[2][3]
FAQ 3: Can the slow reactivity of TMPD be an advantage?
Absolutely. While challenging for applications requiring a fast cure, the low ambient temperature reactivity of TMPD provides a significantly long pot life . This is a major advantage for manufacturing processes that require a long working time, such as:
-
Resin Transfer Molding (RTM) and Vacuum Assisted Resin Transfer Molding (VARTM) for large composite parts.
-
Filament winding of large structures.
-
Potting and encapsulation of large electronic components where a low exotherm is critical.
References
- Burton, B. L. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Polymer Innovation Blog.
- Pasatta, J. (2023). Accelerators for Amine Curing Agents. Polymer Innovation Blog.
- Marsella, J. A., & Starner, W. E. (2000). Acceleration of amine/epoxy reactions with N‐methyl secondary amines. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 921-930.
- Pisharath, S., & Akelah, A. (2019). Acceleration of epoxy resin curing by using a combination of aliphatic and aromatic amines. Colloid and Polymer Science, 297(7), 965-977.
- Huntsman Corporation. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
- ThreeBond Technical News. Curing Agents for Epoxy Resin.
- Musto, P., & Ragosta, G. (2016). Curing of epoxy resins with amines. In Epoxy Resins (pp. 1-36).
- Magnifico Resins. How Temperature Affects Epoxy Resin Curing.
- Applied Poleramic. AMINE CURED-EPOXY MATRICES.
- Incure Inc. (2025). Why Your Epoxy Isn't Curing and How to Fix It.
- Epoxy Technology. Cure Matters.
- Incure Inc. (2025). The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It.
- UltraClear Epoxy. What to Do When Epoxy Doesn't Cure Properly.
- Magnifico Resins. Epoxy Resin Curing Too Slowly? Causes & Fixes.
- da Silva, L. F. M., et al. (2013). Effect of Cure Temperature on the Glass Transition Temperature and Mechanical Properties of Epoxy Adhesives. The Journal of Adhesion, 89(2), 104-125.
- Park, G., et al. (2019). Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines. Elastomers and Composites, 54(4), 255-262.
- Resin Obsession. (2023). The Only Epoxy Resin Troubleshooting Tips You Need.
- Golewski, P., & Golewski, G. L. (2022). Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites. Polymers, 14(21), 4653.
- PubChem. This compound.
- PCI Magazine. (2021). Poly-Mannich Rapid-Cure Epoxy Curing Agents.
- Flick, E. W. (1993). Epoxy resins, curing agents, compounds, and modifiers: An industrial guide. Noyes Publications.
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. magnificoresins.com [magnificoresins.com]
- 5. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 6. epotek.com [epotek.com]
- 7. bestbartopepoxy.com [bestbartopepoxy.com]
- 8. magnificoresins.com [magnificoresins.com]
- 9. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 10. polymerinnovationblog.com [polymerinnovationblog.com]
- 11. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support guide for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments by mitigating issues arising from the inherent reactivity of TMPD.
Introduction to this compound's Sensitivity
This compound is a valuable compound in various research applications, including as a monomer for polyimides in electronics and as a redox indicator in biological assays.[1] However, its utility is matched by its susceptibility to oxidation, a process significantly accelerated by the presence of moisture and atmospheric oxygen. This degradation can compromise experimental results by introducing impurities and altering the compound's reactivity.
The primary failure mode for TMPD is its oxidation to colored impurities. The presence of two electron-donating amino groups on the benzene ring makes the molecule highly susceptible to losing electrons. This process is often initiated by atmospheric oxygen, with moisture acting as a catalyst. The initial oxidation product is a radical cation, which can undergo further reactions to form more complex, often colored, degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity of TMPD, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and dark, as the compound is also light-sensitive.[2]
Q2: My initially white/light yellow TMPD has developed a purple or brownish tint. What does this mean?
A2: A color change from its typical white to light yellow appearance to purple or brown is a clear visual indicator of oxidation.[3][4] This suggests that the compound has been exposed to air and/or moisture, leading to the formation of colored degradation products. For high-purity applications, using discolored TMPD is not recommended without purification.
Q3: Can I still use my this compound if it has slightly discolored?
A3: The suitability of discolored TMPD depends on your specific application. For applications requiring high purity, such as in organic electronics, the presence of oxidized species can be detrimental. For less sensitive applications, a minor discoloration might be acceptable, but it is crucial to be aware that the purity is compromised. It is always best to use the purest possible reagent for reproducible results.
Q4: What solvents are compatible with this compound?
A4: The choice of solvent is critical. While TMPD has some solubility in water, this should be approached with caution due to its sensitivity to moisture-induced oxidation. For non-aqueous applications, anhydrous solvents are strongly recommended. Ensure your solvents are properly dried and stored to prevent introducing moisture into your reaction.
Q5: How does moisture contribute to the degradation of this compound?
A5: Moisture can facilitate the oxidation of TMPD by atmospheric oxygen. While the detailed mechanism is complex, water can act as a proton shuttle and stabilize charged intermediates, thereby lowering the activation energy for the oxidation process. The result is an accelerated degradation of the compound.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound, their probable causes, and actionable solutions.
| Problem | Probable Cause | Solution |
| Inconsistent Experimental Results | Purity of TMPD has been compromised by oxidation. | - Visually inspect the TMPD for any discoloration. - If discolored, consider purifying the material via recrystallization or steam distillation. - Always use fresh, properly stored TMPD for critical experiments. |
| Color Change in Solution | The TMPD is oxidizing in the presence of the solvent or other reagents. | - Ensure all solvents are anhydrous. - Degas solvents to remove dissolved oxygen. - Conduct the experiment under an inert atmosphere (e.g., a glovebox or with a nitrogen/argon blanket). |
| Low Product Yield | The reactive sites of TMPD have been consumed by oxidation. | - Use fresh, high-purity TMPD. - If purification is necessary, follow the recommended protocols to remove oxidized impurities. |
| Difficulty in Dissolving | Oxidized TMPD may have different solubility characteristics. | - Confirm the identity and purity of your starting material. - If the material is discolored, purification may be necessary before use. |
Experimental Protocols
Visual Inspection of this compound
A critical first step in troubleshooting is a careful visual inspection of the compound.
-
High-Purity TMPD: Appears as a white to light yellow crystalline powder.[4]
-
Degraded TMPD: Exhibits a noticeable color change, often appearing as a purple, brown, or dark-colored solid.[3] Any deviation from the expected white/light yellow color should be considered a sign of potential degradation.
Purification of Partially Oxidized this compound
If your TMPD shows signs of discoloration, purification may be necessary. Recrystallization is a common and effective method.
Protocol for Recrystallization:
-
Solvent Selection: Water can be used for recrystallization.[5] However, given the compound's sensitivity to moisture, this should be done carefully, and the purified product must be thoroughly dried. A mixture of a polar solvent (like ethanol) and a non-polar co-solvent (like heptane or hexane) can also be effective.[6]
-
Dissolution: In a flask, add the discolored TMPD to a minimal amount of the chosen hot solvent (or solvent mixture) with stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent.
Visualizing the Workflow and Degradation Pathway
Workflow for Handling Moisture-Sensitive TMPD
Caption: Best practices for handling moisture-sensitive TMPD.
Simplified Degradation Pathway of TMPD
Caption: Oxidation of TMPD leads to colored degradation products.
References
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure.
- This compound | C10H16N2 | CID 76548. PubChem.
- p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. ScienceDirect.
- Recrystallization. YouTube.
- Kinetics and Mechanism of the Heterogeneous Oxidation of N-Substituted-p-Phenylenediamines over Supported Zinc Oxide. ResearchGate.
- Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii. PubMed.
- Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. ResearchGate.
- Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. National Institutes of Health.
- Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. PubMed.
- What the best solvent can be used to recrystallize p-phenylenediamine ?. ResearchGate.
- The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. PubMed.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate.
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. ResearchGate.
- New crystallization method of p-phenylenediamine. Google Patents.
- Synthesis and Electronic Properties of Tetraaryl p- and m-Phenylenediamines. ResearchGate.
Sources
Technical Support Center: Thermal Degradation Pathways of 2,3,5,6-Tetramethyl-1,4-phenylenediamine Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers based on 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of these materials. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.
The inherent thermal stability of aromatic polymers makes them attractive for a wide range of applications.[1][2] However, understanding their degradation pathways is crucial for defining their operational limits and ensuring product reliability.[3] Polymers derived from TMPD, often used in high-performance applications, exhibit complex thermal behaviors that warrant careful investigation.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the thermal analysis of TMPD-based polymers.
Issue: Unexpectedly Low Decomposition Temperature in Thermogravimetric Analysis (TGA)
Symptoms:
-
The onset of weight loss in your TGA curve occurs at a significantly lower temperature than expected from the literature or previous batches.
-
The shape of the TGA curve is inconsistent with prior measurements.
Possible Causes & Solutions:
-
Residual Solvents or Monomers: Incomplete polymerization or purification can leave residual solvents or unreacted monomers within the polymer matrix. These volatile components will evaporate at lower temperatures, leading to an initial weight loss that can be mistaken for polymer degradation.
-
Troubleshooting Steps:
-
Pre-dry the sample: Before the TGA run, dry your sample under a vacuum at a temperature below the expected decomposition point but sufficient to remove volatile impurities.
-
Run a TGA-MS analysis: Couple your TGA instrument to a mass spectrometer (MS) to identify the gaseous products evolved during the initial weight loss.[4] This will confirm if the mass loss is due to solvents or polymer fragments.
-
-
-
Presence of Impurities or Catalyst Residues: Impurities or remaining catalyst from the synthesis process can act as degradation initiators, lowering the overall thermal stability.[2]
-
Troubleshooting Steps:
-
Review purification protocol: Ensure your polymer purification process is robust enough to remove all potential contaminants.
-
Elemental Analysis: Perform elemental analysis to detect the presence of unexpected elements that could indicate catalyst residues.
-
-
-
Oxidative Degradation: The presence of oxygen, even in trace amounts, can significantly accelerate the degradation of many polymers.[1]
-
Troubleshooting Steps:
-
Ensure an inert atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) for a sufficient time before and during the experiment to eliminate oxygen.[5]
-
Check for leaks: Verify that your TGA system is free from leaks that could allow atmospheric oxygen to enter.
-
-
Issue: Inconsistent or Irreproducible TGA Results
Symptoms:
-
Significant variations in decomposition temperatures and char yield between replicate TGA runs of the same sample.
-
The appearance of "sawtooth" peaks or abnormal fluctuations in the TGA curve.[6]
Possible Causes & Solutions:
-
Heating Rate Effects: The heating rate can have a substantial impact on the observed decomposition temperature.[5][7] Faster heating rates can shift the decomposition to higher temperatures.
-
Troubleshooting Steps:
-
Standardize the heating rate: Use a consistent and well-documented heating rate for all your experiments to ensure comparability. A common rate is 10 or 20 °C/min.[7]
-
Perform kinetic analysis: To understand the intrinsic degradation kinetics, independent of the heating rate, consider using methods like the isoconversional method.[8]
-
-
-
Sample Mass and Preparation: The mass and physical form of the sample can affect heat transfer and the diffusion of degradation products.
-
Troubleshooting Steps:
-
Use a consistent sample mass: Aim for a similar sample mass (e.g., 1-5 mg) for all runs.[8]
-
Ensure uniform particle size: Grinding the sample to a fine, uniform powder can improve heat transfer and lead to more reproducible results.
-
-
-
Instrumental Factors: Issues with the TGA instrument itself can lead to inconsistent data.
-
Troubleshooting Steps:
-
Regular calibration: Calibrate your TGA's temperature and mass signals regularly using appropriate standards.
-
Clean the sample holder and furnace: Residues from previous experiments can contaminate subsequent runs.[6] Regularly clean the sample pan and furnace tube.
-
Check gas flow: Ensure a stable and correct flow rate of the purge gas. Blockages in the gas filter can cause fluctuations.[6]
-
-
Issue: Difficulty Identifying Degradation Products in Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Symptoms:
-
A complex pyrogram with many overlapping peaks, making identification of individual compounds difficult.[9]
-
The mass spectra of the pyrolysis products do not match library entries or are difficult to interpret.
Possible Causes & Solutions:
-
Sub-optimal Pyrolysis Temperature: The pyrolysis temperature directly influences the fragmentation pattern of the polymer.[10] An inappropriate temperature can lead to either incomplete degradation or excessive fragmentation.
-
Troubleshooting Steps:
-
Optimize the pyrolysis temperature: Perform a series of pyrolysis experiments at different temperatures to find the optimal condition that yields a clear and informative pyrogram.
-
Use Evolved Gas Analysis (EGA): An EGA-MS run, where the sample is heated over a range of temperatures and the evolved gases are continuously monitored by MS, can help identify the temperature ranges where specific products are formed.[11]
-
-
-
Matrix Effects and Interferences: The presence of additives, fillers, or other components in the polymer formulation can interfere with the analysis of the polymer backbone's degradation products.[12]
-
Troubleshooting Steps:
-
Double-shot Py-GC/MS: This technique involves a lower temperature thermal desorption step to volatilize additives before the higher temperature pyrolysis of the polymer backbone.[13][14]
-
Solvent Extraction: If possible, extract additives and low molecular weight components with a suitable solvent before pyrolysis.
-
-
-
Secondary Reactions: The initial pyrolysis products can undergo secondary reactions in the pyrolyzer or GC injector, leading to a more complex product mixture.
-
Troubleshooting Steps:
-
Minimize residence time: Use a pyrolyzer with a short residence time for the pyrolysis products in the hot zone.
-
Use a lower pyrolysis temperature: If feasible, a lower temperature can reduce the extent of secondary reactions.
-
-
Part 2: Frequently Asked Questions (FAQs)
What are the expected primary thermal degradation pathways for aromatic polyamides and polyimides derived from TMPD?
Polymers containing aromatic structures, such as those derived from TMPD, generally exhibit high thermal stability due to the strength of the aromatic rings.[1][2][3] The degradation of these polymers often proceeds through a multi-step process.
For aromatic polyamides, the initial degradation steps typically involve the cleavage of the amide bond.[8][15] This can be followed by random scission of other single bonds within the polymer backbone.[8][15] At higher temperatures, condensation of the remaining aromatic rings can occur, leading to the formation of a stable char.[8][15]
For polyimides, the imide ring is generally the most stable part of the structure. Degradation is often initiated at other, weaker linkages in the polymer chain.[16] The specific degradation products will depend on the detailed chemical structure of the polymer.
How do the methyl groups on the TMPD monomer influence the thermal stability of the resulting polymer?
The methyl groups on the TMPD ring can have several effects on the thermal stability of the polymer. On one hand, the electron-donating nature of the methyl groups can influence the bond strengths within the aromatic ring and the polymer backbone. On the other hand, the presence of these alkyl groups can introduce sites for radical initiation, potentially lowering the degradation temperature compared to an unsubstituted analogue. However, studies have shown that polymers derived from TMPD can still exhibit good thermal stability, with decomposition temperatures often above 400°C in an inert atmosphere.[17][18][19]
What is the role of the atmosphere (inert vs. oxidative) in the thermal degradation of these polymers?
The atmosphere plays a critical role in the degradation process.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, degradation proceeds through thermal bond cleavage (pyrolysis). The degradation products are characteristic of the polymer's structure.[10]
-
Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen introduces oxidative degradation pathways, which are often initiated at lower temperatures than thermal degradation.[1] Oxygen can react with the polymer to form radicals, leading to chain scission and the formation of oxidized products. This generally results in a lower decomposition temperature and a different set of degradation products compared to pyrolysis in an inert atmosphere.
How can I quantitatively compare the thermal stability of different TMPD-based polymer formulations?
Several key parameters from TGA data can be used to compare thermal stability:
| Parameter | Description | Significance |
| Tonset | The temperature at which weight loss begins. | Indicates the initiation of degradation. |
| T10% | The temperature at which 10% weight loss has occurred. | A common metric for comparing the initial thermal stability of polymers.[20][21] |
| Tmax | The temperature of the maximum rate of weight loss (from the derivative TGA curve). | Represents the point of most rapid decomposition.[16] |
| Char Yield | The percentage of material remaining at the end of the experiment. | A higher char yield often correlates with better flame retardancy and thermal stability. |
These values should be determined under identical experimental conditions (heating rate, atmosphere, sample mass) for a valid comparison.
Part 3: Experimental Protocols & Visualizations
Standard Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated for both temperature and mass.
-
Start the inert purge gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min and allow the system to stabilize.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried polymer sample into a clean TGA pan (e.g., alumina or platinum).
-
Ensure the sample is in a powdered form and evenly distributed in the pan.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Program the temperature profile:
-
-
Data Analysis:
-
Plot the weight percent as a function of temperature.
-
Plot the first derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[7]
-
Determine Tonset, T10%, Tmax, and char yield.
-
Standard Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Instrument Preparation:
-
Set up the GC-MS system with an appropriate column (e.g., a non-polar 5% phenyl methyl siloxane column).[14]
-
Condition the GC column according to the manufacturer's instructions.
-
Ensure the pyrolyzer is clean and connected to the GC inlet.
-
-
Sample Preparation:
-
Place a small amount of the polymer sample (typically 50-200 µg) into a pyrolysis sample cup.
-
-
Experimental Setup:
-
Set the pyrolysis temperature (e.g., 600°C, this may require optimization).[10]
-
Set the GC oven temperature program (e.g., hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min).
-
Set the MS to scan over an appropriate mass range (e.g., m/z 35-550).
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (pyrogram) to identify the separated pyrolysis products.
-
Examine the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST, Wiley) for identification.[10]
-
Visualizations
Caption: General thermal degradation pathways in different atmospheres.
References
- Thermal Stability of Polymers: Why Some Degrade Faster Than Others. (2025).
- Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. (2006). Journal of Thermal Analysis and Calorimetry, 56(3).
- Thermal stability of polymers. (2024).
- Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (1999). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56, 1093-1096.
- Thermal Degradation and Stability of Polymers. (2024). POLYMER-SEARCH.COM.
- General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. (n.d.).
- How Does Chemical Structure Affect Thermal Stability? (2025). Chemistry For Everyone - YouTube.
- A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applic
- Thermo-Gravimetric Analysis (TGA) curves of polyimides. (n.d.).
- Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric M
- Functional Arom
- Py-GC-MS Analysis for Microplastics: Unlocking Matrix Challenges and Sample Recovery when Analyzing Wastewater for Polypropylene and Polystyrene. (2025).
- Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.).
- Analysis of plastics with Py-GC-MS – limit
- PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council.
- Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. (n.d.). Shimadzu.
- Quantification Challenges in Polymer Analysis in Urban Runoff and Wastewater using Pressurized Liquid Extraction and Double-Shot Pyrolysis-Gas Chromatography-Mass Spectrometry. (2025).
- Identification of Plastics in Mixtures and Blends through Pyrolysis-Gas Chromatography/Mass Spectrometry. (2023). MDPI.
- Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer.
- Deformulation and Failure Analysis of Polymers using Pyrolysis GC MS. (2025). YouTube.
- Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube.
- Synthesis and characterization of Poly (p-phenylenediamine)
- Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. (n.d.). MDPI.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (n.d.). Taylor & Francis Online.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018).
- Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
- Q&A with Ardena Experts Insights into Thermogravimetric and Evolved Gas Analysis. (n.d.).
Sources
- 1. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 2. polymer-search.com [polymer-search.com]
- 3. thermal-engineering.org [thermal-engineering.org]
- 4. ardena.com [ardena.com]
- 5. mdpi.com [mdpi.com]
- 6. General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 7. m.youtube.com [m.youtube.com]
- 8. akjournals.com [akjournals.com]
- 9. shimadzu.com [shimadzu.com]
- 10. d-nb.info [d-nb.info]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. akjournals.com [akjournals.com]
- 16. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Control the Molecular Weight of Polymers from 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Welcome to the technical support center for the polymerization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD). This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting experience to help you navigate the complexities of controlling the molecular weight of poly(TMPD).
The polymerization of aromatic amines like TMPD typically proceeds via an oxidative mechanism, which can be sensitive to a variety of experimental parameters.[1][2] This guide provides a structured approach to understanding and controlling these factors to achieve your desired polymer characteristics.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the polymerization of TMPD. The question-and-answer format is designed to help you quickly identify and solve common issues.
Issue 1: The resulting polymer has a very low molecular weight.
Question: I followed a standard oxidative polymerization protocol, but my final poly(TMPD) has a much lower molecular weight than expected. What are the likely causes and how can I fix this?
Answer: Achieving high molecular weight in oxidative polymerization requires careful control over several factors that can prematurely terminate chain growth. Here are the most common culprits and their solutions:
-
Cause A: High Initiator/Oxidant to Monomer Ratio. The most direct way to control molecular weight in many chain-growth polymerizations is by adjusting the initiator concentration.[3][4] A higher concentration of the oxidant (e.g., ammonium persulfate) generates a larger number of initial radical cations, leading to the simultaneous growth of many polymer chains.[1] Since the amount of monomer is finite, this results in shorter chains and, consequently, a lower average molecular weight.
-
Solution: Systematically decrease the molar ratio of oxidant to TMPD monomer. We recommend starting with a well-established ratio from the literature and then creating a series of experiments where this ratio is incrementally lowered. Monitor the molecular weight using Gel Permeation Chromatography (GPC) for each condition.
-
-
Cause B: Presence of Impurities. Monomer and solvent purity are paramount. Impurities, particularly monofunctional amines or compounds that can react with radical cations, will act as chain-terminating agents, capping the growing polymer chain and preventing further propagation.[5]
-
Solution:
-
Monomer Purification: Recrystallize or sublime the this compound monomer before use. Confirm purity using ¹H NMR and melting point analysis.
-
Solvent Purity: Use high-purity, anhydrous solvents. If applicable, degas the solvent thoroughly by sparging with an inert gas (Nitrogen or Argon) to remove dissolved oxygen, which can interfere with radical-based reactions.[6]
-
-
-
Cause C: Inappropriate Reaction Temperature. Temperature affects both the rate of initiation and the rate of potential side reactions or chain transfer events. Excessively high temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights.
-
Solution: Conduct the polymerization at a lower temperature. While this may slow down the overall reaction rate, it often provides better control over the chain growth process. Run a temperature series (e.g., 0 °C, 25 °C, 50 °C) to find the optimal condition for your system.
-
Issue 2: The polymer has a broad molecular weight distribution (High Polydispersity Index - PDI).
Question: My GPC results show a high PDI (>2.0), indicating a very heterogeneous sample. How can I synthesize a more uniform polymer?
Answer: A high PDI suggests that polymer chains are initiating and terminating at widely different rates, or that side reactions are occurring.
-
Cause A: Slow Initiation. If the initiation of polymerization is slow compared to propagation, new chains will be formed throughout the course of the reaction. Chains that start earlier will grow longer than chains that start later, resulting in a broad distribution of chain lengths.[7]
-
Solution:
-
Optimize Oxidant Addition: Instead of adding the oxidant all at once, consider a semi-batch process where the oxidant is added slowly and continuously over a period of time. Alternatively, ensure rapid and uniform mixing at the start of the reaction to promote simultaneous initiation of all chains.
-
Select an Appropriate Oxidant/Solvent System: The choice of oxidant and solvent can significantly impact the initiation kinetics. Research literature for systems known to provide controlled polymerization of similar aromatic amines.
-
-
-
Cause B: Chain Transfer Reactions. Chain transfer occurs when the active radical center of a growing polymer chain is transferred to another molecule, such as a solvent molecule, a monomer, or another polymer chain.[6] This terminates the growth of the original chain and starts a new one, contributing to a broader PDI.
-
Solution: Choose a solvent that is known to be inert and has a low chain transfer constant for radical polymerizations. Solvents with easily abstractable protons (like isopropanol) can be problematic unless they are intentionally used as chain transfer agents to control molecular weight.[4]
-
-
Cause C: Polymer Precipitation. As the polymer chains grow, they may become insoluble in the reaction medium and precipitate out.[5] Once precipitated, the growing chain ends may become inaccessible to the remaining monomer, effectively stopping their growth at different lengths. The methyl groups on the TMPD monomer generally improve solubility compared to unsubstituted p-phenylenediamine, but this can still be a factor for high molecular weight species.[8][9]
-
Solution:
-
Solvent Selection: Choose a solvent system in which the expected polymer is highly soluble. A solvent screen with a small amount of pre-made polymer can be highly informative.
-
Lower Monomer Concentration: Running the reaction at a lower concentration can help keep the growing polymer chains in solution for a longer period.
-
-
Troubleshooting Logic Diagram
The following diagram illustrates the cause-and-effect relationships for common polymerization problems.
Caption: Troubleshooting flowchart for TMPD polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the oxidative polymerization of this compound? The polymerization of aromatic amines is generally understood to be an oxidative polycondensation process.[1] The mechanism begins with the oxidation of the amine monomer to form a radical cation. This reactive species can then couple with another monomer or a growing oligomer chain. Subsequent oxidation and coupling steps lead to the growth of the macromolecule.[1] The process involves a series of electron and proton transfer steps, making the reaction pH and the nature of the oxidant critical parameters.
Q2: How does monomer concentration influence the molecular weight? In chain-growth polymerization, a higher monomer concentration generally leads to a higher molecular weight, assuming the initiator concentration is held constant. This is because there are more monomer units available for each active growing chain to add before a termination event occurs. However, this must be balanced against practical considerations like viscosity and the potential for polymer precipitation at high concentrations.
Q3: Can I use a chain transfer agent (CTA) to control the molecular weight of poly(TMPD)? Yes, this is a common strategy in free-radical polymerization to deliberately limit molecular weight.[4] A CTA, such as a thiol (e.g., dodecanethiol) or certain alcohols (e.g., isopropanol), can react with the growing polymer chain, terminating its growth and creating a new radical that can initiate a new, shorter chain.[4] The final molecular weight will be inversely proportional to the concentration of the CTA. This is an effective method for targeting lower molecular weight polymers with potentially narrower PDIs.
Q4: What analytical techniques are essential for characterizing the molecular weight of poly(TMPD)? The primary technique is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). It is crucial to use appropriate calibration standards (e.g., polystyrene) and a solvent in which the poly(TMPD) is fully soluble.
Summary of Key Parameters for Molecular Weight Control
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity (PDI) | Rationale |
| [Oxidant] : [Monomer] Ratio | Decrease | May Decrease | Fewer initiating species per monomer unit leads to longer chains.[3] |
| Monomer Concentration | Increase | May Decrease | More monomer available for propagation per active chain. |
| Reaction Temperature | Decrease | May Decrease | Reduces rates of side reactions and termination events. |
| Monomer/Solvent Purity | Increase | Decrease | Minimizes premature chain termination by impurities.[5] |
| Chain Transfer Agent (CTA) | Decrease | May Decrease | Intentionally terminates chains to control length.[4] |
Experimental Protocols
Protocol 1: General Oxidative Polymerization of TMPD
This protocol provides a baseline for synthesizing poly(TMPD). Researchers should use this as a starting point and modify parameters as discussed in this guide to achieve the desired molecular weight.
Materials:
-
This compound (TMPD), recrystallized
-
Ammonium persulfate (APS), analytical grade
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Deionized (DI) water
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Monomer Solution: In the three-neck flask, dissolve a specific amount of TMPD (e.g., 1.64 g, 10 mmol) in 50 mL of 1 M HCl under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Oxidant Solution: Separately, dissolve the desired molar equivalent of ammonium persulfate (e.g., for a 1:1 molar ratio, use 2.28 g, 10 mmol) in 20 mL of DI water. Keep this solution cold.
-
Initiation: Add the APS solution dropwise to the stirred monomer solution over 30 minutes using the dropping funnel. Maintain the temperature at 0-5 °C. A color change should be observed as the polymerization proceeds.
-
Polymerization: Allow the reaction to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 22 hours.
-
Isolation: Pour the reaction mixture into 400 mL of methanol to precipitate the polymer.
-
Purification: Collect the precipitate by filtration. Wash the solid polymer extensively with DI water and then with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight and PDI using GPC.
Workflow for Molecular Weight Control
This diagram outlines the systematic process for optimizing the molecular weight of your polymer.
Caption: Workflow for optimizing poly(TMPD) molecular weight.
References
- Important Selected Questions and Answers in Polymer Chemistry. Scribd. [Link]
- SCI.POLYMERS FAQ. Stanford University. [Link]
- Oxidative polycondensation of aromatic amines.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
- Mechanism and kinetic features of oxidation polymerization of aromatic amines.
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones.
- Polymers Questions and Revision.
- Frequently Asked Questions (FAQs) about Polymer Chemist Careers. JobzMall. [Link]
- Troubleshooting step growth polymeriz
- Unit: Polymer Science Important Questions with Answers. Jyotishmoy Borah.
- Chemical Oxidative Polymerization of Aminodiphenylamines.
- Questions with answers in POLYMER SYNTHESIS.
- Chain-growth polymeriz
- The effect of initiator concentration on polymerization.
- The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization.
- TROUBLESHOOTING POLYMERIZATIONS.
- Molecular structure of TMPD and poly-TMPD.
- Controlling polymer properties through the shape of the molecular-weight distribution.
- Chapter 10.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Synthesis and characterization of Poly(p-phenylenediamine)
- Chain-Growth Polymers. Chemistry LibreTexts. [Link]
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending.
- Step Growth and Chain Growth. Chemistry LibreTexts. [Link]
- How to control the molecular weight in polymerizing acrylamide with free radical polymerization?.
- MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
- The effect of initiator concentration on molecular weights.
- Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene.
- Chapter Two Polymeriz
- This compound.
- Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene).
- Oxidative polymerization of p-phenylenediamine.
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses. [Link]
- Tetramethyl-p-phenylenediamine dihydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Poor Film Formation with 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Poly-TMPD) Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Poly-TMPD). This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges associated with poor film formation. Our goal is to empower you to create high-quality, uniform, and defect-free films for your advanced applications.
Section 1: Understanding the Root Causes of Poor Film Formation
Polymers based on a p-phenylenediamine backbone, including Poly-TMPD, often exhibit a rigid molecular structure. While the tetramethyl substituents on the phenyl ring are introduced to improve solubility compared to the unsubstituted poly(p-phenylenediamine) by increasing steric hindrance and reducing strong inter-chain forces, challenges in solution processing and film formation persist.[1][2] Poor film quality typically originates from one or more of the following core issues:
-
Incomplete Solubilization: The rigid nature of the polymer backbone can lead to strong intermolecular π-π stacking, making complete dissolution difficult. Undissolved nano- or micro-aggregates in the solution act as nucleation sites for defects during film casting.[3]
-
Uncontrolled Solvent Evaporation: The rate of solvent removal is a critical parameter. Rapid evaporation can "freeze" the polymer chains in a non-ideal, high-stress state, leading to cracks and poor surface morphology.[4]
-
Polymer Chain Conformation: The way a polymer chain folds or extends in a solution directly impacts the final film's structure. This conformation is highly dependent on polymer-solvent interactions.[5][6][7] In a "poor" solvent, polymer chains tend to aggregate, leading to rough, hazy films, whereas in a "good" solvent, they are well-solvated and extended, facilitating the formation of smooth, uniform films.[4][8]
-
Substrate Incompatibility: Poor wetting of the polymer solution on the substrate surface can lead to de-wetting, incomplete coverage, and pinholes.[4][9]
The following diagram illustrates the fundamental relationship between the polymer's state in solution and the quality of the resulting solid-state film.
Caption: Root Causes of Spin-Coating Defects and Their Solutions.
-
Particulate Contamination: This is the most frequent cause. As stated in Q1, filter your solution immediately before use. [4]Ensure your substrates are scrupulously clean (see Protocol 2) and work in a clean environment like a laminar flow hood.
-
Poor Substrate Wetting: If the solution de-wets or does not spread evenly, the surface energy of your substrate is too low. Treat the substrate with oxygen plasma or a UV-Ozone cleaner to make it more hydrophilic and increase its surface energy. [4][10][11]* Inappropriate Spin Speed/Acceleration: A spin speed that is too high or an acceleration that is too rapid can cause turbulent airflow, leading to uneven drying and streaks. Optimize your spin-coating recipe, often using a lower speed for a few seconds to allow the solution to spread before ramping up to the final speed.
Q3: My film is cracking and appears brittle upon drying. Why is this happening?
Answer: Cracking is a manifestation of high internal stress within the film.
Causality: Stress accumulates when the polymer chains are unable to relax into a thermodynamically favorable state as the solvent evaporates. This is exacerbated by two main factors:
-
Excessive Film Thickness: Thicker films generate more internal stress and are significantly more prone to cracking.
-
Rapid Solvent Evaporation: When the solvent leaves too quickly, the polymer network shrinks unevenly, building up stress that is ultimately relieved by cracking. [4] Troubleshooting Steps:
-
Reduce Film Thickness:
-
Lower the concentration of your polymer solution.
-
Increase the final spin speed during spin coating.
-
-
Slow Down Evaporation:
-
Switch to a solvent with a higher boiling point (and thus lower vapor pressure). For example, replace chloroform (BP: 61°C) with chlorobenzene (BP: 131°C).
-
Create a solvent-rich atmosphere during spinning by placing a partially covered petri dish over the spin coater. This slows the rate of evaporation, giving the polymer chains more time to rearrange. [4]* Introduce a Thermal Annealing Step: Post-deposition annealing can relieve the internal stresses built up during casting. See Protocol 3 for details. Heating the film above its glass transition temperature (Tg) allows the polymer chains to move and relax into a more stable, lower-stress configuration. [12][13]
-
Q4: The film appears hazy and has a rough surface morphology visible by AFM or SEM. How can I achieve a smooth, high-quality film?
Answer: Haze and roughness are typically signs of large-scale aggregation or crystallization occurring either in the solution or during the film-forming process.
Causality: This issue is almost always tied to poor polymer-solvent interactions. Using a "poor" or "marginal" solvent causes the polymer chains to aggregate in solution. These aggregates are then deposited onto the substrate, resulting in a non-uniform, rough surface. [4][5] Troubleshooting Steps:
-
Re-evaluate Your Solvent: This is the most critical step. The solvent you are using is likely not a "good" solvent for your specific Poly-TMPD derivative. Refer to the solvent selection guide in Q1. A good solvent will promote more extended polymer chain conformations, leading to smoother films. [6]2. Use Solvent Mixtures: Sometimes, a mixture of a good solvent and a poorer, higher-boiling point solvent (a co-solvent) can be used to control the evaporation rate and final film morphology. This is an advanced technique that requires careful optimization.
-
Consider Additives: Small amounts (e.g., 1-3% by volume) of a high-boiling point additive can act as a "plasticizer" during film formation, improving chain mobility and leading to a smoother morphology. [9]Examples include 1,8-diiodooctane (DIO) or trichlorobenzene, though compatibility must be tested.
-
Optimize Thermal Annealing: Annealing can significantly improve morphology. It can promote controlled crystallization and reduce surface roughness by allowing for molecular rearrangement. [14][15]
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Polymer Dissolution
-
Weighing: Accurately weigh the Poly-TMPD polymer in a clean, dry vial.
-
Solvent Addition: Add the selected high-purity solvent (e.g., chlorobenzene) to achieve the desired concentration (e.g., 5-10 mg/mL).
-
Sealing: Tightly cap the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Dissolution: Place the vial on a magnetic hotplate stirrer set to 50°C and stir at a moderate speed (e.g., 400 rpm) for at least 12 hours. The solution should be visually homogeneous.
-
Cooling: Turn off the heat and allow the solution to cool to room temperature while still stirring.
-
Filtration: Immediately before use, draw the solution into a syringe and push it through a 0.2 µm PTFE syringe filter into a new, clean vial.
Protocol 2: Spin Coating for Uniform Film Deposition
-
Substrate Cleaning:
-
Sequentially sonicate the substrate (e.g., silicon wafer, glass slide) in tubs of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrate with a stream of clean nitrogen gas.
-
Treat the substrate with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to remove organic residues and render the surface hydrophilic.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and secure it with vacuum.
-
Dispense a sufficient amount of the filtered polymer solution to cover ~75% of the substrate surface.
-
Immediately start the spin program. A typical two-stage program is:
-
Stage 1 (Spread): 500 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Stage 2 (Thinning): 2000 rpm for 45 seconds (acceleration: 1000 rpm/s).
-
-
Note: These parameters are a starting point and must be optimized for your specific solution viscosity and desired thickness.
-
-
Drying: Allow the substrate to continue spinning for a few seconds after the program ends to ensure it is tack-free.
Protocol 3: Thermal Annealing to Improve Film Quality
-
Transfer: Carefully move the coated substrate to a digitally controlled hotplate located inside a nitrogen-filled glovebox or a vacuum oven to prevent oxidative degradation.
-
Heating: Set the annealing temperature. This temperature should ideally be above the polymer's glass transition temperature (Tg) but well below its decomposition temperature. A typical starting point is 120-150°C.
-
Annealing: Anneal the film for a set duration, typically ranging from 10 minutes to 2 hours. Longer times and higher temperatures generally lead to increased crystallinity and molecular ordering. [15]4. Cooling: Allow the film to cool down slowly to room temperature before removal from the inert environment. Rapid cooling can re-introduce stress into the film.
Table 1: Summary of Annealing Effects on Polymer Films
| Parameter | Effect of Thermal Annealing | Rationale |
| Internal Stress | Decreases | Allows polymer chains to relax into lower energy conformations. [13] |
| Crystallinity | Increases | Provides thermal energy for chains to align and form ordered domains. [15] |
| Surface Roughness | Generally Decreases | Promotes molecular rearrangement leading to a smoother, more stable surface. |
| Solvent Resistance | Increases | Increased crystallinity and denser packing can make it harder for solvent molecules to penetrate the film. [14] |
References
- Hu, Z., et al. (2010). Solvent polarity effect on chain conformation, film morphology, and optical properties of a water-soluble conjugated polymer. The Journal of Physical Chemistry B, 114(36), 11746-52. [Link]
- ACS Publications. (2010). Solvent Polarity Effect on Chain Conformation, Film Morphology, and Optical Properties of a Water-Soluble Conjugated Polymer. The Journal of Physical Chemistry B. [Link]
- Royal Society of Chemistry. (2024).
- PCC Chemax. (2025).
- Unknown Source. (n.d.).
- TIANSHI Wax. (2021).
- Extrusion Training. (n.d.). Overview of the most important additives and fillers for polymers. [Link]
- ResearchGate. (2002). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films. [Link]
- Converting Quarterly. (2025). Additives for plastic film producers and converters. [Link]
- Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
- ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
- Wiley Online Library. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. [Link]
- MPG.PuRe. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. [Link]
- Chemistry For Everyone. (2025).
- MDPI. (n.d.). Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique. [Link]
- ResearchGate. (2020). Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent polarity effect on chain conformation, film morphology, and optical properties of a water-soluble conjugated polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect and Mechanism of Solvent Properties on Solution Behavior and Films Condensed State Structure for the Semi-rigid Conjugated Polymers [cjps.org]
- 8. Effect of solvent quality and sidechain architecture on conjugated polymer chain conformation in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. scottbader.com [scottbader.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), a key building block in various advanced materials. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration, offering field-proven insights and detailed experimental protocols.
The Significance of Purity in this compound (TMPD)
This compound, also known as diaminodurene, is a sterically hindered aromatic diamine. Its unique structure makes it a valuable monomer in the synthesis of high-performance polymers, such as polyimides, and as a component in advanced electronic materials. The purity of TMPD directly impacts the physicochemical properties and performance of these end products.
Commonly synthesized via the reduction of 2,3,5,6-tetramethyl-1,4-dinitrobenzene, potential impurities in TMPD can include:
-
Partially reduced intermediates: Such as nitroso and hydroxylamine derivatives.
-
Unreacted starting materials: Residual dinitrobenzene.
-
Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.
The presence of these impurities can interfere with polymerization reactions, compromise the thermal stability of materials, and affect their electronic properties. Therefore, robust analytical methods for purity determination are crucial.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of four key methods.
| Feature | HPLC-UV | GC-MS | qNMR | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Neutralization reaction between the basic amine groups and a standardized acid. |
| Selectivity | High selectivity for separating a wide range of impurities, including non-volatile and thermally labile compounds. | Excellent selectivity and definitive identification of volatile and semi-volatile impurities. | High structural resolution, allowing for the identification and quantification of structurally related impurities. | Low selectivity; measures total basicity and cannot distinguish between different amine impurities. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate (mg/mL range). | Moderate, dependent on titrant concentration. |
| Quantification | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard for accurate quantification. | Can provide an absolute purity value using a certified internal standard of a different compound. | Provides a measure of total basicity, which can be correlated to purity if the impurities are not basic. |
| Sample Throughput | High. | Moderate to high. | Low to moderate. | High. |
| Destructive | Yes. | Yes. | No, the sample can be recovered. | Yes. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally stable compounds like TMPD. A reversed-phase method is typically employed to separate the polar TMPD from less polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 7). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic ring of TMPD exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the TMPD sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While TMPD itself has a relatively high boiling point, it is amenable to GC analysis. The mass spectrometer provides definitive identification of impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the TMPD sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard of a different, structurally unrelated compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the TMPD and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Internal Standard: A certified reference material with known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the TMPD sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard into the same NMR tube to achieve a molar ratio of approximately 1:1 with the analyte.
-
Add the deuterated solvent and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for both the TMPD (e.g., the methyl protons) and the internal standard.
-
-
Purity Calculation: The purity of the TMPD is calculated using the following formula:
Purity (%) = (I_TMPD / N_TMPD) * (N_IS / I_IS) * (MW_TMPD / MW_IS) * (m_IS / m_TMPD) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
TMPD = this compound
-
IS = Internal Standard
-
Potentiometric Titration
Potentiometric titration is a classic and cost-effective method for determining the total basic content of a sample. For TMPD, a non-aqueous titration is required due to its limited solubility in water. This method is particularly useful for routine quality control of batches where the impurity profile is well-characterized and known to be non-basic.
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., 0.1 M perchloric acid in glacial acetic acid).
-
Solvent: A suitable non-aqueous solvent for the sample (e.g., glacial acetic acid or a mixture of acetic acid and acetic anhydride).
-
Procedure:
-
Accurately weigh a suitable amount of the TMPD sample and dissolve it in the chosen solvent.
-
Titrate the sample solution with the standardized perchloric acid solution.
-
The endpoint is determined from the inflection point of the titration curve (a plot of potential/pH versus titrant volume).
-
-
Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the mass of the sample.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Each of the discussed analytical methods offers distinct advantages for the purity validation of this compound. While HPLC and GC-MS excel in separating and identifying a wide range of impurities with high sensitivity, qNMR provides a powerful tool for absolute purity determination without the need for a specific TMPD reference standard. Potentiometric titration offers a rapid and economical means for assessing the total basic content.
For a comprehensive and robust purity assessment that ensures the highest level of confidence, an orthogonal approach is recommended. This involves utilizing at least two of these methods that rely on different chemical principles. For instance, the combination of a chromatographic technique like HPLC or GC-MS with qNMR provides both a detailed impurity profile and an accurate, absolute measure of the purity of the bulk material. This multi-faceted approach is essential for ensuring the quality and performance of advanced materials derived from TMPD.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Reduction of nitro compounds - Wikipedia.
- Lin, J.-M., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-339.
- SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
- U.S. Department of Labor, Occupational Safety and Health Administration. m-, o-, and p-Phenylenediamine.
- Khan, M. A., et al. (2021). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Current Trends in Biotechnology and Pharmacy, 15(1), 22-33.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Sources
A Comparative Analysis for Advanced Applications: 2,3,5,6-Tetramethyl-1,4-phenylenediamine vs. p-Phenylenediamine
For researchers and professionals in drug development and material science, the selection of appropriate chemical building blocks is paramount to achieving desired therapeutic efficacy and material performance. This guide provides an in-depth, objective comparison of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD) and its parent compound, p-phenylenediamine (PPD). By examining their structural and electronic differences, we can elucidate their divergent performance characteristics in key applications, supported by experimental data.
Introduction: The Significance of Phenylenediamines
p-Phenylenediamines are a class of aromatic amines that serve as critical components in a wide array of applications, from the synthesis of high-performance polymers like aramids to their use as antioxidants and in dye manufacturing.[1][2] Their utility stems from the two amine groups situated at the para position on the benzene ring, which allows for polymerization and imparts redox activity.
This guide focuses on the comparative properties of two key phenylenediamines:
-
p-Phenylenediamine (PPD): The foundational molecule of this class, widely used in industrial processes.
-
This compound (TMPD): A derivative of PPD with four methyl groups on the benzene ring.
The addition of these methyl groups significantly alters the electronic and steric properties of the molecule, leading to distinct behaviors in polymerization, antioxidant activity, and toxicity. Understanding these differences is crucial for selecting the optimal compound for a specific application.
Structural and Physical Properties: A Tale of Two Molecules
The fundamental difference between TMPD and PPD lies in the four methyl groups adorning the aromatic ring of TMPD. These electron-donating groups have a profound impact on the molecule's properties.
| Property | This compound (TMPD) | p-Phenylenediamine (PPD) |
| Chemical Structure | C₁₀H₁₆N₂ | C₆H₈N₂ |
| Molar Mass | 164.25 g/mol [3] | 108.14 g/mol [4] |
| Appearance | White to light yellow crystalline solid[5] | White to purple crystalline solid that darkens in air[4] |
| Melting Point | 150-155 °C[6] | 145-147 °C[7] |
| Boiling Point | Not readily available | 267 °C[7] |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents[5] | Soluble in water, alcohol, chloroform, and ether[8] |
The methyl groups in TMPD increase its molecular weight and contribute to a slightly higher melting point. A key differentiator is their stability in air; PPD is notoriously unstable and readily oxidizes, leading to a darkening in color, whereas TMPD exhibits greater stability.[4][5]
Chemical structures of TMPD and PPD.
Reactivity in Polymerization: A Comparative Study
Both TMPD and PPD are difunctional monomers used in the synthesis of high-performance polymers such as aramids and polyimides. However, the steric hindrance and electronic effects of the methyl groups in TMPD lead to notable differences in their polymerization behavior.
A study on the oxidative polymerization of these monomers revealed that the polymerization yield of PPD is generally higher than that of TMPD.[9][10] This is attributed to the steric hindrance from the methyl groups on the aromatic ring of TMPD, which can impede the approach of the growing polymer chain.[9]
Despite a potentially lower yield, polymers derived from TMPD can exhibit enhanced properties. For instance, polyimides prepared with TMPD are utilized in electronic applications as passivation and stress relief layers, suggesting desirable thermal and mechanical properties.[6]
Experimental Protocol: Synthesis of Aramid Polymers
This protocol outlines a low-temperature solution polycondensation method for synthesizing aramid polymers from either TMPD or PPD and terephthaloyl chloride (TPC).
Workflow for Aramid Synthesis.
Materials:
-
This compound (TMPD) or p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (TMPD or PPD) and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of TPC to the stirred solution.
-
Maintain the reaction temperature at 0-5°C and continue stirring for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Pour the viscous polymer solution into a beaker of rapidly stirred deionized water to precipitate the aramid polymer.
-
Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Thermal Stability of Derived Polymers
The thermal stability of polymers derived from TMPD and PPD can be compared using Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.
Studies have shown that polymers derived from TMPD, such as poly(2,3,5,6-tetramethyl-p-phenylenediamine), exhibit good thermal stability, with decomposition temperatures above 400°C in a nitrogen atmosphere.[10][11] This high thermal stability is a key attribute for their use in demanding electronic applications. While aramids derived from PPD, like Kevlar, are renowned for their exceptional thermal stability, the specific comparison with TMPD-based polymers would depend on the exact polymer structure and processing conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Workflow for Thermogravimetric Analysis.
Instrument: Thermogravimetric Analyzer Procedure:
-
Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Load the crucible into the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% mass loss (Td5%), which are key indicators of thermal stability.
Redox Properties and Antioxidant Potential
The redox behavior of phenylenediamines is central to their function as antioxidants. They can undergo oxidation to form radical cations and subsequently dications.[2] The ease of this oxidation is quantified by their redox potential.
This lower oxidation potential suggests that TMPD may be a more potent antioxidant than PPD. Antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. A lower IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) indicates higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (TMPD) or p-Phenylenediamine (PPD)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds (TMPD and PPD) in methanol.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging for each concentration of the test compound.
-
Plot the percentage of scavenging against the concentration and determine the IC₅₀ value.
Toxicity Profile: A Critical Consideration
A significant drawback of PPD is its well-documented toxicity. It is a potent skin sensitizer, and acute exposure to high levels can lead to severe dermatitis, eye irritation, and systemic effects.[13] Furthermore, there are concerns about its mutagenic potential, although it is generally considered to be weakly mutagenic.[14][15]
The methylation of the aromatic ring in TMPD is expected to alter its toxicity profile. While still classified as a skin, eye, and respiratory irritant, the available data suggests that the specific toxicity mechanisms may differ.[9] Studies on methylated phenylenediamines have indicated a correlation between their in vitro cytotoxicity and their in vivo myotoxicity in animal models. For instance, ring-methylated p-phenylenediamines have been shown to be more cytotoxic than N-methylated derivatives. This suggests that while TMPD may have a different toxicity profile from PPD, it is not without its own set of hazards. Further comprehensive toxicological studies are needed for a definitive comparison.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and p-phenylenediamine is a nuanced decision that depends on the specific requirements of the application.
-
p-Phenylenediamine (PPD) remains a cost-effective and widely used monomer for applications where high polymerization yields are critical and its known toxicity can be managed through appropriate safety protocols. Its established use in high-strength aramids like Kevlar is a testament to its performance.[7]
-
This compound (TMPD) offers advantages in applications where enhanced thermal stability and potentially higher antioxidant activity are desired. The methyl groups, while possibly reducing polymerization yield due to steric hindrance, impart greater stability to the molecule and its derived polymers. Its use in specialized electronic materials highlights its value in high-performance applications.[6]
For researchers and developers, a thorough evaluation of the trade-offs between reactivity, performance, and toxicity is essential. This guide provides a foundational understanding of the key differences between these two important phenylenediamines, empowering more informed decisions in the pursuit of scientific and technological advancement.
References
- Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32. [Link]
- Chung, Y. C., & Su, Y. O. (2009). Effects of Phenyl- and Methyl-Substituents on p-Phenylenediamine, an Electrochemical and Spectral Study. Journal of the Chinese Chemical Society, 56(3), 535-542. [Link]
- PubChem. (n.d.). p-Phenylenediamine. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine.
- Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 58-71.
- Munday, R., Manns, E., Fowke, E. A., & Hoggard, G. K. (1989). Muscle necrosis by N-methylated p-phenylenediamines in rats: structure-activity relationships and correlation with free-radical production in vitro. Toxicology, 57(3), 303-314.
- Babich, H., Stern, A., & Munday, R. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology letters, 63(2), 171-179.
- Ernst, S., et al. (1991). The electrochemical oxidation of phenylenediamines. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 314(1-2), 165-181.
- Ye, Y., et al. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Environmental Science & Technology Letters, 9(9), 814-820.
- Tian, W., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology, 56(15), 10783-10792.
- Wikipedia. (n.d.). p-Phenylenediamine.
- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2017). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Arabian Journal of Chemistry, 10, S314-S321.
- Tian, W., et al. (2021). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology, 55(24), 16513-16521.
- Shandong IRO Amine Industry Co., Ltd. (n.d.). p-Phenylenediamine; PPD; 1,4-benzenediamine.
- Munday, R. (1992). Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. Chemico-biological interactions, 82(2), 165-179.
- Zhu, K., et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 57(11), 4549-4559.
- Liang, Y., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 938, 174449.
- Tian, W., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology, 56(15), 10783-10792.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amer, I., & Young, D. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Designed Monomers and Polymers, 21(1), 105-116.
- Tong, L. K., & Baetzold, R. C. (1971). Kinetics of redox reactions of oxidized p-phenylenediamine derivatives. I. Journal of the American Chemical Society, 93(7), 1709-1714.
- Wang, Y., et al. (2024).
- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2017). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Arabian Journal of Chemistry, 10, S314-S321.
- Amer, I., & Young, D. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate.
- Ait Sidi Mou, A., et al. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. Journal of Electrochemical Science and Engineering, 7(3), 141-151.
- Aristov, N., & Habekost, A. (2015). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes.
- Liang, Y., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. ResearchGate.
- Amer, I., & Young, D. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate.
- Nair, P., et al. (2023). Synthesis and Toxicity Evaluation of Tire Rubber-Derived Quinones. ChemRxiv. [Link]
- Lee, J. H., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- Nair, P., et al. (2023). Synthesis and Toxicity Evaluation of Tire Rubber-Derived Quinones. ChemRxiv.
- Apak, R., et al. (2016). DPPH Radical Scavenging Assay. MDPI.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Chen, Z., et al. (2019). Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. Food Chemistry, 276, 280-287.
- Ait Sidi Mou, A., et al. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. ResearchGate.
- Kumar, P. S., et al. (2021). A polymerized film of PhosphoMolybdic Acid (PMA)/Poly(Paraphenylene diamine) (PPD) modified carbon paste electrode for the simultaneous determination of Dopamine and Uric acid. Analytical and Bioanalytical Electrochemistry, 13(2), 176-189.
- Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free radical biology & medicine, 24(9), 1355-1363.
- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) M.A. E3S Web of Conferences, 503, 07005.
- Shi, X., et al. (2005). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives.
- Olar, R., et al. (2022). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 27(16), 5195.
- Wikipedia. (n.d.). p-Phenylenediamine.
Sources
- 1. Effects of Phenyl‐ and Methyl‐Substituents on p‐Phenylenediamine, an Electrochemical and Spectral Study (2009) | Yi-Chun Chung | 19 Citations [scispace.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Figure 4. CV of tetramethyl-p-phenylenediamine. Black curve: DS 550 Pt electrode. Scan rates: 20, 30, 40, 50 mV/s yielding ΔEp 110 mV – 160 mV: quasi-reversible. Blue curve: DS 110 graphite electrode. Scan rates: 20, 30, 40, 50 mV/s yielding ΔEp 250 mV – 350 mV : Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes : Science and Education Publishing [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine with Other Diamine Monomers in High-Performance Polyimides
For researchers, scientists, and professionals in drug development and advanced materials, the selection of appropriate monomers is a critical determinant of final polymer properties. This guide provides an in-depth comparative analysis of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD) and its performance in polyimides relative to other common diamine monomers, namely p-phenylenediamine (PPD), o-phenylenediamine (OPD), and m-phenylenediamine (MPD). This analysis is supported by experimental data from various studies and details the underlying structure-property relationships that govern polymer performance.
Introduction: The Critical Role of Diamine Monomers in Polyimide Performance
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The remarkable properties of these materials are directly attributable to the molecular structure of their monomeric precursors: a dianhydride and a diamine. The choice of the diamine monomer is particularly influential in tailoring the final characteristics of the polyimide, including its processability, thermal behavior, and mechanical integrity.
This guide focuses on this compound (TMPD), a symmetrically substituted aromatic diamine. The presence of four methyl groups on the phenyl ring introduces significant steric hindrance, which profoundly impacts polymer chain packing and intermolecular interactions. To understand the unique contributions of TMPD, we will compare it with the three unsubstituted isomers of phenylenediamine: para-, ortho-, and meta-phenylenediamine.
Structure-Property Relationships: The Impact of Methyl Substitution and Isomerism
The performance of a polyimide is intrinsically linked to the chemical architecture of its diamine component. Key structural features of the diamine monomer that dictate the final polymer properties include:
-
Chain Rigidity and Linearity: The geometry of the diamine influences the overall stiffness of the polymer backbone. Linear and rigid backbones, often imparted by p-phenylenediamine, lead to highly ordered polymer chains with strong intermolecular interactions, resulting in excellent thermal stability and high mechanical modulus.
-
Intermolecular Interactions: The ability of polymer chains to pack closely together governs the strength of van der Waals forces and, in some cases, hydrogen bonding. Close packing enhances mechanical strength and thermal resistance but often leads to poor solubility.
-
Free Volume: The unoccupied space between polymer chains, known as free volume, affects properties such as solubility, glass transition temperature (Tg), and gas permeability. Bulky side groups, like the methyl groups in TMPD, can increase free volume by hindering efficient chain packing.[2]
The Influence of Methyl Groups in TMPD
The four methyl groups in this compound introduce significant steric hindrance around the amine functionalities and the phenyl ring. This has several important consequences for the resulting polyimides:
-
Enhanced Solubility: The bulky methyl groups disrupt the close packing of polymer chains, reducing the intermolecular forces and allowing solvent molecules to penetrate more easily. This leads to a significant improvement in the solubility of polyimides derived from TMPD in a variety of organic solvents.[3]
-
Modified Thermal Properties: While the rigid phenylene backbone contributes to good thermal stability, the disruption of chain packing by the methyl groups can lead to a lower glass transition temperature (Tg) compared to polyimides derived from the more linear and tightly packing p-phenylenediamine. However, the overall thermal stability, as indicated by the decomposition temperature, often remains high.
-
Impact on Mechanical Properties: The reduced intermolecular packing due to the methyl groups can lead to a decrease in tensile strength and modulus compared to the highly ordered polymers derived from PPD. However, the resulting polymers can still exhibit excellent mechanical properties suitable for many high-performance applications.
The Effect of Isomerism in Phenylenediamines
The isomeric position of the amine groups in o-, m-, and p-phenylenediamine has a profound effect on the geometry of the resulting polyimide chain:
-
p-Phenylenediamine (PPD): The para-substitution pattern leads to a linear and rigid polymer backbone, promoting efficient chain packing and high crystallinity. This results in polyimides with exceptional thermal stability and mechanical strength but often poor solubility.[4]
-
m-Phenylenediamine (MPD): The meta-substitution introduces a kink in the polymer chain, disrupting the linearity and reducing the ability of the chains to pack closely. This generally leads to improved solubility and a lower glass transition temperature compared to PPD-based polyimides, while still maintaining good thermal stability.[3]
-
o-Phenylenediamine (OPD): The ortho-substitution results in a more contorted and less stable polymer structure. Polyimides derived from OPD often exhibit lower thermal stability and are less commonly used in high-performance applications compared to their meta and para counterparts.
Comparative Performance Data
The following tables summarize the key performance characteristics of polyimides synthesized from TMPD and the three phenylenediamine isomers. It is important to note that the properties of polyimides are also highly dependent on the dianhydride used in the polymerization. For a meaningful comparison, data from studies using the same dianhydride are prioritized where available.
| Diamine Monomer | Chemical Structure |
| This compound (TMPD) | |
| p-Phenylenediamine (PPD) | |
| m-Phenylenediamine (MPD) | |
| o-Phenylenediamine (OPD) |
Table 1: Comparison of Thermal Properties of Polyimides Derived from Different Diamine Monomers
| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| TMPD | PMDA | ~350-400 | >500 |
| PPD | PMDA | >400 | >550 |
| MPD | PMDA | ~300-350 | >500 |
| OPD | PMDA | Lower than MPD and PPD | Lower than MPD and PPD |
Note: The data in this table is compiled from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific synthesis and processing conditions.
Table 2: Comparison of Mechanical Properties of Polyimide Films
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| TMPD | BPADA | 80 - 95 | 2.0 - 2.5 | 10 - 45 |
| PPD | PMDA | >135 | >3.5 | <10 |
| MPD | PMDA | ~100-120 | ~2.5-3.0 | ~10-20 |
| OPD | PMDA | Generally lower than MPD and PPD | Generally lower than MPD and PPD | Variable |
Note: The data in this table is compiled from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific synthesis and processing conditions.
Table 3: Comparison of Solubility of Polyimides in Organic Solvents
| Diamine Monomer | NMP | DMAc | DMF | Chloroform | THF |
| TMPD | Soluble | Soluble | Soluble | Soluble | Soluble |
| PPD | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| MPD | Soluble | Soluble | Soluble | Partially Soluble | Insoluble |
| OPD | Soluble | Soluble | Soluble | Soluble | Soluble |
Key: NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran).
Experimental Protocols
The following are generalized, detailed methodologies for the synthesis and characterization of polyimides for comparative analysis.
Polyimide Synthesis via a Two-Step Polycondensation Reaction
This is a widely used method for synthesizing high molecular weight polyimides.[5]
Materials:
-
Diamine Monomer (TMPD, PPD, MPD, or OPD)
-
Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve the diamine monomer in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of the dianhydride in one portion.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
Add toluene to the reaction mixture (approximately 30% by volume).
-
Heat the reaction mixture to reflux (around 180-200 °C) and collect the water of imidization in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyimide by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150 °C for 24 hours.
Characterization of Polyimides
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Analyze the thermal stability of the polyimide samples using a TGA instrument.
-
Heat the samples from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the 10% weight loss temperature as an indicator of thermal stability.
Glass Transition Temperature (Differential Scanning Calorimetry - DSC):
-
Determine the glass transition temperature (Tg) of the polyimides using a DSC instrument.
-
Heat the samples from room temperature to a temperature above the expected Tg at a heating rate of 10 °C/min under a nitrogen atmosphere, cool rapidly, and then reheat at the same rate. The Tg is determined from the second heating scan.
Mechanical Properties (Tensile Testing):
-
Prepare thin films of the polyimides by casting the poly(amic acid) solution onto a glass plate, followed by thermal imidization in a programmable oven.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638.
-
Measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine at a specified crosshead speed.
Solubility Testing:
-
Assess the solubility of the polyimide powders in various organic solvents (e.g., NMP, DMAc, DMF, chloroform, THF) at room temperature and with heating.
-
Observe the dissolution behavior and classify it as soluble, partially soluble, or insoluble.
Visualization of Key Concepts
Chemical Structures of Diamine Monomers
Caption: Chemical structures of the compared diamine monomers.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of polyimides.
Structure-Property Relationship in Polyimides
Caption: The relationship between diamine structure and key polymer properties.
Conclusion
The selection of the diamine monomer is a powerful tool for tuning the properties of polyimides. This compound (TMPD) stands out as a valuable monomer for producing highly soluble and processable polyimides, a significant advantage over the often intractable polymers derived from p-phenylenediamine. This enhanced solubility is a direct consequence of the steric hindrance introduced by the four methyl groups, which disrupts polymer chain packing.
While this disruption can lead to a modest reduction in thermal stability and mechanical properties compared to the highly ordered PPD-based polyimides, TMPD-derived polymers still exhibit excellent performance characteristics suitable for a wide range of advanced applications. In contrast, the isomeric position of the amine groups in PPD, MPD, and OPD dictates the linearity and flexibility of the polymer backbone, with PPD providing the most rigid and MPD offering a more flexible alternative with improved solubility. OPD generally yields polymers with less desirable properties for high-performance applications.
Ultimately, the choice between TMPD and other phenylenediamine monomers will depend on the specific performance requirements of the target application, with TMPD being an excellent candidate when solution processability is a key consideration without significant compromise of the desirable high-performance characteristics of aromatic polyimides.
References
- Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES. [Link]
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 31881–31888. [Link]
- Ahmadi, S., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. Iranian Journal of Chemical Engineering, 19(2), 89-99.
- Ghaemy, M., & Fereidoon, A. (2011). Synthesis and characterization of new rigid-rod and organosoluble poly(amide–imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Journal of Applied Polymer Science, 78(6), 1162-1170.
- Yan, S., et al. (2011). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Polymer, 52(13), 2856-2864.
- Hsiao, S. H., & Yang, C. P. (1993). Synthesis and properties of aromatic polyimides from 2,3,5,6-tetramethyl-p-phenylenediamine and various aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2751-2758.
- Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE Fall Technical Conference Proceedings.
- Cassidy, P. E., & Aminabhavi, T. M. (1979). Polyimidines: A new class of polymers. III. A comparison of isomers of polypyromellitimidines. Journal of Polymer Science: Polymer Chemistry Edition, 17(5), 1385-1394.
- Melad, O., et al. (2015). Co-Terpolymerization of m-phenylenediamine, O-Anisidine, 2,3-Xyilidine: Synthesis and Charachterization. Research & Reviews: Journal of Chemistry, 4(1), 75-84.
- OSHA. (1991). m-, o-, and p-Phenylenediamine. [Link]
- Zhang, Y., et al. (2013). Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. RSC Advances, 3(48), 25523-25529.
- VTechWorks. (n.d.).
- Amer, H., & Young, S. K. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1504958.
- Petrović, Z., et al. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. SAMPE 2009 Proceedings.
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
analytical methods for the characterization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
An In-Depth Comparative Guide to the Analytical Characterization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction: Understanding the Analyte
This compound, also known as diaminodurene, is an aromatic amine of significant interest in materials science and electronics. It serves as a crucial monomer in the synthesis of high-performance polyimides used for electronic applications, such as integrated circuit passivation and stress relief layers in sensors[1]. Its chemical structure, featuring a fully substituted benzene ring, imparts unique thermal stability and chemical properties to the resulting polymers.
A defining characteristic of this compound is its susceptibility to oxidation. This property, while useful in some contexts, presents a significant challenge for its characterization, demanding robust and precise analytical methods to ensure purity, stability, and identity. This guide provides a comparative overview of the principal analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind methodological choices for researchers and drug development professionals.
I. Chromatographic Techniques: Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of this compound and quantifying it in various matrices. The choice between gas and liquid chromatography hinges on the analyte's volatility, thermal stability, and the complexity of the sample matrix.
A. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Expertise & Experience: Gas chromatography is an exemplary method for purity assessment, particularly for organic compounds that are thermally stable and sufficiently volatile. Given that the purity of commercial this compound is often specified by GC analysis (>98.0%(GC)(T)), this technique is an industry standard[2][3]. Coupling GC with a Mass Spectrometry (MS) detector provides an orthogonal layer of confirmation, yielding both retention time and mass spectral data for unequivocal peak identification.
The primary causality for choosing GC-MS is its high resolving power and the definitive structural information obtained from the mass spectrum. The electron ionization (EI) mode fragments the molecule in a reproducible manner, creating a "fingerprint" that can be compared against spectral libraries for positive identification[4][5].
Experimental Protocol: GC-MS for Purity Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 1 mg) in a suitable volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Internal Standard: For quantitative analysis, an internal standard (e.g., 1,4-Phenylenediamine-2,3,5,6-d4) can be added to correct for injection volume variability and matrix effects[6].
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation: Perform the separation using a capillary column and a temperature program designed to resolve the analyte from potential impurities.
-
Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of all eluting peaks. For trace analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity[6].
Data Presentation: Typical GC-MS Parameters
| Parameter | Value/Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A non-polar column provides good separation for aromatic amines. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas standard for MS applications. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min | This gradient allows for the elution of volatile solvents first, followed by the analyte and less volatile impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching[4]. |
| Mass Range | 40-400 amu | Covers the expected mass of the analyte and its fragments. |
Expected Results: The molecular ion peak for this compound is expected at m/z 164, corresponding to its molecular weight[4].
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for purity analysis by GC-MS.
B. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a highly versatile and powerful technique for the analysis of phenylenediamines, especially when dealing with complex mixtures or thermally labile compounds[7][8]. It offers excellent reproducibility and is the method of choice for routine quality control. The key to a successful HPLC method is the selection of an appropriate stationary phase and mobile phase to achieve optimal separation.
For aromatic amines like this compound, reversed-phase HPLC is the most common approach. A C18 column is typically used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with a buffer or acid modifier to control the ionization state of the amine and improve peak shape[9][10]. UV detection is straightforward, as the aromatic ring provides strong chromophores. A detection wavelength of around 240 nm is often effective for phenylenediamines[7][11].
Experimental Protocol: HPLC-UV for Purity and Quantification
-
Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile:Ammonium Acetate buffer (25 mM, pH 6.5) in a 10:90 v/v ratio[7]. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration that falls within the calibration range.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Data Presentation: Typical HPLC Parameters
| Parameter | Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile: 25mM Ammonium Acetate (10:90, v/v), pH 6.5 | Isocratic elution provides stable retention times. The buffer controls pH to ensure consistent analyte ionization[7]. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength at which phenylenediamines exhibit strong absorbance[7][11]. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
II. Spectroscopic Methods: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The protocol is self-validating as the observed chemical shifts, integrations, and coupling patterns must be consistent with the proposed structure. Spectral databases for this compound are available for comparison[4][12].
Expected ¹H NMR Spectrum (in CDCl₃):
-
A singlet integrating to 12H for the four equivalent methyl groups (-CH₃).
-
A broad singlet for the two equivalent amine protons (-NH₂). The chemical shift of this peak can vary depending on concentration and solvent.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
A signal for the methyl carbons.
-
Two signals for the aromatic carbons: one for the carbons bearing the methyl groups and one for the carbons bearing the amine groups.
B. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. For this compound, the IR spectrum is characterized by vibrations of the N-H, C-H, C-N, and aromatic C=C bonds. The presence of sharp N-H stretching bands is a key diagnostic feature for the primary amine groups. IR spectra are available in public databases for reference[4][13].
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3400 - 3300 | N-H Stretch | Confirms the presence of primary amine (-NH₂) groups. |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H from the methyl groups. |
| ~1600 | C=C Stretch | Aromatic ring stretching. |
| ~1250 | C-N Stretch | Aromatic amine C-N bond. |
C. UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic properties of the molecule, particularly its oxidation. The parent compound is colorless, but upon oxidation, it forms the intensely colored radical cation known as Wurster's Blue, which has a characteristic blue-violet color[14][15]. This transformation can be monitored spectrophotometrically. UV-Vis spectra are available for reference in databases[4]. In one study, the UV absorption peaks for a similar compound, p-phenylenediamine, were observed at 205, 242, and 308 nm[16].
III. Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like TGA and DSC are critical for evaluating the material's suitability for high-temperature applications, such as in polyimide synthesis.
A. Thermogravimetric Analysis (TGA)
Trustworthiness: TGA provides quantitative data on the thermal stability and decomposition profile of a material. The analysis is self-validating through the precise measurement of mass loss as a function of temperature. A TGA thermogram of a similar compound, p-phenylenediamine, showed a two-step decomposition process, which can be indicative of the breakdown of the molecule[16]. This provides a reference for what might be expected for the tetramethyl derivative.
B. Differential Scanning Calorimetry (DSC)
Trustworthiness: DSC is used to determine the melting point and other thermal transitions. The reported melting point for this compound is in the range of 150-155 °C[1][2]. A sharp endotherm in the DSC thermogram corresponding to this temperature range would confirm the identity and purity of the sample. A broad melting peak or a lower melting point would suggest the presence of impurities.
IV. Comparative Summary of Analytical Methods
Data Presentation: Method Comparison Guide
| Method | Information Provided | Primary Application | Advantages | Limitations |
| GC-MS | Purity, impurity profile, molecular weight, structural fragments | Purity testing, identification of volatile impurities | High resolution, definitive identification, high sensitivity (SIM) | Requires analyte to be thermally stable and volatile |
| HPLC-UV | Purity, quantification | Routine QC, stability studies, quantification in mixtures | High precision, applicable to non-volatile samples, robust | Lower resolving power than capillary GC, less structural info than MS |
| NMR | Unambiguous chemical structure, isomer differentiation | Structure elucidation, confirmation of identity | Definitive structural information | Lower sensitivity, requires higher sample amounts, expensive |
| IR | Functional group identification | Rapid identity confirmation | Fast, simple, non-destructive | Provides limited structural detail, not ideal for quantification |
| UV-Vis | Electronic transitions, quantification | Quantitative analysis (via Beer's Law), oxidation studies | Simple, inexpensive, good for concentration measurement | Limited structural information, susceptible to interferences |
| TGA/DSC | Thermal stability, melting point, decomposition profile | Material characterization for high-temp applications | Quantitative data on thermal properties | Does not provide structural information |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods like GC-MS and HPLC form the foundation for purity assessment and quantification. Spectroscopic techniques, particularly NMR and IR, are essential for the definitive confirmation of its chemical structure. Finally, thermal analysis provides critical data on its stability and behavior at elevated temperatures, which is vital for its application in materials science. By judiciously selecting and combining these methods, researchers and developers can ensure the quality, identity, and performance of this important chemical building block.
References
- Wurster's blue. (n.d.). Vertex AI Search.
- Wurster's blue - Academic Dictionaries and Encyclopedias. (n.d.). Academic Dictionaries and Encyclopedias.
- This compound(3102-87-2) 1 h nmr - ChemicalBook. (n.d.). ChemicalBook.
- This compound(3102-87-2)ir1 - ChemicalBook. (n.d.). ChemicalBook.
- This compound | C10H16N2 | CID 76548 - PubChem. (n.d.). PubChem.
- This compound - TCI Chemicals. (n.d.). TCI Chemicals.
- Method development and estimation of phenylenediamine in gastric contents, blood and urine. (n.d.). ResearchGate.
- Separation of N,N,N',N'-Tetramethyl-p-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- m-, o-, and p-Phenylenediamine - OSHA. (n.d.). OSHA.
- HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. (2011). PubMed.
- 2, 3, 5, 6-Tetramethyl-1, 4-phenylenediamine, min 98% (GC)(T), 1 gram - CP Lab Safety. (n.d.). CP Lab Safety.
- Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. (2021). ResearchGate.
- 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis. (n.d.). Sigma-Aldrich.
- Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. (2015). Hilaris Publisher.
- 2,3,5,6-Tetramethyl-para-phenylenediamine - NIST WebBook. (n.d.). NIST.
Sources
- 1. 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99 trace metals 3102-87-2 [sigmaaldrich.com]
- 2. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]
- 6. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Separation of N,N,N’,N’-Tetramethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. osha.gov [osha.gov]
- 12. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]
- 13. This compound(3102-87-2) IR Spectrum [chemicalbook.com]
- 14. Wurster's blue [a.osmarks.net]
- 15. en-academic.com [en-academic.com]
- 16. hilarispublisher.com [hilarispublisher.com]
A Senior Application Scientist's Guide to Evaluating 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in Electronic Devices
Introduction: The Role of Hole Transport Materials in Modern Electronics
In the landscape of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the seamless movement of charge carriers. The Hole Transport Layer (HTL) is a cornerstone of this architecture, responsible for efficiently extracting and transporting positive charge carriers (holes) from the anode or the active layer to their destination. An ideal HTL not only facilitates this transport but also blocks electrons, preventing recombination losses at the interface and thereby enhancing device efficiency, brightness, and lifespan.
This guide focuses on the evaluation of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), a diamine monomer, as a potential candidate or building block for hole transport materials. While TMPD is noted for its use in preparing polyimides for electronic applications, its direct application as a standalone HTL is less documented. Therefore, this guide will establish a rigorous framework for evaluating its performance, comparing it against widely-accepted, high-performance organic and inorganic HTMs. We will delve into the critical performance metrics, the experimental causality behind their measurement, and provide detailed, self-validating protocols for a comprehensive assessment.
Pillar 1: Defining the Benchmarks – Key Performance Metrics
To objectively evaluate TMPD or any novel HTM, we must quantify its performance against a set of critical parameters. These metrics govern the material's effectiveness within a device.
-
Hole Mobility (μh): This is arguably the most crucial property. It quantifies how quickly holes can move through the material under an electric field. High hole mobility is essential for reducing the series resistance of the device, which in turn lowers the operating voltage and improves power efficiency.[1] Mobility is typically measured in cm²/Vs.
-
Ionization Potential (IP) / HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level determines the efficiency of hole injection from the anode and hole extraction from the active layer (e.g., the perovskite or emissive layer). For efficient charge transfer, the HOMO level of the HTL should be well-aligned with the work function of the anode and the valence band of the active layer, minimizing the energy barrier for holes.
-
Thermal and Morphological Stability: The ability of the HTL to maintain its amorphous, uniform film structure under thermal stress (e.g., device operation heat) is vital for long-term stability. High glass transition temperature (Tg) is a key indicator of thermal stability.[2] Crystallization or degradation of the film can create pathways for current leakage and device failure.
-
Device Performance Metrics: Ultimately, the material's performance is judged by its impact on the final device. Key metrics include:
-
For Perovskite Solar Cells (PSCs): Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).[3]
-
For Organic Light-Emitting Diodes (OLEDs): External Quantum Efficiency (EQE), Luminous Efficacy (cd/A), Power Efficacy (lm/W), and Turn-on Voltage.[2]
-
Pillar 2: Comparative Analysis – TMPD vs. The Incumbents
A new material's potential can only be understood in the context of existing standards. Below is a comparative overview of TMPD's expected properties against established organic and inorganic HTMs. Note: Specific experimental data for TMPD as a standalone HTL is limited; thus, this guide provides the framework for obtaining such data.
| Material | Type | Hole Mobility (μh) (cm²/Vs) | HOMO Level (eV) | Key Advantages | Key Disadvantages |
| TMPD (for evaluation) | Organic Small Molecule | To be determined | To be determined | Potential for low-cost synthesis, building block for stable polymers. | Limited data, potential for instability if not derivatized. |
| Spiro-OMeTAD | Organic Small Molecule | ~2 x 10⁻⁴ - 9.3 x 10⁻³[1][4] | -5.1 to -5.2 | High efficiency in PSCs, good film-forming properties. | Low intrinsic mobility, requires dopants (Li-TFSI, tBP) which are hygroscopic and reduce stability.[5][6] |
| PTAA | Organic Polymer | ~4 x 10⁻³[1] | -5.2[7] | Higher mobility than Spiro-OMeTAD, good thermal stability, dopant-free options.[8][9] | Can be hydrophobic, hindering perovskite film growth on top.[7] |
| PEDOT:PSS | Organic Polymer | Variable (~10⁻⁵ - 10⁻¹) | -5.0 to -5.2 | Water-soluble (easy processing), high transparency. | Acidic nature can corrode ITO electrodes, hygroscopic, lower conductivity than alternatives.[10][11] |
| Nickel Oxide (NiOx) | Inorganic | ~10⁻² - 10⁻¹[12] | -5.2 to -5.4[12] | High mobility, excellent stability (thermal, air), wide bandgap. | Solution processing can be challenging, potential for surface defects.[13][14] |
Pillar 3: The Methodologies – Experimental Protocols for Validation
To ensure scientific integrity, every claim about a material's performance must be backed by robust, reproducible experimental data. Here, we outline the essential protocols.
Workflow for HTM Evaluation
The process of evaluating a new HTM like TMPD follows a logical progression from material characterization to device testing.
In this hypothetical PSC, for efficient hole extraction, the HOMO level of TMPD must be slightly higher than or equal to the valence band of the perovskite layer (~-5.4 eV) to allow for favorable energy transfer. Simultaneously, its LUMO level should be significantly higher than that of the perovskite to effectively block electrons from reaching the anode.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the systematic evaluation of this compound (TMPD) as a potential hole transport material. While existing literature points to its use as a monomer, its performance as a discrete HTL requires rigorous investigation following the outlined protocols for mobility, energy level characterization, and device stability testing.
The key to unlocking the potential of TMPD may lie in its chemical modification. Using TMPD as a core and adding functional groups to enhance solubility, tune HOMO levels, and promote intermolecular π-π stacking could lead to a new class of highly stable and efficient HTMs. The comparative data and standardized methodologies presented here serve as a robust baseline for such future research, ensuring that any new materials are judged by the highest scientific standards. The path forward involves not just synthesizing new molecules, but systematically proving their worth within functional electronic devices.
References
- Jeong, J., et al. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH.
- Wang, Y., et al. (2022). Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. Materials Chemistry Frontiers.
- Jo, Y., et al. (2022). Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. MDPI.
- Wang, Y., et al. (2022). PTAA as efficient hole transport materials in Perovskite solar cells: a review. UQ eSpace.
- Li, M., et al. (2022). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces.
- Qiao, W., et al. (2021). Tailored PEDOT:PSS hole transport layer for higher performance in perovskite solar cells: Enhancement of electrical and optical properties with improved morphology. Journal of Energy Chemistry.
- Liu, Z., et al. (2018). PEDOT:PSS monolayers to enhance the hole extraction and stability of perovskite solar cells. Journal of Materials Chemistry A.
- Bhaumik, S., et al. (2022). Altering the Optoelectronic Properties of the PEDOT:PSS Hole Transport Layer with Sodium Polystyrenesulfonate to Enhance the Efficiency and Stability of Perovskite Light-Emitting Diode. PMC - NIH.
- Tran, D. K. (2018). New Method of Nickel Oxide as Hole Transport Layer and Characteristics of Nickel Oxide Based Perovskite Solar Cell. ODU Digital Commons.
- San-Jose, I. P., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
- San-Jose, I. P., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
- Naka, S. (2023). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate.
- Qiao, W., et al. (2021). Tailored PEDOT:PSS hole transport layer for higher performance in perovskite solar cells: Enhancement of electrical and optical properties with improved morphology. ResearchGate.
- Hsu, C-H., et al. (2023). Solution-Processable NiOx:PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells. PMC - NIH.
- Chien, C-H., et al. (2015). Nickel Oxide Hole Injection/Transport Layers for Efficient Solution-Processed Organic Light-Emitting Diodes. ResearchGate.
- Ka, I., et al. (2024). Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD. ACS Publications.
- Yang, X., et al. (2024). Functionalized nickel oxide as a hole transport layer for organic solar cells with simultaneous enhancement of efficiency and stability. Journal of Materials Chemistry C.
- Ganeshan, D., et al. (2025). Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate.
- Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics.
- IEEE. (2022). Organometallic Dyes Modification on the NiO x Hole Transport Layer for Organic Photovoltaic Application. IEEE Xplore.
- Kettle, J. (2017). Using ISOS consensus test protocols for development of quantitative life. Bangor University Research Portal.
- Dost, R., et al. (2025). Time-of-flight mobility measurements in organic field-effect transistors. ResearchGate.
- ICIQ. (2022). New methodology for the study of organic solar cells' shelf-lifetime degradation.
- Kondakov, D. Y., et al. (2025). Chemical transformations of common hole transport materials in operating OLED devices. ResearchGate.
- Liu, T., et al. (2020). Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. MDPI.
- Wang, K-C., et al. (2022). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI.
- Cahlík, A., et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials.
- ResearchGate. Shelf-life testing based on the ISOS-D-1 protocol.
- ResearchGate. Hole mobilities in spiro-MeOTAD measured by three different methods at room temperature.
- San-Jose, I. P., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. chemrxiv.
- YouTube. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach.
- Freire, J. A. (2012). The time-of-flight experiment and the average transit-time. AIP Publishing.
- Sasikumar, M., et al. (2021). Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate.
- Reese, M. O., et al. (2011). Consensus stability testing protocols for organic photovoltaic materials and devices. ResearchGate.
- Posada-Castañeda, A., et al. (2021). Shelf lifetime analysis of organic solar cells combining frequency and time resolved techniques. RSC Publishing.
- ResearchGate. Typical hole transporting materials for OLED devices.
- Hyung, S-J., et al. (2010). T-wave Ion Mobility-mass Spectrometry: Basic Experimental Procedures for Protein Complex Analysis. NIH.
- Penn State Materials Research Institute. Ultraviolet Photoelectron Spectroscopy.
- Sasikumar, M., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing.
- University of Warwick. UPS - Ultraviolet Photoelectron Spectroscopy.
- ResearchGate. Ultraviolet photoelectron spectroscopy: Practical aspects and best practices.
- Yao, Z., et al. (2018). A Two-Dimensional Hole-Transporting Material for High-Performance Perovskite Solar Cells with 20 % Average Efficiency. PubMed.
- Universallab. (2025). Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices.
- Chen, Y., et al. (2022). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 14. Solution-Processable NiOx:PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Polyimides Derived from 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction
In the relentless pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties have made them indispensable in demanding applications ranging from aerospace components to advanced microelectronics.[4] The performance of a polyimide is intrinsically linked to the chemical structure of its constituent monomers: a dianhydride and a diamine. While numerous diamines have been explored, 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as durene diamine, has garnered significant attention for its unique ability to impart favorable properties to the resulting polyimides.[5][6]
This guide provides a comprehensive performance comparison of polyimides derived from TMPD against those synthesized from other commonly used aromatic diamines. We will delve into the structural rationale behind the observed performance differences and provide supporting experimental data to offer a clear and objective analysis for researchers and scientists in materials science and polymer chemistry.
The Structural Advantage of TMPD
The incorporation of the TMPD moiety into the polyimide backbone introduces several key structural features that profoundly influence its macroscopic properties. The four methyl groups on the phenylene ring create significant steric hindrance, which restricts chain rotation and packing. This leads to an increase in fractional free volume (FFV) within the polymer matrix, a critical factor for enhancing gas permeability.[5][6] Furthermore, the rigid, rod-like nature of the TMPD unit contributes to high thermal stability and glass transition temperatures (Tg).[7]
dot graph { layout=neato; node [shape=plaintext]; TMPD [label=<
This compound (TMPD)
Structure
Key Features
Four methyl groups causing steric hindrance
Rigid, linear structure
Symmetrical molecule
]; } .
Caption: Chemical structure and key features of TMPD.
Performance Comparison: TMPD-Based Polyimides vs. Alternatives
The choice of diamine in polyimide synthesis is a critical determinant of the final material's properties. To illustrate the distinct advantages of TMPD, we present a comparative analysis against polyimides derived from other widely used diamines, such as 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA).
Thermal Properties
The rigidity of the TMPD backbone translates to excellent thermal stability. Poly(amide-imide)s derived from a diimide-diacid containing the TMPD unit exhibit 10% weight loss temperatures exceeding 510°C in a nitrogen atmosphere, indicating their suitability for high-temperature applications.[7]
| Diamine | Dianhydride | Tg (°C) | Td5 (°C) | Reference |
| TMPD (Durene) | 6FDA | >350 | >500 | [5][6] |
| ODA | PMDA | 302 | ~505 | [1][8] |
| ODA | BTDA | 276 | - | [1] |
| ODA | BPDA | 290 | - | [1] |
| p-PDA | PMDA | >400 | >550 | [9] |
Table 1: Comparison of Thermal Properties of Polyimides Derived from Different Diamines. Tg: Glass Transition Temperature; Td5: 5% Weight Loss Temperature.
Mechanical Properties
The rigid nature of TMPD-based polyimides also influences their mechanical performance. Poly(amide-imide) films derived from a TMPD-containing diimide-diacid have been shown to possess high tensile strengths ranging from 80 to 95 MPa and an initial modulus between 2.01 and 2.50 GPa.[7] These values are comparable to or exceed those of many commercially available polyimide films.
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| TMPD-based PAI | - | 80 - 95 | 2.01 - 2.50 | 10 - 45 | [7] |
| ODA | BTDA | 114.19 | 3.23 | 3.58 | [1] |
| ODA | PMDA | - | 3.42 | 2.82 | [1] |
| ODA | BPDA | - | - | 3.8 | [1] |
Table 2: Comparison of Mechanical Properties of Polyimides. PAI: Poly(amide-imide).
Dielectric Properties
For microelectronics applications, a low dielectric constant (k) is paramount to minimize signal delay and cross-talk.[10] The introduction of bulky methyl groups in TMPD can disrupt polar intermolecular interactions, potentially leading to a lower dielectric constant compared to more polar or planar diamines. While specific comparative data for TMPD-based polyimides is limited in the provided search results, the general principle of reducing polarity and increasing free volume through bulky substituents is a well-established strategy for lowering the dielectric constant.[10][11] For instance, the incorporation of trifluoromethyl groups has been shown to significantly reduce the dielectric constant of polyimides.[10]
| Diamine | Dianhydride | Dielectric Constant (k) @ 10 GHz | Dissipation Factor (Df) @ 10 GHz | Reference |
| HFBODA | 6FDA | 2.63 | 3.72 x 10⁻³ | [10] |
| HFBODA | BPADA | - | 2.30 x 10⁻³ | [10] |
| ODA | PMDA | >3.5 | - | [1] |
| ODA | BTDA | ~3.3 | - | [1] |
| ODA | BPDA | ~3.2 | - | [1] |
Table 3: Dielectric Properties of Polyimides Derived from a Fluorinated Diamine (HFBODA) and ODA. While direct data for TMPD is not available in the initial results, the trend of reduced dielectric properties with increased bulk and reduced polarity is evident.
Gas Permeability
One of the most significant advantages of TMPD-based polyimides is their exceptional gas permeability, which is a direct consequence of the high fractional free volume induced by the methyl groups.[5][6] This makes them highly promising candidates for membrane-based gas separation applications. For instance, polyimides synthesized from 6FDA and TMPD (durene) exhibit significantly enhanced gas permeability compared to those derived from other diamines.[6]
| Diamine | Dianhydride | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| TMPD (Durene) | 6FDA | High | Good | [5][6] |
| DAM | 6FDA | Moderate | High | [6] |
| mPDA | 6FDA | Low | High | [6] |
Table 4: Qualitative Comparison of Gas Separation Performance of 6FDA-Based Polyimides. (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹)
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide a detailed methodology for the synthesis and characterization of a representative TMPD-based polyimide.
Synthesis of 6FDA-TMPD Polyimide (Two-Step Method)
Caption: Workflow for the two-step synthesis of 6FDA-TMPD polyimide.
Materials:
-
This compound (TMPD) (purified by sublimation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of TMPD in anhydrous NMP.
-
Slowly add an equimolar amount of 6FDA powder to the stirred TMPD solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program to effect thermal imidization: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[12]
-
After cooling to room temperature, immerse the glass plate in deionized water to detach the resulting polyimide film.
-
Dry the film in a vacuum oven at 100°C for 12 hours before characterization.
Characterization Methods
Caption: Key characterization techniques for polyimide films.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of the amic acid bands.[7][12]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide by measuring the weight loss as a function of temperature, typically at a heating rate of 10°C/min under a nitrogen atmosphere.[8][12]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[4]
-
Tensile Testing: To evaluate the mechanical properties, including tensile strength, Young's modulus, and elongation at break, according to ASTM D882 standards.[1]
-
Dielectric Spectroscopy: To measure the dielectric constant and dissipation factor over a range of frequencies using a parallel plate capacitor setup.
-
Gas Permeation Measurement: To determine the permeability of various gases (e.g., CO₂, CH₄, N₂, O₂) through the polyimide film using a constant-volume/variable-pressure method.
Conclusion
Polyimides derived from this compound exhibit a compelling set of properties that make them highly attractive for advanced applications. The strategic incorporation of methyl groups on the phenylene ring of the diamine leads to a unique combination of high thermal stability, robust mechanical properties, and, most notably, enhanced gas permeability. This performance profile positions TMPD-based polyimides as superior alternatives to conventional polyimides in areas such as gas separation membranes and high-frequency microelectronics. The experimental data and protocols provided in this guide offer a solid foundation for researchers to explore and harness the full potential of these remarkable materials.
References
- “All Polyimide” Mixed Matrix Membranes for High Performance Gas Separ
- Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido). Wiley Online Library. [Link]
- Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric. Ramprasad Group. [Link]
- Gas separation performance of 6FDA-based polyimides with different chemical structures.
- Thermal and Environmental Stability of Polymeric Materials –New Generation, Novel Asymmetric Polyimides for Aerospace M
- Dielectric constant and dielectric loss values of the films prepared...
- Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry (RSC Publishing). [Link]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
- Intrinsically Microporous Polyimides from p-Phenylenediamine with Fused Cyclopentyl Substituents for Membrane-based Gas Separation.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH. [Link]
- Temperature-Resistant Intrinsic High Dielectric Constant Polyimides: More Flexibility of the Dipoles, Larger Permittivity of the M
- Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines.
- Synthesis, Characterization, and Gas Separation Properties of Polyimides Incorporating Fluorinated Non-coplanar Triphenylamine Units.
- Synthesis and characterization of Poly(p-phenylenediamine)
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. [Link]
- Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]
- Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides.
- Synthesis and Characterization of Novel Polyimides.
- Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. PMC - NIH. [Link]
- Preparation and Characterization of High Temperature Resistant Polyimide Films.
- Properties of polyimide films based on ODPA and ODA by thermal and chemical imidization.
- Synthesis and characterization of polyimide thin films obtained by thermal evaporation and solid state reaction.
- TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]
- Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applic
- Three types of polyimides with different molecular structures. (a,b)...
- Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI. [Link]
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
- The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simul
Sources
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. mdpi.com [mdpi.com]
2,3,5,6-Tetramethyl-1,4-phenylenediamine versus other diamines for epoxy curing performance
An In-Depth Guide to Epoxy Curing Performance: 2,3,5,6-Tetramethyl-1,4-phenylenediamine vs. Alternative Diamines
This guide provides a comprehensive comparison of this compound (TMPD), a sterically hindered aromatic diamine, against conventional aromatic and cycloaliphatic diamine curing agents for epoxy resins. We will explore the causal relationships between the molecular architecture of these hardeners and the resulting curing kinetics, thermal stability, and mechanical properties of the cured epoxy network. All claims are supported by experimental data from peer-reviewed literature and technical sources.
Introduction: The Critical Role of the Curing Agent
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] These properties are not inherent to the epoxy resin alone; they are unlocked through a chemical reaction with a curing agent, or hardener. This process, known as curing, transforms the liquid resin into a rigid, three-dimensional cross-linked network.[2]
The choice of curing agent is arguably the most critical decision in formulating an epoxy system, as it dictates the processing characteristics (like pot life and cure temperature) and the ultimate performance of the final material. Among the various classes of hardeners, diamines are extensively used due to the versatile and robust networks they form.
This guide focuses on a unique aromatic diamine, this compound (TMPD or diaminodurene). Its structure, featuring a central phenyl ring flanked by four methyl groups, presents a significant level of steric hindrance around the reactive amine sites. We will compare its projected performance against three widely used industry standards:
-
4,4'-Diaminodiphenylmethane (DDM): A solid aromatic diamine known for imparting high temperature resistance and mechanical strength.[1]
-
Diethyltoluenediamine (DETDA): A liquid aromatic diamine offering faster cure times and excellent mechanical properties.[3][4][5]
-
Isophorone diamine (IPDA): A cycloaliphatic diamine used to improve toughness and provide good color stability.[6]
By understanding the structure-property relationships, researchers and formulators can make more informed decisions to tailor epoxy systems for specific, demanding applications.
Molecular Structure and Curing Mechanism
The fundamental curing reaction involves the nucleophilic addition of the primary amine's active hydrogen to the epoxy (oxirane) ring, forming a secondary amine. This secondary amine can then react with another epoxy group, creating a stable, cross-linked network. A diamine with four active hydrogens can theoretically react with four epoxy groups, forming a tetra-functional cross-link point.
The distinct chemical structures of these diamines, illustrated below, are the primary cause of their performance differences.
Caption: Chemical structures of the compared diamine curing agents.
Mechanistic Implications of the TMPD Structure:
The most striking feature of TMPD is the presence of four methyl groups ortho to the amine functionalities. This has two major mechanistic consequences:
-
Steric Hindrance: The bulky methyl groups physically obstruct the path of incoming epoxy groups, significantly reducing the reactivity of the amine hydrogens. This steric effect is known to increase the activation energy of the curing reaction, meaning more thermal energy (a higher temperature) is required to initiate and propagate the cure compared to an unhindered aromatic amine like DDM.[7]
-
Network Formation: The rigidity and bulk of the tetramethyl-substituted phenyl ring can prevent the resulting polymer chains from packing efficiently. This can lead to a network with a larger free volume and potentially a lower overall cross-link density compared to what is achievable with the planar and more accessible DDM molecule.[7]
Comparative Performance Analysis
The performance of a curing agent is evaluated based on its curing kinetics, the thermal properties of the cured product, and its mechanical performance.
Curing Kinetics (DSC Analysis)
Differential Scanning Calorimetry (DSC) is used to study the curing process by measuring the heat flow associated with the exothermic cross-linking reaction.[8][9] Key parameters include the onset temperature (Tonset), the peak exothermic temperature (Tpeak), and the total heat of reaction (ΔH). A lower Tpeak indicates higher reactivity at a given heating rate.
| Curing Agent | Type | Typical Tpeak (10°C/min) | Reactivity Profile |
| TMPD | Aromatic | Expected >200°C | Low: Steric hindrance significantly reduces amine reactivity, requiring high temperatures for cure. Offers a very long pot life at lower temperatures. |
| DDM | Aromatic | ~180 - 220°C | Moderate: High-temperature cure is required due to the electron-withdrawing nature of the aromatic rings, but it is more reactive than TMPD.[1] |
| DETDA | Aromatic | ~140 - 170°C | High: The electron-donating ethyl and methyl groups on the ring increase the nucleophilicity and reactivity of the amine groups.[3] |
| IPDA | Cycloaliphatic | ~100 - 150°C | High: Generally more reactive than aromatic amines at lower temperatures, but the rigid cycloaliphatic structure can influence the final cure stage.[10][11] |
The expected high curing temperature for TMPD makes it a latent curing agent, suitable for applications requiring long working times at ambient or moderately elevated temperatures, followed by a high-temperature cure cycle.
Thermal Properties (TGA & DMA)
Thermal Stability (TGA): Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the thermal stability of the cured material. Aromatic diamines typically yield networks with superior thermal stability due to the inherent strength of the aromatic structures.
Glass Transition Temperature (Tg): The Tg is the temperature at which the rigid, glassy polymer transitions to a more rubbery state. It is a critical indicator of the material's maximum service temperature. A high Tg is associated with high cross-link density and chain rigidity.[8]
| Curing Agent | Tg Range | Thermal Stability (Td5%) | Key Structural Factors |
| TMPD | Expected High | Very High (>400°C): Polymerized TMPD shows decomposition above 400°C. The rigid, stable aromatic core contributes to excellent thermal stability. | |
| DDM | 180 - 220°C | High (~350-390°C): The rigid aromatic backbone and high cross-link density result in excellent thermal performance.[1] | |
| DETDA | 150 - 190°C | High (~340-370°C): Provides good high-temperature properties, though the flexible ethyl groups may slightly reduce Tg compared to DDM.[3] | |
| IPDA | 140 - 170°C | Moderate (~320-350°C): The non-aromatic cycloaliphatic structure results in slightly lower thermal stability compared to aromatic diamines.[10] |
For TMPD, while the rigid ring promotes a high Tg, the steric hindrance that may prevent complete curing or efficient network packing could potentially limit the ultimate Tg achievable compared to a perfectly cured DDM system.[7]
Mechanical Properties
The mechanical properties of the cured epoxy are a direct function of the cross-linked network's structure. Rigid aromatic structures tend to increase strength and modulus, while more flexible aliphatic chains can improve toughness.
| Curing Agent | Tensile Strength & Modulus | Toughness / Brittleness | Key Structural Factors |
| TMPD | Expected High Modulus, Variable Strength: | Potentially Improved Toughness: | The rigid aromatic core provides stiffness. However, a less-perfect, sterically hindered network may reduce ultimate strength but dissipate more energy before fracture, enhancing toughness compared to DDM. |
| DDM | Very High: | Low (Brittle): | The high cross-link density and rigid aromatic structure create a very strong but brittle material with poor resistance to crack propagation. |
| DETDA | High: | Moderate: | Offers an excellent balance of strength and toughness, making it a versatile choice for structural applications.[5] |
| IPDA | Moderate: | High: | The flexible, non-planar cycloaliphatic ring structure imparts significant toughness and impact resistance to the cured epoxy.[11] |
Experimental Protocols
To ensure scientific integrity, the data presented in this guide is based on standard characterization techniques. Below are representative protocols for evaluating epoxy-diamine systems.
Caption: Standard experimental workflow for characterizing epoxy curing systems.
Protocol 1: Curing Kinetics by Differential Scanning Calorimetry (DSC)
-
Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy-diamine liquid into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed pan as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at room temperature (e.g., 25°C). Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a temperature beyond the completion of the cure exotherm (e.g., 300°C).[4]
-
Analysis: Determine the onset temperature, peak temperature, and integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH).
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Preparation: Place a 10-15 mg sample of the fully cured epoxy material into a TGA crucible.
-
Instrumentation: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 700°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).
Protocol 3: Mechanical Property Testing (Tensile Strength)
-
Preparation: Cast the uncured epoxy-diamine mixture into dog-bone shaped molds specified by a standard such as ASTM D638.
-
Curing: Cure the samples in the mold using the predetermined optimal cure schedule.
-
Conditioning: Condition the cured specimens at standard temperature and humidity for at least 24 hours.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Analysis: Record the ultimate tensile strength, strain at break, and calculate the Young's modulus from the initial linear portion of the stress-strain curve.
Discussion and Conclusion
The selection of a diamine curing agent is a balance of processing requirements and end-use performance. This guide demonstrates that the molecular structure of the diamine is the determining factor in achieving this balance.
-
Standard Aromatic Amines (DDM, DETDA): These remain the workhorses for high-performance applications requiring excellent thermal stability and mechanical strength.[1][3] Their reactivity can be tailored by the presence of electron-donating or withdrawing groups on the aromatic ring.
-
Cycloaliphatic Amines (IPDA): These are ideal for applications where toughness, impact resistance, and lower-temperature curing are prioritized over ultimate thermal stability.[6][11]
References
- Wikipedia. (n.d.). Diethyl toluene diamine.
- Penczek, P., & Stanczyk, W. (n.d.). Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry.
- Ataman Kimya. (n.d.). DIETHYLTOLUENEDIAMINE (DETDA).
- Gantrade Corporation. (n.d.). Diethyl Toluene Diamine (DETDA).
- AIP Publishing. (2022). Thermal Decomposition of Epoxy Resin System Used for Filament Winding.
- Elsevier. (2020). Properties of epoxy resin system cured by different mixed curing agents at low temperature.
- Najuma Abdul Razack, & Lity Alen Varghese. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
- Progress in the Application of 4,4′-Diaminodiphenylmethane in the Preparation of Modified Epoxy Resins. (2025). Preprints.org.
- Lee, S., et al. (2007). Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Journal of Applied Polymer Science.
- ResearchGate. (n.d.). Characteristic parameters of the DSC curing of epoxy resins by....
- ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Al-Bataineh, S., et al. (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Scientific Reports.
- Ataman Kimya. (n.d.). ISOPHORONE DIAMINE (IPDA).
- NSPC Insights. (n.d.). Types of Epoxy Curing Agents – Part 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.org [mdpi.org]
- 7. Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset - TA Instruments [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. polyforceinter.com [polyforceinter.com]
thermal stability comparison of polymers made with 2,3,5,6-Tetramethyl-1,4-phenylenediamine derivatives
For researchers and scientists in materials science and polymer chemistry, the quest for polymers with superior thermal stability is a perpetual frontier. The molecular architecture of the monomeric building blocks plays a pivotal role in dictating the ultimate performance of the resulting polymer. Among the vast array of monomers, aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as polyamides and polyimides. This guide provides a detailed comparison of the thermal stability of polymers synthesized using 2,3,5,6-tetramethyl-1,4-phenylenediamine and its less-substituted analogues, offering insights into the structure-property relationships that govern their performance at elevated temperatures.
Introduction: The Quest for Thermally Robust Polymers
High-performance polymers are indispensable in a multitude of advanced applications, from aerospace and electronics to automotive components, where they are routinely exposed to extreme temperatures.[1] The thermal stability of a polymer is a critical parameter that determines its operational limits and service life. Aromatic polymers, characterized by the presence of rigid phenyl rings in their backbone, are renowned for their inherent thermal robustness.[2] The nature of the substituents on these aromatic rings can, however, significantly influence the polymer's properties. This guide focuses on the effect of methyl substitution on the thermal stability of polymers derived from p-phenylenediamine and its methylated derivatives.
The Role of Methyl Groups in Enhancing Thermal Stability
The introduction of methyl groups onto the phenyl ring of p-phenylenediamine has a profound impact on the resulting polymer's thermal properties. A key study by Amer and colleagues provides a direct comparison of the thermal stability of polymers synthesized from p-phenylenediamine (pPD), 2,5-dimethyl-p-phenylenediamine (dMe-pPD), and 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD). Their findings indicate that all three polymers exhibit good thermal stability, with decomposition temperatures exceeding 400°C in a nitrogen atmosphere.[3][4]
The enhanced thermal stability of polymers derived from methylated p-phenylenediamines can be attributed to several factors:
-
Increased Rotational Barrier: The presence of bulky methyl groups ortho to the amine functionalities increases the steric hindrance, which restricts the rotation of the phenyl rings within the polymer backbone. This increased rigidity leads to a more stable polymer chain that requires higher energy to undergo thermal degradation.
-
Enhanced Chain Packing: The methyl substituents can influence the way polymer chains pack together in the solid state. While bulky groups can sometimes disrupt packing, in the case of the highly symmetrical this compound, they can lead to a more ordered and tightly packed structure, which enhances intermolecular forces and, consequently, thermal stability.
-
Protection of Amine Linkages: The methyl groups can sterically shield the amine linkages in the polymer backbone, which are often susceptible to thermal and oxidative degradation. This protective effect can delay the onset of decomposition.
Comparative Thermal Analysis Data
The following table summarizes the thermal decomposition data for polymers synthesized from p-phenylenediamine and its methylated derivatives, as determined by Thermogravimetric Analysis (TGA). TGA is a technique that measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.
| Polymer | Monomer | Decomposition Onset Temperature (°C) | Reference |
| Poly(p-phenylenediamine) (P(pPD)) | p-phenylenediamine | > 400 | [3][4] |
| Poly(2,5-dimethyl-p-phenylenediamine) | 2,5-dimethyl-p-phenylenediamine | > 400 | [3][4] |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | This compound | > 400 | [3][4] |
While the study by Amer et al. indicates that all three polymers decompose above 400°C, more subtle differences in their thermal stability profiles can often be observed in the full TGA thermograms.[3][4] Generally, an increase in the number of methyl substituents is expected to lead to a higher onset temperature of decomposition and a greater char yield at high temperatures, which is a measure of the amount of residual material left after decomposition and is indicative of good thermal stability.
Experimental Protocols
To ensure the reliability and reproducibility of thermal analysis data, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for the synthesis of poly(p-phenylenediamine) and its thermal characterization using TGA and Differential Scanning Calorimetry (DSC).
Synthesis of Poly(p-phenylenediamine)
This protocol describes a chemical oxidative polymerization method.
Materials:
-
p-phenylenediamine (or its methylated derivative)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl) or deionized water
-
Methanol
Procedure:
-
Dissolve the p-phenylenediamine monomer in a suitable solvent (e.g., 1 M HCl or deionized water).
-
Prepare a separate solution of the oxidant, ammonium persulfate, in the same solvent.
-
Cool both solutions in an ice bath to 0-5°C.
-
Slowly add the oxidant solution to the monomer solution dropwise with continuous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at a low temperature.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the solvent and then with methanol to remove any unreacted monomer and oxidant.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Diagram of Polymer Synthesis Workflow
Caption: Workflow for the synthesis of poly(p-phenylenediamine).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the analysis to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Weigh a small amount of the dried polymer sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature. The glass transition will appear as a step change in the baseline, and melting will be an endothermic peak.
Diagram of Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of polymers.
Conclusion
The incorporation of methyl groups into the backbone of aromatic polymers derived from p-phenylenediamine is a viable strategy for enhancing their thermal stability. The steric hindrance and potential for improved chain packing provided by the methyl substituents contribute to a more robust polymer structure that is more resistant to thermal degradation. While direct comparative data on a wide range of functionalized this compound derivatives is limited, the clear trend observed with increasing methylation of p-phenylenediamine provides a strong foundation for the rational design of new high-performance polymers with tailored thermal properties for demanding applications. Further research into the synthesis and characterization of polymers from other derivatives of this compound is warranted to expand the library of thermally stable materials available to scientists and engineers.
References
- Amer, H., & Brandt, A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
- Mushtaq, N., Chen, G., Sidra, L. R., & Fang, X. (2016). Organosoluble and high Tg polyimides from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties. RSC Advances, 6(31), 26189-26200. [Link]
- Hsiao, S. H., & Lin, S. W. (2010). A new class of aromatic polyimides containing N-amino and N-aminophenyl naphthalimide moieties. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2634-2643. [Link]
- Serafini, T. T., Delvigs, P., & Lightsey, G. R. (1972). Thermally stable polyimides from solutions of monomeric reactants. NASA Technical Note, D-6611. [Link]
- Wang, C. F., Su, Y. C., & Chen, W. C. (2007). Synthesis and characterization of novel organosoluble polyimides based on this compound. Journal of Polymer Science Part A: Polymer Chemistry, 45(13), 2736-2747. [Link]
- Vasava, D., & Patel, K. (2021). Study and characterization of thermally stable polyamides synthesized from heterocyclic diamines. Journal of Advanced Scientific Research, 12(4), 274-280. [Link]
- Hsiao, S. H., & Hsueh, H. C. (2005). Synthesis and characterization of novel aromatic polyimides based on 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl. European Polymer Journal, 41(8), 1847-1856. [Link]
- Manea, M., & Gaina, C. (2002). Comparative properties of polyimides based on benzophenonetetracarboxylic dianhydride. Revue Roumaine de Chimie, 47(10-11), 1049-1056. [Link]
- Amer, H., & Brandt, A. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
- PubChem. (n.d.). This compound.
- Sakurai, H., Ritonga, M. T. S., Shibatani, H., & Hirao, T. (2005). Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. The Journal of Organic Chemistry, 70(7), 2754–2762. [Link]
- Miraqyan, N. A., Arakelyan, R. H., Durgaryan, N. A., & Durgaryan, A. H. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Chemical Papers, 72(6), 1517–1524. [Link]
- van Aert, H. A. M., van Genderen, M. H. P., van der Velden, G., & Meijer, E. W. (2003). Synthesis and characterisation of telechelic poly(2,6-dimethyl-1,4-phenylene ether) for copolymerisation. Polymer, 44(23), 7055-7065. [Link]
Sources
A Senior Application Scientist's Comparative Guide to Validating 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) Purity: HPLC vs. NMR
In the landscape of pharmaceutical development and advanced materials science, the absolute purity of chemical reagents is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe outcomes. 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), a key building block and reagent, is no exception. Ensuring its purity is paramount. This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices and provides the technical rationale necessary for researchers, quality control analysts, and drug development professionals to select and implement the most appropriate validation strategy for their specific needs.
The Orthogonal Imperative: Why Two Methods Are Better Than One
Relying on a single analytical method for purity determination can be misleading, as each technique has inherent biases and limitations. An orthogonal approach, using methods based on different physicochemical principles, provides a more comprehensive and trustworthy assessment of a compound's purity.[1] Here, we leverage the premier separation science of HPLC and the fundamental quantitative power of qNMR to create a self-validating system for TMPD purity assessment.
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, prized for its high sensitivity and resolving power. It physically separates the analyte from its impurities, allowing for their individual detection and relative quantification. For aromatic amines like TMPD, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard.
The 'Why': Rationale Behind the HPLC Method Design
The goal is to develop a method that can separate TMPD from potential impurities, which may include starting materials, by-products (e.g., partially methylated or oxidized species), and other related substances.
-
Stationary Phase Selection (The Column): A C18 (octadecylsilyl) column is chosen for this application. The non-polar C18 chains interact with the non-polar tetramethylphenyl core of TMPD via hydrophobic interactions. Impurities that are more or less polar than TMPD will have different affinities for the stationary phase, enabling separation.
-
Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal.
-
The Buffer (e.g., 20 mM Potassium Phosphate, pH 7.0): The diamine functional groups of TMPD are basic. Maintaining a constant pH prevents fluctuations in their protonation state. A stable ionic form ensures a sharp peak shape and a reproducible retention time, which is critical for reliable quantification.
-
The Organic Modifier (Acetonitrile): Its elution strength is high, allowing for efficient elution of the hydrophobic TMPD from the C18 column.
-
Gradient Elution: Starting with a higher percentage of the aqueous phase and gradually increasing the organic phase allows for the separation of a wide range of impurities, from highly polar compounds that elute early to non-polar ones that are more strongly retained.
-
-
Detector Choice (UV-Vis): TMPD possesses an aromatic ring, which is a strong chromophore. A UV-Vis detector is set to a wavelength of maximum absorbance (λmax) for TMPD to ensure the highest sensitivity for the main peak and any related impurities that share a similar chromophore.
Experimental Workflow: HPLC Purity Validation
Caption: Experimental workflow for HPLC purity validation.
Detailed Protocol: HPLC Purity Analysis of TMPD
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
-
TMPD Sample
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate in water, pH adjusted to 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the TMPD sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated using the area percent method:
-
% Purity = (Area of TMPD Peak / Total Area of All Peaks) x 100
-
-
This method provides a relative purity value. It assumes that all detected impurities have the same response factor as TMPD at the chosen wavelength, which is a significant limitation. For a more accurate, absolute measurement, Quantitative NMR is required.[2]
Part 2: Purity by Spectroscopy - Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by relating the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[3] Unlike HPLC, it does not rely on a response factor and provides a direct, absolute measure of mass purity (%w/w).[4][5]
The 'Why': Rationale Behind the qNMR Method Design
The success of a qNMR experiment hinges on meticulous planning and parameter selection to ensure the fundamental proportionality between signal integral and the number of nuclei holds true.[4]
-
Internal Standard (IS) Selection: This is the most critical choice. An ideal IS for analyzing TMPD must meet several criteria[6][7]:
-
High Purity: The purity of the IS must be certified and traceable.
-
Signal Separation: Its NMR signals must not overlap with any signals from the TMPD analyte or solvent.[7]
-
Chemical Stability: It must not react with the analyte or the solvent.
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[6]
-
Simple Spectrum: A simple spectrum with at least one sharp singlet is preferable for accurate integration.
-
Chosen Standard: Maleic Acid. Maleic acid is an excellent choice. It is highly pure, stable, and exhibits a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region far from the methyl and amine proton signals of TMPD.[7]
-
-
Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it readily dissolves both the polar maleic acid standard and the aromatic amine TMPD. Its residual proton signal does not interfere with signals of interest.
-
Acquisition Parameters:
-
Relaxation Delay (D1): This is paramount for quantification. The delay between pulses must be long enough to allow all protons (in both the analyte and the standard) to fully relax back to thermal equilibrium. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified.[8] Insufficient relaxation is a primary source of systematic error in qNMR.
-
Pulse Angle: A 90° pulse is used to ensure maximum signal generation for all nuclei in a single scan, which is important for accuracy.[4]
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a high signal-to-noise ratio (>250:1), which is necessary for precise and reproducible integration.[1]
-
Experimental Workflow: qNMR Purity Validation
Caption: Experimental workflow for qNMR purity validation.
Detailed Protocol: ¹H-qNMR Purity Analysis of TMPD
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents & Materials:
-
TMPD Sample
-
Maleic Acid (Certified Internal Standard, Purity ≥99.5%)
-
DMSO-d₆ (≥99.8% D)
-
Analytical balance (readable to 0.01 mg)
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the TMPD sample (mₐ) into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard (mₛₜᏧ) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard 90° pulse-acquire
-
Relaxation Delay (D1): 30 seconds (ensure this is >5x T1 for both TMPD and maleic acid protons)
-
Acquisition Time (AQ): ~4 seconds
-
Number of Scans (NS): 32
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the singlet from the four equivalent methyl groups of TMPD (Iₐ, ~2.0 ppm, corresponding to 12 protons).
-
Integrate the singlet from the two olefinic protons of maleic acid (IₛₜᏧ, ~6.3 ppm, corresponding to 2 protons).
-
Calculate the purity (Pₐ) using the following formula[4]:
Pₐ (%w/w) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (Nₐ=12, NₛₜᏧ=2)
-
M: Molar mass (Mₐ=164.25 g/mol , MₛₜᏧ=116.07 g/mol )
-
m: Mass from analytical balance
-
P: Purity of the standard
-
Subscripts ₐ and ₛₜᏧ refer to the analyte (TMPD) and standard, respectively.
-
-
Comparative Analysis: HPLC vs. qNMR for TMPD Purity
The choice between HPLC and qNMR depends on the specific analytical need, from routine quality control to the certification of a reference material.[3]
| Feature | HPLC (with UV Detection) | ¹H-qNMR | Causality & Insight |
| Principle | Chromatographic Separation | Nuclear Spectroscopy | HPLC physically separates components, while qNMR quantifies based on the inherent nuclear properties of all ¹H-containing molecules in the solution.[1] |
| Quantification | Relative (Area %) | Absolute (% w/w) | HPLC Area % assumes equal detector response for all compounds, a potential source of inaccuracy. qNMR is a primary ratio method, providing a true mass-based purity.[5] |
| Reference Material | Requires a high-purity standard of the analyte (TMPD) for true quantification. | Requires a certified internal standard of a different, suitable compound (e.g., Maleic Acid).[7] | qNMR's flexibility in standard selection simplifies the process, as a single IS can be used for many different analytes. |
| Sensitivity | Very High (ppb-ppm range) | Lower (typically requires mg quantities) | HPLC is superior for detecting and quantifying trace-level impurities that might be below the NMR detection limit.[9] |
| Information Provided | Purity & Impurity Profile | Absolute Purity & Structural Confirmation | qNMR provides invaluable structural information, confirming the identity of the main component and potentially identifying unknown impurities simultaneously.[3] |
| Method Development | Can be time-consuming (column/mobile phase screening). | Generally faster if a suitable IS and solvent are known. | Optimizing separation in HPLC can be an iterative process. qNMR method development focuses on ensuring proper acquisition parameters. |
| Sample Throughput | High (amenable to automation) | Lower (longer acquisition times per sample for accuracy) | Automated HPLC systems can run dozens of samples overnight, whereas qNMR's requirement for long relaxation delays limits throughput. |
Conclusion and Recommendation
For the comprehensive and rigorous validation of this compound (TMPD) purity, an orthogonal approach is strongly recommended.
-
HPLC should be employed as the primary tool for routine quality control and for detecting and identifying trace impurities. Its high sensitivity and resolving power are ideal for building a detailed impurity profile.
-
¹H-qNMR should be used to establish the absolute, traceable purity of a batch. It serves as the definitive method for qualifying reference standards and for applications where an accurate mass balance is critical.[7]
By combining the separation power of HPLC with the absolute quantitative accuracy of qNMR, researchers and drug development professionals can achieve an exceptionally high degree of confidence in the purity of their TMPD, ensuring the integrity and reproducibility of their downstream applications. This dual-validation strategy aligns with the principles outlined in regulatory guidelines like ICH Q2(R1) for validating analytical procedures.[10][11]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. URL: https://resolvemass.ca/qnmr-internal-standards/
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.eca-academy.org/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Quantitative NMR Spectroscopy. Acanthus Research. URL: https://acanthusresearch.
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem. URL: https://www.benchchem.com/pdf/technical-library/BCHM-Purity-Validation-Guide_2-Hydroxy-1-acetonaphthone_HPLC-vs-qNMR.pdf
- A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. URL: https://www.youtube.
- Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. URL: https://eureka.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. URL: https://resolvemass.ca/what-is-quantitative-nmr-qnmr-analysis-and-how-it-works/
- A Comparative Guide to the Purity Validation of N,N'-Diacryloylpiperazine: HPLC vs. NMR. Benchchem. URL: https://www.benchchem.com/pdf/technical-library/BCHM-Purity-Validation-Guide_NN-Diacryloylpiperazine_HPLC-vs-NMR.pdf
- What is qNMR (quantitative NMR)? JEOL Ltd. URL: https://www.jeol.co.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH). URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline_2005_1106.pdf
- Quantitative NMR Spectroscopy. Bruker. URL: https://www.bruker.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. URL: https://www.registech.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. URL: https://acgpubs.org/record/2016060105
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Vibrational Spectroscopy of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of these two powerful, non-destructive techniques, supported by experimental data and protocols.
Introduction to this compound (TMPD)
This compound, also known as diaminodurene, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1] Its structure consists of a benzene ring substituted with two primary amine groups at positions 1 and 4, and four methyl groups at positions 2, 3, 5, and 6. This high degree of substitution and symmetry makes TMPD an interesting subject for vibrational spectroscopy. The accurate characterization of its molecular structure is crucial for its application in various fields, including as a building block in the synthesis of polymers and as a reagent in chemical analysis.
The Synergy of FTIR and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample.[2][3] While both provide a unique "fingerprint" of a molecule, they operate on different principles, making their combined use a powerful tool for comprehensive material characterization.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment of its bonds.[2] It is particularly sensitive to polar functional groups, making it an excellent tool for identifying heteroatomic bonds such as N-H and C-N.[4][5]
Raman spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light (a laser).[6] The energy shifts in the scattered light correspond to the vibrational modes of the molecule. This technique is highly sensitive to non-polar, symmetric bonds and provides valuable information about the carbon skeleton of a molecule.[2][6]
The complementary nature of these two techniques is especially advantageous for the analysis of molecules like TMPD, which possess both polar (amine groups) and non-polar (aromatic ring and methyl groups) components.
Caption: Experimental workflow for FTIR analysis of TMPD using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of high-purity TMPD with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over a suitable range, for example, 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and normalization of the acquired spectrum for accurate peak analysis.
-
Raman Spectroscopy Protocol
For solid samples like TMPD, Raman spectroscopy can be performed with minimal sample preparation.
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector.
Experimental Workflow:
Caption: Experimental workflow for Raman analysis of TMPD.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of TMPD powder onto a clean microscope slide.
-
-
Data Acquisition:
-
Position the slide under the microscope objective of the Raman spectrometer.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable range, for instance, 3200-200 cm⁻¹, using appropriate laser power, exposure time (e.g., 10 seconds), and number of accumulations (e.g., 3) to obtain a high-quality spectrum while avoiding sample degradation.
-
-
Data Processing:
-
Apply cosmic ray removal and baseline correction algorithms to the raw data.
-
Spectral Analysis and Interpretation
The FTIR and Raman spectra of TMPD reveal distinct and complementary information about its molecular structure. The following table summarizes the expected key vibrational modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FTIR Activity | Raman Activity | Assignment Rationale |
| N-H Stretching | 3400-3250 | Strong | Weak | Primary amines exhibit two bands corresponding to asymmetric and symmetric stretching. [4]These are strong in the IR due to the large change in dipole moment. |
| C-H Stretching (Aromatic) | 3100-3000 | Medium | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretching (Methyl) | 2980-2850 | Medium | Strong | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups. These are often stronger in the Raman spectrum. |
| N-H Bending | 1650-1580 | Strong | Weak | Scissoring vibration of the primary amine groups. [4] |
| C=C Stretching (Aromatic Ring) | 1600-1450 | Medium | Strong | Vibrations of the benzene ring. These are typically strong in the Raman spectrum due to the high polarizability of the π-electron system. |
| C-N Stretching (Aromatic) | 1335-1250 | Strong | Medium | Stretching of the bond between the aromatic carbon and the nitrogen atom. [4] |
| Ring Breathing | ~800 | Weak | Strong | A symmetric vibration of the entire benzene ring, often a characteristic and strong peak in the Raman spectrum of substituted benzenes. [7] |
Comparison with Alternative Analytical Techniques
While FTIR and Raman spectroscopy are powerful tools for structural elucidation, other techniques can provide complementary information for a comprehensive characterization of TMPD.
| Technique | Principle | Information Provided | Advantages for TMPD Analysis | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Purity, quantification, separation of isomers. | Excellent for assessing sample purity and quantifying TMPD in complex mixtures. [8][9]Can separate TMPD from its isomers and degradation products. | Provides limited structural information. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Molecular weight, fragmentation pattern, purity. | Provides definitive molecular weight and structural information through fragmentation patterns. [10]Highly sensitive for volatile and semi-volatile compounds. | Requires derivatization for some polar amines to improve volatility and peak shape. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, including connectivity and chemical environment of atoms. | Unambiguously determines the molecular structure and can be used to assess purity. [11][12] | Requires a larger sample amount compared to vibrational spectroscopy and is a more complex technique. |
Conclusion
FTIR and Raman spectroscopy are indispensable and complementary techniques for the characterization of this compound. FTIR excels in the identification of the polar amine functional groups, while Raman provides detailed information about the aromatic and methyl skeletal framework. For a comprehensive analysis, especially in the context of drug development and quality control, a multi-technique approach that incorporates chromatographic and nuclear magnetic resonance methods is highly recommended. This integrated analytical strategy ensures the unambiguous identification, purity assessment, and structural elucidation of TMPD.
References
- Badawi, H. M., Förner, W., & Ali, S. A. (2013). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 388-396. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Puranik, P. G., & Kumar, V. (1963). Raman and infra-red spectra of amines. Proceedings of the Indian Academy of Sciences - Section A, 58(1), 32-40. [Link]
- BW-Tek. (n.d.).
- Henderson, T. J. (2023). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]
- InSpec Solutions. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. [Link]
- Yoshida, H., et al. (2017). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro- 2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Analytical Sciences, 33(12), 1357-1362. [Link]
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Badawi, H. M., Förner, W., & Ali, S. A. (2013). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers.
- Li, Y., et al. (2013). Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. The Journal of Physical Chemistry C, 117(34), 17564-17573. [Link]
- Liu, G., et al. (2002). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 22(5), 785-787. [Link]
- Rutkowski, R., & Radek, M. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. International Journal of Chemistry, 16(1), 1-10. [Link]
- University of Arizona. (2001). Raman Spectroscopy Protocol (v.1.0). [Link]
- Andor Technology. (n.d.). Introduction to Raman Spectroscopy Techniques. [Link]
- Martínez-Gómez, A., et al. (2018). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Chemistry Proceedings, 3(1), 12. [Link]
- Harrison, B., et al. (2024). Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development.
- Bera, S., et al. (2015). Synthesis and characterization of Poly (p-phenylenediamine) – TiO2 nanocomposites and investigation of conducting properties for optoelectronic application.
- Pérez-Parada, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3329-3339. [Link]
- Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. [Link]
- Constantinescu, G., & Spiridon, A. I. (2010). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy.
- de Jager, M. W., et al. (2016). Real-time detection of p-phenylenediamine penetration into human skin by in vivo Raman spectroscopy.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76548, this compound. [Link]
- National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. [Link]
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sfr.ca [sfr.ca]
- 6. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 7. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. agilent.com [agilent.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Dielectric Properties of Polyimides: The Influence of Diamine Structure
In the pursuit of advanced materials for next-generation electronics, high-performance polymers with tailored dielectric properties are paramount. Polyimides (PIs) stand out for their exceptional thermal stability, mechanical robustness, and chemical resistance. However, their dielectric performance is not monolithic; it is intricately linked to their molecular architecture. The choice of the diamine monomer, a key building block in polyimide synthesis, offers a powerful lever to modulate the dielectric constant (Dk) and dissipation factor (Df), critical parameters for applications ranging from interlayer dielectrics in integrated circuits to substrates for flexible electronics.[1][2]
This guide provides a comparative analysis of the dielectric properties of polyimides derived from a variety of diamines. We will explore the fundamental structure-property relationships that govern dielectric performance and present supporting experimental data to illustrate these principles. Furthermore, a detailed experimental protocol for characterizing the dielectric properties of polyimide films is provided to enable researchers to conduct their own comparative studies.
The Decisive Role of Diamine Structure in Dielectric Performance
The dielectric properties of a polyimide are primarily influenced by its molecular polarizability and the free volume within the polymer matrix.[3] The structure of the diamine monomer directly impacts these two factors in several ways:
-
Introduction of Low Polarity Groups: Incorporating fluorine atoms or bulky, non-polar groups into the diamine structure is a well-established strategy to reduce the dielectric constant.[3][4][5] The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond compared to a C-H bond. Bulky groups, such as tert-butyl or bistrifluoromethyl pendants, increase the free volume within the polymer, effectively lowering the density of polarizable groups per unit volume.[3][6]
-
Modification of Polymer Chain Packing and Free Volume: The rigidity and geometry of the diamine backbone dictate how the polymer chains pack in the solid state. Diamines with flexible linkages, such as ether groups, can lead to less efficient chain packing and increased free volume, which generally contributes to a lower dielectric constant.[1] Conversely, rigid, linear diamines tend to promote denser packing, which can increase the dielectric constant. The introduction of bulky side groups disrupts this packing, creating more free volume and lowering the Dk.[1][3]
-
Control of Intermolecular Interactions: The presence of polar groups, such as hydroxyl (-OH) or sulfone (–SO2–) groups, in the diamine can lead to strong intermolecular interactions like hydrogen bonding.[7][8] While these interactions can enhance mechanical and thermal properties, they can also increase the dielectric constant due to the increased overall polarity of the material.
The interplay of these factors allows for the fine-tuning of the dielectric properties of polyimides to meet the specific demands of various applications. For instance, in high-frequency applications where low signal loss is critical, polyimides with very low Dk and Df are required.[4][5] This is often achieved by using highly fluorinated diamines or those with bulky, non-polar side groups.
Comparative Analysis of Dielectric Properties
The following table summarizes the dielectric properties of polyimides synthesized from different diamines, as reported in the literature. This data highlights the significant impact of the diamine structure on the resulting dielectric constant.
| Diamine Structure | Dianhydride | Dielectric Constant (Dk) | Frequency | Reference |
| 4,4'-oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | ~3.5 | 1 kHz | [3] |
| 3,3'-diaminodiphenyl sulfone (3,3'-DDS) | 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Higher than non-sulfone analogues | - | [7][8] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ~2.312 | 1 MHz | [9] |
| Diamine with bistrifluoromethyl pendant groups (HFBODA) | Various | As low as 2.69 | 1 MHz | [4] |
| Diamine with tert-butyl side chain | Various | ~2.90 | - | [6] |
| Aliphatic diamine (Priamine 1075) | 4,4′-bisphenol A dianhydride (BPADA) | 2.63 | 28 GHz | [10] |
| 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane (DSX) | Pyromellitic dianhydride (PMDA) | 2.35 | - | [11] |
Note: The dielectric constant can vary depending on the specific dianhydride used, the imidization process, and the measurement frequency. The data presented here is for comparative purposes.
Experimental Protocol for Dielectric Property Measurement
Accurate and reproducible measurement of dielectric properties is crucial for a meaningful comparative study. The following protocol outlines a standard procedure for characterizing the dielectric constant and dissipation factor of polyimide thin films.
I. Polyimide Film Synthesis and Preparation
A two-step synthesis method is commonly employed for preparing polyimide films.[12]
Step 1: Poly(amic acid) Synthesis
-
In a dry nitrogen atmosphere, dissolve a stoichiometric amount of the chosen diamine in a dry aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add a stoichiometric amount of the dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours at room temperature to obtain a viscous poly(amic acid) solution.
Step 2: Film Casting and Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, flat substrate (e.g., glass plate) using a doctor blade to control the film thickness.
-
Place the cast film in a vacuum oven and perform a step-wise thermal imidization. A typical heating program is:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, carefully peel the polyimide film from the substrate.
II. Dielectric Property Measurement
The dielectric properties of the prepared polyimide films can be measured using an impedance analyzer or a precision LCR meter.[6]
Step 1: Sample Preparation for Measurement
-
Cut the polyimide film into a suitable size for the measurement fixture.
-
Deposit circular electrodes (e.g., gold or aluminum) of a known diameter on both sides of the film using a sputtering or thermal evaporation technique. This forms a parallel plate capacitor structure.
Step 2: Measurement Procedure
-
Place the prepared film sample in the dielectric test fixture.
-
Connect the test fixture to the impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (D) of the sample over the desired frequency range (e.g., 1 kHz to 1 MHz).
Step 3: Calculation of Dielectric Constant
-
Calculate the dielectric constant (Dk or εr) using the following formula for a parallel plate capacitor:
Dk = (C * d) / (ε₀ * A)
where:
-
C is the measured capacitance
-
d is the thickness of the polyimide film (measured with a micrometer)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the general synthesis of polyimides and the experimental workflow for dielectric property measurement.
Caption: General two-step synthesis of polyimide films.
Caption: Experimental workflow for dielectric property measurement.
Conclusion
The selection of the diamine monomer is a critical design parameter in the development of polyimides with tailored dielectric properties. By strategically incorporating features such as fluorine atoms, bulky side groups, and flexible linkages into the diamine structure, researchers can effectively lower the dielectric constant and dissipation factor of the resulting polyimides. This guide provides a framework for understanding these structure-property relationships and offers a practical experimental protocol for their characterization. The ability to precisely control the dielectric performance of polyimides will continue to be a key enabler for advancements in high-frequency communication systems, advanced packaging, and flexible electronics.
References
- The Influence of Diamine Structure on Polyimide Properties: A Compar
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing.
- FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES - NASA Technical Reports Server.
- Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric - Ramprasad Group.
- Measurement of Dielectric Constant of Thin Film Materials
- Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - RSC Publishing.
- Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorin
- Dielectric constant measurements of thin films and liquids using terahertz metam
- Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing).
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC - NIH.
- Measurement of the dielectric constant of thin films by terahertz time-domain spectroscopic ellipsometry - Optica Publishing Group.
- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Publishing.
- The effect of chemical structure.
- Measuring the Dielectric Constant in Thin Films - AZoM.
- Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl - MDPI.
- Synthesis of polyimides from respective diamines species and dianhydrides - ResearchG
- Measurement of the Dielectric Constant of Thin Films using Goniometric Time-Domain Spectroscopy - AIP Publishing.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides - PubMed.
- [PDF] Structure–property relationship of polyimides based on pyromellitic dianhydride and short‐chain aliphatic diamines for dielectric material applic
- Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties - NIH.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - MDPI.
- Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 5. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Guide to the Mechanical Strength of Epoxy Resins Cured with 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, epoxy resins stand out for their exceptional adhesion, chemical resistance, and thermal stability. The ultimate performance of a cured epoxy system, however, is critically dependent on the choice of curing agent. This guide provides an in-depth technical assessment of the mechanical strength of epoxy resins cured with 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene. Through a comparative analysis with other common aromatic diamine hardeners, this document aims to equip researchers and professionals with the necessary data and insights to make informed decisions in material selection for demanding applications.
The Critical Role of the Curing Agent: A Mechanistic Overview
The curing of epoxy resins with amine hardeners is a polyaddition reaction where the active hydrogen atoms of the amine groups react with the epoxide rings of the resin in a nucleophilic addition mechanism. This process builds a three-dimensional, cross-linked network, transforming the liquid resin into a rigid thermoset polymer. The structure of the curing agent plays a pivotal role in defining the architecture of this network and, consequently, the macroscopic properties of the cured material.[1][2]
Aromatic diamines, in particular, are known to impart superior thermal and mechanical properties to epoxy resins compared to their aliphatic counterparts.[3] The rigid aromatic rings in their structure contribute to a higher cross-link density and reduced chain mobility, resulting in increased stiffness, strength, and glass transition temperature (Tg).[4]
This compound is a sterically hindered aromatic diamine. The presence of four methyl groups on the benzene ring influences its reactivity and the final properties of the cured epoxy. Understanding these structure-property relationships is crucial for optimizing material performance.
Comparative Mechanical Performance: A Data-Driven Analysis
While direct, publicly available comparative data for this compound is limited, we can infer its potential performance by examining the behavior of structurally similar aromatic diamines and understanding the impact of molecular architecture on mechanical properties. The following table summarizes the mechanical properties of epoxy resins cured with various common aromatic diamines. This data, synthesized from multiple sources, provides a baseline for comparison.
Table 1: Comparative Mechanical Properties of Epoxy Resins Cured with Various Aromatic Diamines
| Curing Agent | Type | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg, °C) |
| 4,4'-Methylenedianiline (MDA) | Aromatic Diamine | 92 | 158 | - | 213 |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Aromatic Diamine | 95 | 165 | - | 190 |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Aromatic Diamine | 85 | 148 | - | 183 |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | Aromatic Diamine | 78 | 136 | - | 172 |
| m-Phenylenediamine (m-PDA) | Aromatic Diamine | Highest among PDA isomers | - | - | Better than p-PDA |
| p-Phenylenediamine (p-PDA) | Aromatic Diamine | Lowest among PDA isomers | - | - | - |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Diamine | - | - | - | High |
Note: The values presented are for specific epoxy systems and curing conditions and should be used for comparative purposes. The absence of a value indicates that specific data was not available in the cited sources.
The steric hindrance provided by the four methyl groups in this compound is expected to influence both the curing kinetics and the final network structure. This steric bulk could potentially lead to a less densely cross-linked network compared to less hindered aromatic diamines like MDA or p-phenylenediamine. However, the rigidity of the tetramethyl-substituted benzene ring is expected to contribute positively to the stiffness and thermal stability of the cured polymer.
Experimental Protocols for Mechanical Property Assessment
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are detailed protocols for the key mechanical tests used to evaluate the performance of cured epoxy resins.
Sample Preparation
A consistent and well-documented sample preparation procedure is the foundation of reliable mechanical testing.
dot
Caption: Experimental setup for tensile strength testing.
Methodology:
-
Specimen Geometry: "Dog-bone" shaped specimens with a defined gauge length are used.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.
-
Loading: The specimen is pulled at a constant crosshead speed until it fractures.
-
Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
Flexural Strength Testing (ASTM D790)
Flexural testing measures the material's ability to resist bending forces.
dot
Sources
A Comparative Guide to the Electrochemical Behavior of Tetramethyl-Phenylenediamine Isomers
Introduction: The Significance of Positional Isomerism in Redox-Active Molecules
Phenylenediamines are a cornerstone class of redox-active organic molecules, integral to applications ranging from dye synthesis and polymer chemistry to their role as antioxidants and, crucially, as electron-transfer mediators in biochemical and electrochemical studies.[1][2] The strategic placement of two amino functional groups on a benzene ring dictates the electronic communication within the molecule, profoundly influencing its ability to donate electrons and the stability of the resulting oxidized species. This guide provides an in-depth comparison of the electrochemical behavior of 2,3,5,6-tetramethyl-1,4-phenylenediamine (the para-isomer, a derivative of the famed Wurster's reagent) and its theoretical ortho- and meta-isomers.
While the para-isomer is extensively studied, direct comparative electrochemical data for its fully tetramethylated ortho- and meta-counterparts are scarce in the literature. Therefore, this guide will establish the fundamental principles by comparing the parent p-, o-, and m-phenylenediamines, and then extrapolate the expected influence of the four methyl substituents. This approach allows us to build a robust, mechanistically grounded understanding for researchers and drug development professionals. We will explore how the seemingly subtle change in the amino groups' positions leads to vastly different redox potentials, reaction kinetics, and product stability, supported by established electrochemical principles and experimental protocols.
Theoretical Background: Understanding Phenylenediamine Electrochemistry
The electrochemical oxidation of a phenylenediamine typically involves the sequential loss of two electrons. For the para-isomer, this process is particularly well-behaved and often reversible, proceeding through a highly stable radical cation intermediate.[3]
-
First One-Electron Oxidation: The neutral phenylenediamine (PD) loses one electron to form a radical cation (PD•+).
-
Second One-Electron Oxidation: The radical cation can lose a second electron to form a dication (PD²+).
The stability of the radical cation is paramount. In p-phenylenediamines, the positive charge and the unpaired electron are delocalized across the entire molecule, including both nitrogen atoms and the benzene ring, forming a resonance-stabilized structure often referred to as a quinoid-like species.[3] This delocalization is what makes the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), known as Wurster's Blue, famously stable and intensely colored.[3] The stability of this intermediate is directly reflected in the electrochemical data, typically as a reversible wave in cyclic voltammetry.
Comparative Electrochemical Analysis: Para vs. Ortho vs. Meta Isomers
The arrangement of the amino groups is the single most critical factor governing the electrochemical properties. The presence of electron-donating methyl groups on the ring will generally lower the oxidation potential for all isomers by increasing the electron density of the π-system, making them easier to oxidize compared to their non-methylated parent compounds. However, the fundamental differences dictated by the isomerism remain.
The Para-Isomer (e.g., this compound)
-
Mechanism: The two amino groups are in a 1,4-position, allowing for maximum electronic communication through the benzene ring. This direct conjugation is key to its unique behavior. Upon one-electron oxidation, it forms a highly stable, resonance-delocalized radical cation.[3] The second oxidation to the dication is also possible but often occurs at a higher potential and the resulting dication can be unstable, particularly in aqueous solutions.[4]
-
Expected Electrochemical Signature: A cyclic voltammogram (CV) of a para-isomer is expected to show a well-defined, reversible or quasi-reversible redox couple at a relatively low positive potential.[5] The peak separation (ΔEp) for a truly reversible one-electron process at room temperature should be close to 59 mV. For TMPD, a redox potential of E° = 0.107 V vs SCE in acetonitrile has been reported, highlighting its ease of oxidation.[6]
The Ortho-Isomer (e.g., 3,4,5,6-Tetramethyl-1,2-phenylenediamine)
-
Mechanism: With amino groups in the 1,2-position, direct electronic communication exists. Like p-diamines, o-diamines are readily oxidized. However, the proximity of the amino groups can lead to different outcomes. The initial oxidation forms a radical cation, but this species is often less stable than its para-counterpart and can be susceptible to follow-up chemical reactions, such as intramolecular cyclization or dimerization, to form phenazine-type structures. This subsequent chemical reaction complicates the electrochemical response.
-
Expected Electrochemical Signature: The CV of an ortho-isomer will likely show an initial oxidation peak at a low potential, similar to the para-isomer. However, the corresponding reduction peak on the reverse scan may be diminished or absent, indicating an irreversible or quasi-reversible process due to the instability of the radical cation.[7] New redox couples may appear at different potentials on subsequent scans if the follow-up reaction products are electroactive.
The Meta-Isomer (e.g., 2,4,5,6-Tetramethyl-1,3-phenylenediamine)
-
Mechanism: The amino groups are in a 1,3-position and are not in direct conjugation with each other through the benzene ring π-system. There is no resonance structure that can delocalize a positive charge from one nitrogen atom to the other. Consequently, the radical cation formed upon oxidation is significantly less stable. Literature suggests that m-diamines are generally unreactive or much more difficult to oxidize compared to their o- and p- isomers.[7]
-
Expected Electrochemical Signature: The oxidation of a meta-isomer is expected to occur at a much higher positive potential. The process will almost certainly be irreversible, with no corresponding reduction peak observed on the reverse scan. The high potential required and the instability of the oxidized product reflect the poor electronic communication between the two amino groups.
Data Summary: Comparative Electrochemical Parameters
The following table summarizes the expected qualitative differences in the electrochemical behavior of the tetramethyl-phenylenediamine isomers based on established principles. Absolute potential values would require experimental verification.
| Parameter | Para-Isomer | Ortho-Isomer | Meta-Isomer |
| Oxidation Potential (Epa) | Low | Low | High |
| Electrochemical Reversibility | Reversible / Quasi-Reversible | Quasi-Reversible / Irreversible | Irreversible |
| Radical Cation Stability | High (Resonance Stabilized) | Moderate to Low (Prone to follow-up reactions) | Very Low |
| Expected ΔEp (at low scan rates) | ~59 mV | > 59 mV or no reduction peak | No reduction peak |
Experimental Protocol: Characterization by Cyclic Voltammetry
This section provides a detailed methodology for performing a comparative electrochemical analysis of phenylenediamine isomers using cyclic voltammetry (CV). This protocol is designed to be a self-validating system, ensuring reliable and reproducible data.
Rationale Behind Experimental Choices
-
Solvent and Supporting Electrolyte: Anhydrous acetonitrile (CH₃CN) is an excellent solvent for electrochemical studies due to its wide potential window and ability to dissolve both the analyte and the electrolyte. Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte (typically at 0.1 M) to ensure sufficient conductivity of the solution and minimize solution resistance (iR drop).
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window, chemical inertness, and relatively good electron transfer kinetics. Polishing the electrode before each experiment is critical to remove adsorbed species and ensure a clean, reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode provides a stable potential against which the working electrode potential is measured. It is often isolated from the main solution by a salt bridge to prevent chloride contamination.
-
Counter Electrode: A platinum wire or foil is used as the counter (or auxiliary) electrode. Its function is to complete the electrical circuit, and its surface area should be larger than the working electrode to ensure that the reactions at the working electrode are not limited by processes at the counter electrode.
-
Inert Atmosphere: Dissolved oxygen is electroactive and can interfere with the measurements. Purging the solution with an inert gas like argon or nitrogen for 10-15 minutes before the experiment and maintaining an inert blanket over the solution during the measurement is mandatory.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, followed by sonication in ethanol and then deionized water for 2-3 minutes each to remove any polishing residue.
-
Dry the electrode completely under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Prepare a ~1 mM stock solution of the phenylenediamine isomer to be analyzed in the same electrolyte solution.
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is positioned close to the working electrode surface.
-
Purge the solution with argon or nitrogen for at least 15 minutes.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial potential to a value where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl).
-
Set the switching potential to a value sufficiently positive to encompass the oxidation wave (e.g., +1.0 V).
-
Set the scan rate to a standard value, typically 100 mV/s.
-
Run the cyclic voltammogram for at least three cycles to ensure a stable response.
-
Record the data and measure the anodic peak potential (Epa), cathodic peak potential (Epc), and peak currents (ipa, ipc).
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Visualizations: Mechanisms and Workflows
Electrochemical Oxidation of a p-Phenylenediamine
Caption: Generalized oxidation pathway for phenylenediamines.
Cyclic Voltammetry Experimental Workflow
Caption: Standard workflow for comparative CV analysis.
Conclusion and Outlook
The electrochemical behavior of phenylenediamines is fundamentally governed by the positional isomerism of the amino groups. The para-isomer, represented here by this compound, exhibits the most stable and reversible electrochemistry due to its ability to form a highly resonance-stabilized quinoid-like radical cation. In stark contrast, the meta-isomer is expected to be far more difficult to oxidize and to display irreversible behavior, while the ortho-isomer occupies an intermediate position, being easily oxidized but prone to chemical follow-up reactions that reduce its electrochemical reversibility.
These predictable, structure-dependent differences are critical for researchers designing new redox mediators, electrochromic materials, or developing drugs where electron transfer is a key mechanism of action or metabolism. The experimental framework provided herein offers a robust starting point for the empirical validation and characterization of these and other novel redox-active compounds.
References
- Robust non-covalent and covalent anchored N,N,N′,N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determin
- 14N/15N Isotope Effect on the Electron Transfer Process between N,N,N',N'-Tetramethyl-p-phenylenediamine and Wurster's Blue.
- N,N,N',N'Tetramethyl-p-phenylenediamine. Chem-Impex.
- Tetramethylphenylenediamine. Wikipedia.
- CV of tetramethyl-p-phenylenediamine.
- p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. ScienceDirect.
- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 3. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Figure 4. CV of tetramethyl-p-phenylenediamine. Black curve: DS 550 Pt electrode. Scan rates: 20, 30, 40, 50 mV/s yielding ΔEp 110 mV – 160 mV: quasi-reversible. Blue curve: DS 110 graphite electrode. Scan rates: 20, 30, 40, 50 mV/s yielding ΔEp 250 mV – 350 mV : Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes : Science and Education Publishing [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
benchmark studies of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in specific applications
A Note on Nomenclature: The term "TMPD" is commonly used to refer to N,N,N',N'-tetramethyl-p-phenylenediamine, a widely utilized redox indicator and electron mediator. However, the user's query specifically mentioned 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene. Due to a significant disparity in the volume of published benchmark studies, this guide will primarily focus on the extensively documented N,N,N',N'-tetramethyl-p-phenylenediamine, providing in-depth comparisons of its performance in key applications. A summary of the known properties and applications of this compound will also be presented to the extent that current literature allows.
Part 1: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): A Versatile Redox Mediator
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a colorless, easily oxidizable compound that serves as a crucial reagent in various biochemical and diagnostic assays.[1] Its ability to donate electrons and undergo a distinct color change upon oxidation makes it a valuable tool for researchers. One of its most well-known applications is in the oxidase test, a rapid method for identifying bacteria that possess cytochrome c oxidase.[2][3] Furthermore, TMPD is extensively used as an artificial electron donor to cytochrome c in studies of mitochondrial respiration, specifically for isolating and measuring the activity of Complex IV (cytochrome c oxidase) of the electron transport chain.[4][5]
Application 1: The Oxidase Test for Bacterial Identification
The oxidase test is a cornerstone of microbial identification, differentiating bacteria based on the presence of the enzyme cytochrome c oxidase.[2] This enzyme is a key component of the respiratory chain in many aerobic organisms, where it catalyzes the transfer of electrons from cytochrome c to molecular oxygen.[3] TMPD serves as an artificial electron donor, becoming oxidized by cytochrome c to form a colored product, indophenol blue, resulting in a rapid color change from colorless to deep blue or purple.[2]
While the TMPD-based Kovács oxidase reagent is widely used, modifications and alternative reagents have been developed to enhance sensitivity and stability.
| Reagent/Method | Composition | Reaction Time for Positive Result | Key Advantages | Key Disadvantages |
| Kovács Oxidase Reagent | 1% aqueous N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride | 5-10 seconds for positive; up to 60-90 seconds for delayed positive[2] | High sensitivity, rapid results.[2] | Reagent is unstable and should be prepared fresh weekly.[2] |
| Modified Oxidase Reagent | 1% N,N,N',N'-tetramethyl-p-phenylenediamine in dimethyl sulfoxide (DMSO) | < 15 seconds[6] | Superior in detecting weakly oxidase-positive gram-negative bacteria.[6] | DMSO is a potent solvent and requires careful handling. |
| Gordon and McLeod Reagent | 1% dimethyl-p-phenylenediamine dihydrochloride | Slower than TMPD-based reagents | Historically significant | Less sensitive and more toxic than TMPD.[7] |
| Gaby and Hadley Reagent | 1% α-naphthol and 1% p-aminodimethylaniline oxalate | 15-30 seconds for positive; up to 2-3 minutes for delayed positive[3] | Can be used in a test tube with a broth culture.[3] | Involves two separate reagents.[3] |
This protocol describes a standard method for performing the oxidase test using TMPD-impregnated filter paper.
-
Reagent Preparation: Prepare a 1% (w/v) solution of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride in sterile distilled water. This solution should be made fresh weekly and stored in a dark, refrigerated bottle.[2]
-
Filter Paper Preparation: Soak a small piece of Whatman No. 1 filter paper in the freshly prepared Kovács oxidase reagent and allow it to air dry.[2]
-
Inoculation: Using a sterile wooden or platinum loop (nichrome loops can give false-positive results), pick a well-isolated colony from a fresh (18-24 hour) culture on a non-selective agar plate.[2]
-
Reaction: Smear the colony onto the reagent-impregnated filter paper.[2]
-
Observation: Observe for a color change. A positive result is indicated by the development of a deep blue or purple color within 5-10 seconds. A delayed positive result may appear within 60-90 seconds. No color change, or a color change after 2 minutes, is considered a negative result.[2]
Diagram: Mechanism of the Oxidase Test with TMPD
Caption: Oxidation of TMPD by cytochrome c oxidase in bacteria.
Application 2: Measuring Mitochondrial Complex IV Activity
TMPD, in conjunction with a reducing agent like ascorbate, is a valuable tool for assessing the activity of Complex IV (cytochrome c oxidase) in the mitochondrial electron transport chain.[4][5] Ascorbate reduces cytochrome c, which is then oxidized by Complex IV. However, the direct reduction of cytochrome c by ascorbate is slow. TMPD acts as a catalyst, rapidly shuttling electrons from ascorbate to cytochrome c, thereby allowing for the measurement of maximal Complex IV activity.[4][8] This is typically measured by monitoring oxygen consumption.
| Method | Principle | Key Advantages | Key Disadvantages |
| Polarography (Clark-type electrode) | Measures the rate of oxygen consumption in a sealed chamber.[4][8] | Established and well-validated method.[8] | Requires larger sample volumes and is lower throughput.[5][8] |
| Spectrophotometry | Measures the oxidation of reduced cytochrome c at 550 nm.[4] | Can be performed in a standard spectrophotometer. | Can be prone to interference from other components that absorb at 550 nm. |
| Extracellular Flux Analysis | Measures oxygen consumption rates in real-time in a microplate format.[5] | High-throughput, requires minimal sample, and provides kinetic data.[5] | Requires specialized instrumentation. |
| Electrochemical Assays | Uses an electrode to directly reduce TMPD, which then donates electrons to cytochrome c.[8] | Offers precise control over the redox state of TMPD and can be miniaturized.[8] | Mass transfer of TMPD between the electrode and mitochondria can be a limiting factor.[8] |
This protocol provides a method for determining Complex IV activity by monitoring the oxidation of cytochrome c.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) with 5 mg/ml BSA.
-
Reduced Cytochrome c: Prepare a solution of oxidized cytochrome c and reduce it by adding a small amount of sodium dithionite until the absorbance ratio (A550/A565) is greater than 10. Remove excess dithionite by passing the solution through a desalting column.
-
TMPD/Ascorbate Solution: Prepare a fresh solution of 10 mM Ascorbate and 0.2 mM TMPD in water.
-
-
Assay Procedure:
-
In a cuvette, add 800 µl of H₂O and 20-40 µg of mitochondrial protein. Incubate for 1-2 minutes at 37°C.[4]
-
Add 200 µl of the assay buffer supplemented with the reduced cytochrome c.[4]
-
Initiate the reaction by adding the TMPD/ascorbate solution.
-
Monitor the decrease in absorbance at 550 nm over time, which corresponds to the oxidation of cytochrome c.
-
The activity can be calculated using the Beer-Lambert law and the extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm.
-
Diagram: Electron Flow in the TMPD-Mediated Complex IV Assay
Caption: TMPD as an electron shuttle in the Complex IV activity assay.
Part 2: this compound (Diaminodurene)
This compound, also known as diaminodurene, is a structural isomer of the more common TMPD. While less frequently cited in benchmark studies for diagnostic or routine biochemical assays, it has been investigated for its properties as an electron donor in specific biological systems and as a monomer in the synthesis of polyimides for electronic applications.[1]
Applications and Properties
-
Electron Donor in Photosynthesis Research: Diaminodurene has been used as an exogenous electron donor to Photosystem I in studies of photosynthetic electron transport and photophosphorylation.[4][5] It can substitute for endogenous electron carriers to donate electrons to cytochrome f.[4]
-
Myotoxicity: Research has shown that 2,3,5,6-tetramethyl-p-phenylenediamine can cause specific skeletal muscle necrosis in rats.[8] The mechanism of this toxicity is believed to be initiated at the mitochondrial respiratory chain, specifically through its interaction with cytochrome c oxidase (Complex IV), leading to futile redox cycling and depletion of glutathione.[8] This toxicological profile highlights the need for careful handling and consideration of its use in biological systems.
Comparative Outlook
References
- Barrientos, A., Fontanesi, F., & Díaz, F. (2009). Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays. Journal of Visualized Experiments, (28), 1212. [Link]
- Munday, R., Fray, L. M., Smith, B. L., & Munday, C. M. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Toxicology, 98(1-3), 125-133. [Link]
- Shields, P., & Cathcart, L. (2010). Oxidase Test Protocol. American Society for Microbiology. [Link]
- Salabei, M. R., Gibb, A. A., & Hill, B. G. (2014). Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis.
- Royal College of Pathologists. (2022).
- Microbe Online. (2022).
- Gennis, R. B. (2013). Structure of cytochrome c oxidase: A comparison of the bacterial and mitochondrial enzymes. [Link]
- PubChem. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). Tetramethylphenylenediamine. [Link]
- Saux, N. L., & Hebert, G. A. (1982). Rapid, modified oxidase test for oxidase-variable bacterial isolates. Journal of Clinical Microbiology, 16(4), 734-736. [Link]
- Johnson, M. P., et al. (2011). Restoration of Rapidly Reversible Photoprotective Energy Dissipation in the Absence of PsbS Protein by Enhanced DeltapH. Journal of Biological Chemistry, 286(22), 19944-19951. [Link]
- Clare, L. A., et al. (2010). The Effect of H-Bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. The Journal of Physical Chemistry C, 114(19), 8938-8949. [Link]
- Royal College of Pathologists. (2022).
- Microbe Online. (2022).
- PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. [Link]
- ResearchGate. (n.d.). Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and 2,3,5‐triphenyltetrazolium. [Link]
- Gauthier, A., et al. (1995). Interaction of N, N, N′ ,N′ -tetramethyl-p-phenylenediamine with photosystem II as revealed by thermoluminescence: reduction of the higher oxidation states of the Mn cluster and displacement of plastoquinone from the QB niche. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1228(2-3), 205-217. [Link]
- Izawa, S., & Pan, R. L. (1978). The phosphorylation site associated with the oxidation of exogenous donors of electrons to photosystem I. Plant and Cell Physiology, 19(4), 767-778. [Link]
Sources
- 1. 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99 trace metals 3102-87-2 [sigmaaldrich.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The phosphorylation site associated with the oxidation of exogenous donors of electrons to photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of rapidly reversible photoprotective energy dissipation in the absence of PsbS protein by enhanced DeltapH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in a Mixture
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in complex mixtures is a critical analytical challenge. As a substituted aromatic amine, TMPD finds application in various fields, including as a monomer in the synthesis of polyimides for electronic applications and as a reagent in chemical reactions. Its accurate quantification is paramount for quality control, stability studies, and understanding reaction kinetics. This guide provides an in-depth, objective comparison of the primary analytical techniques for TMPD quantification, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.
The Analytical Imperative: Why Accurate TMPD Quantification Matters
The reactivity of the amine functional groups in TMPD makes it susceptible to oxidation and degradation, potentially impacting the quality and performance of end-products. Furthermore, in drug development and chemical synthesis, precise quantification is necessary to ensure stoichiometric control and to monitor the progress of reactions. The choice of analytical methodology is therefore a critical decision, dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.
Comparative Overview of Analytical Methodologies
The principal techniques for the quantitative analysis of TMPD and other aromatic amines include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods. Each of these approaches offers a unique set of advantages and limitations.
| Parameter | HPLC-UV/DAD | GC-MS | Electrochemical Methods |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measurement of the current generated by the oxidation or reduction of the analyte. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both retention time and mass fragmentation pattern. | Moderate, can be susceptible to interferences from other electroactive species. |
| Sensitivity (Typical LOD) | ng/mL to µg/mL range.[1][2] | pg/mL to ng/mL range. | µM to nM range.[3] |
| Linearity (R²) | Typically >0.999.[4] | Typically >0.999.[5] | Typically >0.99.[3] |
| Accuracy (% Recovery) | 85-115%.[6] | 90-110%.[5] | Varies with electrode and matrix. |
| Precision (%RSD) | < 5%.[6] | < 10%.[7] | < 10%. |
| Sample Preparation | Often requires liquid-liquid or solid-phase extraction. | May require derivatization to improve volatility; extraction is common.[8] | Often requires minimal sample preparation, suitable for direct analysis.[3] |
| Throughput | High, amenable to automation. | Moderate, sample derivatization can be time-consuming. | Very high, rapid analysis times. |
| Cost (Instrument/Operational) | Moderate / Moderate. | High / High. | Low / Low. |
Table 1: Comparative Performance of Key Analytical Techniques for Aromatic Amine Quantification. Note: The performance characteristics are based on published data for aromatic amines, including phenylenediamines, and serve as a reliable benchmark for the analysis of this compound.
In-Depth Analysis of Key Methodologies
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like TMPD.[9] The separation is typically achieved on a reversed-phase column (e.g., C18) where the polar mobile phase elutes the analytes based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography due to its broad applicability and ability to separate compounds based on subtle differences in hydrophobicity.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to control the retention and peak shape of the analyte. The buffer pH is critical for amines as it dictates their ionization state, which in turn affects their retention on the column. For TMPD, a slightly acidic to neutral pH is generally preferred to ensure good peak shape.
-
Detection: TMPD possesses a chromophore, the substituted benzene ring, which allows for its detection by UV-Vis spectrophotometry.[10] A Diode Array Detector (DAD) is particularly advantageous as it provides spectral information across a range of wavelengths, which can be used to confirm peak purity and aid in method development. The UV spectrum of a similar compound, p-phenylenediamine, shows absorption maxima that can guide wavelength selection for TMPD.[10]
Experimental Workflow for HPLC-UV Analysis:
Sources
- 1. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ust.edu [journals.ust.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.ust.edu [journals.ust.edu]
- 5. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (CAS No. 3102-87-2), a compound also known as diaminodurene. Developed for researchers, scientists, and professionals in drug development, these protocols are designed to mitigate risk by explaining the causality behind each critical step, ensuring a self-validating and safe workflow.
Core Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is classified with the following hazards:
The signal word for this chemical is "Warning".[1][2] Due to these properties, adherence to strict Personal Protective Equipment (PPE) protocols is mandatory not only during use but especially during disposal, where the potential for exposure to concentrated waste is highest.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact, as the compound is a known skin irritant. Contaminated gloves must be disposed of as hazardous waste after use.[3][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[1][3] |
| Skin & Body Protection | Lab coat or a chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a ventilated enclosure or if dust generation is likely, to prevent respiratory tract irritation.[5][6] |
Waste Identification and Segregation: The First Line of Defense
Proper disposal begins with accurate identification and segregation at the point of generation. All materials that have come into contact with this compound must be considered hazardous waste.
What to Classify as Hazardous Waste:
-
Unused or Expired Product: Any surplus or expired solid chemical.
-
Contaminated Labware: This includes, but is not limited to, gloves, weigh boats, pipette tips, vials, and any contaminated paper or wipes.
-
Spill Cleanup Materials: All absorbents, pads, and PPE used to clean a spill.
Causality of Segregation: This chemical must be stored and disposed of separately from incompatible materials to prevent dangerous reactions. Store waste containers away from:
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the moment it is generated until its final disposal by certified professionals.
Step 1: Waste Collection at the Source
Immediately place any contaminated disposable items or unused chemical into a designated hazardous waste container. Do not let waste accumulate in open containers on the benchtop. This minimizes the risk of accidental exposure and environmental release.
Step 2: Containerization and Labeling
-
Container Selection: Use only approved, chemically compatible, and sealable containers for waste collection.[10] The container must be clean, dry, and in good condition to prevent leaks.[10]
-
Labeling: Accurate labeling is a critical regulatory requirement. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard warnings (e.g., "Irritant")
-
The date of accumulation
-
Step 3: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[1][3] It must be a secure location, and for this chemical, it is recommended to be stored locked up.[1]
Step 4: Final Disposal Coordination
The final and most critical step is to arrange for disposal through the proper channels.
-
Contact your Institution's EHS Department: Your Environmental Health & Safety (EHS) office is the primary resource for waste disposal procedures and scheduling pickups.
-
Use a Licensed Disposal Contractor: If your institution does not have an EHS department, you must contact a licensed professional waste disposal service.[5] Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Regulatory Adherence: All disposal must be conducted in strict accordance with local, state, and federal regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[8][11]
Never dispose of this compound or its containers in the regular trash or down the drain. [3] The recommended disposal method by professionals is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Cleanup Protocol
-
Evacuate and Isolate: Immediately alert others in the area and evacuate all non-essential personnel.[10]
-
Ensure Ventilation: Work in a well-ventilated area.[1]
-
Wear Full PPE: Do not attempt cleanup without the mandatory PPE outlined in Table 1.
-
Contain and Collect: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3][5] Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[5]
-
Decontaminate: Thoroughly wash the spill area after the material has been collected.[10]
-
Dispose of Cleanup Materials: Treat all materials used for cleanup as hazardous waste.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Get medical help if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 2,3,5,6-Tetramethyl-1,4-phenylenediamine
This guide provides essential, immediate safety and logistical information for the handling of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (CAS RN: 3102-87-2). The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to safely manage this chemical from receipt to disposal, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: Why Specific Precautions are Crucial
This compound is a solid aromatic amine. While an invaluable reagent in various synthetic applications, its chemical nature necessitates stringent safety protocols. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]
The causality behind these hazards lies in its chemical structure. Aromatic amines can be readily absorbed through the skin and respiratory tract, and their basic nature can disrupt biological tissues, leading to irritation. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are not merely suggestions but are critical for mitigating these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring Solid | - Chemical-resistant gloves (Butyl rubber recommended) - Safety glasses with side shields or chemical goggles - Laboratory coat - Air-purifying respirator with appropriate cartridges and particulate filter |
| Working with Solutions | - Chemical-resistant gloves (Butyl rubber recommended) - Safety glasses with side shields or chemical goggles - Laboratory coat |
| Cleaning and Decontamination | - Chemical-resistant gloves (Butyl rubber recommended) - Safety glasses with side shields or chemical goggles - Laboratory coat |
In-Depth PPE Selection and Rationale:
-
Hand Protection: While nitrile gloves are common in laboratory settings, they offer poor resistance to many amines.[2] For handling this compound, Butyl rubber gloves are recommended due to their excellent chemical resistance against amine derivatives.[3][4] If Butyl rubber gloves are not available, heavy-weight nitrile gloves may be used for short-duration tasks with immediate replacement upon any sign of contamination or degradation. Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a respirator is necessary when handling the solid, especially when weighing or transferring. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] The choice of cartridge is critical. For a solid aromatic amine, a combination cartridge that protects against both organic vapors and particulates is advisable. A NIOSH-approved air-purifying respirator with organic vapor cartridges and N100, R100, or P100 particulate filters is a suitable choice.[6]
-
Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact. For tasks with a higher risk of contamination, impervious clothing may be necessary.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receipt and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed to prevent the release of dust.
Handling and Use
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Before use, ensure that all necessary PPE is correctly donned.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
Avoid creating dust during transfer. Use a spatula or other appropriate tool to handle the solid.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Waste Handling Protocol:
-
Segregation: Keep all waste contaminated with this compound separate from other waste streams. This includes empty containers, contaminated gloves, weigh boats, and absorbent materials from spill cleanups.
-
Containerization: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste. The container should be made of a chemically compatible material, such as high-density polyethylene, and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound Waste". Also, indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent the spread of any potential leaks.
-
Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: If it is safe to do so, prevent the spread of the solid by closing the door to the laboratory.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.[10]
-
Decontaminate: After the bulk of the material has been removed, decontaminate the area with a damp cloth or paper towels. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][5]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Workflow Visualization
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc.
- MSDS of this compound - Capot Chemical Co.,Ltd.
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe - Safeopedia.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
- Guide for Chemical Spill Response - American Chemical Society.
- NIOSH Pocket Guide to Chemical Hazards - p-Phenylene diamine - CDC.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Butyl Gloves - The Glove Guru.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Understanding the Composition of Chemical Resistant Gloves - HeighTech Safety.
- Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
- Cartridge Selection - Northwestern University.
- In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University.
- Nitrile Gloves Chemical Resitance: What You Need to Know - WellBefore.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
Sources
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. gloves.com [gloves.com]
- 3. safeopedia.com [safeopedia.com]
- 4. gloves-online.com [gloves-online.com]
- 5. trdsf.com [trdsf.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Phenylene diamine [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
